Ammonium calcium nitrate
Description
Properties
Molecular Formula |
CaH4N2O3 |
|---|---|
Molecular Weight |
120.12 g/mol |
InChI |
InChI=1S/Ca.NO3.H3N/c;2-1(3)4;/h;;1H3/q;-1;/p+1 |
InChI Key |
NGLMYMJASOJOJY-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[N+](=O)([O-])[O-].[Ca] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ammonium Calcium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) calcium nitrate (B79036), often referred to as calcium ammonium nitrate (CAN), is a double salt of ammonium nitrate and calcium nitrate. While extensively utilized in the agricultural sector as a nitrogen fertilizer, its unique physicochemical characteristics merit a closer examination for potential applications in other scientific and industrial domains, including in drug development as a formulation excipient or a component in specific therapeutic systems. This technical guide provides a comprehensive overview of the core physicochemical properties of the hydrated double salt form of ammonium calcium nitrate, 5Ca(NO₃)₂·NH₄NO₃·10H₂O. The information herein is intended to serve as a foundational resource for researchers and scientists.
Core Physicochemical Properties
The fundamental physicochemical properties of ammonium calcium nitrate are crucial for its handling, storage, and application. These properties are summarized in the tables below, followed by detailed experimental protocols for their determination.
Table 1: General and Physical Properties of Ammonium Calcium Nitrate
| Property | Value | Source(s) |
| Chemical Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | [1][2][3] |
| Molecular Weight | 1080.71 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid or granules. | [2][4] |
| Melting Point | Approximately 169°C (Decomposes upon strong heating) | [5] |
| Bulk Density | 1000 - 1100 kg/m ³ | [5] |
| Solubility in Water (20°C) | 1200 g/L | [4] |
| pH (10% Solution) | 5.5 - 6.8 | [2][4] |
Table 2: Thermal and Hygroscopic Properties of Ammonium Calcium Nitrate
| Property | Value/Description | Source(s) |
| Thermal Stability | Decomposes at temperatures above 220°C. The presence of calcium nitrate significantly enhances thermal stability compared to pure ammonium nitrate. | [5][6] |
| Decomposition Products | Upon strong heating, it releases toxic fumes, including nitrogen oxides (NOx). | [5] |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the atmosphere. | [2] |
| Dissolution in Water | Endothermic process. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established standard methods and can be adapted for the specific analysis of ammonium calcium nitrate.
Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L.
Principle: A supersaturated solution of ammonium calcium nitrate is prepared by dissolving an excess of the substance in water at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature water bath or shaker
-
Erlenmeyer flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Suitable analytical instrument for quantifying calcium or nitrate ions (e.g., Ion Chromatography, Atomic Absorption Spectroscopy, or Titration).
Procedure:
-
Add an excess amount of ammonium calcium nitrate to a known volume of deionized water in an Erlenmeyer flask.
-
Place the flask in a constant temperature bath set to the desired temperature (e.g., 20°C) and agitate for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine this time).
-
Allow the solution to stand at the constant temperature to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Analyze the filtrate to determine the concentration of ammonium calcium nitrate. This can be achieved by quantifying the concentration of calcium or nitrate ions.
-
The solubility is expressed in g/L.
Determination of Melting Point (Capillary Method - adapted from ASTM E324)
Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the ammonium calcium nitrate sample is dry and finely powdered using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample by gently tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. A slower heating rate (e.g., 1-2°C per minute) should be used near the expected melting point to ensure accuracy.
-
Record the temperature at which the first droplet of liquid is observed (initial melting point) and the temperature at which the last solid particle melts (final melting point).
-
It is important to note that as a hydrated salt, ammonium calcium nitrate may exhibit complex melting behavior, including dehydration, prior to or concurrently with melting and decomposition.
Determination of Density (Gas Pycnometry)
Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated volume, with and without the sample present. The density is then calculated from the measured volume and the sample's mass.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Helium gas supply
Procedure:
-
Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Accurately weigh a sample of ammonium calcium nitrate.
-
Place the weighed sample into the sample chamber of the pycnometer.
-
Seal the chamber and purge it with helium gas to remove air and moisture.
-
Pressurize the reference chamber to a known pressure and then allow the gas to expand into the sample chamber.
-
The instrument measures the resulting equilibrium pressure and calculates the volume of the sample based on Boyle's Law.
-
The true density of the ammonium calcium nitrate is calculated by dividing the mass of the sample by its measured volume.
Visualization of Physicochemical Property Relationships
The interplay of the various physicochemical properties of ammonium calcium nitrate is crucial for understanding its behavior. The following diagram illustrates these logical relationships.
Caption: Logical relationships of ammonium calcium nitrate's physicochemical properties.
This guide provides a foundational understanding of the physicochemical properties of ammonium calcium nitrate. For specific applications, it is recommended to perform detailed characterization using the methodologies described, considering the specific grade and purity of the material.
References
"synthesis of ammonium calcium nitrate double salt"
An In-depth Technical Guide to the Synthesis of Ammonium (B1175870) Calcium Nitrate (B79036) Double Salt
Abstract
Ammonium calcium nitrate, a double salt with the commonly identified formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O, is a significant inorganic compound primarily utilized as a nitrogen fertilizer.[1][2][3] Its high water solubility and dual nutrient composition (calcium and nitrogen) make it particularly valuable in agriculture.[2] This technical guide provides a comprehensive overview of the principal laboratory and industrial synthesis methodologies for this double salt. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and graphical representations of key workflows to support researchers and chemical development professionals.
Synthesis Methodologies
The synthesis of ammonium calcium nitrate double salt can be approached through several distinct chemical pathways, starting from various calcium and nitrogen sources. The core principle involves the co-crystallization of calcium nitrate and ammonium nitrate in a specific stoichiometric ratio from an aqueous solution.
Method A: Direct Crystallization from Constituent Salts
This is the most straightforward method, involving the dissolution of calcium nitrate and ammonium nitrate salts in water, followed by crystallization. The efficiency and crystal quality of this process are highly dependent on reactant concentrations, molar ratios, and the cooling process.[4][5] A patent from 1932 suggests that using a significant excess of ammonium nitrate (1.5-2.5 moles per 5 moles of calcium nitrate) in a hot, concentrated calcium nitrate solution (70-82%) results in less viscous melts and yields larger, better-formed crystals.[5]
Method B: Synthesis from Calcium Precursors
When pure calcium nitrate is unavailable, the double salt can be synthesized by first producing calcium nitrate from more basic calcium sources like calcium hydroxide (B78521) or calcium carbonate.
-
Two-Step Synthesis (from Calcium Hydroxide): This route first involves the neutralization of calcium hydroxide with nitric acid to form a calcium nitrate solution.[6] Subsequently, a stoichiometric amount of ammonium nitrate is added to this solution to form the double salt upon concentration and crystallization.[6]
-
Step 1: Ca(OH)₂ + 2HNO₃ → Ca(NO₃)₂ + 2H₂O
-
Step 2: 5Ca(NO₃)₂ + NH₄NO₃ + 10H₂O → 5Ca(NO₃)₂·NH₄NO₃·10H₂O[6]
-
-
Single-Step Synthesis (from Calcium Hydroxide): An alternative approach involves the direct reaction of calcium hydroxide with ammonium nitrate in a boiling aqueous solution.[6][7] The reaction is driven to completion by the evolution of ammonia (B1221849) gas, which leaves a solution of calcium nitrate.[6][7] This solution can then be treated with additional ammonium nitrate and crystallized.
-
Ca(OH)₂ + 2NH₄NO₃ → Ca(NO₃)₂ + 2NH₃(g) + 2H₂O
-
-
Synthesis from Calcium Carbonate: Similar to the hydroxide route, calcium carbonate (limestone) can be reacted with nitric acid to produce calcium nitrate, which is then combined with ammonium nitrate.[2][8]
-
CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + CO₂(g) + H₂O
-
Method C: Industrial Nitrophosphate Process
On an industrial scale, ammonium calcium nitrate is often produced as part of the nitrophosphate process for manufacturing complex fertilizers.[2] In this process, phosphate (B84403) rock is treated with nitric acid, producing a mixture of phosphoric acid and calcium nitrate.[2][9] Ammonia is then introduced to neutralize the mixture. This addition, combined with cooling, causes the precipitation of the hydrated double salt, 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[2]
Experimental Protocols
The following sections detail laboratory-scale procedures for the synthesis of ammonium calcium nitrate double salt.
Protocol 1: Direct Crystallization Method
This protocol is based on the direct mixing of the constituent salts.[4]
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium Nitrate (NH₄NO₃)
-
Deionized water
-
Beakers, heating plate with magnetic stirring, crystallization dish
Procedure:
-
Prepare Solutions: In separate beakers, dissolve 109.26 g of calcium nitrate tetrahydrate and 7.41 g of ammonium nitrate in a minimal amount of hot deionized water.[4]
-
Mix Solutions: While stirring vigorously, combine the two hot solutions in a larger container.[4]
-
Crystallization: Allow the mixed solution to cool slowly to room temperature. To further induce crystallization, the solution can be gently concentrated by slow evaporation on a water bath or cooled in an ice bath.[4]
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Dry the crystals appropriately. Due to the hygroscopic nature of the salt, storage should be in a sealed container.[4][10]
Protocol 2: Two-Step Synthesis from Calcium Hydroxide
This protocol is adapted from established laboratory methods for synthesizing the salt from a calcium precursor.[6]
Materials:
-
Calcium Hydroxide (Ca(OH)₂)
-
Nitric Acid (HNO₃, e.g., 63% solution)
-
Ammonium Nitrate (NH₄NO₃)
-
Deionized water
-
Beaker, flask, heating plate, filtration apparatus, evaporating dish
Procedure: Step A: Synthesis of Calcium Nitrate
-
Reaction Setup: In a 250 mL beaker equipped with a magnetic stir bar, place 7.41 g (0.1 mol) of calcium hydroxide.
-
Neutralization: Working in a fume hood, slowly and carefully add 12.6 g (0.2 mol) of 63% nitric acid to the beaker while stirring continuously. The reaction is exothermic.[6]
-
Completion and Filtration: Once the acid addition is complete, gently heat the solution to approximately 60°C for 15-20 minutes to ensure the reaction is complete. Filter the warm solution to remove any unreacted calcium hydroxide.[6]
Step B: Formation of the Double Salt
-
Addition of Ammonium Nitrate: To the clear calcium nitrate solution from Step A, add 1.6 g (0.02 mol) of ammonium nitrate to achieve the 5:1 molar ratio of Ca(NO₃)₂ to NH₄NO₃.
-
Concentration and Crystallization: Transfer the final solution to an evaporating dish and gently heat over a water bath to concentrate it. Continue until crystals begin to form on a cooled stirring rod when dipped into the solution.[8]
-
Isolation: Cool the concentrated solution first to room temperature and then in an ice bath to maximize crystal precipitation. Collect the crystals by filtration.
-
Drying: Dry the product and store it in a desiccator or sealed container.
Process Visualizations
The following diagrams illustrate the logical workflows for the synthesis protocols described above.
Caption: Workflow for the direct crystallization of ammonium calcium nitrate double salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Nitrate/Calcium Ammonium Nitrate (CAN) - Phohom [jsfert.net]
- 3. Engineering, Procurement Construction and Financing Company - Calcium Ammonium Nitrate CAN [bjn-group.com]
- 4. Calcium-ammonium nitrate - Crystal growing [en.crystalls.info]
- 5. US1889863A - Preparation of double salts of calcium nitrate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of calcium nitrate using calcium hydroxide and ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. ureaknowhow.com [ureaknowhow.com]
- 10. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
The Elusive Crystal Structure of Ammonium Calcium Nitrate Decahydrate: A Technical Overview
A comprehensive review of available data on the synthesis and characterization of 5Ca(NO₃)₂·NH₄NO₃·10H₂O reveals a notable absence of a complete, publicly available crystal structure determination. Despite its common use as a fertilizer, detailed crystallographic information, including lattice parameters, space group, and atomic coordinates from single-crystal X-ray or neutron diffraction studies, remains conspicuously absent from the scientific literature accessible through extensive searches.
This technical guide provides a consolidated overview of the known properties of ammonium (B1175870) calcium nitrate (B79036) decahydrate (B1171855), with a focus on its chemical identity, synthesis, and the characterization techniques employed to date. While the core request for a detailed crystal structure analysis cannot be fulfilled due to the lack of available data, this document summarizes the current state of knowledge for researchers, scientists, and drug development professionals who may encounter this compound.
Chemical Identity and Physicochemical Properties
Ammonium calcium nitrate is most commonly encountered as a hydrated double salt with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. This formulation indicates a complex ionic lattice composed of calcium (Ca²⁺) and ammonium (NH₄⁺) cations, nitrate (NO₃⁻) anions, and ten molecules of water of hydration. The presence of these components has been confirmed through various analytical techniques.
Table 1: Physicochemical Properties of Ammonium Calcium Nitrate Decahydrate
| Property | Value/Description |
| Chemical Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O |
| Appearance | White, crystalline solid |
| Hygroscopicity | Hygroscopic |
| Common Application | Fertilizer |
Synthesis and Crystallization
The synthesis of 5Ca(NO₃)₂·NH₄NO₃·10H₂O is typically achieved through the crystallization from an aqueous solution containing stoichiometric amounts of calcium nitrate and ammonium nitrate. While specific laboratory-scale protocols may vary, the general procedure involves the dissolution of the precursor salts in water, followed by controlled evaporation or cooling to induce crystallization.
Experimental Protocol: Synthesis of Ammonium Calcium Nitrate Decahydrate
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium nitrate (NH₄NO₃)
-
Deionized water
Procedure:
-
Stoichiometric Calculation: Calculate the masses of Ca(NO₃)₂·4H₂O and NH₄NO₃ required to achieve a 5:1 molar ratio.
-
Dissolution: Dissolve the calculated amounts of the salts in a minimal amount of warm deionized water with stirring until fully dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to promote the formation of crystals.
-
Isolation: The resulting crystals are collected by vacuum filtration.
-
Drying: The crystals are washed with a small amount of cold deionized water and subsequently dried in a desiccator.
Structural Characterization: Current Limitations
The primary methods cited for the characterization of synthesized ammonium calcium nitrate are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the crystalline nature of the synthesized product. A typical experimental setup is described below.
Table 2: Typical Powder X-ray Diffraction Parameters
| Parameter | Value |
| Instrument | Standard Powder X-ray Diffractometer |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 10-80° |
| Step Size | 0.02° |
| Scan Speed | 2°/min |
While PXRD confirms crystallinity and can be used for phase identification by matching the resulting diffraction pattern to a reference, it does not provide the detailed atomic-level structural information that a single-crystal diffraction study would yield. The search for a reference diffraction pattern or a publication containing one for 5Ca(NO₃)₂·NH₄NO₃·10H₂O did not yield specific results.
Thermal and Spectroscopic Analysis
DSC and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of the compound, particularly the loss of water molecules of hydration and subsequent decomposition at higher temperatures. FTIR spectroscopy is used to identify the characteristic vibrational modes of the nitrate (NO₃⁻) and ammonium (NH₄⁺) ions, as well as the water molecules present in the structure.
Table 3: Expected Spectroscopic and Thermal Analysis Outcomes
| Technique | Expected Observations |
| DSC/TGA | Stepwise mass loss corresponding to the dehydration of 10 water molecules, followed by decomposition. |
| FTIR | Characteristic absorption bands for NO₃⁻, NH₄⁺, and H₂O functional groups. |
The Path Forward: A Call for Further Research
The absence of a definitive crystal structure for 5Ca(NO₃)₂·NH₄NO₃·10H₂O in the publicly accessible scientific literature represents a significant gap in the fundamental understanding of this widely used inorganic salt. A single-crystal X-ray diffraction or neutron diffraction study would be invaluable in elucidating the precise arrangement of atoms in the crystal lattice, including the coordination environments of the calcium and ammonium ions, the geometry of the nitrate ions, and the role of the water molecules in stabilizing the structure.
Such a study would provide the essential data—lattice parameters, space group, atomic coordinates, and bond lengths and angles—that are currently missing. This information is crucial for a complete understanding of the material's properties and behavior.
An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Calcium Nitrate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the thermal decomposition pathway of Ammonium (B1175870) Calcium Nitrate (B79036) (CAN), a widely used nitrogen-based fertilizer. The inclusion of calcium carbonate or its formation as a double salt significantly enhances the thermal stability of ammonium nitrate, a critical safety consideration. This document details the decomposition mechanism, presents quantitative thermal analysis data, and outlines standard experimental protocols for its characterization.
Introduction
Ammonium Calcium Nitrate, commonly referred to as Calcium Ammonium Nitrate (CAN), is typically a granular mixture of ammonium nitrate (AN) and calcium carbonate (CaCO₃) or exists as a hydrated double salt (5Ca(NO₃)₂·NH₄NO₃·10H₂O).[1] While pure ammonium nitrate is a potent oxidizing agent with a known risk of explosive decomposition, CAN is formulated to be significantly more stable and safer for handling, storage, and application in agriculture.[2][3] The enhanced stability is primarily attributed to the chemical intervention of the calcium component in the decomposition pathway of ammonium nitrate.[2] This guide will elucidate the multi-stage thermal decomposition process of CAN, supported by quantitative data and established experimental methodologies.
The Stabilized Thermal Decomposition Pathway
The thermal decomposition of CAN is a multi-step process that is fundamentally altered by the presence of calcium carbonate. Unlike the potentially runaway exothermic decomposition of pure ammonium nitrate, the decomposition of CAN is characterized by a series of more controlled reactions.[1]
The key stages are as follows:
-
Initial Dissociation of Ammonium Nitrate: The process initiates with an endothermic dissociation of ammonium nitrate into ammonia (B1221849) (NH₃) and nitric acid (HNO₃). This is a reversible reaction and represents the first critical step.[1]
-
Reaction: NH₄NO₃ ⇌ NH₃ + HNO₃
-
-
Acid-Base Neutralization by Calcium Carbonate: The nitric acid produced in the initial step is subsequently neutralized by the calcium carbonate present in the mixture. This acid-base reaction is the cornerstone of the stabilizing effect, as it consumes the nitric acid that would otherwise catalyze the exothermic decomposition of ammonium nitrate.[1][2]
-
Reaction: CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + H₂O + CO₂
-
-
Decomposition of Remaining Ammonium Nitrate: At elevated temperatures, any ammonium nitrate that has not been stabilized will decompose. This decomposition can proceed through various pathways, yielding gaseous products such as nitrous oxide (N₂O) and water (H₂O). At higher temperatures (above 290°C), further decomposition can produce nitrogen (N₂) and oxygen (O₂).[1]
-
Reaction (approx. 200-290°C): NH₄NO₃ → N₂O + 2H₂O
-
-
High-Temperature Decomposition of Calcium Nitrate: At significantly higher temperatures (above 500°C), the calcium nitrate formed during the neutralization step undergoes decomposition to produce calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[1][4]
-
Reaction: 2Ca(NO₃)₂ → 2CaO + 4NO₂ + O₂
-
This stabilized pathway significantly raises the overall decomposition temperature and reduces the net heat of decomposition compared to pure ammonium nitrate.[2]
Figure 1: Stabilized thermal decomposition pathway of Ammonium Calcium Nitrate.
The following diagram illustrates the critical role of calcium carbonate in preventing the runaway decomposition of ammonium nitrate.
Figure 2: Comparison of stabilized vs. unstabilized AN decomposition pathways.
Quantitative Data from Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to quantify the thermal stability of CAN. The data clearly demonstrates the stabilizing effect of calcium carbonate, as evidenced by higher decomposition temperatures and lower heats of decomposition compared to pure ammonium nitrate.[1][5]
| Parameter | Pure Ammonium Nitrate (AN) | Calcium Ammonium Nitrate (CAN) |
| Decomposition Onset Temperature | ~210 °C | > 220 °C[6] |
| DSC Peak Maximum Temperature (Tmax) | 326 °C | 360.0 °C (with 5% CaCO₃)[5] 389.0 °C (with 20% CaCO₃)[5] |
| Heat of Decomposition | 1255 J/g | 397 J/g (with 33% CaCO₃)[5] |
| Primary Gaseous Products | N₂O, H₂O, NH₃, NOₓ | N₂O, H₂O, NH₃, NOₓ, CO₂[1] |
| Solid Residue (at high temp.) | None | CaO |
Table 1: Comparison of Thermal Properties of Pure AN and CAN.
Experimental Protocols
The characterization of the thermal decomposition of CAN is typically performed using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC).
Objective: To determine the thermal stability, decomposition temperatures, mass loss events, and heat of decomposition of Ammonium Calcium Nitrate.
Methodology:
-
Sample Preparation: A small, representative sample of CAN (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina (B75360) or platinum).[1]
-
Instrument Setup: The TGA/DSC instrument is calibrated according to the manufacturer's specifications. A controlled, inert atmosphere is established, typically using nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min).[1]
-
Experimental Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1] The instrument continuously records the sample's mass and the differential heat flow as a function of temperature.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of significant mass loss, which correspond to dehydration and decomposition events.[1]
-
The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, dissociation) and exothermic events (decomposition).[1]
-
The onset temperature of decomposition and the peak maximum temperature (Tmax) are determined from the DSC curve.[1]
-
The area under the exothermic peak is integrated to calculate the heat of decomposition (in J/g).[1]
-
Figure 3: General experimental workflow for TGA/DSC analysis of CAN.
Safety and Handling Implications
The thermal decomposition of CAN, while more stable than pure AN, still produces toxic fumes, including oxides of nitrogen (NOₓ) and ammonia, when strongly heated.[6][7] It is crucial to store CAN away from combustible materials, reducing agents, and sources of heat.[6][8] In case of a fire involving CAN, water should be used as the extinguishing agent; chemical extinguishers or foam are not recommended.[3] Proper ventilation and personal protective equipment are essential when handling this material to avoid irritation to the eyes, skin, and respiratory system.[6][8]
Conclusion
The thermal decomposition of Ammonium Calcium Nitrate is a complex process significantly influenced by its composition. The presence of calcium carbonate provides a critical stabilizing effect by neutralizing the nitric acid formed during the initial dissociation of ammonium nitrate, thereby inhibiting a runaway exothermic reaction.[1][2] This chemical stabilization results in a higher onset temperature of decomposition and a significantly lower heat of decomposition compared to pure ammonium nitrate.[5] Understanding this decomposition pathway, supported by quantitative thermal analysis and standardized experimental protocols, is paramount for ensuring the safe handling, storage, and application of this widely used fertilizer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fertilizercanada.ca [fertilizercanada.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.unifirstfirstaidandsafety.com [store.unifirstfirstaidandsafety.com]
- 7. toros.com.tr [toros.com.tr]
- 8. static.ravensdown.co.nz [static.ravensdown.co.nz]
An In-depth Technical Guide on the Hygroscopic Nature of Calcium Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN), a widely used compound in various industrial and research applications.[1] Understanding its affinity for atmospheric moisture is critical for its proper handling, storage, and application to ensure its stability and efficacy.[2][3] This document details the physicochemical principles governing its hygroscopicity, presents quantitative data, outlines experimental protocols for its characterization, and illustrates the key processes involved.
Introduction to the Hygroscopic Nature of Calcium Ammonium Nitrate
Calcium Ammonium Nitrate is a granular fertilizer that is valued for its stability and dual nutrient composition.[4][5] It is primarily a mixture of ammonium nitrate and calcium carbonate or a hydrated double salt of calcium nitrate and ammonium nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O).[6][7] A key characteristic of CAN is its hygroscopicity, the ability to attract and absorb moisture from the surrounding atmosphere.[2][8] This property is predominantly influenced by its ammonium nitrate component.[8][9]
The absorption of atmospheric water can lead to several undesirable physical changes, most notably caking, where the granules agglomerate into hard lumps.[2][9] This phenomenon can significantly impede the material's flowability and application.[10] The hygroscopic behavior of CAN is primarily dictated by its Critical Relative Humidity (CRH).[11]
Critical Relative Humidity (CRH)
The CRH is the specific relative humidity of the ambient air, at a given temperature, above which a substance will start to absorb moisture.[11] For prilled calcium ammonium nitrate, the CRH is approximately 55% at 30°C.[2][3][8][12] When the ambient relative humidity surpasses the CRH, the granules begin to dissolve on the surface, forming a saturated solution. If the humidity subsequently decreases, this solution recrystallizes, creating solid bridges between granules, which leads to caking.[2][9]
Several factors can influence the CRH of CAN and its overall hygroscopic nature:
-
Temperature: The CRH of most salts, including the ammonium nitrate in CAN, decreases with increasing temperature.[11][13] This means that at higher temperatures, CAN will begin to absorb moisture at a lower relative humidity.[13][14]
-
Chemical Composition: The presence of other salts can significantly affect the CRH. Mixtures of salts generally have a lower CRH than their individual components.[11] For instance, the presence of small amounts of calcium nitrate in ammonium nitrate-limestone fertilizers markedly increases their hygroscopicity.[15]
-
Particle Structure and Porosity: The physical characteristics of the CAN granules, such as their surface area and porosity, can influence the rate of moisture absorption.[10][12]
The logical relationship between environmental conditions and the physical state of CAN is illustrated in the diagram below.
Quantitative Data on Hygroscopicity
The hygroscopic nature of CAN can be quantified through various measurements. The following tables summarize key data related to its moisture absorption characteristics.
Table 1: Critical Relative Humidity of Calcium Ammonium Nitrate and its Components
| Substance | Critical Relative Humidity (%) at 30°C |
| Calcium Ammonium Nitrate (CAN) | ~55[2][3][8][12] |
| Ammonium Nitrate | 59.4[11] |
| Calcium Nitrate | 46.7[11] |
Table 2: Influence of Temperature on the Critical Relative Humidity of Ammonium Nitrate
| Temperature (°C) | Critical Relative Humidity (%) |
| 0 | ~77 |
| 10 | 75.3[16] |
| 20 | 66.9[16] |
| 30 | 59.4[11][16] |
| 40 | 52.5[16] |
Note: Data for pure ammonium nitrate is presented as it is the primary hygroscopic component of CAN.[9]
Table 3: Moisture Absorption of Calcium Ammonium Nitrate under High Humidity
| Relative Humidity (%) | Temperature (°C) | Exposure Time (hours) | Moisture Absorbed (% of initial mass) |
| 80 | 30 | 24 | 22[3] |
Experimental Protocols
Accurate characterization of the hygroscopic properties of CAN is essential for quality control and research. Below are detailed methodologies for key experiments.
This method involves exposing samples to atmospheres of different, controlled relative humidities and observing the point at which moisture absorption begins.
Protocol:
-
Preparation of Controlled Humidity Environments: Prepare a series of desiccators, each containing a saturated salt solution or a sulfuric acid solution of a specific concentration to maintain a constant relative humidity.[17][18] For example, sulfuric acid solutions of 7.6, 6.1, 4.6, 3.2, and 2.8 mol L⁻¹ can be used to achieve humidity levels of 38, 55, 76, 86, and 92%, respectively.[17][18]
-
Sample Preparation: Place a known mass of CAN in a pre-weighed container.
-
Exposure: Place the samples in the desiccators.
-
Gravimetric Analysis: At regular intervals (e.g., 3, 6, 12, 24, and 48 hours), remove the samples and quickly weigh them to determine the change in mass due to moisture absorption.[17][18]
-
Data Analysis: Plot the mass change against the relative humidity. The CRH is the humidity level at which a significant increase in mass is first observed.
This method determines the amount of free water in a sample by measuring the mass loss upon drying.[3]
Protocol:
-
Initial Weighing: Accurately weigh a sample of CAN in a suitable drying dish.
-
Drying: Place the sample in an oven at a controlled temperature (e.g., under reduced pressure to avoid decomposition).[19] The ISO 8189:1992 standard specifies a gravimetric method by drying under reduced pressure, though it is not applicable to fertilizers containing calcium nitrate.[19][20]
-
Cooling: After drying for a specified period, transfer the sample to a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the atmosphere.[3]
-
Final Weighing: Once cooled, reweigh the sample.
-
Calculation: The moisture content is calculated as the percentage of mass lost during drying relative to the initial mass of the sample.
The workflow for determining the appropriate weighing procedure for the hygroscopic CAN is outlined below.
This protocol simulates storage conditions to evaluate the propensity of CAN to form cakes.
Protocol:
-
Sample Preparation: Place a defined amount of CAN in a cylindrical container.
-
Application of Pressure: Apply a constant pressure to the sample to simulate the weight of overlying material in a storage pile.
-
Controlled Environment: Store the sample under controlled conditions of temperature and humidity (typically above the CRH) for a specified duration.
-
Caking Strength Measurement: After the storage period, measure the force required to break the resulting cake. This can be done using a penetrometer or a crushing strength tester.
-
Qualitative Assessment: Visually inspect and handle the sample to assess the degree of granule integrity and caking.[10]
The interconnected factors leading to the caking of Calcium Ammonium Nitrate are depicted in the following diagram.
Conclusion
The hygroscopic nature of Calcium Ammonium Nitrate is a critical property that influences its physical stability and handling characteristics. Governed by its Critical Relative Humidity, the absorption of atmospheric moisture can lead to detrimental caking. A thorough understanding of the factors affecting hygroscopicity, coupled with standardized experimental protocols for its measurement, is paramount for researchers, scientists, and professionals in drug development to ensure the quality and performance of CAN in their applications. Proper storage in environments with relative humidity below the CRH is crucial to mitigate these effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Calcium Ammonium Nitrate : Agrico [agricocanada.com]
- 5. toros.com.tr [toros.com.tr]
- 6. benchchem.com [benchchem.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. fertechinform.org [fertechinform.org]
- 9. Demystifying the Caking of Calcium Ammonium Nitrate [sxleixinchem.com]
- 10. fertilizer.org [fertilizer.org]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. fertiliser-society.org [fertiliser-society.org]
- 13. tandfonline.com [tandfonline.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fertilizer.org [fertilizer.org]
- 17. redalyc.org [redalyc.org]
- 18. scielo.br [scielo.br]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. ISO 8189:1992 Solid fertilizers — Determination of moisture content — [shop.standards.ie]
An In-depth Technical Guide on the Solubility of Ammonium Calcium Nitrate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) calcium nitrate (B79036). It addresses the different forms of this compound, presents available solubility data, details experimental protocols for its determination, and illustrates key processes through diagrams.
Introduction to Ammonium Calcium Nitrate
Ammonium calcium nitrate, often referred to as calcium ammonium nitrate (CAN), is not a single chemical entity. It primarily exists in two forms:
-
The Double Salt: A hydrated double salt with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. This form is fully water-soluble and is a crystalline compound commonly used as a fertilizer.[1][2]
-
A Mixture: A physical mix of ammonium nitrate with calcium carbonate (CaCO₃) or calcium sulfate (B86663) (CaSO₄). In this case, the overall solubility is dictated by the high solubility of ammonium nitrate and the poor solubility of calcium carbonate or sulfate.[1]
This guide will focus on the double salt, as it is the more chemically distinct and complex form. However, due to a scarcity of published data on the double salt's solubility in organic solvents, this guide will also provide data for its individual components, calcium nitrate and ammonium nitrate.[1] The dissolution of ammonium calcium nitrate in water is an endothermic process, meaning it absorbs heat from its surroundings, causing the temperature of the solution to decrease.[2][3] This compound is also hygroscopic, readily absorbing moisture from the air.[2][3]
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of ammonium calcium nitrate and its constituent salts in water and various organic solvents.
Table 1: Solubility of Ammonium Calcium Nitrate (Double Salt) in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~190[3] |
| 25 | ~100[3] |
Note: Data for the precise solubility of the double salt is limited and can vary based on the specific formulation.[3]
Table 2: Solubility of Calcium Nitrate in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g or g/100 mL) |
| Water (anhydrous) | 20 | 121.2 g/100 mL[4][5] |
| Water (anhydrous) | 40 | 271 g/100 mL[5] |
| Water (tetrahydrate) | 0 | 105 g/100 mL[5] |
| Water (tetrahydrate) | 20 | 129 g/100 mL[5] |
| Water (tetrahydrate) | 100 | 363 g/100 mL[5] |
| Acetone | 20 | 1.68 g/100 g[5] |
| Acetone | - | Very soluble[6] |
| Ethanol | 20 | 51.4 g/100 g[5][7] |
| Ethanol | 40 | 62.9 g/100 g[5][7][8] |
| Methanol | 10 | 134 g/100 g[5][7] |
| Methanol | 40 | 144 g/100 g[5][7] |
| Methanol | 60 | 158 g/100 g[5][7] |
| Ammonia | - | Soluble[7] |
| Nitric Acid | - | Almost insoluble[7] |
Table 3: Solubility of Ammonium Nitrate in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g or g/100 mL) |
| Water | 0 | 118.3 g/100 mL |
| Water | 100 | 871 g/100 mL |
| Acetone | - | Practically insoluble (0.5 g/100 g)[6] |
| Ethanol | 20 | 3.8 g/100 mL[9] |
| Methanol | - | Soluble[9] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development applications. The following outlines a standard methodology for determining the solubility of an inorganic salt like ammonium calcium nitrate.
Equilibrium Saturation Method
This method is widely used to determine the thermodynamic equilibrium solubility of a solid in a liquid.[1]
Principle: An excess of the solid solute is mixed with a solvent and agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined.[1]
Detailed Methodology:
-
Sample Preparation: An excess amount of finely ground ammonium calcium nitrate is accurately weighed.[1]
-
Solvent Addition: A known volume or mass of the desired solvent is added to a sealed vessel containing the weighed sample.
-
Equilibration: The mixture is agitated at a constant, controlled temperature. The agitation should be vigorous enough to ensure thorough mixing. This process is continued for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[1] To confirm equilibrium, samples of the solution can be taken at different time points until the solute concentration remains constant.[1]
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent changes in solubility.
-
Concentration Analysis: The concentration of the dissolved ammonium calcium nitrate in the clear, saturated solution is determined using a suitable analytical technique. This can include:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.[10]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification.[11]
-
Spectroscopic Methods: Inductively Coupled Plasma (ICP) atomic emission spectrometry can be employed for the analysis of water-soluble metal components.[11]
-
-
Calculation: The solubility is then calculated and typically expressed as grams of solute per 100 mL or 100 g of solvent.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Identifying your calcium ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scribd.com [scribd.com]
- 11. Fertilizer Testing Methods : Shimadzu Scientific Instruments [ssi.shimadzu.com]
The Reaction of Calcium Ammonium Nitrate in Acidic Soils: A Technical Guide
Abstract: Soil acidification is a critical factor limiting crop productivity worldwide by increasing the solubility of toxic elements such as aluminum and manganese and reducing the availability of essential nutrients. The choice of nitrogen fertilizer can either exacerbate or mitigate this issue. Calcium Ammonium (B1175870) Nitrate (B79036) (CAN), a composite fertilizer, presents a unique case due to its dual composition of ammonium nitrate and calcium carbonate. This technical guide provides an in-depth analysis of the chemical reactions of CAN in acidic soils, its net effect on soil pH, and its influence on nutrient availability and microbial processes. It synthesizes quantitative data from relevant studies and provides detailed experimental protocols for research purposes.
Core Chemical Reactions in the Soil Matrix
Calcium Ammonium Nitrate (CAN) is a granular fertilizer typically composed of ammonium nitrate (NH₄NO₃) and powdered limestone or dolomite (B100054) (calcium carbonate, CaCO₃, and magnesium carbonate, MgCO₃).[1][2] Its reaction in soil is characterized by two simultaneous, counteracting processes: an acidifying process driven by the nitrification of ammonium and a neutralizing process driven by the dissolution of its carbonate component.
Upon application to the soil, CAN dissolves in soil water, dissociating into its constituent ions: ammonium (NH₄⁺), nitrate (NO₃⁻), and calcium (Ca²⁺) from the dissolution of CaCO₃.
1.1 Acidification via Nitrification
The ammonium component (NH₄⁺) of CAN undergoes a two-step microbial oxidation process known as nitrification, which is a primary source of soil acidification from nitrogen fertilizers.[3][4] This process is mediated by distinct groups of soil bacteria and archaea.[5]
-
Ammonia Oxidation: Ammonia-oxidizing microorganisms convert ammonium to nitrite (B80452) (NO₂⁻), releasing two hydrogen ions (H⁺) for every ion of ammonium oxidized.[4]
-
Equation: 2NH₄⁺ + 3O₂ → 2NO₂⁻ + 4H⁺ + 2H₂O
-
-
Nitrite Oxidation: Nitrite-oxidizing bacteria then rapidly convert the nitrite to nitrate (NO₃⁻).[4]
-
Equation: 2NO₂⁻ + O₂ → 2NO₃⁻
-
The net result of nitrification is the production of hydrogen ions, which increases soil acidity (lowers pH).[6][7] For every one molecule of ammonium nitrified, two hydrogen ions are generated.[4]
1.2 Neutralization via Carbonate Dissolution
The calcium carbonate (lime) component of CAN acts as a liming agent, directly counteracting the acidity produced during nitrification. When exposed to H⁺ ions in the soil solution (either pre-existing in the acidic soil or generated from nitrification), the carbonate (CO₃²⁻) reacts to consume these ions, thereby buffering the soil pH.[3][4]
-
Equation: CaCO₃ + 2H⁺ → Ca²⁺ + H₂O + CO₂
This reaction neutralizes acidity and prevents a significant drop in soil pH. The presence of this built-in neutralizing agent is what distinguishes CAN from other ammonium-based fertilizers like ammonium sulfate (B86663) or urea, which are physiologically acidic.[7] The overall effect of CAN on soil pH is therefore near-neutral, making it a preferred option for acidic soils.[2][8]
Caption: Chemical pathways of CAN in soil leading to acidification and buffering.
Net Effect on Soil Properties
The balanced chemical reactions of CAN lead to several significant effects on the properties of acidic soils.
2.1 Impact on Soil pH and Buffering Capacity
While ammonium-only fertilizers consistently lower soil pH, the carbonate in CAN provides an immediate buffering effect.[3][4] The net change in soil pH following CAN application is minimal, classifying it as a physiologically neutral fertilizer.[9] This is particularly advantageous in preventing further acidification of soils that are already below the optimal pH for many crops. Long-term studies have shown that continuous application of nitrogen fertilizers can significantly reduce soil pH, whereas the inclusion of a liming agent, as in CAN, mitigates this effect.[6]
2.2 Nutrient Availability and Toxicity Mitigation
Soil pH is a master variable controlling the solubility and availability of nutrients and potentially toxic elements.[7]
-
Aluminum (Al) and Manganese (Mn) Toxicity: In highly acidic soils (pH < 5.5), aluminum and manganese become highly soluble, reaching concentrations that are toxic to plants.[3][8] This toxicity is a primary cause of poor root growth and reduced nutrient uptake.[8] By maintaining a more neutral pH, CAN application prevents the increased mobilization of these toxic elements.[10]
-
Essential Nutrient Availability: The calcium supplied by CAN is an essential secondary nutrient crucial for cell wall structure, root development, and stress signaling pathways.[11] Furthermore, by avoiding pH decreases, CAN helps maintain the availability of other essential nutrients like phosphorus and molybdenum, which become less available in strongly acidic conditions.
Caption: Logical flow of CAN's effects on acidic soil properties.
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data from studies investigating the effects of nitrogen and calcium-based amendments on acidic soils.
Table 1: Typical Composition of Calcium Ammonium Nitrate (CAN) Fertilizer
| Component | Percentage (%) by Weight | Role in Soil Reaction |
|---|---|---|
| Total Nitrogen | 25 - 28% | Primary nutrient |
| Nitrate Nitrogen (NO₃⁻-N) | ~12.5 - 14% | Immediately available nitrogen for plant uptake |
| Ammonium Nitrogen (NH₄⁺-N) | ~12.5 - 14% | Slower-release nitrogen; source of acidifying nitrification |
| Calcium (Ca) | 8 - 12% | Essential nutrient; component of the neutralizing agent |
Source: Data synthesized from multiple sources.[11]
Table 2: Effect of Calcium Nitrate on Soil pH and Wheat Growth in Acidic Soils
| Soil Type (Location) | Initial Soil pH (CaCl₂) | Treatment | Final Bulk Soil pH (28 DAS*) | Shoot Dry Weight ( g/pot ) |
|---|---|---|---|---|
| Chromosol (Rutherglen, VIC) | 4.7 | Control (No N) | 4.7 | 0.8 |
| Urea | 4.6 | 1.8 | ||
| Calcium Nitrate | 5.0 | 2.2 | ||
| Chromosol (Cootamundra, NSW) | 4.2 | Control (No N) | 4.2 | 0.6 |
| Urea | 4.1 | 1.5 | ||
| Calcium Nitrate | 4.5 | 1.8 |
DAS: Days After Sowing. This study used calcium nitrate, which demonstrates the alkalizing effect of nitrate uptake and the benefit of calcium without the confounding acidifying effect of ammonium. The overall effect of CAN would be a balance between this and ammonium-driven acidification. Source: Adapted from a study on ameliorating soil acidity.[12]
Table 3: Comparative Acidifying Potential of Common Nitrogen Fertilizers
| Fertilizer Type | Chemical Formula | Primary Reaction in Soil | Net Effect on Soil pH |
|---|---|---|---|
| Calcium Ammonium Nitrate | NH₄NO₃ + CaCO₃ | Nitrification balanced by neutralization | Near Neutral / Least Acidifying |
| Ammonium Nitrate | NH₄NO₃ | Nitrification | Acidifying |
| Urea | CO(NH₂)₂ | Hydrolysis to NH₄⁺, then nitrification | Acidifying |
| Ammonium Sulfate | (NH₄)₂SO₄ | Nitrification | Most Acidifying |
Source: Data synthesized from multiple sources.[7]
Experimental Protocols
This section outlines a generalized protocol for a laboratory incubation study designed to quantify the effects of CAN on the chemical properties of acidic soil.
4.1 Objective To determine the short-term impact of CAN application on soil pH, nitrification rates, and the concentration of exchangeable cations (Ca²⁺, Mg²⁺) and acid cations (Al³⁺, H⁺) in an acidic soil.
4.2 Materials
-
Acidic soil, air-dried and passed through a 2 mm sieve.
-
Calcium Ammonium Nitrate (CAN), finely ground.
-
Control fertilizer (e.g., Ammonium Sulfate) and a no-fertilizer control.
-
Incubation containers (e.g., 250 mL plastic containers with perforated lids for aeration).
-
Deionized water.
-
Analytical equipment: pH meter, spectrophotometer or ion chromatograph, atomic absorption spectrometer (AAS) or ICP-OES.
-
Reagents: 2M Potassium Chloride (KCl) solution, 0.01M Calcium Chloride (CaCl₂) solution.
4.3 Methodology
1. Soil Characterization:
-
Before starting the experiment, analyze a subsample of the prepared soil for initial properties:
-
pH: Measure in a 1:5 soil-to-solution ratio using 0.01M CaCl₂.[12]
-
Organic Matter: Determine by the loss-on-ignition method.[4]
-
Exchangeable Cations: Extract with a suitable reagent (e.g., 1M ammonium acetate (B1210297) at pH 7.0) and analyze via AAS or ICP-OES.[13]
-
2. Experimental Setup:
-
Weigh 100 g of air-dried soil into each incubation container.[14]
-
Apply the fertilizer treatments to the soil. For example:
-
Control: No fertilizer added.
-
CAN Treatment: Add CAN at a rate equivalent to a field application (e.g., 150 kg N/ha). This must be calculated based on the soil weight.[11]
-
Ammonium Sulfate Treatment: Add as a positive control for acidification at the same N rate as the CAN treatment.
-
-
Thoroughly mix the fertilizer into the soil for homogeneity. Prepare at least three replicates for each treatment and for each sampling day.[14]
3. Incubation:
-
Adjust the moisture content of each soil sample to 60% of its water-holding capacity.
-
Place the containers in an incubator at a constant temperature (e.g., 25°C) in the dark for a period of 60 days.[14]
-
Maintain soil moisture by weighing the containers periodically and adding deionized water as needed.
4. Sampling and Analysis:
-
Destructively sample the replicates for each treatment at specified time points (e.g., Day 0, 7, 14, 30, and 60).
-
At each sampling point, air-dry the soil and analyze as follows:
-
Soil pH: Measure as described in step 1.
-
Nitrate (NO₃⁻-N) and Ammonium (NH₄⁺-N): Extract the soil with 2M KCl (e.g., 1:10 soil-to-solution ratio) by shaking for one hour.[13] Filter the extract and analyze the filtrate for NO₃⁻ and NH₄⁺ concentrations using colorimetric methods on a spectrophotometer or via ion chromatography. The net nitrification rate can be calculated from the increase in NO₃⁻ concentration over time.
-
Exchangeable Acidity (Al³⁺ and H⁺): Extract with 1M KCl and titrate the extract to determine exchangeable acidity.
-
Conclusion
Calcium Ammonium Nitrate serves as a highly effective nitrogen source for agriculture in regions with acidic soils. Its unique formulation provides a balanced mechanism where the acidifying potential of ammonium nitrification is largely neutralized by its inherent calcium carbonate component. This results in a stable soil pH, which is critical for mitigating Al³⁺ and Mn²⁺ toxicity and enhancing the availability of essential plant nutrients. For researchers, understanding these dual reaction pathways is crucial for designing effective nutrient management strategies that support both high crop productivity and long-term soil health.
References
- 1. soils.org [soils.org]
- 2. Controls and Adaptive Management of Nitrification in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring soil nutrients, pH and organic matter | AHDB [potatoes.ahdb.org.uk]
- 5. Lab.10 methods for estimating nitrification process | PDF [slideshare.net]
- 6. Soil Acidification Can Be Improved under Different Long-Term Fertilization Regimes in a Sweetpotato–Wheat Rotation System [mdpi.com]
- 7. ucanr.edu [ucanr.edu]
- 8. Importance of Mineral Nutrition for Mitigating Aluminum Toxicity in Plants on Acidic Soils: Current Status and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
"role of calcium in stabilizing ammonium nitrate"
An In-depth Technical Guide on the Role of Calcium in Stabilizing Ammonium (B1175870) Nitrate (B79036)
Executive Summary
Ammonium nitrate (AN) is a critical compound used globally as a nitrogen fertilizer and an oxidizing agent in explosives. However, its utility is shadowed by inherent instability issues, including hygroscopicity, problematic crystalline phase transitions, and the potential for explosive thermal decomposition. The addition of calcium, typically as calcium carbonate (limestone/dolomite) or calcium nitrate, is a widely adopted and effective strategy to mitigate these hazards. This technical guide provides a comprehensive analysis of the mechanisms by which calcium enhances the stability of ammonium nitrate, supported by quantitative data, detailed experimental protocols, and process visualizations. The resulting product, Calcium Ammonium Nitrate (CAN), is significantly safer to handle, transport, and store.[1]
The Chemical Instability of Ammonium Nitrate
The instability of pure ammonium nitrate is rooted in two main characteristics:
-
Thermal Decomposition : The decomposition of AN begins with an endothermic dissociation into ammonia (B1221849) (NH₃) and nitric acid (HNO₃).[1][2] This initial step is followed by a series of complex and highly exothermic reactions that can become self-sustaining, leading to a runaway reaction or detonation, especially under confinement or in the presence of impurities.[1]
-
Crystalline Phase Transitions : Ammonium nitrate exists in several crystalline forms. The transition between its β-rhombic (IV) and α-rhombic (III) phases occurs at approximately 32.3 °C and is accompanied by a significant 3.6% change in volume and density.[1] This repeated expansion and contraction during thermal cycling degrades the physical integrity of AN prills, leading to dust formation and caking, which increases handling risks.[1][3][4]
Mechanism of Stabilization by Calcium
The incorporation of calcium compounds to produce Calcium Ammonium Nitrate (CAN) is a proven method to counteract the instabilities of AN.[1] The stabilization occurs through two primary mechanisms: thermal and phase stabilization.
Thermal Stabilization
The principal mechanism for enhanced thermal stability involves the chemical intervention of the calcium compound in the AN decomposition pathway.[1] Computational and experimental studies have shown that the carbonate anion (CO₃²⁻) from calcium carbonate is a robust stabilizer.[1][5][6] It functions by intercepting the nitric acid produced during the initial dissociation of AN, thereby preventing the subsequent, dangerous exothermic reactions.[1][2][5][6]
The reaction pathway is as follows:
-
AN Dissociation (Unstabilized) : NH₄NO₃ ⇌ NH₃ + HNO₃
-
Acid Interception (Stabilized) : CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + H₂O + CO₂
By consuming the nitric acid, calcium carbonate inhibits a runaway thermal event, significantly raising the decomposition temperature and reducing the total heat generated.[1][5][6]
Phase Stabilization & Anti-Caking
While the primary role of calcium carbonate is chemical stabilization, the presence of calcium and other ions can also influence the crystalline phase transitions of AN. Additives can disrupt the crystal lattice of ammonium nitrate, inhibiting the IV → III phase transition that causes particle degradation and caking.[7][8] Furthermore, calcium-containing additives like calcium lignosulfonate have been studied to reduce the hygroscopicity and caking tendency of AN fertilizers.[4] The formation of a double salt, 5Ca(NO₃)₂·NH₄NO₃·10H₂O, in some CAN formulations also alters the physical properties, contributing to improved stability.[9]
Quantitative Effects of Calcium on AN Stability
The addition of calcium compounds leads to measurable improvements in the thermal and physical stability of ammonium nitrate. The data below, primarily from Differential Scanning Calorimetry (DSC), quantifies these effects.
| Parameter | Pure AN | AN with 5% CaCO₃ | AN with 20% CaCO₃ | AN with 33% CaCO₃ | AN with 10% CaCO₃ | Notes | Reference |
| Max. Decomposition Temp. (Tₘₐₓ) | 326 °C | 360 °C | 389 °C | - | - | DSC shows a significant increase in decomposition temperature with CaCO₃ addition. | [5][6] |
| Heat of Decomposition | 1255 J/g | - | - | 397 J/g | - | CaCO₃ acts as a heat sink, drastically reducing the net energy released. | [5][6] |
| Explosive Power | 80% of Picric Acid | - | - | - | 10% of Picric Acid | The explosive power is significantly reduced, enhancing safety. | [5] |
| Critical Relative Humidity (CRH) | ~60% at 30°C | - | Prilled CAN: ~55% at 30°C | - | - | The addition of calcium salts can increase hygroscopicity, lowering the CRH. | [10] |
Experimental Protocols
The assessment of ammonium nitrate stability involves several key analytical techniques. Thermal analysis is paramount for evaluating decomposition behavior.
Thermal Analysis: DSC and TGA
Objective : To determine the thermal stability, onset of decomposition, decomposition temperatures, and heat of decomposition of pure AN and CAN.[2]
Principle :
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic events (like melting and phase transitions) and exothermic events (like decomposition).[11] The area under an exothermic peak can be integrated to calculate the heat of decomposition.[2]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to identify mass loss associated with dehydration and decomposition events.[2][11]
Detailed Methodology :
-
Instrumentation : A calibrated simultaneous TGA/DSC instrument is used.
-
Sample Preparation : A small, representative sample (typically 1-5 mg) is accurately weighed and placed into an appropriate crucible (e.g., aluminum, ceramic). For safety, tests may be run in both open and closed (hermetically sealed) crucibles to assess the effect of confinement.[12]
-
Experimental Program :
-
Atmosphere : A controlled inert atmosphere (e.g., nitrogen, argon) is established at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative reactions.[2]
-
Heating Profile : The sample is heated from ambient temperature to a final temperature (e.g., 500-600 °C) at a constant, linear heating rate (e.g., 10 °C/min).[2]
-
-
Data Acquisition : The instrument records the sample mass (TGA), differential heat flow (DSC), and temperature simultaneously.
-
Data Analysis :
-
The TGA curve is analyzed to identify the temperatures at which mass loss occurs.
-
The DSC curve is analyzed to determine the onset temperature, peak maximum temperature (Tₘₐₓ), and enthalpy (heat of decomposition) of any exothermic events.[2]
-
The results for stabilized samples (CAN) are compared against a baseline of pure AN to quantify the effect of the calcium additive.
-
Calcium Ammonium Nitrate (CAN) Production Workflow
CAN is typically produced by adding a calcium source to an ammonium nitrate solution before the final granulation or prilling step.[13][14] The granulation process involves mixing a concentrated AN solution with pulverized limestone or dolomite.[13]
Conclusion
The addition of calcium, primarily as calcium carbonate, is a highly effective and widely adopted method for improving the chemical and physical stability of ammonium nitrate.[1] It functions by chemically interrupting the thermal decomposition pathway, which significantly increases the onset temperature of decomposition and reduces the net energy release.[1] This stabilization mitigates the risk of accidental detonation, making Calcium Ammonium Nitrate (CAN) a safer alternative for use in the fertilizer industry. While this process enhances safety, the potential for increased hygroscopicity must be managed through proper coating, storage, and handling procedures to maintain the physical quality of the final product.[1][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Anti-Caking Agents on the Highly Effective Organic Coatings for Preventing the Caking of Ammonium Nitrate Fertilizers [mdpi.com]
- 4. Anti-Caking Coatings for Improving the Useful Properties of Ammonium Nitrate Fertilizers with Composition Modeling Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toward the Mechanistic Understanding of the Additives’ Role on Ammonium Nitrate Decomposition: Calcium Carbonate and Calcium Sulfate as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. cdn.intratec.us [cdn.intratec.us]
- 15. Calcium Ammonium Nitrate : Agrico [agricocanada.com]
An In-depth Technical Guide to Ammonium Calcium Nitrate
This technical guide provides a comprehensive overview of ammonium (B1175870) calcium nitrate (B79036), detailing its chemical composition, molecular properties, and various formulations. It is intended for researchers, scientists, and professionals in chemical and agricultural development who require a thorough understanding of this compound.
Molecular Formula and Weight
Ammonium calcium nitrate is not a single chemical compound but rather a term applied to two main types of products. The first is a hydrated double salt with a specific molecular formula, and the second is a physical mixture of ammonium nitrate and a calcium-containing material.
-
Hydrated Double Salt: The fully water-soluble version of ammonium calcium nitrate is a double salt of calcium nitrate and ammonium nitrate.[1][2] Its molecular formula is 5Ca(NO₃)₂·NH₄NO₃·10H₂O .[3][4][5][6] The molecular weight of this hydrated double salt is 1080.71 g/mol .[3][4][5]
-
Mechanical Mixture (Nitro-limestone/Nitrochalk): This more common formulation, particularly in fertilizers, is a mixture of ammonium nitrate (NH₄NO₃) and powdered limestone (calcium carbonate, CaCO₃) or dolomite (B100054) (a mix of calcium carbonate and magnesium carbonate).[1] The chemical formula for this type is variable as it is a mixture.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different forms of ammonium calcium nitrate.
Table 1: Molecular and Compositional Data
| Property | Hydrated Double Salt (5Ca(NO₃)₂·NH₄NO₃·10H₂O) | Fertilizer Grade (Mixture) |
| Molecular Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | Variable Mixture |
| Molecular Weight | 1080.71 g/mol | Not Applicable |
| Total Nitrogen Content | ~15.5% | 21-27%[1][2] |
| Nitrate Nitrogen | ~14.4% | Variable |
| Ammonium Nitrogen | ~1.1% | Variable |
| Calcium Content | ~19% | ~8%[1][2] |
| CAS Number | 15245-12-2 | Not Applicable |
Physicochemical Properties
Ammonium calcium nitrate exhibits several key properties:
-
Appearance: It is typically found as white to yellowish, granular or crystalline solids.[1]
-
Solubility: The hydrated double salt is fully soluble in water.[1] The fertilizer mixture's solubility depends on its exact composition, but it is generally considered water-soluble.
-
Hygroscopicity: Ammonium calcium nitrate is hygroscopic, meaning it readily absorbs moisture from the air.[1]
-
Endothermic Dissolution: The process of dissolving ammonium calcium nitrate in water is endothermic, which leads to a decrease in the temperature of the solution.[1] This property is utilized in some instant cold packs.[1]
Experimental Protocols: Synthesis
The synthesis of ammonium calcium nitrate can be approached in different ways depending on the desired formulation.
Protocol 1: Laboratory Scale Synthesis of Calcium Nitrate (a precursor)
This protocol outlines the synthesis of calcium nitrate, a key component of the double salt form of ammonium calcium nitrate.
-
Materials:
-
Calcium carbonate (CaCO₃)
-
1 mol dm⁻³ Nitric acid (HNO₃)
-
Standard laboratory glassware (beaker, evaporating basin, filter funnel)
-
Heating apparatus (Bunsen burner or hot water bath)
-
-
Procedure:
-
Measure a specific volume of 1 mol dm⁻³ nitric acid into a beaker and gently warm it to approximately 60°C.
-
Gradually add small portions of calcium carbonate powder to the warm, stirred acid. Allow the effervescence to cease between additions.
-
Continue adding calcium carbonate until no more gas evolves and a small amount of unreacted solid remains, indicating the acid has been neutralized.
-
Filter the warm solution to remove the excess calcium carbonate.
-
Gently evaporate the filtrate over a hot water bath until crystals begin to form.
-
Allow the concentrated solution to cool, promoting further crystallization of calcium nitrate.
-
The resulting calcium nitrate crystals can then be used in further synthesis steps with ammonium nitrate to form the double salt.
-
Protocol 2: Industrial Production of Granular Ammonium Calcium Nitrate
Industrially, the granular fertilizer form is often produced by mixing molten ammonium nitrate with calcium carbonate.
-
Method:
-
Ammonium nitrate is produced by neutralizing nitric acid with ammonia.
-
The resulting ammonium nitrate solution is concentrated by evaporation to create a melt.
-
This ammonium nitrate melt is then mixed with a solid, powdered calcium-containing material such as limestone (CaCO₃).
-
The mixture is then granulated to form the final product.
-
It is important to note that at the high temperatures of the melt, a reaction between ammonium nitrate and calcium carbonate can occur: CaCO₃ + 2NH₄NO₃ → Ca(NO₃)₂ + 2NH₃ + CO₂ + H₂O.
Logical Relationships and Formulations
The two primary forms of ammonium calcium nitrate can be visualized as follows:
Caption: Formulations of Ammonium Calcium Nitrate.
Applications
The primary application of ammonium calcium nitrate is in agriculture as a nitrogen fertilizer.[1] It is favored in some cases over pure ammonium nitrate due to its reduced explosion hazard.[1] The presence of calcium is also beneficial for soil health, particularly in acidic soils.[1] Its endothermic properties when dissolved in water have led to its use in instant cold packs.[1] While not a primary tool in drug development, its components (nitrate and calcium ions) are fundamental in biological systems, and high-purity grades could potentially be used in specific research applications requiring these ions.
References
An In-depth Technical Guide on the Endothermic Dissolution of Ammonium Calcium Nitrate in Water
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The dissolution of the double salt ammonium (B1175870) calcium nitrate (B79036), specifically its decahydrate (B1171855) form (5Ca(NO₃)₂·NH₄NO₃·10H₂O), in water is a notable endothermic process. This phenomenon, characterized by the absorption of heat from the surroundings, presents significant interest in various applications, including the development of instant cold packs and in controlled-release fertilizer technologies. This technical guide provides a comprehensive overview of the thermodynamic principles governing this process, detailed experimental protocols for its characterization, and an analysis of the key factors influencing the dissolution kinetics. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding and replication.
Introduction
Ammonium calcium nitrate is a double salt that is highly soluble in water.[1] Its dissolution is an endothermic process, meaning it absorbs heat from the solvent, thereby lowering the temperature of the solution.[2][3] This property is primarily attributed to the significant energy required to break down the crystal lattice of the salt, which is greater than the energy released during the hydration of the constituent ions (Ca²⁺, NH₄⁺, and NO₃⁻).[4] Understanding the thermodynamics and kinetics of this dissolution is crucial for applications where temperature reduction is desired and for optimizing its use in agricultural and chemical processes.
Thermodynamic Properties
The spontaneity of the dissolution process is governed by the change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as described by the Gibbs free energy equation:
ΔG = ΔH - TΔS [5]
For dissolution to be spontaneous, ΔG must be negative. In the case of ammonium calcium nitrate, the dissolution is endothermic, meaning ΔH is positive. Therefore, the process is driven by a sufficiently large positive entropy change (ΔS), which results from the increased disorder as the solid salt lattice breaks down and the ions become solvated in water.[5][6]
Quantitative Thermodynamic Data
Precise thermodynamic data for the dissolution of ammonium calcium nitrate is crucial for predictive modeling and process design. The following table summarizes the available quantitative data. It is important to note that the enthalpy of solution can be dependent on the final concentration of the solute.[7]
| Thermodynamic Parameter | Value | Conditions | Reference |
| Enthalpy of Dissolution (ΔH_soln) | 20.9 ± 0.2 kJ/mol | T = 298.15 K | |
| Solubility | ~100 g / 100 mL | Room Temperature | [8] |
Note: The provided enthalpy of dissolution is for the decahydrate form, 5Ca(NO₃)₂·NH₄NO₃·10H₂O.
Experimental Protocols
To fully characterize the endothermic dissolution of ammonium calcium nitrate, a series of experiments can be conducted. The following sections detail the methodologies for determining the key thermodynamic and kinetic parameters.
Determination of the Enthalpy of Dissolution using Calorimetry
This protocol outlines the use of a simple coffee-cup calorimeter to measure the heat of solution.
Materials:
-
Ammonium Calcium Nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O)
-
Distilled water
-
Coffee-cup calorimeter (two nested polystyrene cups with a lid)
-
Digital thermometer (accurate to ±0.1 °C)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Assemble the coffee-cup calorimeter.
-
Accurately weigh a specific mass of distilled water (e.g., 100.0 g) and transfer it to the calorimeter.
-
Allow the water to reach thermal equilibrium and record the initial temperature (T_initial).
-
Accurately weigh a specific mass of ammonium calcium nitrate (e.g., 5.00 g).
-
Quickly add the weighed salt to the water in the calorimeter, replace the lid, and begin stirring.
-
Monitor the temperature of the solution, recording the lowest temperature reached (T_final).[9]
-
Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m_solution × c_solution × ΔT where:
-
m_solution is the total mass of the solution (mass of water + mass of salt)
-
c_solution is the specific heat capacity of the solution (can be approximated as that of water, 4.184 J/g°C for dilute solutions)[9]
-
ΔT = T_final - T_initial
-
-
The heat of dissolution (q_dissolution) is equal in magnitude but opposite in sign to the heat absorbed by the solution (q_dissolution = -q_solution).
-
Calculate the molar enthalpy of dissolution (ΔH_soln) by dividing q_dissolution by the number of moles of the dissolved salt.
Diagram of Experimental Workflow for Calorimetry:
Determination of the Solubility Curve
This protocol describes how to determine the solubility of ammonium calcium nitrate at various temperatures to construct a solubility curve.
Materials:
-
Ammonium Calcium Nitrate
-
Distilled water
-
Beakers
-
Hot plate with magnetic stirring capability
-
Digital thermometer
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Prepare a series of beakers, each containing a known mass of distilled water (e.g., 50.0 g).
-
Heat the water in the first beaker to a specific temperature (e.g., 10 °C) and maintain this temperature.
-
Add small, known masses of ammonium calcium nitrate to the water while stirring continuously.
-
Continue adding the salt until a small amount of undissolved solid remains, indicating a saturated solution.
-
Record the total mass of salt added to reach saturation at that temperature.
-
Repeat steps 2-5 for a range of temperatures (e.g., 20 °C, 30 °C, 40 °C, etc.).[10]
-
Calculate the solubility in grams of salt per 100 g of water for each temperature.
-
Plot the solubility (y-axis) versus temperature (x-axis) to generate the solubility curve.
Analysis of Nitrate Concentration
To accurately determine the concentration of dissolved ammonium calcium nitrate, particularly in kinetic studies, a reliable analytical method is required. UV-Visible spectrophotometry is a common and effective technique.
Principle: The nitrate ion (NO₃⁻) absorbs ultraviolet light at a wavelength of approximately 220 nm. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.
Procedure:
-
Prepare a series of standard solutions of known ammonium calcium nitrate concentrations.
-
Measure the absorbance of each standard solution at 220 nm using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of the unknown solution by interpolating from the calibration curve.
Factors Influencing Dissolution
The rate of dissolution of ammonium calcium nitrate is influenced by several factors, which are critical to control in experimental and industrial settings.
Diagram of Factors Affecting Dissolution Rate:
References
- 1. store.nfthydro.co.za [store.nfthydro.co.za]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Calorimetry: Heat of Solution of Ammonium Nitrate [chm.davidson.edu]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mygarden.co.nz [mygarden.co.nz]
- 9. laguardia.edu [laguardia.edu]
- 10. laguardia.edu [laguardia.edu]
A Technical Guide to the Laboratory-Scale Synthesis of Calcium Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN), a double salt with the general formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[1] Primarily utilized as a nitrogen fertilizer in agriculture, the synthesis of CAN in a laboratory setting serves as an excellent case study in inorganic synthesis, demonstrating principles of acid-base reactions, double displacement, and crystallization. This document details three primary synthesis methodologies, starting from common laboratory precursors: a two-step synthesis from calcium hydroxide (B78521), a direct reaction of calcium hydroxide with ammonium nitrate, and a synthesis route commencing with calcium carbonate. Furthermore, this guide outlines standard analytical techniques for the characterization of the final product, including Fourier-Transform Infrared (FTIR) Spectroscopy and Thermal Analysis (TGA/DSC), and emphasizes critical safety protocols. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through logical diagrams.
Introduction
Calcium Ammonium Nitrate (CAN) is an inorganic compound valued for its application as a fertilizer, providing both calcium and nitrogen to soil.[2] Unlike pure ammonium nitrate, CAN is generally considered safer to handle and store, as the inclusion of calcium nitrate reduces its explosive properties.[3] The typical commercial product is a hydrated double salt, 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[1] The laboratory synthesis of this compound is a versatile exercise in inorganic chemistry, offering multiple pathways to the desired product, each with distinct advantages and challenges. This guide will explore these synthetic routes in detail, providing researchers with the necessary information to select and execute a synthesis protocol tailored to their specific laboratory capabilities and research objectives.
Synthesis Methodologies
Three primary routes for the laboratory-scale synthesis of Calcium Ammonium Nitrate are presented below. The choice of method may depend on the availability of starting materials, desired purity, and safety considerations.
Two-Step Synthesis from Calcium Hydroxide
This method involves the initial synthesis of calcium nitrate via the neutralization of calcium hydroxide with nitric acid, followed by the formation of the double salt with the addition of ammonium nitrate.[4] This two-step process allows for greater control over the reaction and purity of the intermediate calcium nitrate.[4]
Single-Step Direct Reaction of Calcium Hydroxide
A more direct approach involves the reaction of calcium hydroxide with ammonium nitrate in an aqueous solution.[4] Heating the mixture drives the reaction to completion by evolving ammonia (B1221849) gas, which must be handled in a well-ventilated fume hood.[5]
Synthesis from Calcium Carbonate
This common laboratory method utilizes the reaction of calcium carbonate with nitric acid to produce calcium nitrate, which is then combined with ammonium nitrate.[6] The reaction is characterized by the effervescence of carbon dioxide gas.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each synthesis methodology. Please note that yields are highly dependent on experimental conditions and technique.
| Table 1: Reactant Quantities for Two-Step Synthesis from Ca(OH)₂ | |
| Reactant | Quantity |
| Calcium Hydroxide (Ca(OH)₂) | 7.41 g (0.1 mol) |
| Nitric Acid (HNO₃, 63% w/w) | 12.6 g (0.2 mol) |
| Ammonium Nitrate (NH₄NO₃) | ~3.2 g (0.04 mol) |
| Deionized Water | As needed |
| Table 2: Reactant Quantities for Single-Step Synthesis from Ca(OH)₂ | |
| Reactant | Quantity |
| Calcium Hydroxide (Ca(OH)₂) | 7.41 g (0.1 mol) |
| Ammonium Nitrate (NH₄NO₃) | 16.01 g (0.2 mol) |
| Deionized Water | ~100 mL |
| Table 3: Reactant Quantities for Synthesis from CaCO₃ | |
| Reactant | Quantity |
| Calcium Carbonate (CaCO₃) | 10.0 g (0.1 mol) |
| Nitric Acid (HNO₃, ~5M) | Added until effervescence ceases |
| Ammonium Nitrate (NH₄NO₃) | Stoichiometric amount added to Ca(NO₃)₂ solution |
| Deionized Water | As needed |
Experimental Protocols
Protocol for Two-Step Synthesis from Calcium Hydroxide
-
Preparation of Calcium Nitrate:
-
In a 250 mL beaker equipped with a magnetic stirrer, add 7.41 g of calcium hydroxide.
-
Slowly and carefully add 12.6 g of 63% nitric acid to the beaker while stirring continuously in a fume hood. The reaction is exothermic.
-
Once the addition is complete, gently heat the solution to approximately 60°C for 15-20 minutes to ensure the reaction goes to completion.
-
Filter the warm solution to remove any unreacted calcium hydroxide. The resulting filtrate is a calcium nitrate solution.
-
-
Formation of Calcium Ammonium Nitrate:
-
To the calcium nitrate solution, add approximately 3.2 g of ammonium nitrate and warm gently to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator.
-
Protocol for Single-Step Direct Reaction of Calcium Hydroxide
-
Reaction Setup:
-
In a 500 mL flask equipped with a magnetic stirrer and a reflux condenser, combine 7.41 g of calcium hydroxide and 16.01 g of ammonium nitrate.
-
Add approximately 100 mL of deionized water.
-
-
Reaction and Ammonia Removal:
-
Heat the mixture to boiling in a well-ventilated fume hood. Ammonia gas will be evolved.
-
The evolved ammonia can be trapped by bubbling the gas through a dilute acid solution.
-
Continue heating until the evolution of ammonia ceases (this can be tested with moist pH paper held at the condenser outlet).
-
-
Crystallization:
-
Allow the resulting calcium nitrate solution to cool.
-
If necessary, add a stoichiometric amount of ammonium nitrate to form the double salt.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and dry in a desiccator.
-
Protocol for Synthesis from Calcium Carbonate
-
Preparation of Calcium Nitrate:
-
To a conical flask, add 10.0 g of calcium carbonate.
-
In a fume hood, slowly add ~5M nitric acid dropwise while stirring. Effervescence (release of CO₂) will occur.
-
Continue adding nitric acid until the calcium carbonate has completely dissolved and effervescence stops.
-
-
Formation of Calcium Ammonium Nitrate:
-
To the resulting calcium nitrate solution, add a stoichiometric amount of ammonium nitrate and warm to dissolve.
-
Cool the solution to induce crystallization of the double salt.
-
Isolate the crystals by vacuum filtration and dry them.
-
Characterization of Calcium Ammonium Nitrate
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the synthesized CAN. The spectrum should exhibit characteristic absorption bands for the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions, as well as for the water of hydration.
-
Sample Preparation: A small amount of the dried CAN sample is ground with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Vibrational Modes:
-
Ammonium Ion (NH₄⁺): Look for symmetric and asymmetric stretching (ν₁ and ν₃) and bending (ν₂ and ν₄) modes.
-
Nitrate Ion (NO₃⁻): Characteristic strong absorption bands corresponding to the N-O stretching modes.
-
Water (H₂O): A broad absorption band in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching of the water of hydration.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of the synthesized CAN.
-
Experimental Setup: A small, accurately weighed sample of CAN is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[7]
-
Data Analysis:
-
TGA Curve: Will show mass loss corresponding to dehydration at lower temperatures, followed by decomposition at higher temperatures.[7]
-
DSC Curve: Will show endothermic peaks corresponding to dehydration and phase transitions, and exothermic peaks corresponding to decomposition.[7] The thermal stability of CAN is significantly higher than that of pure ammonium nitrate.[7]
-
Safety Considerations
While CAN is more stable than ammonium nitrate, appropriate safety precautions must be followed in the laboratory.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves should be worn at all times.[8]
-
Fume Hood: All reactions involving the heating of nitric acid or the evolution of ammonia gas must be performed in a well-ventilated fume hood.[4]
-
Exothermic Reactions: The neutralization of strong acids and bases is exothermic. Reactants should be mixed slowly and with cooling if necessary.
-
Handling of Nitric Acid: Nitric acid is corrosive and a strong oxidizing agent. Avoid contact with skin and combustible materials.
-
Ammonia Gas: Ammonia is a toxic and corrosive gas. Inhalation should be avoided.[5]
-
Storage: Store CAN in a cool, dry, well-ventilated area away from heat and incompatible materials such as flammable substances, reducing agents, and acids.[9]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the chemical pathways and the general experimental workflow for the synthesis and characterization of Calcium Ammonium Nitrate.
Caption: Two-Step Synthesis Pathway of CAN from Calcium Hydroxide.
Caption: Single-Step Synthesis Pathway of CAN from Calcium Hydroxide.
References
- 1. benchchem.com [benchchem.com]
- 2. redox.com [redox.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of calcium nitrate using calcium hydroxide and ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 9. ameropa.ro [ameropa.ro]
The Definitive Guide to the Chemical Composition of Fertilizer-Grade Calcium Ammonium Nitrate
A Technical Whitepaper for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical composition of fertilizer-grade Calcium Ammonium (B1175870) Nitrate (B79036) (CAN). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this widely used nitrogenous fertilizer. This document outlines the principal components, typical concentration ranges, and the presence of additives and impurities. Furthermore, it details the standard analytical methodologies for the quantitative determination of its constituents.
Executive Summary
Calcium Ammonium Nitrate (CAN) is a granular nitrogen fertilizer valued for its dual provision of nitrogen in both immediate (nitrate) and slower-release (ammonium) forms, as well as its contribution of calcium to the soil. Its chemical neutrality makes it suitable for a wide range of soil types, particularly acidic soils, as it does not contribute to further acidification. The core of its composition is a mixture of ammonium nitrate and a calcium-containing component, typically calcium carbonate or dolomite (B100054). The manufacturing process involves granulating a concentrated ammonium nitrate solution with pulverized limestone or dolomite. The final product is often coated to prevent caking and improve handling.
Chemical Composition
Fertilizer-grade CAN is not a single chemical compound but rather a mixture of substances. The primary active ingredients are ammonium nitrate (NH₄NO₃) and a calcium source, which is most commonly calcium carbonate (CaCO₃) or dolomite (CaMg(CO₃)₂). Some formulations are a hydrated double salt with the chemical formula 5Ca(NO₃)₂•NH₄NO₃•10H₂O.[1][2][3]
The nitrogen in CAN is present in two forms: approximately half as nitrate nitrogen (NO₃⁻-N) and half as ammonium nitrogen (NH₄⁺-N).[4][5] This dual form of nitrogen allows for rapid plant uptake of the nitrate portion, while the ammonium portion becomes available more slowly after nitrification in the soil.
Data Presentation: Typical Composition of Fertilizer-Grade CAN
The following tables summarize the typical quantitative data for the chemical composition of various grades of Calcium Ammonium Nitrate fertilizer.
Table 1: Macronutrient Composition
| Component | Typical Range (%) | Notes |
| Total Nitrogen (N) | 21 - 27% | A balanced ratio of nitrate and ammonium nitrogen is common.[2][5] |
| Nitrate Nitrogen (as N) | 10.5 - 13.5% | Readily available for plant uptake. |
| Ammonium Nitrogen (as N) | 10.5 - 13.5% | Slower release form of nitrogen.[4] |
| Calcium (Ca) | ~8% | Contributes to soil health and plant structure.[2][5] |
| Calcium Oxide (CaO) | ~12% | Often expressed as CaO in fertilizer specifications. |
Table 2: Guaranteed Specifications for a Technical Grade CAN
| Parameter | Specification |
| Total Nitrogen | ≥ 15.5% |
| Nitrate Nitrogen | ≥ 14.4% |
| Ammoniacal Nitrogen | ≥ 1.1% |
| Calcium | ≥ 18.5% |
| Ammonium Nitrate | ≤ 8.5% |
| Calcium Nitrate | ≥ 76% |
| Water Insoluble Matter | ≤ 0.1% |
| pH (10% solution) | 5.0 - 7.0 |
| Iron (Fe) | ≤ 0.005% |
| Chloride (Cl) | ≤ 0.02% |
Source: Bisley International LLC[3]
Additives and Coatings
To improve its physical properties and stability, fertilizer-grade CAN often contains additives and coatings.
-
Limestone/Dolomite: Added as a filler and to neutralize the potential acidity from the ammonium nitrate, making the overall fertilizer pH neutral.[6]
-
Anti-caking Agents: Coatings are applied to the granules to prevent them from absorbing moisture from the air (hygroscopicity) and clumping together, which ensures the product remains free-flowing for easier application.[7]
Experimental Protocols for Chemical Analysis
The following section details the standard methodologies for the quantitative analysis of the key components in Calcium Ammonium Nitrate.
Determination of Total Nitrogen
The total nitrogen content, including both nitrate and ammonium forms, is typically determined using the Kjeldahl method or a combustion method .
4.1.1 Kjeldahl Method (Modified for Nitrates)
The Kjeldahl method involves three main steps: digestion, distillation, and titration. For samples containing nitrates, a modification is required to ensure the reduction of nitrate to ammonia (B1221849).
-
Principle: The sample is digested with concentrated sulfuric acid in the presence of a catalyst to convert all forms of nitrogen into ammonium sulfate (B86663). For CAN, a reducing agent such as salicylic (B10762653) acid or chromium metal is added to reduce the nitrate to ammonia. The resulting ammonium sulfate solution is then made alkaline to liberate ammonia gas, which is distilled and collected in a standard acid solution. The amount of ammonia is then determined by titration.
-
Apparatus: Kjeldahl digestion and distillation unit, titration equipment.
-
Reagents: Concentrated sulfuric acid, potassium sulfate (to increase the boiling point), copper sulfate or selenium (as a catalyst), a reducing agent (e.g., salicylic acid or chromium powder), sodium hydroxide (B78521) solution (for distillation), standard solution of hydrochloric or sulfuric acid, and a suitable indicator (e.g., methyl red).
-
Procedure:
-
A precisely weighed sample of CAN is placed in a Kjeldahl flask.
-
The reducing agent and sulfuric acid with catalysts are added.
-
The mixture is heated to digest the sample until the solution becomes clear.
-
After cooling, the digested sample is diluted with water.
-
The solution is transferred to the distillation apparatus, and an excess of concentrated sodium hydroxide is added to release ammonia.
-
The liberated ammonia is distilled into a known volume of a standard acid solution.
-
The excess acid is back-titrated with a standard base solution to determine the amount of nitrogen.
-
4.1.2 Combustion Method (AOAC Official Method 993.13)
-
Principle: The sample is combusted at a high temperature in an oxygen-rich atmosphere. This process converts all nitrogenous compounds into nitrogen gas (N₂). The N₂ is then detected by a thermal conductivity detector, and the signal is proportional to the amount of nitrogen in the sample.
-
Apparatus: A high-temperature combustion nitrogen analyzer.
-
Procedure:
-
The instrument is calibrated using a standard reference material with a known nitrogen content.
-
A weighed amount of the CAN sample is introduced into the combustion chamber.
-
The analysis is initiated, and the instrument automatically performs the combustion, gas separation, and detection.
-
The nitrogen content is calculated by the instrument's software based on the calibration.
-
Determination of Ammoniacal Nitrogen
-
Principle: The ammoniacal nitrogen is determined by distillation from an alkaline solution without prior digestion. The liberated ammonia is collected in a standard acid solution and quantified by titration. This method is specified in ISO 25475:2016 for fertilizers not containing urea (B33335) or other organic nitrogen compounds.[4][8]
-
Procedure:
-
A weighed sample of CAN is dissolved in water.
-
The solution is placed in a distillation flask, and a sodium hydroxide solution is added to make it alkaline.
-
The released ammonia is distilled into a standard acid solution.
-
The excess acid is titrated with a standard base.
-
Determination of Nitrate Nitrogen
The nitrate nitrogen content is typically determined by difference (Total Nitrogen - Ammoniacal Nitrogen) or by a method involving reduction.
4.3.1 Devarda's Alloy Method (AOAC Official Method 892.01)
-
Principle: Devarda's alloy (an alloy of aluminum, copper, and zinc) is used to reduce nitrate and nitrite (B80452) to ammonia in an alkaline solution. The resulting ammonia is then distilled and titrated as described for ammoniacal nitrogen.
-
Procedure:
-
A weighed sample is dissolved in water in a distillation flask.
-
Devarda's alloy and a concentrated sodium hydroxide solution are added.
-
The flask is connected to a distillation apparatus, and the mixture is heated to distill the ammonia.
-
The ammonia is collected in a standard acid solution and quantified by titration.
-
Determination of Calcium
-
Principle: The calcium content is determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA). In a buffered alkaline solution, EDTA forms a stable complex with calcium ions. An indicator that also forms a colored complex with calcium is used to detect the endpoint of the titration.
-
Apparatus: Titration equipment (burette, flasks).
-
Reagents: EDTA standard solution, a pH 10 buffer solution (ammonia-ammonium chloride), and an indicator such as Eriochrome Black T or Calcon.
-
Procedure:
-
A weighed sample of CAN is dissolved in dilute hydrochloric acid and then diluted with deionized water.
-
An aliquot of the sample solution is taken, and the pH is adjusted to approximately 10 with the buffer solution.
-
The indicator is added, which forms a colored complex with the calcium ions.
-
The solution is titrated with a standard EDTA solution until the color changes, indicating that all the calcium has been complexed by the EDTA.
-
Determination of Moisture Content
-
Principle: The Karl Fischer titration is a widely used method for the determination of water content. It is based on a reaction between iodine and sulfur dioxide in the presence of water.
-
Apparatus: Karl Fischer titrator (volumetric or coulometric).
-
Procedure:
-
The Karl Fischer titrator is standardized using a known amount of water or a certified water standard.
-
A weighed amount of the CAN sample is introduced into the titration vessel containing the Karl Fischer reagent.
-
The titration proceeds automatically until all the water in the sample has reacted.
-
The water content is calculated based on the amount of titrant consumed.
-
Visualization of Component Relationships
The following diagram illustrates the logical relationship between the core components of fertilizer-grade Calcium Ammonium Nitrate.
Caption: Logical relationship of components in Calcium Ammonium Nitrate.
Conclusion
This technical guide has provided a detailed overview of the chemical composition of fertilizer-grade Calcium Ammonium Nitrate. The summarized data in tabular form offers a clear comparison of typical compositions, while the detailed experimental protocols provide a practical guide for the accurate determination of its key chemical constituents. The visualization further clarifies the interrelationship of the components within the final fertilizer product. This comprehensive information is intended to be a valuable resource for scientific and research applications.
References
The Geochemical Influence of Calcium Ammonium Nitrate on Soil pH: A Technical Review
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the intricate effects of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) on soil pH. This whitepaper, designed for researchers, soil scientists, and agricultural professionals, provides an in-depth analysis of the chemical and biological mechanisms governing soil acidity in response to this widely used nitrogen fertilizer. The guide synthesizes quantitative data from numerous studies, outlines detailed experimental protocols, and presents novel visualizations of the underlying biochemical pathways.
Calcium Ammonium Nitrate, a composite fertilizer, is comprised of ammonium nitrate and calcium carbonate. Its impact on soil pH is nuanced, resulting from a delicate interplay between acidifying and neutralizing reactions. The ammonium (NH₄⁺) component is a precursor to soil acidification through the microbial process of nitrification. Conversely, the inclusion of calcium carbonate (CaCO₃) provides a liming effect that counteracts this acidity.
Quantitative Analysis of Soil pH Alterations
The application of nitrogenous fertilizers can induce significant shifts in soil pH over time. While Calcium Ammonium Nitrate is often characterized as a physiologically neutral fertilizer, its precise effect is contingent upon factors such as the application rate, soil type, and the soil's inherent buffering capacity. The following tables summarize findings from various studies, comparing the impact of CAN with other common nitrogen fertilizers on soil pH.
| Fertilizer | Application Rate (kg N/ha) | Soil Type | Initial pH | Final pH | pH Change | Reference Study |
| Control (No Fertilizer) | 0 | Haplic Luvisol | 6.5 | 6.2 | -0.3 | Fageria et al., 2010[1][2] |
| Ammonium Sulfate | 100 | Alfisol | 5.8 | 5.4 | -0.4 | Michael, 2020[1] |
| Ammonium Sulfate | 210 | Inceptisol | 5.8 | 5.2 | -0.6 | Fageria et al., 2010[2][3] |
| Urea | 100 | Alfisol | 5.8 | 5.6 | -0.2 | Michael, 2020[1] |
| Urea | 200 | Inceptisol | 5.7 | 5.5 | -0.2 | Fageria et al., 2010[2][3] |
| Calcium Ammonium Nitrate | 100 | Alfisol | 5.8 | 5.7 | -0.1 | Michael, 2020[1] |
Table 1: Comparative Short-Term Effects of Nitrogen Fertilizers on Soil pH. This table illustrates the typical short-term changes in soil pH following the application of different nitrogen fertilizers.
| Fertilizer | Duration of Study (Years) | Application Rate (kg N/ha/yr) | Soil Type | Initial pH | Final pH | Reference Study |
| Ammonium Nitrate | 26 | 22 | Montane Forest Soil | ~4.5-6.0 | Reduction of 0.3 units in runoff | Hagedorn et al., 2001b[4] |
| Ammonium Nitrate | 25 | 270 | Grassland | Not specified | Drop of almost 1.3 units | Bolan et al., 2003[5] |
| NPK (with Ammonium Nitrate) | 14 | Variable | Haplic Luvisol | ~6.5 | -0.89 | Leahu et al., 2011[6] |
Table 2: Long-Term Effects of Ammonium-Based Fertilizers on Soil pH. This table highlights the more pronounced acidifying effects observed in long-term studies with continuous application of ammonium-containing fertilizers.
The Biochemical Pathway of Nitrification
The primary driver of acidification from ammonium-based fertilizers is nitrification. This two-step biological oxidation process is mediated by distinct groups of soil microorganisms. The initial conversion of ammonium to nitrite (B80452) is carried out by ammonia-oxidizing bacteria, predominantly of the genus Nitrosomonas. Subsequently, nitrite-oxidizing bacteria, primarily Nitrobacter, oxidize the nitrite to nitrate.[7][8] Each of these steps releases hydrogen ions (H⁺) into the soil solution, thereby lowering the pH.[9]
Caption: The two-step process of nitrification in soil.
The neutralizing effect of the calcium carbonate in CAN is a straightforward acid-base reaction where the carbonate (CO₃²⁻) reacts with the hydrogen ions produced during nitrification to form bicarbonate (HCO₃⁻) and subsequently water and carbon dioxide, thus buffering the soil pH.
Caption: Neutralization of soil acidity by calcium carbonate.
Experimental Protocols
To ensure reproducible and accurate assessment of fertilizer effects on soil pH, standardized experimental protocols are imperative.
Protocol 1: Measurement of Soil pH Following Fertilizer Application
This protocol outlines the procedure for determining soil pH in a laboratory setting after the application of fertilizers in a controlled experiment.
-
Soil Sample Collection and Preparation:
-
Collect representative soil samples from the experimental plots at predetermined time intervals following fertilizer application.
-
For conventional tillage systems, collect composite samples from the top 20 cm. For no-till systems, a shallower sample (e.g., 5 cm) may also be warranted.[10]
-
Air-dry the soil samples at room temperature for 48-72 hours.
-
Gently crush the dried soil using a mortar and pestle and pass it through a 2-mm sieve to remove large debris and ensure homogeneity.[6]
-
-
Soil pH Measurement (1:2.5 Soil-to-Water Suspension):
-
Weigh 10.0 g of the sieved, air-dried soil into a 50 mL beaker.[11]
-
Add 25 mL of deionized water.[11]
-
Stir the suspension intermittently for 30 minutes to an hour to allow for equilibration.[11]
-
Let the suspension stand for approximately 30-60 minutes to allow the soil particles to settle.[11]
-
Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[11]
-
Carefully immerse the pH electrode into the supernatant (the clearer liquid above the settled soil) and record the pH reading once it stabilizes.[11]
-
For more saline soils, a 1:5 soil-to-0.01 M CaCl₂ solution can be used to minimize the influence of variable salt concentrations on the pH reading.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. swr.agriculturejournals.cz [swr.agriculturejournals.cz]
- 7. differencebetween.com [differencebetween.com]
- 8. pediaa.com [pediaa.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement and Management of Soil pH | Cooperative Extension | University of Delaware [udel.edu]
- 11. openknowledge.fao.org [openknowledge.fao.org]
Long-Term Effects of Calcium Ammonium Nitrate (CAN) on Soil Health: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the long-term effects of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) application on soil health. It synthesizes current scientific understanding of how this widely-used nitrogen fertilizer influences the chemical, physical, and biological properties of soil over extended periods. This document is intended to be a valuable resource for professionals engaged in agricultural science, environmental research, and the development of sustainable land management practices.
Introduction to Calcium Ammonium Nitrate (CAN)
Calcium Ammonium Nitrate (CAN) is a granular nitrogen fertilizer composed of ammonium nitrate and a calcium carbonate or dolomite (B100054) filler. It typically contains around 27% nitrogen, with half in the nitrate (NO₃⁻) form and half in the ammonium (NH₄⁺) form.[1][2] The dual forms of nitrogen ensure both immediate availability for plant uptake (nitrate) and a more sustained release (ammonium).[3][4] A key characteristic of CAN is the presence of calcium carbonate, which plays a crucial role in its long-term impact on soil health, particularly concerning soil pH.[5][6]
Long-Term Chemical Effects on Soil
The repeated application of nitrogenous fertilizers can lead to significant alterations in soil chemistry. However, the unique composition of CAN mitigates some of the detrimental effects associated with other nitrogen sources.
Soil pH and Acidification
The most pronounced long-term chemical effect of many nitrogen fertilizers is soil acidification.[7][8] This occurs primarily through the microbial process of nitrification, where ammonium (NH₄⁺) is converted to nitrate (NO₃⁻), releasing hydrogen ions (H⁺) into the soil solution and lowering the pH.[9][10]
However, CAN is generally considered to have a neutral to slightly acidifying effect on soil pH over the long term.[2][11][12] The calcium carbonate (lime) included in its formulation acts as a buffering agent, neutralizing the acidity produced during nitrification.[6][9] This contrasts sharply with fertilizers like ammonium sulfate (B86663) or urea, which contribute more significantly to soil acidification over time.[11][13] While some acidification is possible with very high or repeated applications of CAN, its impact is substantially less than that of other common nitrogen fertilizers.[14] A stable soil pH is critical for nutrient availability, microbial activity, and preventing the mobilization of toxic elements like aluminum.[7][15][16]
Cation Exchange Capacity (CEC) and Nutrient Availability
Cation Exchange Capacity (CEC) is a measure of the soil's ability to retain positively charged ions (cations), such as essential plant nutrients like calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺).[17] Long-term fertilization practices can influence CEC. A significant drop in soil pH, as caused by acidifying fertilizers, can reduce CEC. By maintaining a more stable pH, CAN helps in preserving the soil's CEC over the long term. Furthermore, the direct addition of calcium from the fertilizer can contribute to the base saturation of the soil.
The availability of many essential nutrients is highly dependent on soil pH.[16][18][19] By preventing drastic drops in pH, long-term CAN application helps maintain a favorable environment for the availability of a broad range of nutrients, including nitrogen and phosphorus.[16]
Table 1: Effect of Long-Term Fertilization on Soil pH
| Fertilizer Treatment | Duration of Experiment | Initial pH | Final pH | Change in pH | Soil Type | Reference |
| Ammonium Sulphate (AS211) | 70 years | 5.5 | 4.5 | -1.0 | Grassland Soil | [20] |
| Ammonium Nitrate (AN211) | 70 years | 5.5 | 5.1 | -0.4 | Grassland Soil | [20] |
| 150% NPK (Urea-based N) | 36 years | 8.2 | 7.25 | -0.95 | Clay Loam | [21] |
| Control (No Fertilizer) | 36 years | 8.2 | 7.90 | -0.30 | Clay Loam | [21] |
Note: Data from long-term experiments with various nitrogen sources illustrate the acidifying potential of ammonium-based fertilizers. CAN's neutralizing component is expected to result in a pH change closer to or less than that of Ammonium Nitrate.
Long-Term Physical Effects on Soil
The physical properties of soil, particularly its structure, are vital for root growth, water infiltration, and aeration.
Soil Structure and Aggregate Stability
The calcium supplied by CAN is beneficial for soil structure.[2][22] Calcium ions act as a flocculating agent, helping to bind soil particles together to form stable aggregates.[14] This improved aggregation enhances soil porosity, which in turn improves water infiltration, drainage, and aeration.[2] Long-term application of CAN can thus contribute to better soil structure and a reduced risk of soil compaction and surface crusting, which can be issues with the long-term use of some mineral fertilizers.[8]
Table 2: Long-Term Fertilization Effects on Soil Organic Carbon (SOC)
| Treatment | Duration | Soil Depth | SOC (g kg⁻¹) | Change vs. Control | Reference |
| Control (CK) | 32 years | 0-20 cm | 3.93 (baseline) | - | [23] |
| Chemical Fertilizer (NPK) | 32 years | 0-20 cm | 4.87 | +23.9% | [23] |
| Organic Manure | 32 years | 0-20 cm | 9.12 | +132% | [23] |
| 1/2 NPK + 1/2 Manure | 32 years | 0-20 cm | 8.23 | +109% | [23] |
| 100% NPK + FYM | 36 years | 0-15 cm | 8.4 | +100% vs. control | [21] |
Note: While not specific to CAN, these long-term studies show that balanced fertilization (NPK) can increase Soil Organic Carbon compared to unfertilized controls, though the effect is most pronounced with the addition of organic matter.
Long-Term Biological Effects on Soil
Soil is a living ecosystem, and its health is intrinsically linked to the abundance and diversity of its microbial communities.
Soil Microbial Biomass and Community Structure
Long-term fertilization can significantly alter the soil microbial community.[5][24] Soil pH is a primary driver of these changes.[10] Because CAN application helps to maintain a stable pH, it is generally less disruptive to microbial communities than acidifying fertilizers.[6] A stable pH fosters a more diverse and active microbial population, which is essential for nutrient cycling, organic matter decomposition, and overall soil fertility.[14][16] In contrast, long-term use of acidifying fertilizers can lead to a decrease in bacterial diversity and an altered fungal-to-bacterial ratio.[5]
Table 3: Long-Term Fertilization Effects on Soil Microbial Biomass Carbon (SMBC)
| Treatment | Duration | Soil Depth | SMBC (mg kg⁻¹) | Change vs. Control | Reference |
| Control (CK) | 36 years | 0-10 cm | 201.2 | - | [11][25] |
| Chemical Fertilizer (MF) | 36 years | 0-10 cm | 225.4 | +12.0% | [11][25] |
| Rice Straw + Chem. Fert. (RF) | 36 years | 0-10 cm | 273.1 | +35.7% | [11][25] |
| Organic Manure + Chem. Fert. (OM) | 36 years | 0-10 cm | 302.3 | +50.2% | [11][25] |
| 100% NPK | Not specified | Maize post-harvest | 262 | +37.2% vs. control | [26] |
| 100% NPK + FYM | Not specified | Maize post-harvest | 282 | +47.6% vs. control | [26] |
Experimental Protocols for Soil Health Assessment
Assessing the long-term effects of fertilizers requires standardized and reproducible experimental protocols. Below are methodologies for key soil health indicators.
Protocol for Cation Exchange Capacity (CEC) Determination
This protocol outlines the ammonium acetate (B1210297) (NH₄OAc) method for determining CEC at a buffered pH of 7.0.
-
Sample Preparation : Air-dry soil samples and sieve through a 1mm mesh.
-
Saturation : Weigh approximately 3 grams of the prepared soil into a 250 ml flask. Add 100 ml of 1 N ammonium acetate (NH₄OAc) solution (pH 7.0). Shake thoroughly and let it stand overnight to allow for the complete exchange of existing cations with ammonium ions (NH₄⁺).
-
Removal of Excess Ammonium Acetate : Filter the soil using a Büchner funnel. Wash the soil with an additional 100 ml of 1 N NH₄OAc. Subsequently, wash the soil with 150-200 ml of isopropyl alcohol to remove any excess, non-exchanged NH₄OAc from the soil pores.
-
Displacement of Exchanged Ammonium : Leach the soil with 300 ml of a 10% sodium chloride (NaCl) solution. This will displace the NH₄⁺ ions that are held on the soil's cation exchange sites. Collect the resulting filtrate.
-
Quantification : Analyze the concentration of NH₄⁺ in the collected filtrate. This is commonly done via distillation in a micro-Kjeldahl apparatus followed by titration, or by colorimetry using a flow injection analyzer.[3][14]
-
Calculation : The CEC is calculated based on the amount of NH₄⁺ displaced from the soil and is expressed in centimoles of charge per kilogram of soil (cmolc/kg).[17][22]
Protocol for Wet Aggregate Stability Analysis
This protocol is based on the wet sieving method, which simulates the disruptive force of water on soil aggregates.[6][7]
-
Sample Preparation : Air-dry a soil sample and gently sieve it to obtain aggregates of a specific size class, typically between 1-2 mm.
-
Sub-sampling : Weigh a representative sub-sample of these aggregates (e.g., 40-50 grams).
-
Wetting : Place the sub-sample onto the top sieve of a nested set of sieves (e.g., with mesh sizes of 2000, 500, 250, and 53 µm).
-
Sieving : Submerge the nested sieves in water and oscillate them vertically for a set period (e.g., 10 minutes at 30 oscillations per minute) using a mechanical wet sieving apparatus.[7] This action breaks down unstable aggregates.
-
Fraction Collection : After sieving, carefully collect the material remaining on each sieve. This represents the water-stable aggregates of different size classes.
-
Drying and Weighing : Dry the collected fractions in an oven at 105°C until a constant weight is achieved. Weigh the dried aggregates from each sieve.
-
Calculation : The percentage of water-stable aggregates is calculated by dividing the final weight of the stable aggregates by the initial sample weight (after correcting for sand/gravel content). The Mean Weight Diameter (MWD) can also be calculated to provide a single value representing the overall stability of the aggregates.[7]
Visualizations of Pathways and Workflows
Nitrogen Transformations of CAN in Soil
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. mdpi.com [mdpi.com]
- 3. Cation Exchange Capacity, CEC, by Direct Method | Research Analytical Laboratory [ral.cfans.umn.edu]
- 4. Accessible Methods for Measuring Aggregate Stability : Crops, Dairy, Livestock and Equine : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 5. Influence of long-term fertilization on soil microbial biomass, dehydrogenase activity, and bacterial and fungal community structure in a brown soil of northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.cimmyt.org [repository.cimmyt.org]
- 7. soilfertility.osu.edu [soilfertility.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. Long-term effect of residue return and fertilization on microbial biomass and community composition of a clay loam soil | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 11. mdpi.com [mdpi.com]
- 12. Testing the long-term effect of fertilisers on soil health | AHDB [ahdb.org.uk]
- 13. Soil pH & Liming - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 14. Procedure for Cation Exchange Capacity (CEC) Determination in Soil Samples [faculty.nres.illinois.edu]
- 15. MSU Extension | Montana State University [apps.msuextension.org]
- 16. geojournal.net [geojournal.net]
- 17. udel.edu [udel.edu]
- 18. Soil pH Cannot Be Used to Predict or Estimate Plant Nutrient Availability | Progressive Crop Consultant [progressivecrop.com]
- 19. Direct and indirect effects of a pH gradient bring insights into the mechanisms driving prokaryotic community structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of long-term (70 years) nitrogen fertilization and liming on carbon storage in water-stable aggregates of a semi-arid grassland soil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cation Exchange Capacity (CEC) Calculations – Introduction to Soil Science, Second Edition [iastate.pressbooks.pub]
- 23. Long-term fertilization alters soil properties and fungal community composition in fluvo-aquic soil of the North China Plain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Documentation:Soil Aggregate Stability - UBC Wiki [wiki.ubc.ca]
- 25. researchgate.net [researchgate.net]
- 26. phytojournal.com [phytojournal.com]
Methodological & Application
Application Notes and Protocols for Utilizing Ammonium Calcium Nitrate in Hydroponic Nutrient Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The precise control of nitrogenous nutrition is paramount in hydroponic cultivation for optimizing plant growth, yield, and quality. The ratio of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the nutrient solution is a critical factor that influences nutrient uptake, rhizosphere pH, and overall plant physiology. Calcium Ammonium Nitrate (CAN) is a nitrogen fertilizer that contains both ammonium and nitrate forms of nitrogen, making it a potentially valuable tool for manipulating this ratio in hydroponic systems. However, its application requires a thorough understanding of its chemical properties and its impact on the intricate balance of the nutrient solution.
These application notes provide a comprehensive guide to the use of Ammonium Calcium Nitrate in hydroponic nutrient solutions, including its effects on plant growth, detailed experimental protocols for optimizing its use, and an overview of the physiological implications of varying ammonium to nitrate ratios.
Principles of Ammonium and Nitrate Nutrition in Hydroponics
Plants can absorb nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms, and the optimal ratio between these two ions is species-specific and can vary with the plant's growth stage and environmental conditions.[1]
-
pH Regulation: The uptake of ammonium and nitrate ions directly impacts the pH of the nutrient solution. When a plant absorbs a positively charged ammonium ion (cation), it releases a proton (H⁺) to maintain electrochemical balance, leading to a decrease in the pH of the root zone (acidification).[1][2] Conversely, the uptake of a negatively charged nitrate ion (anion) results in the release of a hydroxide (B78521) ion (OH⁻) or bicarbonate ion (HCO₃⁻), causing an increase in pH (alkalinity).[1] Therefore, manipulating the NH₄⁺:NO₃⁻ ratio is a powerful tool for stabilizing the pH of the hydroponic solution.[3]
-
Nutrient Uptake Competition: Ammonium is a cation and therefore competes with other essential cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) for uptake by the plant roots.[4] High concentrations of ammonium can lead to deficiencies in these nutrients, particularly calcium, which can manifest as physiological disorders like blossom-end rot in tomatoes.[4]
-
Energy Expenditure: The assimilation of nitrate into amino acids requires a significant energy investment by the plant to first reduce it to ammonium. In contrast, ammonium can be directly incorporated into amino acids, representing a more energy-efficient nitrogen source. However, high intracellular concentrations of ammonium can be toxic.
-
Ammonium Toxicity: Excessive ammonium in the nutrient solution can lead to toxicity, with symptoms including stunted growth, chlorosis (yellowing) of leaves, upward or downward curling of leaf edges, and poor root development.[5][6][7] In severe cases, root tips may die.[5] For most hydroponic crops, the proportion of ammonium in the total nitrogen supply should generally not exceed 15-25% to avoid toxicity.[1]
Data Presentation: Effects of NH₄⁺:NO₃⁻ Ratio on Plant Growth and Nutrient Uptake
The following tables summarize quantitative data from various studies on the effects of different ammonium to nitrate ratios on plant performance.
Table 1: Recommended NH₄⁺:NO₃⁻ Ratios for Various Crops and Growth Stages
| Crop | Growth Stage | Recommended NH₄⁺:NO₃⁻ Ratio | Notes |
| Tomatoes, Cucumbers | Fruiting | 20:80 | Ideal for many fruiting plants.[3] |
| Roses | Vegetative | 25:75 | Higher ammonium can promote vegetative growth.[1] |
| Melons | Fruit Development | 0:100 | Avoids potential ammonium toxicity during sensitive stages.[1] |
| Lettuce | General | ~23:77 | Higher proportions of ammonium can reduce productivity.[8] |
| Centipedegrass | General | 50:50 | Showed maximum biomass and nitrogen accumulation.[9] |
Table 2: Impact of NH₄⁺:NO₃⁻ Ratio on Nutrient Solution pH and Plant Growth Metrics
| NH₄⁺:NO₃⁻ Ratio | Observed pH Trend | Impact on Lettuce Growth | Impact on Avocado Growth |
| 0:100 (100% Nitrate) | pH tends to increase | High productivity | High dry matter accumulation |
| 25:75 | pH relatively stable | Good productivity | Slight decrease in dry matter |
| 50:50 | pH tends to decrease | Reduced productivity | Significant decrease in dry matter |
| 75:25 | pH decreases significantly | Symptoms of toxicity | Severe growth reduction |
| 100:0 (100% Ammonium) | pH drops to <3.5 | Severe toxicity and plant death | Severe growth reduction |
Data synthesized from multiple sources.[4][8][10]
Experimental Protocols
Protocol for Determining the Optimal NH₄⁺:NO₃⁻ Ratio Using Ammonium Calcium Nitrate
This protocol outlines a systematic approach to evaluate the effects of different ammonium to nitrate ratios on a specific plant species in a hydroponic system.
3.1.1. Experimental Setup:
-
System: A recirculating hydroponic system such as Deep Water Culture (DWC) or Nutrient Film Technique (NFT) is recommended to ensure uniform nutrient distribution.
-
Plants: Use healthy, uniform seedlings of the target plant species.
-
Environment: Maintain consistent environmental conditions (light intensity, photoperiod, temperature, humidity) across all treatments.
3.1.2. Preparation of Stock Solutions:
It is crucial to prepare concentrated stock solutions to facilitate the accurate formulation of the final nutrient solutions with varying NH₄⁺:NO₃⁻ ratios. Due to the potential for precipitation, it is standard practice to use a two-stock solution system (A and B). Calcium-containing fertilizers are typically kept in a separate stock solution from sulfates and phosphates.
Stock Solution A (Calcium and Nitrogen Sources):
-
Use a clean, labeled container.
-
Dissolve Calcium Nitrate (Ca(NO₃)₂) in distilled water.
-
In a separate container, dissolve Ammonium Calcium Nitrate (CAN) in distilled water. The exact composition of CAN can vary, so it is essential to know the percentage of ammonium nitrogen, nitrate nitrogen, and calcium.
-
Combine the dissolved Calcium Nitrate and Ammonium Calcium Nitrate solutions and bring to a final volume with distilled water. The concentrations will depend on the desired final nutrient solution composition.
Stock Solution B (Other Macro- and Micronutrients):
-
Use a separate, clean, labeled container.
-
Dissolve the remaining fertilizer salts one at a time to ensure complete dissolution. This typically includes:
-
Potassium Phosphate (e.g., Monopotassium Phosphate - KH₂PO₄)
-
Potassium Sulfate (K₂SO₄)
-
Magnesium Sulfate (MgSO₄)
-
Micronutrient mix (containing Fe, Mn, Zn, Cu, B, Mo)
-
-
Bring the solution to a final volume with distilled water.
3.1.3. Experimental Treatments:
Prepare a series of nutrient solutions with varying NH₄⁺:NO₃⁻ ratios, for example: 0:100, 25:75, 50:50, 75:25, and 100:0. The total nitrogen concentration should be kept constant across all treatments.
Example Calculation for a 100L Reservoir with a Target of 150 ppm Total Nitrogen:
-
Determine the amount of each stock solution needed for the 0:100 ratio (100% nitrate): This will be calculated based on the concentration of your Calcium Nitrate stock solution to achieve 150 ppm N.
-
For other ratios, systematically replace a portion of the Calcium Nitrate with the Ammonium Calcium Nitrate stock solution. The exact volumes will depend on the nitrogen concentration in each stock solution.
-
Add the calculated volume of Stock Solution A and Stock Solution B to the hydroponic reservoir filled with the appropriate volume of water.
-
Thoroughly mix the solution.
3.1.4. Monitoring and Data Collection:
-
pH and Electrical Conductivity (EC): Monitor the pH and EC of the nutrient solution daily and adjust as necessary to maintain the target range (typically pH 5.5-6.5).
-
Nutrient Solution Analysis: Periodically analyze the nutrient solution to monitor the depletion of specific ions.
-
Plant Growth Parameters: At regular intervals and at the end of the experiment, measure parameters such as:
-
Plant height
-
Leaf area
-
Fresh and dry biomass of shoots and roots
-
Visual symptoms of nutrient deficiencies or toxicities
-
-
Tissue Analysis: Analyze the nutrient content of plant tissues to determine nutrient uptake.
Protocol for Preparing a General-Purpose Hydroponic Nutrient Solution with a Balanced NH₄⁺:NO₃⁻ Ratio
This protocol provides a recipe for a general-purpose hydroponic nutrient solution for leafy greens with a target NH₄⁺:NO₃⁻ ratio of approximately 10:90.
3.2.1. Ingredients and Stock Solutions:
-
Stock Solution A (per 1 Liter of distilled water):
-
100g Calcium Nitrate (15.5% N, 19% Ca)
-
15g Ammonium Calcium Nitrate (e.g., 27% N with a 1:1 NH₄⁺:NO₃⁻ ratio)
-
-
Stock Solution B (per 1 Liter of distilled water):
-
50g Potassium Phosphate Monobasic (0-52-34)
-
80g Potassium Nitrate (13-0-44)
-
40g Magnesium Sulfate (9.8% Mg, 13% S)
-
5g Chelated Micronutrient Mix
-
3.2.2. Final Nutrient Solution Preparation (per 100 Liters of water):
-
Fill the reservoir with approximately 90 liters of water.
-
Add the required amounts of Stock Solution A and Stock Solution B. For a general starting point, use a 1:100 dilution rate (1 liter of each stock solution for 100 liters of final solution).
-
Top up the reservoir to 100 liters with water.
-
Mix the solution thoroughly.
-
Measure and adjust the pH to the desired range (5.5-6.5).
Visualization of Key Processes
Signaling Pathways and Nutrient Uptake
The following diagram illustrates the differential impact of ammonium and nitrate uptake on rhizosphere pH.
Caption: Impact of Ammonium and Nitrate Uptake on Rhizosphere pH.
Experimental Workflow for Optimizing NH₄⁺:NO₃⁻ Ratio
The following diagram outlines the logical workflow for an experiment designed to determine the optimal ammonium to nitrate ratio.
References
- 1. CANNA the leading brand in plant nutrients, additives and potting mixes | CANNA [other.canna.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 4. The Ammonium/Nitrate Ratio Importance in soilless growing medium - Israel Agricultural Technology & innovations Hub [israelagri.com]
- 5. pthorticulture.com [pthorticulture.com]
- 6. Avoid Ammonium Toxicity in Vegetable Crops | Yara United States [yara.us]
- 7. mdpi.com [mdpi.com]
- 8. academicjournals.org [academicjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. kebuna.com [kebuna.com]
Application Notes and Protocols for Utilizing Ammonium Calcium Nitrate as a Nitrogen Source in Plant Tissue Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nitrogen is an indispensable macronutrient for plant growth and development, serving as a fundamental component of amino acids, nucleic acids, and chlorophyll. In the realm of plant tissue culture, the precise composition of the culture medium is critical for achieving desired outcomes such as callus induction, somatic embryogenesis, and micropropagation. Traditionally, Murashige and Skoog (MS) medium has been the cornerstone, utilizing a combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium nitrate (KNO₃) to supply nitrogen. However, due to restrictions on the sale and handling of ammonium nitrate in many regions owing to its potential for misuse, researchers are actively seeking safer and equally effective alternatives.[1]
Ammonium calcium nitrate (also known as calcium ammonium nitrate or CAN) has emerged as a viable and advantageous substitute.[1] It provides a balanced supply of both ammonium (NH₄⁺) and nitrate (NO₃⁻), a combination known to promote optimal growth and help maintain a stable medium pH in vitro.[2][3] Furthermore, it delivers the essential secondary macronutrient, calcium (Ca²⁺), which plays a crucial role in cell wall structure and as a second messenger in various signal transduction pathways, including those involved in nitrogen uptake and assimilation.[1] These application notes provide a comprehensive guide to using ammonium calcium nitrate as a primary nitrogen source in plant tissue culture media.
Advantages of Ammonium Calcium Nitrate in Plant Tissue Culture:
-
Safety and Accessibility: Ammonium calcium nitrate is not classified as an oxidizing agent, making it safer to handle and more readily available than ammonium nitrate.[1]
-
Balanced Nitrogen Nutrition: It offers both ammonium and nitrate ions, which is often more beneficial for plant cell growth and development than either form alone.[2][3]
-
pH Stability: The dual forms of nitrogen can contribute to a more stable pH in the culture medium during plant growth.[3]
-
Calcium Supplementation: It provides a source of calcium, which is essential for cell wall integrity and signaling pathways.[1][4]
Quantitative Data Presentation
The following table summarizes the different concentrations of nitrate and ammonium ions used in a study on sugarcane propagation where ammonium nitrate and potassium nitrate in the control MS medium were replaced with ammonium calcium nitrate and ammonium sulfate (B86663). The ratio of NO₃⁻ to NH₄⁺ was maintained at approximately 2:1 in all treatments.
Table 1: Ion Concentrations in Experimental Treatments for Sugarcane Tissue Culture [2][5][6]
| Treatment | NO₃⁻ (mM) | NH₄⁺ (mM) |
| Control (Ck) | 39.28 | 20.49 |
| Treatment 1 | 19.69 | 10.30 |
| Treatment 2 | 29.54 | 15.44 |
| Treatment 3 | 39.38 | 20.59 |
| Treatment 4 | 49.23 | 25.74 |
| Treatment 5 | 59.07 | 30.89 |
| Treatment 6 | 68.92 | 36.03 |
Note: The study found that treatments 3 and 4 showed the best morphological and physiological indicators, with no significant difference from the control. Treatment 3 was highlighted as being more cost-effective due to its lower concentration.[2][5][6]
Experimental Protocols
Protocol 1: Preparation of a Modified MS Medium using Ammonium Calcium Nitrate
This protocol describes the preparation of 1 liter of a modified MS-based medium, where ammonium nitrate and potassium nitrate are replaced by ammonium calcium nitrate and ammonium sulfate to achieve ion concentrations similar to "Treatment 3" in the table above.
Materials:
-
Ammonium Calcium Nitrate [5Ca(NO₃)₂·NH₄NO₃·10H₂O]
-
Ammonium Sulfate [(NH₄)₂SO₄]
-
Potassium Sulfate (K₂SO₄)
-
Potassium Chloride (KCl)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
MS Micronutrients and Vitamins
-
Gelling agent (e.g., agar)
-
Deionized or distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Water Preparation: Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.
-
Macronutrient Dissolution:
-
In a separate beaker, dissolve the required amounts of Ammonium Calcium Nitrate and Ammonium Sulfate in a small amount of deionized water to achieve the target final concentrations of ~39.38 mM NO₃⁻ and ~20.59 mM NH₄⁺.[1][2]
-
Add the other macronutrients (Potassium Sulfate, Potassium Chloride, Magnesium Sulfate, Potassium Dihydrogen Phosphate) to the main beaker.
-
-
Micronutrients and Vitamins: Add the MS micronutrient and vitamin stock solutions.
-
Carbon Source: Dissolve sucrose (typically 30 g/L) in the medium.
-
Final Volume Adjustment: Transfer the contents to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
pH Adjustment: Adjust the pH of the medium to 5.8 using HCl or NaOH.
-
Gelling Agent: If preparing a solid medium, add the gelling agent (e.g., agar (B569324), 6-8 g/L) and heat the medium until the agar is completely dissolved.
-
Dispensing and Sterilization:
-
Cooling: Allow the medium to cool and solidify in a sterile environment.
Protocol 2: Explant Preparation and Inoculation
This protocol outlines the general steps for surface sterilization of explants and their inoculation onto the prepared medium.
Materials:
-
Plant material (e.g., shoot tips, nodes)
-
Fungicide (optional)
-
70% (v/v) Ethanol (B145695)
-
Sodium hypochlorite (B82951) solution (1-2% active chlorine) with a few drops of Tween-20
-
Sterile distilled water
-
Sterile filter paper
-
Sterile forceps and scalpels
-
Laminar flow hood
Procedure:
-
Explant Selection: Select healthy, disease-free plant material.
-
Initial Washing: Wash the explants thoroughly under running tap water. A pre-treatment with a fungicide solution can be beneficial.
-
Surface Sterilization (in a laminar flow hood):
-
Immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to the sodium hypochlorite solution for 5-15 minutes (duration depends on the tissue type).
-
Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.
-
-
Inoculation:
-
Trim the sterilized explants to the desired size on a sterile petri dish with filter paper.
-
Inoculate the explants onto the surface of the prepared ammonium calcium nitrate-based medium.[1]
-
-
Incubation: Incubate the cultures under appropriate light (e.g., 16-hour photoperiod) and temperature (e.g., 25 ± 2°C) conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for using ammonium calcium nitrate in plant tissue culture.
Simplified Nitrogen Uptake and Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. provisiongardens.com [provisiongardens.com]
- 5. Optimizing Sugarcane Clonal Propagation In Vitro by Using Calcium Ammonium Nitrate and Ammonium Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Sugarcane Clonal Propagation In Vitro by Using Calcium Ammonium Nitrate and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
Application of Ammonium Calcium Nitrate in Controlled Environment Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) Calcium Nitrate (B79036), often referred to as Calcium Ammonium Nitrate (CAN), is a granular fertilizer that supplies both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms of nitrogen, along with calcium (Ca²⁺). In controlled environment agriculture (CEA), including hydroponics, aeroponics, and vertical farming, the precise control over nutrient composition is paramount. The ratio of ammonium to nitrate is a critical factor that influences the pH of the nutrient solution, nutrient uptake, and overall plant growth and development.[1][2] While Calcium Nitrate is a common source of calcium and nitrate in hydroponics, CAN can be strategically used to introduce ammonium into the nutrient solution.[3] However, it's important to note that some grades of CAN may not be fully water-soluble and are intended for top-dressing applications in soil, making the selection of a suitable "greenhouse grade" or fully soluble form crucial for hydroponic systems.[4][5]
This document provides detailed application notes and protocols for the use of Ammonium Calcium Nitrate in CEA research, with a focus on optimizing the ammonium-to-nitrate ratio for various crops.
Key Considerations for Using Ammonium Calcium Nitrate in CEA
-
Ammonium to Nitrate Ratio (NH₄⁺:NO₃⁻): The ratio of these two nitrogen forms significantly impacts the pH of the root zone. Plant uptake of ammonium (a cation) leads to the release of H⁺ ions, causing a decrease in pH (acidification).[6] Conversely, the uptake of nitrate (an anion) results in the release of OH⁻ or HCO₃⁻ ions, leading to an increase in pH.[6] Manipulating this ratio is a key tool for managing nutrient solution pH.
-
Plant Species and Growth Stage: The optimal NH₄⁺:NO₃⁻ ratio varies among plant species and even between different growth stages of the same plant.[2] For instance, a higher proportion of ammonium might be beneficial during the vegetative stage for some plants, while a lower ratio is often preferred during the fruiting stage.[2]
-
Ammonium Toxicity: While a small amount of ammonium can be beneficial, high concentrations can be toxic to many plant species, especially in hydroponic systems where nitrifying bacteria that convert ammonium to nitrate in soil are absent.[7] Symptoms of ammonium toxicity include chlorosis (yellowing) of leaves, stunted growth, and poor root development.[2]
-
Calcium Availability: The calcium supplied by CAN is crucial for strengthening cell walls, which helps prevent physiological disorders such as blossom-end rot in tomatoes and tip burn in lettuce.[8][9] However, high levels of ammonium can compete with calcium for uptake by the plant roots.[4]
-
Solubility: It is critical to use a highly soluble grade of CAN for hydroponic applications to avoid precipitation and clogging of irrigation systems.[4][5] The double salt form, 5Ca(NO₃)₂·NH₄NO₃·10H₂O, is a fully water-soluble, crystalline compound often used in fertilizers.[10]
Quantitative Data Summary
The following tables summarize the effects of varying ammonium to nitrate ratios on the growth and quality of common CEA crops.
Table 1: Effect of NH₄⁺:NO₃⁻ Ratio on Lettuce (Lactuca sativa L.) Growth in Hydroponics
| NH₄⁺:NO₃⁻ Ratio | Fresh Weight ( g/plant ) | Dry Weight ( g/plant ) | Root Volume (cm³) | Leaf Nitrate Content | Reference(s) |
| 0:100 | Baseline | Baseline | Baseline | High | [11][12] |
| 25:75 | Increased | Increased | No significant effect | Decreased | [11][13] |
| 50:50 | Variable results | Decreased | Decreased | Decreased | [11][12] |
| 75:25 | Decreased | Decreased | Decreased | Decreased | [11] |
| 100:0 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Low | [11] |
Table 2: Effect of NH₄⁺:NO₃⁻ Ratio on Tomato (Solanum lycopersicum) Growth and Yield in Hydroponics
| NH₄⁺:NO₃⁻ Ratio | Plant Height (cm) | Total Dry Matter ( g/plant ) | Fruit Yield ( kg/plant ) | Blossom-End Rot Incidence | Reference(s) |
| 5:95 | Optimal | Optimal | High | Low | [14] |
| 10:90 | Optimal | Optimal | High | Low | [14] |
| 15:85 | Reduced | Reduced | Reduced | Increased | [14] |
| 20:80 | Significantly Reduced | Significantly Reduced | Significantly Reduced | High | [14] |
| 25:75 | Significantly Reduced | Significantly Reduced | Significantly Reduced | High | [14] |
Table 3: Effect of NH₄⁺:NO₃⁻ Ratio on Strawberry (Fragaria × ananassa) Yield and Fruit Quality in Hydroponics
| NH₄⁺:NO₃⁻ Ratio | Total Yield ( g/plant ) | Fruit Fresh Weight (g) | Fruit Calcium Content (%) | Photosynthesis Rate | Reference(s) |
| 0:100 | Baseline | Baseline | High | High | [15] |
| 25:75 | Increased by 38-84% | Increased | Slightly Decreased | Highest | [15] |
| 50:50 | Reduced | Reduced | Decreased | Reduced | [15] |
| 75:25 | Significantly Reduced | Significantly Reduced | Significantly Decreased | Lowest | [15] |
Table 4: Effect of NH₄⁺:NO₃⁻ Ratio on Pepper (Capsicum annuum L.) Growth and Fruit Quality
| NH₄⁺:NO₃⁻ Ratio | Total Dry Matter ( g/plant ) | Total Root Length (cm) | Fruit Vitamin C (mg/100g) | Fruit Soluble Sugar (%) | Reference(s) |
| 0:100 | Baseline | Baseline | Baseline | Baseline | [16] |
| 12.5:87.5 | Increased | Increased | Increased | Increased | [16] |
| 25:75 | Highest | Highest | Highest | Highest | [16] |
| 37.5:62.5 | Decreased | Decreased | Decreased | Decreased | [16] |
| 50:50 | Decreased | Decreased | Decreased | Decreased | [16] |
Experimental Protocols
Protocol for Determining the Optimal NH₄⁺:NO₃⁻ Ratio
This protocol outlines a method to systematically evaluate the effects of different ammonium to nitrate ratios on a specific plant species in a recirculating hydroponic system.
4.1.1 Materials
-
Recirculating hydroponic system (e.g., Deep Water Culture - DWC or Nutrient Film Technique - NFT)
-
Healthy, uniform seedlings of the target crop
-
Controlled environment growth chamber or greenhouse with consistent light, temperature, and humidity
-
Fertilizer salts: Calcium Ammonium Nitrate (soluble grade), Calcium Nitrate, Potassium Nitrate, Ammonium Sulfate, Mono-potassium Phosphate, Potassium Sulfate, Magnesium Sulfate, and micronutrient mix
-
pH meter and Electrical Conductivity (EC) meter
-
pH up and pH down solutions
-
Deionized or reverse osmosis water
-
Analytical balance
-
Volumetric flasks and graduated cylinders
4.1.2 Procedure
-
Experimental Design: Set up a completely randomized design with at least five different NH₄⁺:NO₃⁻ ratios (e.g., 0:100, 10:90, 20:80, 30:70, 40:60). Each treatment should have a minimum of 3-4 replicates.
-
Nutrient Solution Preparation:
-
Prepare a basal nutrient solution containing all essential macronutrients and micronutrients at optimal concentrations for the target crop, with the exception of nitrogen.
-
For each treatment, prepare the nutrient solution by adding the nitrogen-containing fertilizers to achieve the desired NH₄⁺:NO₃⁻ ratio while keeping the total nitrogen concentration constant across all treatments. Use a hydroponic nutrient calculator to ensure that other essential elements (K, Ca, S) are balanced across all treatments, as different nitrogen sources will also contribute these elements.
-
Adjust the initial pH of all nutrient solutions to a target range (e.g., 5.8-6.2).
-
-
Plant Culture:
-
Transplant the seedlings into the hydroponic systems.
-
Monitor and record the pH and EC of the nutrient solutions daily. Adjust the pH as necessary.
-
Replenish the nutrient solutions completely every 7-14 days, depending on the plant size and water consumption.
-
-
Data Collection:
-
At the end of the experimental period (e.g., 4-6 weeks for leafy greens, or until first harvest for fruiting crops), harvest the plants.
-
Measure various growth parameters as described in Protocol 4.2.
-
Analyze plant tissue for nutrient content as described in Protocol 4.3.
-
-
Data Analysis: Statistically analyze the collected data (e.g., using ANOVA) to determine the optimal NH₄⁺:NO₃⁻ ratio that results in the best growth, yield, and quality for the target crop.
Protocol for Measuring Plant Growth and Quality Parameters
4.2.1 Plant Biomass
-
Separate the shoots and roots of each plant.
-
Gently wash the roots to remove any debris.
-
Blot the shoots and roots dry with paper towels.
-
Measure the fresh weight (FW) of the shoots and roots separately using an analytical balance.
-
Place the plant parts in labeled paper bags and dry in an oven at 70°C for at least 72 hours, or until a constant weight is achieved.
-
Measure the dry weight (DW) of the shoots and roots.
4.2.2 Chlorophyll (B73375) Content
-
Excise a small, known area of fresh leaf tissue (e.g., leaf discs).
-
Place the tissue in a vial with a known volume of 80% acetone.
-
Keep the vials in the dark at 4°C for 24-48 hours until the tissue is white.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using Arnon's equations.[17]
4.2.3 Total Soluble Solids (TSS) in Fruits
-
Take a representative sample of the fruit juice.
-
Place a few drops of the juice onto the prism of a calibrated digital refractometer.
Protocol for Plant Tissue Nutrient Analysis
-
Sample Preparation:
-
Use the dried shoot tissue from Protocol 4.2.1.
-
Grind the dried tissue to a fine powder using a Wiley mill or a similar grinder.
-
-
Digestion:
-
Accurately weigh a subsample of the ground tissue (e.g., 0.25 g).
-
Perform a digestion using appropriate acids (e.g., a mixture of nitric acid and perchloric acid) to bring the nutrients into solution. Follow established laboratory safety protocols for acid digestion.
-
-
Analysis:
-
Analyze the digested solution for total nitrogen using methods such as the Kjeldahl method or a combustion analyzer.
-
Analyze for calcium and other minerals using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
-
-
Data Expression: Express the nutrient concentrations as a percentage (%) or parts per million (ppm) of the dry tissue weight.
Signaling Pathways and Workflows
Nitrogen Uptake and Assimilation Signaling Pathway
The uptake and assimilation of nitrate and ammonium are tightly regulated processes involving a complex signaling network. Key components include transporter proteins, protein kinases, and transcription factors.
Caption: Simplified signaling pathway for nitrate and ammonium uptake and assimilation in a plant root cell.
Experimental Workflow for Optimizing NH₄⁺:NO₃⁻ Ratio
The following diagram illustrates the logical flow of an experiment designed to determine the optimal ammonium to nitrate ratio for a given crop in a controlled environment.
Caption: Workflow for an experiment to determine the optimal ammonium to nitrate ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. How the Ammonium-nitrate ratio affects your plants | CANNA Gardening USA [cannagardening.com]
- 3. 25kg Calcium Nitrate Fertilizer for Hydroponics and Soil - San Corporation [sinooan.com]
- 4. Calcium Nitrate Alternatives In Hydroponic & Fertigation Systems - Cropnuts [cropnuts.com]
- 5. Calcium Nitrate/Calcium Ammonium Nitrate (CAN) - Phohom [jsfert.net]
- 6. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 7. Nitrogen Journey in Plants: From Uptake to Metabolism, Stress Response, and Microbe Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ammonium/Nitrate Ratio Importance in soilless growing medium - Israel Agricultural Technology & innovations Hub [israelagri.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. benchchem.com [benchchem.com]
- 11. academicjournals.org [academicjournals.org]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
- 13. The effect of ammonium: nitrate ratios of nutrient solution on yield and some characteristics of lettuce [iuvs.ilam.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Ammonium Calcium Nitrate Stock Solutions
Introduction
Ammonium (B1175870) calcium nitrate (B79036), particularly the fully water-soluble double salt with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O, is a valuable compound in various scientific applications, including hydroponics, plant tissue culture, and as a component in chemical synthesis.[1][2] Its high solubility in water makes it an excellent source of both calcium and nitrogen (in both ammonium and nitrate forms).[3][4] This document provides a detailed protocol for the preparation of aqueous stock solutions of ammonium calcium nitrate for use in research and development.
Data Presentation
The following table summarizes the key quantitative data for the fully water-soluble form of ammonium calcium nitrate.
| Parameter | Value | Reference |
| Chemical Formula | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | [1][2] |
| Molecular Weight | 1080.71 g/mol | [3] |
| Solubility in Water (at 20°C) | 190 g / 100 mL | [5] |
| Appearance | White to yellowish crystals or granules | [2][5] |
| Common Form | Hydrated double salt | [1][2] |
Experimental Protocols
This section details the materials required and the step-by-step procedure for preparing a 1 Molar (M) stock solution of the Ca²⁺ ion from ammonium calcium nitrate. This concentration is a common starting point for subsequent dilutions.
Materials Required:
-
Ammonium Calcium Nitrate (double salt form: 5Ca(NO₃)₂·NH₄NO₃·10H₂O)
-
Deionized or distilled water
-
1 L Volumetric flask
-
Beaker (appropriate size, e.g., 1 L)
-
Magnetic stirrer and stir bar
-
Weighing balance and weigh boat
-
Spatula
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Procedure for Preparing a 1 M Ca²⁺ Stock Solution:
-
Calculation of Mass:
-
The chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O contains 5 moles of Calcium (Ca²⁺) per mole of the compound.
-
The molecular weight is 1080.71 g/mol .
-
To prepare a 1 Liter solution that is 1 M with respect to Ca²⁺, you need 1/5th of a mole of the ammonium calcium nitrate compound.
-
Mass required = (1/5) * 1080.71 g/mol = 216.14 g.
-
-
Dissolution:
-
Place a magnetic stir bar into a 1 L beaker.
-
Add approximately 700-800 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and start stirring at a moderate speed.
-
Carefully weigh out 216.14 g of ammonium calcium nitrate on a weighing balance.
-
Gradually add the weighed ammonium calcium nitrate to the stirring water in the beaker. The dissolution process is endothermic, meaning the solution will become cold.[2]
-
-
Final Volume Adjustment:
-
Once the solid has completely dissolved, carefully transfer the solution from the beaker into a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing water to the volumetric flask to ensure all the solute is transferred.
-
Continue to add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L calibration mark.
-
-
Homogenization and Storage:
-
Stopper the volumetric flask and invert it several times (approximately 10-15 times) to ensure the solution is thoroughly mixed and homogenous.
-
Transfer the prepared stock solution to a clearly labeled and sealed storage bottle.
-
Store the solution in a cool, dry place.[3]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment, including safety goggles and gloves, when handling the solid chemical and its solutions.[5]
-
Avoid inhalation of dust from the solid.
-
Ammonium calcium nitrate is stable but can decompose when strongly heated, releasing toxic fumes (NOx).[5]
-
Avoid contact with strong acids, strong bases, and organic materials.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for the preparation of the ammonium calcium nitrate stock solution.
Caption: Workflow for preparing ammonium calcium nitrate stock solution.
References
Application Notes and Protocols: Ammonium Calcium Nitrate as a Reagent in Inorganic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium (B1175870) calcium nitrate (B79036), with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O, is a highly water-soluble double salt.[1] While its primary application is in agriculture as a nitrogen fertilizer, its unique composition as a readily available source of calcium, ammonium, and nitrate ions makes it a versatile and cost-effective reagent in various inorganic syntheses.[1][2][3] This document outlines its application in the synthesis of coordination compounds, mixed metal oxides (perovskites), and nanomaterials, providing detailed experimental protocols and quantitative data.
Synthesis of Coordination Compounds
Application Note:
Ammonium calcium nitrate serves as an excellent precursor for the synthesis of calcium-based coordination complexes. The calcium nitrate component readily reacts with a variety of organic ligands to form stable crystalline structures. The presence of ammonium nitrate can in some cases influence the crystallization process or participate in the reaction. Mechanochemical synthesis offers a solvent-free and efficient route to produce mixed-ligand calcium nitrate complexes, where ammonium calcium nitrate can be used as the calcium nitrate source.[2]
Experimental Protocol: Mechanochemical Synthesis of a Mixed-Ligand Calcium Nitrate Complex
This protocol describes the synthesis of a mixed-ligand coordination compound of calcium nitrate with urea (B33335) and nicotinamide (B372718) via a solvent-free mechanochemical method.[2]
Materials:
-
Ammonium Calcium Nitrate (or a stoichiometrically equivalent amount of Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O)
-
Urea (CO(NH₂)₂)
-
Nicotinamide (NC₅H₄CONH₂)
-
Ball mill
Procedure:
-
Accurately weigh the reactants. For a 0.01 mol scale reaction, combine the equivalent of 2.3609 g of Ca(NO₃)₂·4H₂O from ammonium calcium nitrate, 0.6006 g of urea, and 1.2212 g of nicotinamide.
-
Transfer the mixture to the ball mill.
-
Conduct intensive mechanical mixing at room temperature for 15-20 minutes.
-
The resulting powdered product is the mixed-ligand complex, Ca(NO₃)₂·CO(NH₂)₂·NC₅H₄CONH₂.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 86.0% | [2] |
Workflow Diagram:
Synthesis of Perovskite Oxides
Application Note:
Perovskite oxides, with the general formula ABO₃, are a class of materials with significant applications in catalysis, electronics, and photovoltaics.[4][5] The synthesis of these materials often involves high-temperature solid-state reactions of precursor salts. Ammonium calcium nitrate is a suitable precursor for calcium-containing perovskites, such as calcium titanate (CaTiO₃) and calcium manganite (CaMnO₃), providing both the calcium and the nitrate, which acts as an oxidizing agent and decomposes into gaseous byproducts.[4][6]
Experimental Protocol: Solid-State Synthesis of Calcium Manganite (CaMnO₃) Perovskite
This protocol is adapted from general solid-state synthesis methods for perovskite oxides.[4]
Materials:
-
Ammonium Calcium Nitrate
-
Manganese(IV) Oxide (MnO₂)
-
Mortar and Pestle
-
High-temperature furnace
-
Alumina (B75360) crucible
Procedure:
-
Calculate the stoichiometric amounts of ammonium calcium nitrate and manganese(IV) oxide required to yield the desired amount of CaMnO₃.
-
Thoroughly grind the precursors together in a mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Transfer the ground powder to an alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the mixture in air according to the following temperature program:
-
Ramp up to 600 °C at a rate of 5 °C/min and hold for 4 hours to decompose the nitrates.
-
Ramp up to 1000 °C at a rate of 5 °C/min and hold for 12 hours for calcination.
-
-
Cool the furnace down to room temperature.
-
The resulting powder is CaMnO₃. Characterization can be performed using X-ray diffraction (XRD).
Quantitative Data:
| Parameter | Value |
| Calcination Temp. | 1000 °C |
| Calcination Time | 12 hours |
| Heating Rate | 5 °C/min |
Workflow Diagram:
Molten Salt Synthesis
Application Note:
Molten salt synthesis is a versatile method for producing a wide range of inorganic nanomaterials at lower temperatures than traditional solid-state reactions.[7][8] The molten salt acts as a solvent, facilitating the reaction between precursors. The ammonium nitrate component of ammonium calcium nitrate can be utilized as a reactive flux in such syntheses. For instance, in the synthesis of ferrites, metal oxides or carbonates can be dissolved in molten ammonium nitrate, which promotes the formation of the desired product upon heating.[9]
Experimental Protocol: Molten Salt Synthesis of Barium Hexaferrite (BaFe₁₂O₁₉)
This protocol is adapted from general molten salt synthesis methods.[9] The ammonium nitrate from ammonium calcium nitrate acts as the molten salt medium.
Materials:
-
Ammonium Calcium Nitrate (as a source of ammonium nitrate flux)
-
Barium Carbonate (BaCO₃)
-
Iron(III) Oxide (Fe₂O₃)
-
Hot plate with magnetic stirring
-
Beaker
-
Furnace
Procedure:
-
Calculate the stoichiometric amounts of BaCO₃ and Fe₂O₃ needed for BaFe₁₂O₁₉.
-
In a beaker, melt an excess of ammonium calcium nitrate on a hot plate at approximately 170 °C to create a molten ammonium nitrate bath.
-
While stirring, add the stoichiometric mixture of BaCO₃ and Fe₂O₃ to the molten salt.
-
Continue stirring for 30 minutes to ensure a homogeneous dispersion of the reactants.
-
Transfer the beaker to a furnace and heat to 800 °C for 4 hours. The molten salt will facilitate the reaction between the oxide precursors.
-
After cooling, wash the product repeatedly with deionized water to remove the salt flux and any unreacted precursors.
-
Dry the resulting BaFe₁₂O₁₉ powder in an oven at 100 °C.
Quantitative Data:
| Parameter | Value |
| Flux Melting Temp. | ~170 °C |
| Reaction Temp. | 800 °C |
| Reaction Time | 4 hours |
Workflow Diagram:
Sol-Gel Synthesis
Application Note:
The sol-gel process is a wet-chemical technique used for the fabrication of materials, especially metal oxides, from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. Calcium nitrate tetrahydrate, a key component of ammonium calcium nitrate, is a commonly used calcium precursor in sol-gel synthesis for producing bioactive glasses, calcium phosphate-based coatings, and calcium silicate (B1173343) powders.[10][11][12] Ammonium calcium nitrate can be used as a direct substitute after accounting for its molar mass.
Experimental Protocol: Sol-Gel Synthesis of Calcium Silicate (Wollastonite, CaSiO₃) Powder
This protocol is adapted from the sol-gel synthesis of calcium silicate.[11]
Materials:
-
Ammonium Calcium Nitrate
-
Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Deionized Water
-
Nitric Acid (HNO₃, as a catalyst)
-
Beaker, magnetic stirrer
-
Oven
Procedure:
-
Prepare the silicon precursor solution: Add 12.83 g of TEOS to 200 mL of deionized water under vigorous stirring.
-
Prepare the calcium precursor solution: Dissolve a stoichiometric amount of ammonium calcium nitrate (equivalent to 8.56 g of Ca(NO₃)₂·4H₂O) in 12 mL of 1.0 M HNO₃ under stirring.
-
After 30 minutes of hydrolysis of the TEOS solution, combine the two solutions.
-
Stir the resulting sol until a homogeneous solution is obtained.
-
Seal the beaker and place it in an oven for aging at 60 °C for 12 hours to form a gel.
-
Dry the gel in the oven at 110 °C for 12 hours to obtain the calcium silicate powder.
-
The powder can be further calcined at higher temperatures (e.g., >600 °C) to achieve full crystallinity.
Quantitative Data:
| Parameter | Value |
| Aging Temp. | 60 °C |
| Aging Time | 12 hours |
| Drying Temp. | 110 °C |
| Drying Time | 12 hours |
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Synthesis of Lead-Free CaTiO3 Oxide Perovskite Film through Solution Combustion Method and Its Thickness-Dependent Hysteresis Behaviors within 100 mV Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Calcium-ammonium nitrate - Crystal growing [en.crystalls.info]
- 9. Sciencemadness Discussion Board - calcium nitrate to ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sol–gel synthesis of calcium phosphate-based coatings – A review [lmaleidykla.lt]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Sol–Gel Synthesis and Characterization of a Quaternary Bioglass for Bone Regeneration and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Nitrogen Release from Calcium Ammonium Nitrate (CAN)
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the controlled release mechanisms of nitrogen from Calcium Ammonium (B1175870) Nitrate (B79036) (CAN). This document details the intrinsic dual-release nature of CAN, methods for achieving further controlled release through polymer coatings, and the critical role of microbial activity in the soil. Detailed experimental protocols for quantifying nitrogen release are also provided.
Introduction to Controlled Release from CAN
Calcium Ammonium Nitrate is a nitrogen fertilizer with a unique composition that provides both immediate and more gradually available nitrogen.[1][2] It typically contains nitrogen in two forms: approximately 50% as nitrate (NO₃⁻) and 50% as ammonium (NH₄⁺).[1][3] This dual composition dictates its fundamental release profile.
-
Rapid-Release Component (Nitrate): The nitrate portion is immediately available for plant uptake upon dissolution as it is highly mobile in the soil.[1][3]
-
Slower-Release Component (Ammonium): The ammonium portion is less mobile as it can be adsorbed to negatively charged soil particles.[1] Its availability to plants is largely dependent on the microbial process of nitrification, where soil bacteria convert ammonium to nitrate.[1]
The controlled release of nitrogen from CAN can be further engineered through the application of coatings, most commonly polymer-based, to synchronize nutrient availability with plant demand and minimize environmental losses.[4][5]
Mechanisms of Controlled Nitrogen Release from CAN
The release of nitrogen from CAN, particularly when formulated as a controlled-release fertilizer (CRF), is governed by several key mechanisms:
-
Dissolution: The initial step is the dissolution of the CAN granule in the presence of soil moisture. The rate of dissolution can be influenced by factors such as precipitation and humidity.[6][7]
-
Diffusion: In coated CAN, the release of nitrogen is primarily controlled by the diffusion of water through the coating and the subsequent diffusion of the dissolved nitrogen out of the granule. The thickness and composition of the polymer coating are critical factors in determining the diffusion rate.[8][9]
-
Microbial Nitrification: The ammonium component of CAN undergoes nitrification, a two-step process carried out by soil microorganisms. Ammonia-oxidizing bacteria and archaea first convert ammonium to nitrite (B80452) (NO₂⁻), which is then oxidized to nitrate (NO₃⁻) by nitrite-oxidizing bacteria.[10] This biological process provides a gradual release of plant-available nitrate.[1]
Below is a diagram illustrating the signaling pathway of nitrogen release from CAN.
Quantitative Data on Nitrogen Release
The following tables summarize quantitative data on the dissolution and release of nitrogen from CAN under various conditions.
Table 1: Dissolution of CAN under Simulated Precipitation
| Time (minutes) | Cumulative Precipitation (mm) | Dissolved CAN (%) |
| 10 | 3 | 25 |
| 20 | 6 | 50 |
| 30 | 9 | 75 |
| 40 | 12 | 90 |
| 50 | 15 | 98 |
| 60 | 18 | 100 |
Data adapted from a study on the dissolution of CAN by simulated precipitation at a rate of 18 mm/h.[6]
Table 2: Nitrogen Release from Polymer-Coated CAN in an Aqueous Environment
| Time (days) | Uncoated CAN (% N Released) | Polymer-Coated CAN (% N Released) |
| 1 | 95 | 5 |
| 7 | 100 | 15 |
| 14 | 100 | 25 |
| 28 | 100 | 40 |
| 56 | 100 | 65 |
| 76 | 100 | 80 |
Data synthesized from studies on polymer-coated fertilizers, including those based on CAN.[5][11]
Table 3: Net Nitrification Rates of Ammonium in Soil
| Treatment | Day 3 (mg/kg/d) | Day 7 (mg/kg/d) | Day 15 (mg/kg/d) |
| Standard N Application | - | 10.85 | 2.14 |
| Standard N + Microbial Fertilizer | 23.19 | - | 4.11 |
Data adapted from a study on nitrogen conversion processes in soil, showing the impact of microbial amendments on nitrification rates.[12]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the controlled release of nitrogen from CAN are provided below.
Protocol for Soil Column Leaching Study
This protocol is designed to quantify the leaching of nitrate and ammonium from CAN in a simulated soil environment.
Objective: To determine the release and mobility of nitrogen forms from CAN under controlled leaching conditions.
Materials:
-
Soil columns (e.g., PVC pipes, 10 cm diameter, 50 cm length)
-
Sieved soil (characterized for texture, pH, organic matter content)
-
CAN fertilizer (uncoated and/or coated)
-
Deionized water
-
Leachate collection vessels
-
Analytical equipment for nitrate and ammonium quantification (e.g., ion chromatograph, colorimeter)
Procedure:
-
Column Packing: Uniformly pack the soil columns to a specific bulk density.
-
Fertilizer Application: Apply a predetermined amount of CAN fertilizer to the soil surface.[1]
-
Leaching: Apply a known volume of deionized water to the top of the column at regular intervals (e.g., daily) to simulate rainfall or irrigation.
-
Leachate Collection: Collect the leachate that drains from the bottom of the columns at each interval.[1]
-
Sample Analysis: Measure the volume of the collected leachate and analyze it for nitrate and ammonium concentrations using standard methods like ion chromatography or colorimetric assays.[1]
-
Data Calculation: Calculate the mass of nitrate and ammonium leached in each time interval by multiplying the concentration by the leachate volume.[1]
Below is a diagram of the experimental workflow for a soil column leaching study.
Protocol for Temperature-Controlled Incubation Method (TCIM)
This laboratory method assesses the nitrogen release from CAN over time at a constant temperature.[13]
Objective: To determine the rate of nitrogen release from CAN under controlled temperature conditions.
Materials:
-
Incubator with temperature control
-
Beakers or flasks
-
CAN fertilizer
-
Deionized water or a suitable extraction solution
-
Analytical equipment for nitrogen quantification
Procedure:
-
Sample Preparation: Place a known amount of CAN fertilizer into a beaker.
-
Incubation: Add a specific volume of deionized water and place the beaker in an incubator at a constant temperature (e.g., 25°C).[13]
-
Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove an aliquot of the solution for analysis.
-
Nitrogen Analysis: Analyze the samples for the concentration of released nitrogen using methods such as Total Kjeldahl Nitrogen (TKN), colorimetric assays for nitrate and ammonium, or ion-selective electrodes.[13]
-
Data Analysis: Plot the cumulative nitrogen release as a percentage of the total nitrogen in the fertilizer over time.
Protocol for Pouch Method (Field Study)
This field method measures the nitrogen remaining in the fertilizer prill over time under actual field conditions.[13]
Objective: To evaluate the nitrogen release from CAN under real-world environmental conditions.
Materials:
-
Small pouches made of a porous material (e.g., nylon mesh)
-
CAN fertilizer
-
Analytical balance
-
Equipment for nitrogen analysis of the fertilizer prills
Procedure:
-
Pouch Preparation: Weigh a specific amount of CAN fertilizer and seal it inside a labeled mesh pouch.
-
Field Placement: Bury the pouches in the soil at a desired depth within the experimental plot.
-
Pouch Retrieval: At regular intervals throughout the growing season, retrieve a set of pouches.
-
Sample Processing: Carefully clean the exterior of the pouches, then open them and retrieve the remaining fertilizer prills.
-
Nitrogen Analysis: Determine the amount of nitrogen remaining in the prills through methods such as combustion or by dissolving the prills and analyzing the solution.
-
Release Calculation: Calculate the amount of nitrogen released at each time point by subtracting the remaining nitrogen from the initial amount.
Below is a diagram illustrating the logical relationship of factors influencing nitrogen release from CAN.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Ammonium Nitrate for Crop Yield Improvement - San Corporation [sinooan.com]
- 3. toros.com.tr [toros.com.tr]
- 4. Oil-Based Polymer Coatings on CAN Fertilizer in Oilseed Rape (Brassica napus L.) Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 8. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitrification - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Nitrogen Application and Microbial Fertilizer on Nitrogen Conversion Processes in Saline Farmland [mdpi.com]
- 13. hort [journals.ashs.org]
Application Notes and Protocols: Foliar Application of Calcium Ammonium Nitrate for Horticultural Crops
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ammonium Nitrate (B79036) (CAN) is a granular fertilizer that provides two essential nutrients for plant development: calcium and nitrogen.[1][2] While traditionally applied to the soil, foliar application has emerged as a rapid and effective method for nutrient supplementation in horticultural crops.[1] This method is particularly advantageous for delivering immobile nutrients like calcium directly to the leaves and developing fruits, ensuring they reach target tissues to improve crop quality and mitigate physiological disorders.[1][3] Research demonstrates that foliar application of CAN can enhance fruit firmness, increase total soluble solids (TSS), and reduce the incidence of disorders such as blossom-end rot in tomatoes and tip burn in lettuce.[1][3][4]
These notes provide detailed protocols and quantitative data for researchers investigating the effects of foliar CAN application on horticultural crops.
Mechanism of Action and Physiological Impact
Foliar-applied CAN delivers readily available nitrate-nitrogen and calcium directly to the plant foliage. Nitrate is a preferred form of nitrogen for many crops, and its uptake is rapid.[5] Calcium is crucial for the structural integrity of cell walls and membranes.[2][3] An adequate supply of calcium strengthens plant tissues, leading to improved fruit firmness, longer shelf-life, and increased resistance to pests and diseases.[3][4][6]
The combined application of nitrate and calcium can have synergistic effects. Nitrate nitrogen promotes vigorous vegetative growth, which is essential for photosynthesis and overall plant health.[7] The nitrate form of nitrogen can also improve the uptake of other cations like potassium and magnesium.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of foliar CAN application on various quality parameters in horticultural crops, primarily focusing on a detailed study conducted on tomatoes.
Table 1: Effect of Foliar Calcium Ammonium Nitrate (CAN) Application on Tomato (Lycopersicon esculentum Mill.) Fruit Quality
| Treatment (CAN Concentration) | Total Soluble Solids (°Brix) | Titratable Acidity (%) | Lycopene Content (mg kg⁻¹) | Fruit Firmness (kg cm⁻²) | Calcium Content in Fruit (%) | Calcium Uptake by Fruit (kg ha⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| Control (Water Spray) | - | - | - | - | - | - | [1][8] |
| 0.20% CAN | - | - | - | - | - | - | [1][8] |
| 0.50% CAN | 5.00 | 0.23 | 79.66 | 0.33 | 0.84 | 77.26 | [1][8] |
| 0.80% CAN | - | - | - | - | - | - | [1][8] |
Data extracted from a study where various CAN concentrations were applied as a foliar spray. The 0.50% concentration was found to be the most effective.[1][8]
Table 2: General Recommendations for Foliar Application of Calcium-Containing Fertilizers on Various Horticultural Crops
| Crop | Fertilizer | Recommended Concentration | Application Timing | Reference |
|---|---|---|---|---|
| Apple | Calcium Nitrate | 0.5% | Two sprays at a 40-day interval during early fruit development. | [1][9] |
| Grapes | Calcium Nitrate | - | Four sprays: before and after blooming, at buckshot berries stage, and at veraison. | [1] |
| Tomato | Calcium Ammonium Nitrate | 0.5% | During the growing season, especially at flowering and fruit development. | [1][10] |
| Lettuce | Calcium Chloride / Nitrate | - | Pre-harvest sprays are common to prevent tip burn. | [3][11] |
| General | Calcium Ammonium Nitrate | 2-4% | During cooler parts of the day (early morning or late evening) to avoid leaf burn. |[1][2] |
Experimental Protocols
This section provides a detailed methodology for conducting research on the foliar application of CAN, based on established experimental practices.[1][10]
4.1 Objective To evaluate the efficacy of different concentrations of foliar-applied Calcium Ammonium Nitrate (CAN) on the growth, yield, and quality parameters of a selected horticultural crop (e.g., Tomato, Lycopersicon esculentum Mill.).
4.2 Materials
-
Calcium Ammonium Nitrate (CAN) fertilizer
-
Distilled water
-
Volumetric flasks (1 L)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Handheld or backpack sprayer
-
Personal Protective Equipment (PPE)
4.3 Experimental Design and Workflow A Completely Randomized Design (CRD) is often employed for such studies.[1][10] Treatments would typically include a control (water spray) and several concentrations of CAN (e.g., 0.2%, 0.5%, 0.8%).[10] Each treatment should have multiple replications.
4.4 Step-by-Step Procedure
-
Plant Material and Growth Conditions:
-
Use a consistent horticultural crop variety (e.g., a specific cultivar of tomato).
-
Sow seeds in pro-trays with a suitable potting medium like coco-peat.[10]
-
Transplant healthy, uniform seedlings to main experimental plots or pots after a specified period (e.g., 20 days after sowing).[10]
-
Maintain standard agronomic practices for irrigation, fertilization (other than the experimental treatments), and pest control throughout the experiment.[1]
-
-
Preparation of Foliar Solutions:
-
To prepare a 0.5% (w/v) CAN solution, accurately weigh 5.0 grams of CAN.[1]
-
Dissolve the CAN in approximately 800 mL of distilled water in a 1-liter volumetric flask.[1]
-
Stir the solution using a magnetic stirrer until the CAN is completely dissolved.[1]
-
Add distilled water to the flask until the volume reaches the 1-liter mark.[1]
-
Repeat this process for each desired concentration.
-
-
Foliar Application Procedure:
-
Timing and Frequency: Apply foliar sprays at critical growth stages, such as during flowering and fruit development.[1] The frequency can vary, but multiple applications (e.g., every 15 or 40 days) are often more effective.[1]
-
Application Method: Use a handheld or backpack sprayer to apply the solutions. Ensure a uniform and fine mist covers the entire foliage of the plant until the point of runoff.[1]
-
Environmental Conditions: Apply sprays during the cooler parts of the day, such as the early morning or late evening, to enhance absorption and prevent leaf scorch.[1]
-
Control Group: Include a control group that is sprayed with only water under the same conditions.[1]
-
-
Data Collection and Analysis:
-
Growth Parameters: Regularly measure parameters such as plant height, number of leaves, and stem diameter.
-
Yield: At harvest, record the number of fruits per plant and the total fruit weight.
-
Quality Analysis: Analyze fruit samples for key quality attributes, including:
-
Total Soluble Solids (TSS) using a refractometer.
-
Titratable Acidity by titration with NaOH.
-
Fruit Firmness using a penetrometer.
-
Lycopene Content via spectrophotometry.
-
Tissue Calcium Content using atomic absorption spectrometry.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of differences between treatments.
-
Decision-Making Guide for Foliar CAN Application
The decision to apply foliar CAN should be based on crop type, growth stage, and visual or analytical assessment of nutrient status.
References
- 1. benchchem.com [benchchem.com]
- 2. loyalfertilizer.com [loyalfertilizer.com]
- 3. Calcium Ammonium Nitrate, Calcium Nitrate Fertilizer Guide [farmonaut.com]
- 4. yarafert.com [yarafert.com]
- 5. Crop Nutrition Strategy for Maximizing Lettuce Plant Health | Yara United States [yara.us]
- 6. Knowledge from Olle Garden Bed: Calcium Nitrate Fertilizer [syfert.net]
- 7. htsfarms.ng [htsfarms.ng]
- 8. researchgate.net [researchgate.net]
- 9. ijpab.com [ijpab.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
Application of Calcium Ammonium Nitrate (CAN) in Elucidating Plant Nitrogen Uptake Mechanisms
Introduction
Nitrogen (N) is an indispensable macronutrient for plant growth and development, serving as a core component of amino acids, nucleic acids, and chlorophyll.[1][2][3] Understanding the intricate mechanisms of nitrogen uptake and assimilation is paramount for enhancing crop productivity and improving nitrogen use efficiency, thereby mitigating the environmental impact of excessive fertilizer application.[3][4][5] Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) has emerged as a valuable tool for researchers in this field. CAN is a granular fertilizer that provides nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms, closely mimicking the nitrogen sources available in many agricultural soils.[6][7][8] Furthermore, the presence of calcium (Ca²⁺) in CAN is not merely incidental; calcium itself is a crucial secondary messenger in various plant signaling pathways, including those that regulate nutrient uptake.[1][9][10][11][12]
These application notes provide a comprehensive overview and detailed protocols for utilizing CAN in studies focused on plant nitrogen uptake. This document is intended for researchers, scientists, and professionals in plant biology and agricultural science.
Advantages of Using CAN in Research
-
Dual Nitrogen Source: CAN provides a balanced supply of both ammonium and nitrate, allowing for the study of plant preferences and the synergistic or antagonistic interactions between the uptake of these two nitrogen forms.[1][7][8]
-
Physiologically Relevant: The combination of ammonium and nitrate in CAN reflects the nitrogen environment encountered by many plants in natural and agricultural settings.
-
Role of Calcium: The integral calcium component of CAN allows for the investigation of its role in nitrogen sensing, uptake, and downstream signaling pathways.[9][10][11][12]
-
Safety and Stability: CAN is a safer and more stable compound to handle and store in a laboratory setting compared to ammonium nitrate.[1]
-
pH Stability: The dual nitrogen forms in CAN can contribute to a more stable pH in the growth medium during experiments compared to using a single nitrogen source like ammonium, which can lead to acidification.[1]
Application 1: Tracing Nitrogen Uptake and Allocation using ¹⁵N-labeled CAN
Isotopic labeling with the stable isotope ¹⁵N is a powerful technique to trace the fate of nitrogen from the fertilizer into the plant.[6][13] By using ¹⁵N-labeled CAN, researchers can precisely quantify the proportion of nitrogen in the plant that is derived from the applied fertilizer versus the nitrogen already present in the soil or growth medium.[6]
Experimental Protocol: ¹⁵N-labeled CAN Uptake Study
This protocol outlines a typical experiment to determine the nitrogen use efficiency of a plant using ¹⁵N-labeled CAN.
1. Experimental Design:
-
Treatments:
-
Control (no nitrogen fertilizer)
-
Unlabeled CAN (at the desired application rate)
-
¹⁵N-labeled CAN (at the same application rate as the unlabeled treatment)
-
-
Replication: A minimum of 3-5 replicates per treatment is recommended for statistical validity.
-
Growth Conditions: Plants can be grown in pots with soil, sand, or in a hydroponic system. Ensure all other growth parameters (light, temperature, water) are optimal and consistent across all treatments.
2. Preparation and Application of ¹⁵N-labeled CAN:
-
Calculate the required amount of ¹⁵N-labeled CAN based on the desired nitrogen application rate for the specific pot size or hydroponic volume.
-
For soil-based experiments, the labeled CAN can be dissolved in a known volume of water and applied evenly to the soil surface.
-
For hydroponic experiments, the labeled CAN is dissolved directly into the nutrient solution.
3. Plant and Soil/Media Sampling:
-
Harvest plants at one or more time points during their growth cycle, depending on the experimental objectives.
-
Separate the plants into different organs (e.g., roots, stems, leaves, grains) to study nitrogen allocation.[6][13]
-
Collect soil or hydroponic media samples at the same time as plant harvesting.
4. Sample Preparation for Analysis:
-
Drying: Dry the plant and soil samples in an oven at 60-70°C until a constant weight is achieved.[6]
-
Grinding: Grind the dried plant and soil samples to a fine, homogenous powder using a ball mill or a mortar and pestle.
-
Encapsulation: Accurately weigh a small amount of the ground sample into tin capsules. The exact weight will depend on the nitrogen content of the sample and the sensitivity of the analytical instrument.[6]
5. Sample Analysis:
-
Analyze the encapsulated samples for total nitrogen content and ¹⁵N abundance using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[6]
6. Data Analysis:
-
Calculate the percentage of nitrogen derived from the fertilizer (%NdfF) using the following formula:
%NdfF = (atom % ¹⁵N excess in plant / atom % ¹⁵N excess in fertilizer) x 100
-
Calculate the Nitrogen Use Efficiency (NUE) using the formula:
NUE (%) = (Total N in plant from fertilizer / Total N applied as fertilizer) x 100
Data Presentation
Table 1: Example of Nitrogen Uptake Data from a ¹⁵N-labeled CAN Experiment
| Treatment | Plant Organ | Total N (%) | ¹⁵N Atom % | %NdfF | Nitrogen Uptake (mg/plant) |
| Control | Shoots | 1.8 | 0.367 | 0 | 18 |
| Roots | 1.2 | 0.366 | 0 | 6 | |
| Unlabeled CAN | Shoots | 3.5 | 0.368 | N/A | 35 |
| Roots | 2.5 | 0.367 | N/A | 12.5 | |
| ¹⁵N-labeled CAN | Shoots | 3.6 | 1.867 | 41.7 | 36 |
| Roots | 2.6 | 1.116 | 20.8 | 13 |
Note: The values presented are hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
Caption: Experimental workflow for a ¹⁵N-labeled CAN nitrogen uptake study.
Application 2: Investigating the Role of Calcium in Nitrate Sensing and Uptake
The calcium provided by CAN is not just a nutrient but also a key signaling molecule. Nitrate itself can trigger rapid changes in intracellular calcium concentrations, which in turn activates a cascade of downstream responses, including the regulation of nitrate transporters and transcription factors.[9][10][11][12] Using CAN in conjunction with calcium signaling inhibitors or chelators can help dissect this complex pathway.
Experimental Protocol: Probing Calcium's Role in Nitrate Response
This protocol is designed to investigate the calcium-dependency of nitrate-induced gene expression.
1. Plant Material and Growth Conditions:
-
Use a model plant species such as Arabidopsis thaliana.
-
Grow seedlings hydroponically in a nitrogen-free nutrient solution for a specified period to induce nitrogen starvation.
2. Treatments:
-
Control: No nitrogen addition.
-
Nitrate Only: Addition of KNO₃ or Ca(NO₃)₂.
-
CAN: Addition of Calcium Ammonium Nitrate.
-
CAN + EGTA: Addition of CAN along with a calcium chelator (e.g., EGTA) to sequester extracellular calcium.
-
CAN + LaCl₃: Addition of CAN along with a calcium channel blocker (e.g., LaCl₃) to inhibit calcium influx into cells.[11]
3. Experimental Procedure:
-
After the nitrogen starvation period, replace the old nutrient solution with the new treatment solutions.
-
Harvest root tissue at various time points after treatment application (e.g., 0 min, 15 min, 30 min, 1 hr, 2 hr). These short time points are crucial for capturing early signaling events.
-
Immediately freeze the harvested tissue in liquid nitrogen to preserve RNA integrity.
4. Analysis:
-
RNA Extraction: Extract total RNA from the root samples.
-
Gene Expression Analysis (qRT-PCR): Perform quantitative real-time PCR to measure the expression levels of known nitrate-responsive genes (e.g., NRT1.1, NRT2.1, NIA1).
-
Use appropriate housekeeping genes for normalization.
5. Expected Outcomes:
-
A rapid induction of nitrate-responsive genes is expected in the "Nitrate Only" and "CAN" treatments.
-
If the nitrate-induced gene expression is dependent on extracellular calcium influx, the induction will be significantly reduced or abolished in the "CAN + EGTA" and "CAN + LaCl₃" treatments.
Data Presentation
Table 2: Hypothetical Gene Expression Data in Response to CAN and Calcium Inhibitors
| Treatment | Time Point | Relative Expression of NRT2.1 (Fold Change) |
| Control | 1 hr | 1.0 |
| CAN | 1 hr | 15.2 |
| CAN + EGTA | 1 hr | 3.5 |
| CAN + LaCl₃ | 1 hr | 4.1 |
Note: The values presented are hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
Caption: Simplified Ca²⁺ signaling in the primary nitrate response.
Conclusion
Calcium Ammonium Nitrate is a versatile and valuable tool for plant scientists studying nitrogen uptake and metabolism. Its dual-nitrogen composition and integral calcium component allow for the design of experiments that can dissect the complex interplay between different nitrogen forms and the signaling pathways that govern their acquisition. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to leverage CAN in their investigations, ultimately contributing to a deeper understanding of plant nitrogen nutrition.
References
- 1. benchchem.com [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Frontiers | Targeting Nitrogen Metabolism and Transport Processes to Improve Plant Nitrogen Use Efficiency [frontiersin.org]
- 4. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]
- 5. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. toros.com.tr [toros.com.tr]
- 8. loyalfertilizer.com [loyalfertilizer.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prometheusprotocols.net [prometheusprotocols.net]
Application Notes and Protocols for Formulating Plant Growth Media with Ammonium Calcium Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ammonium (B1175870) calcium nitrate (B79036) (CAN) in the formulation of plant growth media. CAN serves as an effective alternative to ammonium nitrate, offering a balanced supply of both ammonium (NH₄⁺) and nitrate (NO₃⁻) nitrogen, along with the essential secondary macronutrient, calcium (Ca²⁺). This document outlines detailed protocols for media preparation for hydroponic, and plant tissue culture systems, supported by quantitative data from scientific studies. Additionally, it explores the key signaling pathways influenced by nitrate, ammonium, and calcium.
Introduction
Nitrogen is a critical macronutrient for plant growth, being a fundamental component of amino acids, proteins, nucleic acids, and chlorophyll.[1][2] The ratio of ammonium to nitrate in the growth medium is a crucial factor that influences plant development, nutrient uptake, and the pH of the root zone.[2][3] Ammonium calcium nitrate is a valuable tool for researchers, providing a safe and readily available source of both major forms of nitrogen and calcium.[4] Calcium is vital for cell wall structure, membrane integrity, and acts as a second messenger in various signaling pathways, including those involved in nitrogen uptake.[1][4]
Advantages of Using Ammonium Calcium Nitrate:
-
Balanced Nitrogen Source: Provides both readily available nitrate and more steadily released ammonium.[5][6]
-
Source of Calcium: Supplies essential calcium for plant growth and development.[5][6]
-
pH Stability: The dual nitrogen forms can contribute to a more stable pH in the growth medium compared to using a single nitrogen source.[3]
-
Safety and Availability: CAN is not subject to the same stringent regulations as ammonium nitrate and is widely available.[4]
Data Presentation: Quantitative Effects of Ammonium to Nitrate Ratios
The optimal ratio of ammonium to nitrate varies significantly among plant species and even between different growth stages of the same plant.[3][7] The following tables summarize the effects of different NH₄⁺:NO₃⁻ ratios on various plant species, providing a basis for media formulation.
Table 1: Recommended Ammonium to Nitrate Ratios for Various Crops in Hydroponics
| Crop | Growth Stage | Recommended NH₄⁺:NO₃⁻ Ratio | Reference |
| Roses | Vegetative | 25:75 | [3] |
| Melons | Fruit Development | 0:100 | [3] |
| Tomatoes | General | 2:8 (20:80) | [8] |
| Lettuce (Iceberg) | General | ~23:77 | [9] |
| Pepper | General | 25:75 | [10] |
Table 2: Effects of Varying Ammonium:Nitrate Ratios on Plant Growth Parameters
| Plant Species | NH₄⁺:NO₃⁻ Ratio | Effect on Biomass | Effect on Root Growth | Other Notable Effects | Reference |
| Centipedegrass | 50:50 | Maximum biomass accumulation | - | Maximum total carbon and nitrogen accumulation | |
| Sugarcane (in vitro) | 20.59 mM NH₄⁺: 39.38 mM NO₃⁻ (~34:66) | Optimal growth, cost-effective | - | - | [11] |
| Avocado | 0:100 | Highest dry matter of shoots and leaves | - | Water content increased with higher NH₄⁺ | [12] |
| Tomato | 75:25 | Highest dry matter accumulation | - | Highest N, P, and K accumulation in fruits | [4] |
| Kale | 0:100, 25:75, 50:50 | No significant difference in early growth | - | 75:25 ratio decreased growth parameters after 8 weeks | [13] |
Experimental Protocols
Protocol for Preparing a Modified Murashige and Skoog (MS) Medium with Ammonium Calcium Nitrate
This protocol describes the preparation of 1 liter of a modified MS medium, replacing ammonium nitrate and calcium chloride with ammonium calcium nitrate and ammonium sulfate (B86663) to achieve a desired NH₄⁺:NO₃⁻ ratio. This example is based on a study on sugarcane micropropagation.[11]
Materials:
-
Ammonium Calcium Nitrate (e.g., 5Ca(NO₃)₂·NH₄NO₃·10H₂O)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Standard MS medium components (without NH₄NO₃ and CaCl₂)
-
Potassium Sulfate (K₂SO₄)
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter
-
Autoclave
-
Sterile culture vessels
Procedure:
-
Stock Solution Preparation (10x Concentration):
-
Macronutrient Stock (excluding N and Ca sources): Prepare a 10x stock solution of the standard MS macronutrients, omitting ammonium nitrate and calcium chloride.
-
CAN and Ammonium Sulfate Stock: In a separate beaker, dissolve the required amounts of Ammonium Calcium Nitrate and Ammonium Sulfate in deionized water to achieve the target concentrations for your experiment (refer to Table 2 for an example). For a medium with approximately 20.59 mM NH₄⁺ and 39.38 mM NO₃⁻, you will need to perform stoichiometric calculations based on the molecular weight of your CAN and ammonium sulfate.[11] To balance other ions, minor additions of Potassium Sulfate and Potassium Chloride may be necessary.[14]
-
Prepare 100x stock solutions for micronutrients, iron, and vitamins as per the standard MS protocol.
-
-
Working Medium Preparation (1 Liter):
-
To approximately 800 mL of deionized water in a 1 L beaker, add the following while stirring:
-
100 mL of the 10x Macronutrient Stock (without N and Ca).
-
The calculated volume of your CAN and Ammonium Sulfate stock solution.
-
10 mL of 100x Micronutrient Stock.
-
10 mL of 100x Iron Stock.
-
10 mL of 100x Vitamin Stock.
-
Myo-inositol (typically 100 mg/L).
-
Sucrose (typically 30 g/L).
-
-
Adjust the pH of the medium to the desired level (typically 5.8 for plant tissue culture) using 0.1 M HCl or NaOH.
-
Add the gelling agent (e.g., 8 g/L agar) and heat with continuous stirring until it is completely dissolved.[1]
-
Bring the final volume to 1 L with deionized water.
-
-
Sterilization and Dispensing:
-
Dispense the molten medium into culture vessels.
-
Sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[1]
-
Protocol for Formulating a Hydroponic Nutrient Solution with a Specific Ammonium to Nitrate Ratio
This protocol provides a general guideline for creating a hydroponic nutrient solution with a defined NH₄⁺:NO₃⁻ ratio using ammonium calcium nitrate as a component.
Materials:
-
Ammonium Calcium Nitrate
-
Other soluble fertilizers (e.g., Potassium Nitrate, Monopotassium Phosphate, Magnesium Sulfate, micronutrient mix)
-
Two stock tanks (Tank A and Tank B) for concentrated solutions to prevent precipitation.[6]
-
EC (Electrical Conductivity) and pH meters
-
Deionized or reverse osmosis water
Procedure:
-
Determine Target Nutrient Concentrations:
-
Based on the crop and its growth stage, establish the desired final concentrations (in ppm or mM) for all essential nutrients (N, P, K, Ca, Mg, S, and micronutrients).
-
Decide on the target NH₄⁺:NO₃⁻ ratio (e.g., 25:75).
-
-
Calculate Fertilizer Amounts:
-
Calculate the amount of each fertilizer needed to reach the target nutrient concentrations. This will involve a series of calculations, especially for fertilizers that supply multiple nutrients.
-
Start with the fertilizer that is the sole source of a particular nutrient. For example, use Monopotassium Phosphate to supply phosphorus, which will also contribute potassium.
-
Use Ammonium Calcium Nitrate to supply a portion of the nitrate, all of the ammonium, and a portion of the calcium. You will likely need an additional source of nitrate (like Potassium Nitrate) and calcium to meet the total requirements.
-
-
Prepare Concentrated Stock Solutions:
-
Tank A (Calcium-containing): Dissolve the calculated amount of Ammonium Calcium Nitrate and any other calcium-containing fertilizers (like Calcium Nitrate, if used) in a known volume of water.
-
Tank B (Sulfate and Phosphate-containing): Dissolve the fertilizers containing sulfates and phosphates (e.g., Magnesium Sulfate, Monopotassium Phosphate, Potassium Sulfate) in a separate known volume of water. Micronutrients are typically added to this tank.[6] This separation prevents the precipitation of calcium sulfate or calcium phosphate.
-
-
Prepare the Final Nutrient Solution:
-
Add the calculated volumes of the concentrated stock solutions from Tank A and Tank B to the main reservoir containing the final volume of water.
-
Mix thoroughly.
-
Measure and adjust the final pH (typically between 5.5 and 6.5) and EC to the target levels.[10]
-
Signaling Pathways and Visualizations
The uptake and assimilation of nitrogen are tightly regulated by complex signaling pathways within the plant. Nitrate, ammonium, and calcium all act as signaling molecules that influence gene expression, root architecture, and overall plant development.
Nitrogen Uptake and Primary Signaling
Nitrate is taken up by plant roots through both high-affinity and low-affinity transport systems.[15] The transporter NRT1.1 is a key player, acting as a dual-affinity nitrate transporter and a sensor that initiates a signaling cascade.[15] This signaling involves changes in intracellular calcium levels, which in turn activate protein kinases (CPKs) and transcription factors (NLPs) that regulate the expression of nitrate-responsive genes.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. The Ammonium/Nitrate Ratio Importance in soilless growing medium - Israel Agricultural Technology & innovations Hub [israelagri.com]
- 3. CANNA the leading brand in plant nutrients, additives and potting mixes | CANNA [other.canna.com]
- 4. mdpi.com [mdpi.com]
- 5. ROLE OF NITROGEN SENSING AND ITS INTEGRATIVE SIGNALING PATHWAYS IN SHAPING ROOT SYSTEM ARCHITECTURE [journal.hep.com.cn]
- 6. extension.psu.edu [extension.psu.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 9. academicjournals.org [academicjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Sugarcane Clonal Propagation In Vitro by Using Calcium Ammonium Nitrate and Ammonium Sulfate | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. notulaebotanicae.ro [notulaebotanicae.ro]
- 14. benchchem.com [benchchem.com]
- 15. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammonium Calcium Nitrate in Correcting Calcium Deficiency in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using ammonium (B1175870) calcium nitrate (B79036) and calcium nitrate for correcting calcium deficiency in plants, with a focus on experimental applications. This document outlines the physiological basis for calcium's role in plant health, details on fertilizer composition, and protocols for application and analysis.
Introduction: The Role of Calcium in Plant Physiology
Calcium is a critical secondary messenger and a structural component in plants.[1] It plays a vital role in:
-
Cell Wall and Membrane Integrity: Calcium is a key component of the cell wall, providing structural strength.[2] It also stabilizes cell membranes.
-
Signaling Pathways: As a second messenger, calcium is integral to plant responses to a wide range of abiotic stresses, including cold, heat, and osmotic stress.[3][4][5][6]
-
Growth and Development: Calcium is essential for root development, cell elongation, and overall plant growth.[2]
Calcium deficiency in plants manifests as stunted growth, curling of young leaves, and necrotic leaf margins.[7] In fruiting plants, it can lead to disorders like blossom-end rot in tomatoes and peppers, and bitter pit in apples.[8][9]
Ammonium Calcium Nitrate and Calcium Nitrate: Composition and Properties
Ammonium calcium nitrate (CAN) and calcium nitrate are highly effective fertilizers for delivering soluble calcium and nitrogen to plants.
| Property | Calcium Ammonium Nitrate (CAN) | Calcium Nitrate |
| Typical Composition | ~26-28% Total Nitrogen (N) (~13-14% Nitrate-N, ~13-14% Ammonium-N), ~8-12% Calcium (Ca) | ~15.5% Nitrate-Nitrogen (N), ~19% Calcium (Ca) |
| Form | Granular | Granular, prilled, or liquid |
| Solubility | Water-soluble | Highly water-soluble |
| Effect on Soil pH | Near-neutral effect.[10] | Can have a slightly alkaline effect |
| Key Advantages | Provides both immediate (nitrate) and sustained (ammonium) nitrogen release.[11] | Rapidly corrects calcium and nitrogen deficiencies due to high solubility.[9] |
Quantitative Data from Experimental Studies
The following tables summarize the results from various studies on the application of calcium ammonium nitrate and calcium nitrate.
Table 1: Effect of Calcium Ammonium Nitrate (CAN) on Crop Yield
| Crop | CAN Application Rate | Control/Comparison | Yield Increase | Reference |
| Corn | Not specified | Urea | 9.6% higher | [12] |
| Winter Wheat | 54-68 kg N/ha | Ammonium Nitrate | 3.8-5.3% | [13] |
| Corn-Ryegrass | Not specified | Urea | ~10% | [7] |
Table 2: Effect of Calcium Nitrate on Plant Calcium Content
| Crop | Calcium Nitrate Application | Tissue Analyzed | Calcium Content Increase | Reference |
| Potatoes | 20-120 units (unspecified) | Leaf | From ~24% in control to ~32% at the highest application. | [14][15] |
| Potatoes | 20-120 units (unspecified) | Tuber | From ~4% in control to ~15% at the highest application. | [14][15] |
Table 3: Effect of Calcium Nitrate on Plant Growth Parameters
| Crop | Calcium Nitrate Application | Parameter | Observation | Reference |
| Sunflower | 15 mM and 30 mM | Plant Dry Weight | Reduced the negative impact of drought on plant dry weight. | [16] |
| Papaya | 2% foliar spray | Total Soluble Solids (TSS) | Maximum TSS of 14.12 recorded. | [17][18] |
| Cucumber | 15 mM | Plant Height | Increased plant height compared to control. | [19] |
| Roses | Foliar application | Stem Length & Diameter | Both significantly increased during postharvest storage. | [20] |
Experimental Protocols
Objective: To evaluate the efficacy of soil-applied CAN in correcting calcium deficiency and improving plant growth and yield.
Materials:
-
Ammonium Calcium Nitrate (CAN) fertilizer
-
Pots or designated field plots
-
Plant species of interest (e.g., tomato, corn)
-
Standard potting mix or field soil with known nutrient composition
-
Equipment for soil and plant tissue analysis
Experimental Design:
-
Treatments: Establish a minimum of four treatment groups:
-
Control (no CAN application)
-
Low CAN application rate
-
Medium CAN application rate
-
High CAN application rate
-
Note: Application rates should be based on the specific crop's nitrogen and calcium requirements.
-
-
Replication: Each treatment should be replicated at least three times in a randomized complete block design.
Procedure:
-
Soil Preparation: If using pots, fill each pot with a homogenous soil mixture. For field studies, prepare the plots according to standard agricultural practices.
-
Fertilizer Application:
-
Planting and Growth: Sow seeds or transplant seedlings into the prepared pots or plots. Maintain optimal growing conditions (watering, light, temperature).
-
Data Collection:
-
Monitor and record plant growth parameters (e.g., height, leaf number, biomass) at regular intervals.
-
At the end of the experiment, harvest the plants and measure the yield.
-
Collect leaf and/or fruit samples for calcium analysis.
-
Objective: To assess the effectiveness of foliar-applied calcium nitrate in rapidly alleviating symptoms of calcium deficiency.
Materials:
-
Calcium Nitrate fertilizer
-
Distilled water
-
Spray bottles or a foliar sprayer
-
Plants exhibiting symptoms of calcium deficiency
Procedure:
-
Solution Preparation: Prepare a 1-2% calcium nitrate solution by dissolving 10-20 grams of calcium nitrate in 1 liter of distilled water.[2]
-
Application:
-
Frequency: Repeat the application every 10-14 days, or as needed, based on the severity of the deficiency and the plant's response.[2]
-
Evaluation:
-
Visually assess the plants for a reduction in calcium deficiency symptoms.
-
Collect leaf samples before and after treatment for calcium analysis to quantify the uptake.
-
Objective: To quantify the calcium concentration in plant tissue samples.
Materials:
-
Dried plant tissue samples
-
Nitric acid and perchloric acid (for digestion)
-
Hydrochloric acid (for extraction)
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure (General Overview):
-
Sample Preparation:
-
Wash the collected plant tissue with deionized water to remove any surface contaminants.
-
Dry the samples in an oven at 60-70°C until a constant weight is achieved.
-
Grind the dried tissue into a fine powder.
-
-
Digestion or Extraction:
-
Analysis:
-
Dilute the digested or extracted solution to a known volume with deionized water.
-
Analyze the calcium concentration in the solution using AAS or ICP-MS.[24]
-
Visualizations
Caption: Experimental workflow for evaluating the effect of ammonium calcium nitrate.
Caption: Conceptual diagram of calcium uptake and signaling in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. yarafert.com [yarafert.com]
- 3. Calcium signaling during abiotic stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium-Mediated Abiotic Stress Signaling in Roots [frontiersin.org]
- 5. Frontiers | Sensing Mechanisms: Calcium Signaling Mediated Abiotic Stress in Plants [frontiersin.org]
- 6. Ca2+ signaling in plant responses to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growcycle.com [growcycle.com]
- 9. Calcium Ammonium Nitrate, Calcium Nitrate Fertilizer Guide [farmonaut.com]
- 10. The advantages and uses of calcium ammonium nitrate fertilizer [syfert.net]
- 11. provisiongardens.com [provisiongardens.com]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. irjet.net [irjet.net]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. journal.hmjournals.com [journal.hmjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. scialert.net [scialert.net]
- 20. The impact of foliar application of calcium nitrate fertilizer on the yield, quality, and post harvest life of two varieties of roses (<i>Rosa hybrida</i> L.) in a soilless cultivation system [plantnutrifert.org]
- 21. loyalfertilizer.com [loyalfertilizer.com]
- 22. library.wur.nl [library.wur.nl]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Measuring calcium content in plants using NEXAFS spectroscopy [frontiersin.org]
Application of Calcium Ammonium Nitrate (CAN) in Greenhouse Tomato Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) is a granular nitrogen fertilizer that provides both calcium and nitrogen, two essential macronutrients for optimal growth, yield, and quality of greenhouse-grown tomatoes (Solanum lycopersicum). The balanced supply of nitrate and ammonium nitrogen, coupled with the presence of soluble calcium, makes CAN a valuable tool in managing tomato nutrition. Proper application is crucial for preventing physiological disorders such as Blossom-End Rot (BER), enhancing fruit firmness, and improving overall plant health.[1][2] The ammonium component can influence nutrient uptake and plant development, making the ratio of nitrate to ammonium a critical factor in fertilizer formulations.[3]
These application notes provide a comprehensive overview of the use of CAN in greenhouse tomato production, supported by quantitative data and detailed experimental protocols.
Data Presentation
Table 1: Effect of Nitrate to Ammonium Ratios and Calcium Concentration on Tomato Yield and Blossom-End Rot (BER) Incidence in Hydroponic Culture
| Treatment (NO₃⁻:NH₄⁺ Ratio) | Calcium Conc. (mg/L) | Total Yield ( kg/plant ) | BER Incidence (%) | Reference |
| 100:0 | 320 | 4.06 | Low | [4] |
| 75:25 | 320 | High | Low (Prevented) | [5] |
| 50:50 | 320 | Moderate | Moderate | [5] |
| 25:75 | 320 | Low | High | [5] |
| 10:90 | - | Significantly Lower | High | [4] |
| 0:100 | - | 1.63 | Very High | [4] |
Note: "High," "Moderate," and "Low" are qualitative descriptors from the source material where specific quantitative data was not provided.
Table 2: Recommended Nutrient Concentrations for Hydroponic Tomato Production
| Nutrient | Concentration (ppm) |
| Macronutrients | |
| Nitrogen (N) | 150 - 200 |
| Phosphorus (P) | 31 - 50 |
| Potassium (K) | 150 - 210 |
| Calcium (Ca) | 90 - 150 |
| Magnesium (Mg) | 24 - 40 |
| Micronutrients | |
| Iron (Fe) | 1.0 |
| Manganese (Mn) | 0.25 |
| Zinc (Zn) | 0.13 |
| Copper (Cu) | 0.023 |
| Boron (B) | 0.16 |
| Molybdenum (Mo) | 0.024 |
Source: Adapted from various hydroponic nutrient solution recipes.[6][7]
Experimental Protocols
Protocol 1: Evaluation of Different Nitrate to Ammonium Ratios and Calcium Levels in a Hydroponic System
Objective: To determine the optimal NO₃⁻:NH₄⁺ ratio and calcium concentration for maximizing tomato yield and quality while minimizing BER.
Materials:
-
Tomato seedlings (e.g., Solanum lycopersicum cv. 'Moneymaker')
-
Hydroponic system (e.g., Nutrient Film Technique or deep water culture)
-
Nutrient stock solutions (providing all essential macro and micronutrients)
-
Calcium nitrate (Ca(NO₃)₂)
-
Ammonium nitrate (NH₄NO₃)
-
pH meter and EC meter
-
Deionized water
Methodology:
-
Experimental Design: A factorial experiment with a completely randomized design (CRD) is recommended.[5] Factors would include multiple NO₃⁻:NH₄⁺ ratios (e.g., 100:0, 75:25, 50:50, 25:75) and several calcium concentrations (e.g., 80, 160, 320 mg/L).[5][8] Each treatment combination should have at least three replicates.
-
Plant Culture:
-
Germinate tomato seeds and grow seedlings until they reach the 4-5 true leaf stage.
-
Transplant uniform seedlings into the hydroponic system.
-
Maintain standard greenhouse conditions for tomato production (e.g., temperature, light, humidity).
-
-
Nutrient Solution Preparation:
-
Prepare a basal nutrient solution containing all essential nutrients except for the variable nitrogen and calcium sources.
-
For each treatment, prepare the final nutrient solution by adding Ca(NO₃)₂ and NH₄NO₃ to achieve the desired NO₃⁻:NH₄⁺ ratio and calcium concentration.
-
Adjust the pH of the nutrient solution to 5.8-6.2 and monitor the electrical conductivity (EC).
-
Replenish the nutrient solutions regularly based on plant uptake and evapotranspiration.
-
-
Data Collection:
-
Growth Parameters: Measure plant height, stem diameter, and leaf area at regular intervals.
-
Yield: Harvest mature fruits from each plant and record the total number of fruits and total fresh weight.
-
Fruit Quality: Assess the incidence and severity of Blossom-End Rot. Measure fruit firmness, total soluble solids (TSS), and titratable acidity.
-
Nutrient Analysis: At the end of the experiment, harvest plant tissues (leaves, stems, roots, fruits) and analyze for total nitrogen and calcium content using standard laboratory methods (e.g., Kjeldahl method for nitrogen, atomic absorption spectrophotometry for calcium).[9]
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of the main effects and their interactions. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Protocol 2: Foliar Application of Calcium Ammonium Nitrate (CAN) for Mitigation of Blossom-End Rot
Objective: To evaluate the efficacy of foliar-applied CAN in reducing the incidence of BER in greenhouse tomatoes.
Materials:
-
Tomato plants at the flowering and early fruit development stage
-
Calcium Ammonium Nitrate (CAN) fertilizer
-
Distilled water
-
Handheld sprayer
-
Surfactant (optional, to improve leaf coverage)
Methodology:
-
Experimental Design: A randomized complete block design (RCBD) is suitable for this experiment. Treatments should include a control (sprayed with water only) and different concentrations of CAN solutions (e.g., 0.5%, 1.0%, 1.5% w/v).
-
Solution Preparation:
-
To prepare a 0.5% (w/v) CAN solution, dissolve 5 grams of CAN in 1 liter of distilled water.
-
Prepare the other concentrations accordingly.
-
If using a surfactant, add it to the solution according to the manufacturer's instructions.
-
-
Application:
-
Begin spraying when the first flower trusses appear and continue at regular intervals (e.g., every 10-14 days) throughout the fruiting period.
-
Apply the foliar spray in the early morning or late evening to maximize absorption and minimize the risk of leaf burn.
-
Ensure thorough coverage of the foliage, spraying until the solution begins to drip from the leaves.
-
-
Data Collection:
-
Monitor the incidence and severity of BER on the developing fruits for each treatment.
-
At harvest, record the total yield and the number and weight of marketable and BER-affected fruits.
-
Collect leaf samples for tissue analysis to determine calcium and nitrogen content.
-
-
Statistical Analysis: Analyze the data using ANOVA to compare the effectiveness of the different CAN concentrations in reducing BER and affecting yield.
Signaling Pathways and Logical Relationships
The uptake and metabolic integration of calcium and nitrogen in tomato plants are regulated by complex signaling networks. While a complete pathway specific to the combined application of Ca²⁺ and NH₄⁺ from CAN in tomatoes is still an active area of research, a model can be constructed based on current knowledge of plant nutrient sensing and signaling, primarily from studies in Arabidopsis and other plant species.
A key signaling pathway involved in calcium sensing is the Calcineurin B-like protein (CBL) and CBL-interacting protein kinase (CIPK) network.[5][8][10][11] Fluctuations in cytosolic calcium levels are detected by CBL proteins, which then recruit and activate specific CIPKs.[4][7][12] These activated CIPKs phosphorylate downstream targets, including ion transporters and channels, to modulate nutrient uptake and transport. For instance, the CBL-CIPK module is known to regulate nitrate transporters.[8][10]
The form of nitrogen supplied also influences hormonal signaling. Nitrate predominantly stimulates auxin production in the leaves, which promotes vegetative growth.[13] Conversely, ammonium assimilation in the roots is linked to the production of cytokinins, which are involved in reproductive growth.[13] The balance between auxin and cytokinin, influenced by the nitrate-to-ammonium ratio, plays a crucial role in partitioning resources between vegetative and reproductive development.[14][15][16][17]
The following diagrams illustrate these relationships.
Caption: Calcium and Nitrogen Signaling in Tomato Roots.
Caption: Experimental Workflow for CAN Application Study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of Calcium in Tomato Production | Yara United States [yara.us]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Functional Analysis of Tomato CIPK Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Calcium-Regulated Phosphorylation Systems Controlling Uptake and Balance of Plant Nutrients [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Tomato Calcium Sensor Cbl10 and Its Interacting Protein Kinase Cipk6 Define a Signaling Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Emerging roles of the CBL-CIPK calcium signaling network as key regulatory hub in plant nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+-CBL-CIPK: a modulator system for efficient nutrient acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tomato calcium sensor Cbl10 and its interacting protein kinase Cipk6 define a signaling pathway in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. levitycropscience.com [levitycropscience.com]
- 14. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 15. The Yin-Yang of Hormones: Cytokinin and Auxin Interactions in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Roles and regulation of cytokinins in tomato fruit development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Soil Nitrification Processes Using Chlorate Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing chlorate (B79027) (ClO₃⁻) as a selective inhibitor to study nitrification processes in soil. This method is particularly useful for quantifying potential nitrification rates by blocking the oxidation of nitrite (B80452) (NO₂⁻) to nitrate (B79036) (NO₃⁻), leading to the accumulation of nitrite which can be easily measured.
Introduction to the Chlorate Inhibition Method
Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (NO₃⁻), is a critical process in the global nitrogen cycle, influencing soil fertility and environmental quality. It is a two-step process carried out by distinct groups of microorganisms:
-
Ammonia (B1221849) Oxidation: Ammonia-oxidizing bacteria (AOB) and archaea (AOA) convert ammonium to nitrite.
-
Nitrite Oxidation: Nitrite-oxidizing bacteria (NOB) subsequently oxidize nitrite to nitrate.
The chlorate inhibition method, pioneered by Belser and Mays in 1980, provides a means to isolate and quantify the rate of ammonia oxidation.[1][2] Chlorate (in the form of potassium chlorate, KClO₃, or sodium chlorate, NaClO₃) specifically inhibits the activity of nitrite-oxidizing bacteria.[3][4] This inhibition leads to the accumulation of nitrite, the intermediate product of nitrification. By measuring the rate of nitrite accumulation over a specific incubation period, researchers can estimate the potential rate of ammonia oxidation in a soil sample under optimized laboratory conditions.
It is important to note that while chlorate is a potent inhibitor of nitrite oxidation, some studies have suggested that it may also have a lesser inhibitory effect on certain ammonia oxidizers, particularly comammox (complete ammonia oxidizing) Nitrospira and, in some cases, AOB.[2][5][6][7] Therefore, careful consideration of the microbial community and experimental conditions is advised.
Mechanism of Chlorate Inhibition
The inhibitory action of chlorate on nitrite-oxidizing bacteria is a result of its structural similarity to nitrate. NOB mistake chlorate for their natural substrate, nitrate, and reduce it to the highly toxic compound chlorite (B76162) (ClO₂⁻).[7][8] Chlorite is a strong oxidizing agent that can damage cellular components, thereby inhibiting the metabolic activity and growth of these microorganisms. Ammonia-oxidizing organisms are generally less sensitive to chlorate, allowing for the selective inhibition of the second step of nitrification.[1][7]
Experimental Protocols
The following protocols are based on established methods for determining potential nitrification rates in soil using chlorate inhibition.[1][3][9]
Materials and Reagents
-
Fresh soil samples, sieved (2 mm mesh)
-
Potassium chlorate (KClO₃) or Sodium chlorate (NaClO₃)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Potassium phosphate (B84403) buffer (pH 7.2, 1 mM)
-
Potassium chloride (KCl) solution (2 M) for extraction
-
Deionized water
-
Reagents for nitrite analysis (e.g., Griess reagent)
-
Erlenmeyer flasks or screw-cap bottles (250 mL)
-
Orbital shaker
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Spectrophotometer
Reagent Preparation
-
Phosphate Buffer (1 M stock):
-
Solution A: Dissolve 136.1 g of KH₂PO₄ in 1 L of deionized water.
-
Solution B: Dissolve 174.2 g of K₂HPO₄ in 1 L of deionized water.
-
Mix solutions A and B until a pH of 7.2 is achieved.
-
-
Ammonium Phosphate Buffer (Working Solution):
-
To approximately 900 mL of deionized water, add 1 mL of 1 M phosphate buffer stock and 0.132 g of (NH₄)₂SO₄ (final concentration of 0.5 mM).
-
Adjust the final volume to 1 L with deionized water.
-
-
Potassium Chlorate Solution (1 M): Dissolve 122.55 g of KClO₃ in deionized water and bring to a final volume of 1 L.
-
Potassium Chloride Solution (2 M): Dissolve 149.1 g of KCl in deionized water and bring to a final volume of 1 L.
Soil Slurry Incubation Protocol
This protocol is adapted from the shaken soil-slurry method.[3][10]
-
Soil Slurry Preparation:
-
Weigh 25 g of fresh, sieved soil into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the ammonium phosphate buffer. This creates a 1:4 soil-to-solution ratio.
-
-
Treatment Application:
-
Chlorate Treatment: To the experimental flasks, add 1 mL of 1 M KClO₃ solution to achieve a final concentration of 10 mM.
-
Control: To the control flasks, add 1 mL of deionized water instead of the KClO₃ solution.
-
-
Incubation:
-
Cap the flasks and place them on an orbital shaker at 180-200 rpm to ensure aerobic conditions.[3]
-
Incubate at a constant temperature, typically 25°C, for a period of 24 hours.
-
-
Sub-sampling:
-
Collect sub-samples (e.g., 10 mL) of the slurry at regular intervals (e.g., 0, 2, 4, 6, and 24 hours).
-
It is crucial to ensure a representative subsample of both soil and solution is taken.
-
Nitrite Extraction and Analysis
-
Extraction:
-
Immediately after collection, mix the slurry sub-sample with an equal volume of 2 M KCl solution (e.g., 10 mL slurry + 10 mL 2 M KCl).
-
Shake the mixture vigorously for 30 minutes.
-
-
Clarification:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[11]
-
-
Analysis:
-
Analyze the clarified extract for nitrite concentration using a colorimetric method, such as the Griess reaction, with a spectrophotometer.[4][12]
-
The Griess reaction involves the diazotization of sulfanilamide (B372717) by nitrite in an acidic solution, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration and is measured at approximately 540 nm.
-
Calculation of Potential Nitrification Rate
The potential nitrification rate is calculated from the linear increase in nitrite concentration over time in the chlorate-treated samples.
-
Plot the nitrite concentration (e.g., in µg NO₂⁻-N g⁻¹ dry soil) against the incubation time (in hours).
-
The slope of the linear portion of the graph represents the potential nitrification rate (in µg NO₂⁻-N g⁻¹ dry soil h⁻¹).
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using the chlorate inhibition method to illustrate typical results.
Table 1: Effect of Chlorate on Nitrite and Nitrate Concentrations in a Soil Slurry Incubation
| Incubation Time (hours) | Treatment | Nitrite (µg NO₂⁻-N g⁻¹ soil) | Nitrate (µg NO₃⁻-N g⁻¹ soil) |
| 0 | Control | 0.1 | 15.2 |
| 0 | Chlorate (10 mM) | 0.1 | 15.3 |
| 6 | Control | 0.2 | 21.5 |
| 6 | Chlorate (10 mM) | 6.3 | 15.5 |
| 12 | Control | 0.3 | 27.8 |
| 12 | Chlorate (10 mM) | 12.5 | 15.6 |
| 24 | Control | 0.4 | 39.9 |
| 24 | Chlorate (10 mM) | 24.8 | 15.8 |
Table 2: Potential Nitrification Rates in Different Soil Types with and without Chlorate
| Soil Type | Treatment | Potential Nitrification Rate (µg N g⁻¹ soil h⁻¹) |
| Sandy Loam | Control (NO₃⁻ accumulation) | 1.02 |
| Sandy Loam | Chlorate (NO₂⁻ accumulation) | 1.05 |
| Clay Loam | Control (NO₃⁻ accumulation) | 2.55 |
| Clay Loam | Chlorate (NO₂⁻ accumulation) | 2.61 |
| Organic Soil | Control (NO₃⁻ accumulation) | 5.10 |
| Organic Soil | Chlorate (NO₂⁻ accumulation) | 5.23 |
Considerations and Limitations
-
Specificity of Inhibition: While generally effective against nitrite oxidizers, chlorate may have some non-target effects on ammonia oxidizers, particularly in soils with a high abundance of comammox bacteria.[5][6] It is advisable to conduct preliminary experiments to validate the specificity of chlorate for the soil type under investigation.
-
Chlorate Concentration: The optimal concentration of chlorate can vary depending on the soil properties and microbial community.[4] A concentration of 10 mM is commonly used, but it may need to be optimized.
-
Incomplete Blockage: Under certain conditions, chlorate may not completely block nitrite oxidation.[1][2] This can be checked by measuring nitrate concentrations in the chlorate-treated samples; a significant increase in nitrate would indicate incomplete inhibition.
-
Analytical Interferences: High concentrations of chlorate can potentially interfere with some analytical methods for nitrate determination.[13] It is important to ensure that the chosen analytical method is not affected by the presence of chlorate.
-
Anaerobic Microsites: In soil slurries, anaerobic microsites can develop, potentially leading to denitrification and loss of nitrate or nitrite. Continuous shaking helps to maintain aerobic conditions and minimize this issue.[3]
By carefully considering these factors and adhering to the detailed protocols, researchers can effectively use the chlorate inhibition method to gain valuable insights into the dynamics of nitrification in soil ecosystems.
References
- 1. Specific inhibition of nitrite oxidation by chlorate and its use in assessing nitrification in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of Nitrite Oxidation by Chlorate and Its Use in Assessing Nitrification in Soils and Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 6. Frontiers | Nitrification inhibitor chlorate and nitrogen substrates differentially affect comammox Nitrospira in a grassland soil [frontiersin.org]
- 7. Inhibition of Chemoautotrophic Nitrification by Sodium Chlorate and Sodium Chlorite: a Reexamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Long Term Influence of Fertility and Rotation on Soil Nitrification Potential and Nitrifier Communities [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. preprints.org [preprints.org]
- 12. Determination of Nitrite in Soils [sigmaaldrich.com]
- 13. connectsci.au [connectsci.au]
Application Notes and Protocols for Ammonium Calcium Nitrate in Fertigation Systems for Fruit Trees
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) calcium nitrate (B79036) (CAN) in fertigation systems for fruit trees. The information is intended to guide researchers in designing and conducting experiments to evaluate the effects of CAN on fruit tree physiology, yield, and quality.
Introduction
Ammonium calcium nitrate is a nitrogenous fertilizer that supplies nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms, along with soluble calcium (Ca²⁺). This dual form of nitrogen allows for both rapid uptake of nitrate and a more sustained release from the conversion of ammonium, catering to the immediate and long-term nitrogen needs of fruit trees.[1][2] The presence of calcium is crucial for strengthening cell walls, which can lead to improved fruit firmness, reduced incidence of physiological disorders like bitter pit in apples, and enhanced shelf-life.[2][3] Fertigation, the application of fertilizers through an irrigation system, offers precise control over nutrient delivery to the root zone, enhancing nutrient use efficiency and minimizing losses.[4][5]
Data Presentation: Effects of Ammonium and Calcium Nitrate on Fruit Trees
The following tables summarize quantitative data from various studies on the application of fertilizers containing ammonium and nitrate, with a focus on calcium nitrate's effects on different fruit tree species.
Table 1: Effect of Ammonium and Calcium Nitrate Ratios on Pomegranate Trees
| (NH₄)₂SO₄:Ca(NO₃)₂ Ratio | Total N (units/ha) | Total Ca (units/ha) | Fruit Set (%) | Yield ( kg/tree ) | Fruit Cracking (%) |
| 100:0 | 200 | 0 | 17.40 - 16.19 | Lowest Yields | - |
| 90:10 | 200 | - | - | - | - |
| 80:20 | 200 | - | - | - | - |
| 70:30 | 200 | - | - | 32.62 - 33.00 | 6.45 - 5.64 |
| 60:40 | 200 | 144 | 33.65 - 31.40 | - | - |
Data synthesized from a study on pomegranate trees cv. Wonderful.[6][7]
Table 2: Comparative Effects of Calcium Nitrate and Ammonium Nitrate on Citrus (Valencia Oranges)
| Fertilizer | Nitrogen Rate (lb N/ac) | Yield (t/ac) |
| Calcium Nitrate | 120 | Equivalent to 160 lb N/ac of Ammonium Nitrate |
| Ammonium Nitrate | 160 | - |
This long-term trial in Florida demonstrated that lower rates of nitrogen from calcium nitrate could achieve similar yields to higher rates from ammonium nitrate.[8]
Table 3: General Fertigation Recommendations for Nitrogen in Apple Orchards
| Tree Age | Recommended N (lbs/acre/season) | Weekly Application Rate (lbs N/acre/week) |
| Young, Non-bearing | 40 - 60 | 4 - 6 |
| Mature | 20 - 40 | 2 - 4 |
These are general guidelines for humid climates and should be adjusted based on leaf analysis.[4]
Experimental Protocols
This section outlines a detailed methodology for a field experiment to evaluate the efficacy of ammonium calcium nitrate fertigation on a model fruit tree species (e.g., apple or citrus).
Experimental Design
A randomized complete block design (RCBD) is recommended to account for field variability.[9][10]
-
Treatments:
-
T1: Control (no nitrogen application, only irrigation)
-
T2: Ammonium Calcium Nitrate (CAN) at Rate 1 (e.g., 80 kg N/ha)
-
T3: Ammonium Calcium Nitrate (CAN) at Rate 2 (e.g., 160 kg N/ha)
-
T4: Ammonium Calcium Nitrate (CAN) at Rate 3 (e.g., 240 kg N/ha)
-
T5: Standard grower practice (e.g., Ammonium Nitrate at 160 kg N/ha)
-
-
Replications: 4-6 blocks, with each block containing one plot for each treatment.[10]
-
Plot Size: Each plot should consist of a minimum of 5-10 uniform, mature fruit trees of the same cultivar and rootstock. Data should be collected from the central 3-5 trees to minimize edge effects.
Materials and Equipment
-
Ammonium Calcium Nitrate (CAN) fertilizer (e.g., 27-0-0 with ~8% Ca)[2]
-
Ammonium Nitrate (for comparison)
-
Drip irrigation system with pressure-compensating emitters
-
Fertilizer injection pump (e.g., Venturi injector or diaphragm pump)[5]
-
Stock tank for fertilizer solution
-
Soil moisture sensors (e.g., tensiometers)
-
Tools for soil and leaf sampling
-
Equipment for measuring fruit quality parameters (e.g., penetrometer for firmness, refractometer for total soluble solids)
Procedure
-
Site Selection and Preparation: Select a uniform orchard block with well-drained soil and trees of similar age and vigor. Install the drip irrigation system and ensure uniform water distribution.
-
Soil and Leaf Analysis: Prior to the experiment, conduct a baseline soil analysis to determine initial nutrient levels and a leaf analysis to assess the initial nutritional status of the trees.
-
Fertilizer Stock Solution Preparation: Calculate the amount of CAN needed for each treatment application. Dissolve the fertilizer in a known volume of water in the stock tank to create a concentrated solution.
-
Fertigation Application:
-
Begin fertigation post-bloom, as nitrogen demand is highest during this period.[1][11]
-
Divide the total seasonal nitrogen application into multiple smaller applications (e.g., weekly or bi-weekly) over a period of 10-12 weeks.[4]
-
Inject the fertilizer stock solution into the irrigation system during the middle of the irrigation cycle to ensure it is flushed through the lines and distributed evenly in the root zone.
-
Monitor irrigation scheduling based on soil moisture sensor readings to avoid over-irrigation and nutrient leaching.[12]
-
-
Data Collection:
-
Leaf Nutrient Analysis: Collect leaf samples at mid-season (e.g., July-August) and analyze for macro- and micronutrient concentrations.
-
Tree Growth: Measure trunk circumference and shoot extension growth at the beginning and end of the growing season.
-
Yield: At harvest, record the total fruit weight per tree for each data tree.
-
Fruit Quality: From a representative sample of fruit from each data tree, measure:
-
Fruit firmness
-
Total Soluble Solids (TSS)
-
Titratable Acidity (TA)
-
Incidence of physiological disorders (e.g., bitter pit, fruit cracking)
-
Fruit mineral analysis (especially calcium content)
-
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine the statistical significance of treatment effects.
Mandatory Visualizations
Signaling Pathways
The uptake of nitrate and calcium by fruit tree roots initiates a cascade of signaling events that regulate plant growth and development. Nitrate itself can act as a signal, and its response is partly dependent on calcium signaling mechanisms.[6][13]
Caption: Interconnected Nitrate and Calcium Signaling Pathways in Fruit Tree Root Cells.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating ammonium calcium nitrate fertigation.
Caption: Workflow for a Fertigation Trial with Ammonium Calcium Nitrate in Fruit Trees.
References
- 1. scribd.com [scribd.com]
- 2. nyshs.org [nyshs.org]
- 3. researchgate.net [researchgate.net]
- 4. utas.edu.au [utas.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of Calcium in Citrus Production | Yara United States [yara.us]
- 9. repository.cimmyt.org [repository.cimmyt.org]
- 10. sare.org [sare.org]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. researchgate.net [researchgate.net]
- 13. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"preventing caking of ammonium calcium nitrate in storage"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of caking in research-grade ammonium (B1175870) calcium nitrate (B79036) (CAN).
Troubleshooting Guide
Issue: Caking or Hardening of Ammonium Calcium Nitrate in Storage
-
Question: My ammonium calcium nitrate has formed hard clumps. What is the immediate cause and what should I do?
-
Answer: The immediate cause is likely the absorption of excessive moisture from the atmosphere, which occurs when the product is stored in an environment with a relative humidity above its Critical Relative Humidity (CRH).[1] Carefully break up the clumps with a non-reactive tool in a well-ventilated area. Transfer the usable product to a new, dry, airtight container, and consider adding a desiccant.[1]
-
-
Question: The product appears wet or has turned into a slurry. Can I still use it?
-
Answer: This indicates severe moisture absorption from prolonged exposure to high humidity, likely due to a significant breach in packaging or a very unsuitable storage environment.[1] The product in this state is compromised and should be disposed of according to your institution's hazardous waste guidelines.[1]
-
-
Question: I've noticed discoloration in my ammonium calcium nitrate. What does this mean?
-
Answer: Discoloration may suggest contamination. Do not use the discolored product in your experiments and dispose of it safely. Review your handling procedures to prevent cross-contamination and ensure all tools and containers are clean and dry before use.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is caking and why does it happen to ammonium calcium nitrate?
-
Answer: Caking is the formation of hard clumps or aggregates in granular materials.[2] Ammonium calcium nitrate is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] When the relative humidity of the storage environment is above its Critical Relative Humidity (CRH), the surface of the granules dissolves, forming a liquid layer. If the humidity then drops or the temperature changes, this liquid recrystallizes, creating solid "salt bridges" that bind the granules together.[1][4][5]
-
-
Question: What is Critical Relative Humidity (CRH) and why is it important for storing ammonium calcium nitrate?
-
Answer: The Critical Relative Humidity is the specific relative humidity at which a material will begin to absorb moisture from the atmosphere.[3][6] For prilled calcium ammonium nitrate, the CRH is approximately 55% at 30°C.[1][3][7] Storing the product in an environment with a relative humidity above this value is a primary cause of caking.[1]
-
-
Question: How do temperature and pressure affect caking?
-
Answer:
-
Temperature: Temperature fluctuations can alter the CRH and lead to moisture migration within the stored product.[1] High temperatures can also reduce the caking tendency by promoting moisture evaporation, but they should generally be avoided to prevent product degradation.[2][8]
-
Pressure: The pressure from stacking bags too high or from the weight of the material in bulk storage increases the contact points between granules, which can lead to deformation and accelerate the caking process.[2][4][9]
-
-
-
Question: What are the best practices for storing ammonium calcium nitrate in a laboratory setting?
-
Answer: To minimize moisture absorption and prevent caking, follow these storage practices:
-
Airtight Containers: Store the product in a tightly sealed, airtight container.[3]
-
Controlled Environment: Keep the storage area cool, dry, and well-ventilated.[10][11] The relative humidity should be maintained below 55%.[1][10]
-
Desiccators: For short-term storage between uses, a desiccator containing a drying agent like silica (B1680970) gel is highly recommended.[3]
-
Minimize Pressure: Avoid stacking containers on top of each other to prevent compaction.
-
-
-
Question: What are anti-caking agents and how do they work?
-
Answer: Anti-caking agents are substances applied to the surface of granules to prevent clumping.[2] They work by creating a protective barrier that minimizes moisture absorption and prevents the formation of crystal bridges.[11][12] These can be inert powders like talc (B1216) or active surface agents such as fatty amines.[13] Some commercial coatings also offer the added benefit of dust control.[12]
-
Quantitative Data Summary
Table 1: Hygroscopic Properties of Ammonium Calcium Nitrate
| Parameter | Value | Conditions | Citations |
| Critical Relative Humidity (CRH) | ~55% | 30°C | [1][3][7] |
| Moisture Absorption | Can absorb 22% of its initial mass in water | 24 hours at 80% RH and 30°C | [3][7] |
Table 2: Influence of Environmental Factors on Caking
| Factor | Effect on Caking Tendency | Recommended Control Measures | Citations |
| Relative Humidity | Increases significantly above 55% RH. | Maintain storage RH below 55%. | [1][3] |
| Temperature | Fluctuations promote moisture migration. | Store at a cool, stable temperature. | [1][10] |
| Pressure (Stacking) | Increased pressure enhances granule contact and deformation. | Limit stack height of bags to 8-10 high. | [9][10] |
| Storage Time | Longer duration increases the likelihood of caking. | Employ a "first in, first out" inventory system. | [2][10] |
Experimental Protocols
Protocol 1: Determination of Critical Relative Humidity (CRH)
Objective: To determine the relative humidity at which ammonium calcium nitrate begins to absorb a significant amount of moisture.
Materials:
-
Ammonium calcium nitrate sample
-
Analytical balance (readable to 0.001 g)
-
Multiple airtight desiccators
-
Saturated salt solutions to create different humidity environments (e.g., MgCl₂, K₂CO₃, NaNO₂, NaCl, KCl)
-
Petri dishes or weighing boats
-
Hygrometer for verification
Methodology:
-
Prepare Controlled Humidity Environments: Prepare saturated solutions of different salts in the bottom of each desiccator to create a range of known, stable relative humidities.
-
Sample Preparation: Dry the ammonium calcium nitrate sample in a vacuum oven at a low temperature (e.g., 40°C) to remove any initial surface moisture.
-
Initial Weighing: Accurately weigh approximately 2-3 g of the dried sample into a pre-weighed petri dish. Record the initial mass.
-
Exposure: Place one sample dish into each desiccator. Seal the desiccators and store them at a constant temperature (e.g., 30°C).
-
Final Weighing: After 24 hours, quickly remove each dish from its desiccator and re-weigh it. Record the final mass.
-
Calculation: Calculate the percentage mass change for each sample using the formula: ((Final Mass - Initial Mass) / Initial Mass) * 100.
-
Data Analysis: Plot the percentage mass change against the relative humidity of each desiccator. The CRH is identified as the point on the graph where the mass of the sample begins to increase sharply.
Protocol 2: Caking Tendency Assessment under Pressure
Objective: To simulate the effect of storage pressure on the caking of ammonium calcium nitrate under controlled humidity.
Materials:
-
Ammonium calcium nitrate sample
-
Caking tendency rig (a cylinder with a piston to apply pressure)
-
Controlled humidity and temperature chamber
-
Weights to apply a known pressure
-
Sieve or a crushing strength tester
Methodology:
-
Sample Preparation: Place a known mass of the ammonium calcium nitrate sample into the cylinder of the caking rig.
-
Pressure Application: Place the piston on top of the sample and add weights to apply a pressure that simulates storage conditions (e.g., the pressure at the bottom of a bulk bag).
-
Environmental Conditioning: Place the entire apparatus into a climate-controlled chamber set to a specific relative humidity (e.g., 60%) and temperature (e.g., 30°C).
-
Incubation: Leave the sample under pressure for a set period (e.g., 48 hours).
-
De-molding: Carefully remove the weights and piston, and extrude the cylindrical "cake" of fertilizer from the rig.
-
Strength Measurement: Measure the force required to crush the cake using a strength tester. This "caking strength" provides a quantitative measure of the degree of caking.
-
Analysis: Compare the caking strength of samples tested under different conditions (e.g., with and without anti-caking agents, different pressures) to evaluate their relative caking tendencies.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. wellyoutech.com [wellyoutech.com]
- 3. benchchem.com [benchchem.com]
- 4. Demystifying the Caking of Calcium Ammonium Nitrate [sxleixinchem.com]
- 5. Anti-Caking Coatings for Improving the Useful Properties of Ammonium Nitrate Fertilizers with Composition Modeling Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. fertiliser-society.org [fertiliser-society.org]
- 8. fertilizerseurope.com [fertilizerseurope.com]
- 9. MANAGING CAKING ABILITY OF POWDER FERTILIZER BLENDS. [michberk.com]
- 10. olimpum.com [olimpum.com]
- 11. How to Improve Fertilizer Shelf-Life – MinTech Enterprises [mintech.com]
- 12. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Managing Hygroscopic Properties of Calcium Ammonium Nitrate (CAN) in a Laboratory Setting
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic properties of Calcium Ammonium (B1175870) Nitrate (CAN) during laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with CAN in a laboratory environment.
| Issue | Possible Causes | Recommended Solutions |
| Continuously Increasing Weight During Measurement | CAN is highly hygroscopic and readily absorbs atmospheric moisture, leading to inaccurate readings on an analytical balance.[1] | - Minimize exposure time to ambient air. Use a weighing boat with a lid. - Work in a controlled environment with relative humidity (RH) below CAN's Critical Relative Humidity (CRH) of ~55% at 30°C.[1] - For high-precision work, use a glove box with a controlled, dry atmosphere. - Equilibrate the sample to the balance's temperature to prevent air currents that can affect readings.[1] |
| Sample Clumping or Caking in Storage Container | - Improper storage in a non-airtight container. - High ambient humidity in the storage area.[2] - Temperature fluctuations leading to moisture migration and crystal bridging.[2][3] | - Store CAN in a tightly sealed, airtight container.[1] For short-term storage, a desiccator with a desiccant like silica (B1680970) gel is recommended.[1] - Store in a cool, dry place, ideally with a relative humidity below 30%.[4] - Avoid storing in areas with significant temperature swings. |
| Formation of a Slurry or Complete Dissolution of the Sample | - Exposure to relative humidity significantly above the CRH.[5][6] - Direct contact with water. | - Immediately move the sample to a desiccator to remove absorbed moisture. - If dissolution has occurred, the sample may not be suitable for experiments requiring a precise solid form. Consider drying a portion to a constant weight for use if the composition is not critically altered. - Review storage and handling procedures to prevent future occurrences. |
| Inconsistent Experimental Results | - Variable moisture content in the CAN sample used across different experiments. - Inconsistent sample handling and weighing procedures.[1] | - Standardize the sample handling and weighing protocol for all experiments.[1] - Determine the moisture content of the CAN sample before each experiment using a standardized method like Karl Fischer titration.[1][7] - Ensure the laboratory environment (temperature and humidity) is monitored and recorded for each experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is Calcium Ammonium Nitrate (CAN) and why is it hygroscopic?
A1: Calcium Ammonium Nitrate is a granular fertilizer that is a mixture of calcium carbonate and ammonium nitrate. Its hygroscopic nature, the tendency to absorb moisture from the air, is primarily due to the presence of ammonium nitrate.[2][8]
Q2: What is the Critical Relative Humidity (CRH) of CAN?
A2: The Critical Relative Humidity (CRH) is the relative humidity at which a substance begins to absorb moisture from the atmosphere.[5] For prilled Calcium Ammonium Nitrate, the CRH is approximately 55% at 30°C.[1] Above this humidity level, moisture absorption increases significantly.[1]
Q3: How does temperature affect the hygroscopicity of CAN?
A3: The CRH of most salts, including those in CAN, decreases as the temperature increases.[5] This means that at higher temperatures, CAN will start to absorb moisture at a lower relative humidity. It is reported that the tendency for caking of CAN increases rapidly above 40°C.[3]
Q4: How can I accurately determine the moisture content of my CAN sample?
A4: Several methods can be used to determine moisture content. The Karl Fischer titration method is a highly specific and accurate method for water determination in nitrogen-based fertilizers.[1][7] Other methods include the gravimetric method (oven drying) and the vacuum desiccator method.[7][9]
Q5: Can I dry a CAN sample that has absorbed moisture?
A5: While oven drying can be used to determine moisture content, it is important to consider the thermal stability of CAN.[1] The hydrated double salt form, 5Ca(NO₃)₂•NH₄NO₃•10H₂O, will lose water upon heating.[1] Care must be taken to use appropriate drying temperatures to avoid decomposition.
Q6: What are the best storage practices for CAN in a laboratory?
A6: To minimize moisture absorption, CAN should be stored in a tightly sealed, airtight container.[1] The storage area should be cool, dry, and well-ventilated, with temperatures preferably below 32°C.[10] Using pallets to keep containers off the floor can prevent contact with any ground moisture.[10][11] For short-term storage between weighings, a desiccator is highly recommended.[1]
Quantitative Data on CAN Hygroscopicity
The following table summarizes key quantitative data related to the hygroscopic properties of CAN.
| Parameter | Value | Temperature (°C) | Reference |
| Critical Relative Humidity (CRH) | ~55% | 30 | [1][6] |
| 59.4% | 30 | [8] | |
| 62.7% | 25 | [8] | |
| 66.9% | 20 | [8] | |
| Moisture Absorption | Can absorb water equivalent to 22% of its initial mass over 24 hours. | 30°C at 80% RH | [1][6] |
Experimental Protocols
Determination of Critical Relative Humidity (CRH)
Objective: To determine the relative humidity at which CAN begins to absorb atmospheric moisture.
Methodology:
-
Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to create a range of constant relative humidities.
-
Place a pre-weighed, dry sample of CAN in a shallow dish within each desiccator.
-
Store the desiccators at a constant temperature (e.g., 30°C).
-
Periodically remove and quickly weigh the CAN samples, recording any mass change.
-
The CRH is the lowest relative humidity at which a significant and continuous increase in mass is observed.
Moisture Content Analysis using the Vacuum Desiccator Method
Objective: To determine the amount of free moisture in a CAN sample.
Methodology:
-
Accurately weigh a sample of CAN (approximately 2-5 g) into a pre-weighed weighing bottle.
-
Place the open weighing bottle in a vacuum desiccator containing a strong desiccant (e.g., concentrated sulfuric acid or phosphorus pentoxide).
-
Evacuate the desiccator using a vacuum pump.
-
Allow the sample to dry under vacuum for a specified period (e.g., 24 hours) or until a constant weight is achieved.
-
Carefully re-weigh the sample. The loss in weight represents the free moisture content.[7]
Caking Tendency Assessment
Objective: To evaluate the propensity of CAN to form hard lumps under controlled conditions.
Methodology:
-
Place a known amount of CAN into a cylindrical container.
-
Apply a specific pressure to the surface of the sample using a weighted piston to simulate storage conditions.
-
Expose the sample to controlled cycles of varying temperature and humidity in a climate chamber.
-
After the exposure period, remove the pressure and carefully extract the sample.
-
Measure the force required to crush the resulting cake using a texture analyzer or a similar device. A higher force indicates a greater caking tendency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 5. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 6. fertiliser-society.org [fertiliser-society.org]
- 7. scribd.com [scribd.com]
- 8. fertilizer.org [fertilizer.org]
- 9. hqnetwork.co.uk [hqnetwork.co.uk]
- 10. Guideline for safe handling & storage of solid fertilizers [lat-nitrogen.com]
- 11. icl-growingsolutions.com [icl-growingsolutions.com]
Technical Support Center: Thermal Stability of Ammonium Calcium Nitrate
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols related to the thermal stability of Ammonium (B1175870) Calcium Nitrate (B79036) (CAN).
Frequently Asked Questions (FAQs)
Q1: What is Calcium Ammonium Nitrate (CAN) and how does its thermal stability differ from pure Ammonium Nitrate (AN)?
A1: Calcium Ammonium Nitrate (CAN) is a fertilizer typically composed of a mixture of ammonium nitrate (AN) and calcium carbonate (CaCO₃) or as a hydrated double salt (5Ca(NO₃)₂·NH₄NO₃·10H₂O).[1] Its thermal stability is significantly higher than that of pure AN.[1] The presence of calcium carbonate or calcium nitrate acts as a stabilizer, increasing the decomposition temperature and reducing the exothermic energy released during decomposition.[1][2][3]
Q2: What is the primary mechanism by which calcium carbonate stabilizes ammonium nitrate?
A2: The stabilization mechanism involves a chemical intervention in the decomposition pathway of ammonium nitrate.[2] The thermal decomposition of AN begins with its dissociation into ammonia (B1221849) (NH₃) and nitric acid (HNO₃).[1][2] Calcium carbonate neutralizes the nitric acid produced, which is a key step as this acid would otherwise catalyze the highly exothermic and potentially runaway decomposition of AN.[1][2][3] This neutralization reaction inhibits the subsequent dangerous decomposition steps.[1]
Q3: What are the expected decomposition products of CAN at different temperatures?
A3: The decomposition of CAN is a multi-stage process:
-
Initial AN Dissociation (>170°C): Ammonium nitrate endothermically dissociates into ammonia (NH₃) and nitric acid (HNO₃).[1]
-
AN Decomposition (200-290°C): The unstabilized portion of ammonium nitrate decomposes exothermically to produce nitrous oxide (N₂O) and water (H₂O).[1]
-
Higher Temp AN Decomposition (>290°C): At higher temperatures, decomposition can also yield nitrogen (N₂), oxygen (O₂), and water.[1]
-
Calcium Nitrate Decomposition (>500°C): At much higher temperatures, the calcium nitrate component decomposes to form calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[1][4][5]
Q4: What are the key safety precautions to take when conducting thermal experiments on CAN?
A4: Due to the inherent risks associated with heating ammonium nitrate, strict safety protocols are necessary.
-
Handling: Use appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[6][7][8] Avoid creating dust and ensure good ventilation.[7][9]
-
Storage: Store CAN away from combustible materials, reducing agents, strong acids, and heat sources.[6][7][9] Do not store on wood surfaces.[10]
-
Conditions to Avoid: Do not expose the substance to high temperatures, as it can melt and decompose, releasing toxic fumes (NOx).[6] Avoid contamination with incompatible materials like organic compounds, chromates, and certain metals (copper, nickel, zinc, cobalt).[6][9]
-
Fire: In case of fire, use water as the extinguishing agent.[6] Be aware that toxic fumes of nitrogen oxides may be formed.[6]
Troubleshooting Guide
Issue 1: The observed onset of decomposition is lower than literature values for CAN.
-
Possible Cause: Sample contamination. The thermal stability of AN can be significantly reduced by impurities, especially chlorides, acids, and some organic compounds.[11]
-
Troubleshooting Step:
-
Verify the purity of your CAN sample.
-
Ensure all labware (crucibles, etc.) is scrupulously clean and free from organic or acidic residues.
-
Review the sample's chain of custody to identify potential points of contamination.
-
Issue 2: Inconsistent or non-reproducible results from TGA/DSC analysis.
-
Possible Cause 1: Inconsistent sample mass or preparation. Thermal analysis results are sensitive to sample size and morphology.
-
Troubleshooting Step 1: Use a consistent sample mass (typically 5-10 mg for TGA/DSC) and ensure it is representative of the bulk material.[1]
-
Possible Cause 2: Variations in the experimental atmosphere (gas type or flow rate).
-
Troubleshooting Step 2: Ensure a constant, controlled flow of inert gas (e.g., nitrogen, argon) at a consistent rate (e.g., 20-50 mL/min) for all experiments.[1]
-
Possible Cause 3: Crystalline phase transitions of ammonium nitrate. AN undergoes several phase transitions, notably around 32.3°C, which involves a significant volume change and can affect the physical integrity of the sample.[2]
-
Troubleshooting Step 3: Be aware of the sample's thermal history. Pre-conditioning the sample at a standard temperature may help ensure a consistent starting phase.
Issue 3: An unexpectedly large or sharp exotherm is observed during analysis.
-
Possible Cause: Runaway decomposition. This is a critical safety concern. It may indicate that the stabilizing effect of the calcium carbonate was insufficient for the experimental conditions (e.g., very high heating rate, large sample mass, or confinement). The decomposition of pure AN can be a runaway exothermic reaction.[1]
-
Troubleshooting Step:
-
IMMEDIATELY review your experimental safety protocols.
-
Reduce the heating rate (e.g., ≤ 10 °C/min).[1]
-
Use a smaller sample size.
-
Ensure the experiment is not being run under confinement, which can lead to detonation.
-
Re-verify the composition of your CAN to ensure it has the correct proportion of calcium carbonate for stabilization.
-
Data Presentation
Table 1: Comparison of Thermal Properties of Pure Ammonium Nitrate (AN) vs. Calcium Ammonium Nitrate (CAN)
| Parameter | Pure Ammonium Nitrate (AN) | Calcium Ammonium Nitrate (CAN) |
| Peak Decomposition Temp (T_max) | 326 °C | 360.0 °C (with 5% CaCO₃) 389.0 °C (with 20% CaCO₃) |
| Heat of Decomposition | 1255 J/g | 397 J/g (with 33% CaCO₃) |
| Primary Gaseous Products | N₂O, H₂O, NH₃, NOx | N₂O, H₂O, NH₃, NOx, CO₂ |
| Solid Residue | None | CaO (at high temperatures) |
| Data sourced from DSC experiments.[1][3] |
Experimental Protocols
Methodology: Thermal Analysis by TGA/DSC
This protocol outlines the standard procedure for investigating the thermal stability of CAN using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
1. Objective: To determine the thermal stability, decomposition temperatures, mass loss events, and heat of decomposition of a CAN sample.[1][2]
2. Sample Preparation:
-
Accurately weigh a small, representative sample of CAN (typically 5-10 mg) into a suitable, clean crucible (e.g., alumina (B75360) or platinum).[1]
3. Instrument Setup:
-
Calibrate the TGA/DSC instrument according to the manufacturer's specifications.
-
Place the sample crucible and an empty reference crucible into the furnace.[2]
-
Establish a controlled, inert atmosphere by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).[1]
4. Experimental Program:
-
Heat the sample from ambient temperature to a designated final temperature (e.g., 600 °C).
-
Use a constant, linear heating rate (e.g., 10 °C/min).[1]
-
Simultaneously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
5. Data Analysis:
-
TGA Curve: Analyze the thermogram to identify temperature ranges where mass loss occurs. These events correspond to dehydration and decomposition.[1]
-
DSC Curve: Analyze the thermogram to identify endothermic events (e.g., melting, phase transitions) and exothermic events (decomposition).[1][2]
-
Determine Key Parameters:
-
Calculate the onset temperature of decomposition.
-
Identify the peak maximum temperature (T_max) of the exothermic decomposition event.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (J/g).[1]
-
Visualizations
Caption: Simplified reaction pathway for the thermal decomposition of Calcium Ammonium Nitrate (CAN).
Caption: Standard experimental workflow for TGA/DSC analysis of Calcium Ammonium Nitrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. store.unifirstfirstaidandsafety.com [store.unifirstfirstaidandsafety.com]
- 7. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 8. redox.com [redox.com]
- 9. ameropa.ro [ameropa.ro]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Ammonium to Nitrate Ratios Using CAN
This technical support center provides researchers, scientists, and agricultural professionals with guidance on optimizing the ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) ratio for specific crops using Calcium Ammonium Nitrate (CAN).
Frequently Asked Questions (FAQs)
Q1: What is Calcium Ammonium Nitrate (CAN) and what is its typical composition?
Calcium Ammonium Nitrate (CAN) is a granular nitrogen fertilizer.[1][2] It is primarily composed of ammonium nitrate and calcium carbonate or dolomite.[2][3] This composition provides nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms, along with calcium (Ca).[4][5]
| Nutrient Component | Typical Content (%) | Agronomic Function |
| Total Nitrogen (N) | ~26-28% | Primary nutrient for vegetative growth.[5] |
| Nitrate Nitrogen (NO₃⁻-N) | ~13-14% | Immediately available for rapid plant uptake.[2][5][6] |
| Ammonium Nitrogen (NH₄⁺-N) | ~13-14% | Provides a more sustained release of nitrogen.[2][5] |
| Calcium (Ca) | ~8-12% | Improves cell wall structure, enhances soil health, and aids in nutrient uptake.[1][2][4][5] |
Q2: Why is the ammonium to nitrate ratio important for crop development?
The ratio of ammonium (NH₄⁺) to nitrate (NO₃⁻) is critical as it influences several aspects of plant physiology and the root zone environment.[7][8] Different plant species, and even different growth stages of the same plant, have optimal ratios for growth and yield.[7][8][9] Providing a balanced supply of both forms of nitrogen can enhance nitrogen use efficiency.[2][10]
Key impacts of the NH₄⁺:NO₃⁻ ratio include:
-
Rhizosphere pH: Ammonium uptake tends to acidify the root zone as plants release H⁺ ions to maintain charge balance.[7][11][12] Conversely, nitrate uptake tends to increase rhizosphere pH through the release of OH⁻ or HCO₃⁻ ions.[7][13]
-
Nutrient Uptake: The NH₄⁺:NO₃⁻ ratio can influence the uptake of other essential nutrients. For instance, high ammonium concentrations can sometimes reduce the uptake of cations like calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺).[14]
-
Plant Growth and Development: Supplying an optimal ratio of ammonium and nitrate can stimulate root development, with ammonium promoting lateral root branching and nitrate encouraging lateral root elongation.[9]
Q3: What are the optimal NH₄⁺:NO₃⁻ ratios for some common crops?
The optimal ratio varies significantly among crop species. While some plants have a preference for nitrate, a combined supply of both forms is often beneficial.[10][15]
| Crop Category/Species | Optimal NH₄⁺:NO₃⁻ Ratio | Key Findings |
| Rice | 75:25 | This ratio has been shown to significantly increase total biomass and chlorophyll (B73375) content compared to pure ammonium treatment.[9] |
| Wheat | 50:50 | A balanced ratio can lead to synergistic improvements in both biomass and protein content.[9] |
| Maize | Nitrate-preferring | While maize prefers nitrate, a small amount of ammonium can be beneficial for growth.[9] |
| Soybeans | Nitrate-preferring | High concentrations of ammonium can inhibit yield and quality.[9] |
| Vegetables (General) | Nitrate-preferring | A small proportion of ammonium is generally beneficial.[9] |
| Pepper | 25:75 | This ratio can enhance fruit quality, including vitamin C and soluble sugar content.[13][16] |
| Strawberry | 25:75 | Increased yield and fruit size were observed with this ratio in hydroponic systems.[17] |
| Lettuce | 75:25 (Nitrate:Ammonium) | In hydroponic systems, a 23% ammonium concentration resulted in optimal growth.[18] |
| Centipedegrass | 50:50 | This ratio resulted in maximum biomass and nitrogen accumulation.[19][20] |
Q4: How does Calcium Ammonium Nitrate (CAN) affect soil pH?
CAN has a relatively neutral effect on soil pH, making it suitable for a wide range of soil types, including acidic soils.[1][2][5][21] The inclusion of calcium carbonate helps to buffer the acidifying effect of ammonium uptake.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Stunted plant growth, yellowing leaves (chlorosis), and poor root development. | Ammonium Toxicity: Prolonged exposure to high concentrations of ammonium, especially when it's the sole nitrogen source.[12][22][23] | 1. Immediately replace the nutrient solution with one having a lower NH₄⁺:NO₃⁻ ratio.[19] 2. Start with a nutrient solution where ammonium constitutes 5-10% of the total nitrogen.[19] 3. Examine roots for any signs of damage. |
| Rapid decrease in the pH of the nutrient solution or soil. | High Ammonium to Nitrate Ratio: The uptake of NH₄⁺ by plants releases H⁺ ions, leading to acidification of the rhizosphere.[7][11][19] | 1. Analyze the concentrations of NH₄⁺ and NO₃⁻ in your solution. 2. Adjust the ratio by increasing the proportion of nitrate. 3. Use a pH buffer or regularly adjust the pH with a suitable solution.[19] |
| Reduced uptake of essential cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺). | Antagonistic effects of high ammonium levels: High NH₄⁺ concentrations can compete with the uptake of other positively charged ions.[14] | 1. Lower the NH₄⁺:NO₃⁻ ratio in the nutrient solution. 2. Ensure adequate levels of Ca²⁺ and Mg²⁺ in your fertilizer formulation. CAN is beneficial here due to its calcium content. |
| Reduced crop yield despite adequate nitrogen application. | Suboptimal NH₄⁺:NO₃⁻ Ratio: The specific crop may have a preference for a different ratio at its current growth stage.[7][9] | 1. Consult literature for the optimal NH₄⁺:NO₃⁻ ratio for your specific crop and its growth stage. 2. Conduct a small-scale experiment with varying ratios to determine the optimal level for your conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal NH₄⁺:NO₃⁻ Ratio in a Hydroponic System
This protocol provides a methodology for systematically assessing the impact of various ammonium to nitrate ratios on a specific crop in a controlled hydroponic environment.[19]
1. Experimental Setup:
-
System: A recirculating hydroponic system (e.g., Nutrient Film Technique or Deep Water Culture) is recommended to maintain uniform nutrient distribution.[19]
-
Plants: Use healthy and uniform seedlings of the target crop.[19]
-
Environment: Ensure consistent environmental conditions (light, temperature, humidity, photoperiod) across all treatments.[19]
-
Treatments: Prepare nutrient solutions with varying NH₄⁺:NO₃⁻ ratios (e.g., 0:100, 25:75, 50:50, 75:25, 100:0) while keeping the total nitrogen concentration constant. Use CAN as a primary nitrogen source, supplemented with other salts as needed to balance the ratios and other nutrients.
2. Experimental Procedure:
-
Randomly assign seedlings to each treatment group, ensuring multiple replications.[19]
-
Monitor and record the pH and electrical conductivity (EC) of the nutrient solutions daily, adjusting as needed.[19]
-
Harvest plants at a predetermined time point.
-
Measure growth parameters such as shoot and root fresh and dry weight, plant height, and leaf area.[19]
-
Analyze plant tissue for total nitrogen and nitrate content to assess uptake.[19]
3. Data Analysis:
-
Statistically analyze the collected data to identify the NH₄⁺:NO₃⁻ ratio that results in optimal growth and yield for the target crop.[19]
Protocol 2: Analysis of Ammonium and Nitrate in Plant Tissue and Soil
Accurate determination of NH₄⁺ and NO₃⁻ concentrations is crucial for research. The Diffusion-Conductivity Method (DCM) is a rapid and reliable technique.[24][25]
1. Sample Preparation:
-
Plant Tissue: Dry and grind the plant tissue samples. Extract soluble nitrate and ammonium using a 2% acetic acid solution.[26]
-
Soil: Extract ammonium and nitrate from soil samples using a 2M KCl solution.[27]
2. Analytical Method (Diffusion-Conductivity):
-
This method is tolerant of sample color and turbidity.[24][25]
-
Ammonium is measured by mixing the sample with an alkaline reagent, causing NH₄⁺ to convert to ammonia (B1221849) gas (NH₃). This gas diffuses across a membrane and the change in electrical conductivity of an absorber solution is measured.[26]
-
To measure nitrate, it is first quantitatively reduced to ammonium using a reduction column (e.g., copper-zinc), and then the total ammonium is measured as described above. The initial ammonium concentration is subtracted to determine the nitrate concentration.[25][26]
Visualizations
Caption: Workflow for determining the optimal ammonium to nitrate ratio.
Caption: Troubleshooting logic for common plant health issues.
References
- 1. Calcium Ammonium Nitrate, Calcium Nitrate Fertilizer Guide [farmonaut.com]
- 2. How to Apply Calcium Ammonium Nitrate Fertilizer Effectively - San Corporation [sinooan.com]
- 3. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 4. mygarden.co.nz [mygarden.co.nz]
- 5. benchchem.com [benchchem.com]
- 6. hellagrolip.com [hellagrolip.com]
- 7. CANNA the leading brand in plant nutrients, additives and potting mixes | CANNA [other.canna.com]
- 8. How the Ammonium-nitrate ratio affects your plants | CANNA Asia [canna.asia]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Harnessing nitrate over ammonium to sustain soil health during monocropping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Appropriate Ammonium-Nitrate Ratio Improves Nutrient Accumulation and Fruit Quality in Pepper (Capsicum annuum L.) | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Why Nitrate is the Most Efficient N Source | Yara United States [yara.us]
- 16. [PDF] Appropriate Ammonium-Nitrate Ratio Improves Nutrient Accumulation and Fruit Quality in Pepper (Capsicum annuum L.) | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. academicjournals.org [academicjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | An appropriate ammonium: nitrate ratio promotes the growth of centipedegrass: insight from physiological and micromorphological analyses [frontiersin.org]
- 21. toros.com.tr [toros.com.tr]
- 22. Frontiers | Harnessing nitrate over ammonium to sustain soil health during monocropping [frontiersin.org]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 24. Research Portal [scholarship.libraries.rutgers.edu]
- 25. tandfonline.com [tandfonline.com]
- 26. Extractable Nitrate And Ammonium In Botanical Materials - Diffusion Conductivity Analyzer Method [anlaborders.ucdavis.edu]
- 27. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
Technical Support Center: Troubleshooting pH Fluctuations in Hydroponics with Ammonium Calcium Nitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pH fluctuations in hydroponic systems utilizing ammonium (B1175870) calcium nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my hydroponic solution fluctuating when using a nutrient formula with ammonium calcium nitrate?
A1: The primary driver of pH fluctuation in a hydroponic system is the differential uptake of nitrogen forms by the plants.[1][2] When plants absorb positively charged ammonium ions (NH₄⁺), they release hydrogen ions (H⁺) into the solution to maintain electrochemical balance, causing the pH to decrease (become more acidic).[3][4] Conversely, when they absorb negatively charged nitrate ions (NO₃⁻), they release hydroxide (B78521) ions (OH⁻), which causes the pH to increase (become more alkaline).[2][3] The ratio of ammonium to nitrate in your nutrient solution is therefore a critical factor in determining the direction and magnitude of pH shifts.[2]
Q2: What is the ideal ammonium to nitrate (NH₄⁺:NO₃⁻) ratio to maintain a stable pH?
A2: The optimal NH₄⁺:NO₃⁻ ratio for pH stability and plant health varies depending on the plant species, its growth stage, and environmental conditions.[1][3] For many fruiting plants such as tomatoes and cucumbers, a ratio of approximately 2:8 (NH₄⁺:NO₃⁻) is often considered ideal, which typically leads to a gradual increase in pH over time.[2] A 5:5 ratio may offer more pH stability but could potentially compromise crop productivity.[2] Standard hydroponic nutrient solutions typically contain 5-10% of the total nitrogen as ammonium, rarely exceeding 15%.[3]
Q3: What are the symptoms of ammonium toxicity and how can I correct it?
A3: High concentrations of ammonium can be toxic to many plants.[1] Symptoms of ammonium toxicity include:
-
Chlorosis (yellowing) of leaves, particularly between the veins.[1]
-
Upward or downward curling of leaf margins.[1]
-
Overall reduction in plant growth and biomass.[1]
To correct for ammonium toxicity, you should:
-
Immediately replace the nutrient solution with a formulation that has a lower concentration of or no ammonium.[1][6]
-
Leach the growing medium with pH-adjusted water to flush out excess ammonium.[1]
-
Ensure adequate oxygenation of the root zone, as this aids the conversion of ammonium to nitrate by beneficial bacteria.[1]
Q4: How does a high ammonium concentration affect the uptake of other essential nutrients?
A4: High levels of ammonium (NH₄⁺) in the nutrient solution can competitively inhibit the uptake of other essential cations, such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[1][7] This competition at the root surface can lead to deficiencies of these nutrients, even if they are present in sufficient quantities in the solution.[7] For instance, excessive ammonium can contribute to blossom-end rot in tomatoes, a condition caused by calcium deficiency.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving pH fluctuations in your hydroponic system.
Data Presentation: pH Fluctuation with Varying NH₄⁺:NO₃⁻ Ratios
The following table summarizes the expected pH changes in a hydroponic solution with different ammonium to nitrate ratios over time. Note that the initial pH for all treatments was adjusted to 6.0.
| NH₄⁺:NO₃⁻ Ratio | Week 1 pH | Week 2 pH | Week 4 pH | Expected Trend |
| 0:100 | 6.2 - 6.5 | 6.5 - 7.0 | 6.8 - 7.5 | Gradual to significant increase |
| 25:75 | 6.0 - 6.3 | 6.2 - 6.6 | 6.4 - 6.9 | Slight increase |
| 50:50 | 5.8 - 6.1 | 5.7 - 6.0 | 5.6 - 5.9 | Relatively stable to a slight decrease |
| 75:25 | 5.6 - 5.9 | 5.4 - 5.7 | 5.2 - 5.5 | Gradual decrease |
| 100:0 | 5.0 - 5.5 | 4.5 - 5.0 | 3.5 - 4.5 | Significant and rapid decrease[8] |
Note: These values are illustrative and can vary based on plant species, growth stage, and environmental conditions.[4]
Troubleshooting Workflow
If you are experiencing significant pH fluctuations, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for pH fluctuations.
Experimental Protocols
Protocol: Determining the Optimal NH₄⁺:NO₃⁻ Ratio for a Specific Plant Species
This protocol provides a methodology to systematically determine the optimal ammonium to nitrate ratio for your plant species of interest in a hydroponic setup.[1]
1. Materials and Reagents:
-
Recirculating hydroponic system (e.g., Deep Water Culture or Nutrient Film Technique).
-
Healthy, uniform seedlings of the target plant species.
-
Controlled environment chamber or greenhouse with consistent light, temperature, and humidity.
-
Stock solutions of Calcium Nitrate (Ca(NO₃)₂), Ammonium Nitrate (NH₄NO₃), and a complete hydroponic nutrient formula lacking nitrogen.
-
Calibrated pH and EC meters.
-
Acids (e.g., nitric acid) and bases (e.g., potassium hydroxide) for pH adjustment.
-
Deionized or reverse osmosis water.
2. Experimental Design:
-
Establish at least five different NH₄⁺:NO₃⁻ ratio treatments (e.g., 0:100, 25:75, 50:50, 75:25, 100:0).
-
Each treatment should have a minimum of three replicate hydroponic units.
-
Randomly assign seedlings to each treatment group.
3. Procedure:
-
Prepare the nutrient solutions for each treatment by combining the stock solutions to achieve the desired NH₄⁺:NO₃⁻ ratios while keeping the total nitrogen concentration and all other mineral nutrient concentrations constant across all treatments.
-
Adjust the initial pH of all nutrient solutions to a target range (e.g., 5.8–6.2).
-
Transfer the seedlings to the hydroponic systems.
-
Monitor and record the pH and EC of the nutrient solutions daily. Adjust the pH back to the initial target range as needed.
-
Replenish the nutrient solutions as they are depleted to maintain the target EC.
-
Harvest the plants after a predetermined experimental period (e.g., 4-6 weeks).
4. Data Collection and Analysis:
-
Measure growth parameters such as shoot and root fresh and dry weight, plant height, and leaf area.
-
Analyze plant tissue for total nitrogen, nitrate, and key cation (K⁺, Ca²⁺, Mg²⁺) concentrations.
-
Perform statistical analysis (e.g., ANOVA) to identify significant differences between the treatment groups.
5. Interpretation:
-
The optimal NH₄⁺:NO₃⁻ ratio will be the one that results in the best overall plant growth and health, with manageable pH fluctuations.
Signaling Pathways and Mechanisms
The diagram below illustrates the fundamental mechanism by which the uptake of ammonium and nitrate ions by plant roots influences the pH of the hydroponic solution.
Caption: Ion uptake and its effect on solution pH.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrate, Ammonium and pH in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 3. How the Ammonium-nitrate ratio affects your plants | CANNA Gardening USA [cannagardening.com]
- 4. mdpi.com [mdpi.com]
- 5. Avoiding Ammonium Toxicity [growertalks.com]
- 6. pthorticulture.com [pthorticulture.com]
- 7. The Ammonium/Nitrate Ratio Importance in soilless growing medium - Israel Agricultural Technology & innovations Hub [israelagri.com]
- 8. hort [journals.ashs.org]
Technical Support Center: Interference of Ammonium Calcium Nitrate with Analytical Instruments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of ammonium (B1175870) calcium nitrate (B79036) (CAN) in analytical experiments. The information is tailored for researchers, scientists, and drug development professionals to help identify, understand, and mitigate these interferences.
Troubleshooting Guides
This section addresses specific issues that may arise during analytical measurements in the presence of ammonium calcium nitrate.
Question: Why am I seeing signal suppression or enhancement in my LC-MS analysis when my sample contains ammonium calcium nitrate?
Answer:
Signal suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS) is a common matrix effect, and the high concentration of ions from ammonium calcium nitrate (NH₄⁺, Ca²⁺, NO₃⁻) is a likely cause.[1][2]
Underlying Causes:
-
Ionization Competition: In the electrospray ionization (ESI) source, the high abundance of CAN-derived ions can compete with your analyte of interest for the limited surface area of the evaporating droplets and for the available charge. This often leads to a reduction in the ionization efficiency of the analyte, resulting in signal suppression.[3][4]
-
Changes in Droplet Properties: The presence of high salt concentrations can alter the physical properties of the ESI droplets, such as their surface tension and boiling point. This can affect the droplet fission process and, consequently, the efficiency of analyte ion release into the gas phase.
-
Adduct Formation: Ammonium and calcium ions can form adducts with your analyte of interest. While sometimes useful for identification, these adducts can also fragment in unexpected ways or split the signal between multiple species, complicating quantification.
Troubleshooting Steps:
-
Sample Dilution: The most straightforward approach is to dilute the sample.[1][3] This reduces the concentration of interfering ions. However, be mindful that this also dilutes your analyte, which may compromise the limit of detection.
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an SPE method that retains your analyte while allowing the highly polar salts to be washed away. Mixed-mode SPE cartridges with both reversed-phase and ion-exchange properties can be particularly effective.[2]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can be adapted to remove a significant portion of the salt matrix.[1]
-
-
Chromatographic Separation: Adjust your HPLC method to chromatographically separate your analyte from the bulk of the salt peak, which will typically elute in or near the void volume.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte. This is the most reliable way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.[4][5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that contains the same concentration of ammonium calcium nitrate as your samples.[1][4] This helps to normalize the matrix effects between the standards and the samples.
Question: My baseline is noisy and drifting in my Ion Chromatography (IC) analysis. Could ammonium calcium nitrate be the cause?
Answer:
Yes, a high concentration of ammonium calcium nitrate can certainly cause baseline instability in Ion Chromatography.
Underlying Causes:
-
Column Overload: The stationary phase of an ion-exchange column has a finite capacity. A very high concentration of ions (NH₄⁺, Ca²⁺, NO₃⁻) can saturate the column, leading to poor peak shape, retention time shifts, and a drifting baseline.
-
Eluent Incompatibility: The high ionic strength of the sample can be incompatible with the eluent, causing baseline disturbances upon injection.
-
Detector Saturation: A conductivity detector can be overwhelmed by the high concentration of ions, leading to a non-linear response and baseline noise.
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample with deionized water to bring the ion concentrations within the linear range of the column and detector.
-
Use a Guard Column: A guard column can help protect the analytical column from being overloaded by strongly retained ions.
-
Gradient Elution: Employ a gradient elution method where the eluent strength is increased over time. This can help to effectively elute the high concentrations of ammonium, calcium, and nitrate ions.
-
Check Suppressor Performance: Ensure that the suppressor is functioning correctly, as an exhausted or faulty suppressor will not adequately reduce the background conductivity of the eluent and will be less effective at handling high-ionic-strength samples.
Question: I am observing unexpected peaks and spectral shifts in my spectroscopic analysis (FTIR/Raman). Why is this happening?
Answer:
Ammonium calcium nitrate itself has distinct spectral features that can interfere with the analysis of other components in your sample.[6]
Underlying Causes:
-
Overlapping Vibrational Modes: The ammonium (NH₄⁺) and nitrate (NO₃⁻) ions have strong, characteristic vibrational modes in both FTIR and Raman spectroscopy.[6] These can overlap with the peaks of your analyte, making identification and quantification difficult.
-
Hygroscopicity: Ammonium calcium nitrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of water can lead to broad O-H stretching and bending bands in the FTIR spectrum, which can mask other important peaks.
-
Interactions with Analyte: The ions from CAN can interact with your analyte, leading to shifts in its characteristic vibrational frequencies.
Troubleshooting Steps:
-
Subtract a Background Spectrum: Run a reference spectrum of pure ammonium calcium nitrate (at the same concentration and under the same conditions as your sample) and subtract it from your sample spectrum to help resolve the peaks of your analyte.
-
Dry Your Sample: Ensure your sample is thoroughly dried to minimize interference from water. For FTIR, consider using the KBr pellet method with dry, spectroscopic grade KBr.[6]
-
Use Complementary Techniques: Since FTIR and Raman spectroscopy are complementary, a peak that is obscured in one technique may be clearly visible in the other.[6]
-
Higher Resolution: Use an instrument with higher spectral resolution to better separate overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of ammonium calcium nitrate that cause interference?
A1: The primary interfering components are the high concentrations of ammonium (NH₄⁺), calcium (Ca²⁺), and nitrate (NO₃⁻) ions. These salts create a high ionic strength matrix that can affect various analytical techniques.
Q2: Can ammonium calcium nitrate interfere with Atomic Absorption Spectrometry (AAS)?
A2: Yes. While ammonium nitrate can sometimes be used as a chemical modifier in graphite (B72142) furnace AAS to reduce chloride interference,[8] the high salt content of CAN can cause non-specific background absorption. A background correction system (e.g., Zeeman or deuterium (B1214612) lamp) is essential. Additionally, the high concentration of calcium can cause spectral interference if calcium is not the analyte of interest.
Q3: How does nitrate specifically interfere with UV-Vis spectrophotometry?
A3: The nitrate ion has a strong absorbance in the low UV region (below 220 nm).[9] If your analyte of interest also absorbs in this region, the nitrate from CAN will cause significant interference, making accurate quantification difficult. It is advisable to select a wavelength for analysis where nitrate does not absorb, if possible.
Q4: Will precipitation of ammonium calcium nitrate in my sample affect my results?
A4: Absolutely. Precipitation means that the concentration of your sample is no longer homogeneous. This can be caused by temperature fluctuations, pH shifts, or reaction with other components in your sample matrix (e.g., phosphates or sulfates).[10] Any analysis performed on a sample with precipitate will not be representative of the true concentration and can lead to clogged tubing and instrument downtime. Always ensure your CAN-containing solutions are fully dissolved and stable before analysis.[10]
Q5: Are there any analytical techniques that are less susceptible to interference from ammonium calcium nitrate?
A5: Techniques that are less affected by a high salt matrix may be preferable. For example, solid-state NMR can be used to analyze solid CAN without dissolution.[6] For elemental analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can handle high salt matrices better than AAS, although significant dilution is still required to avoid matrix effects and cone clogging.[11]
Data and Protocols
Quantitative Data Summary
The following table summarizes the potential quantitative impact of ammonium calcium nitrate on different analytical techniques. The values are illustrative and the actual effect will depend on the specific analyte, instrument, and experimental conditions.
| Analytical Technique | Parameter | Low CAN Concentration | High CAN Concentration | Potential Interference Mechanism |
| LC-MS (ESI+) | Analyte Signal Intensity | 5-10% Suppression | >50% Suppression | Ionization competition in the ESI source. |
| Ion Chromatography | Analyte Retention Time | Minor Shift (<1%) | Significant Shift (>5%) | Column overload and competition for exchange sites. |
| UV-Vis (at 210 nm) | Absorbance | Significant Baseline Increase | Detector Saturation | Strong absorbance of the nitrate ion.[9] |
| AAS (Graphite Furnace) | Background Signal | Moderate | High | Non-specific background absorption from salts. |
Experimental Protocols
Protocol 1: Mitigating Matrix Effects in LC-MS via Sample Dilution and Matrix-Matched Calibration
Objective: To accurately quantify an analyte in a sample containing a high concentration of ammonium calcium nitrate.
Methodology:
-
Sample Preparation:
-
Matrix-Matched Calibrant Preparation:
-
Prepare a "matrix blank" solution that contains the same concentration of ammonium calcium nitrate as your undiluted sample, but without the analyte.
-
Create a series of calibration standards by spiking known concentrations of your analyte into aliquots of the matrix blank.
-
Dilute these matrix-matched calibrants using the same dilution factors as your samples.
-
-
LC-MS Analysis:
-
Analyze the diluted samples and the corresponding diluted matrix-matched calibrants.
-
Inject a blank (mobile phase) between samples to prevent carryover.
-
-
Data Analysis:
-
Construct a calibration curve using the response of the diluted matrix-matched standards.
-
Quantify the analyte in the diluted samples using this calibration curve.
-
Remember to multiply the final calculated concentration by the dilution factor to get the concentration in the original sample.
-
Protocol 2: Analysis of Cations (NH₄⁺, Ca²⁺) by Ion Chromatography
Objective: To determine the concentration of ammonium and calcium ions in a CAN sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the ammonium calcium nitrate sample in a known volume of deionized water to create a stock solution.
-
Perform a significant serial dilution (e.g., 1:1000 or greater) of the stock solution to bring the cation concentrations into the working range of the instrument (typically low ppm or µg/L).[12]
-
-
Instrumentation (Typical):
-
Ion chromatograph with a cation-exchange column and a suppressor.[13]
-
Conductivity detector.
-
Eluent: A suitable acidic eluent (e.g., methanesulfonic acid).
-
-
Data Acquisition:
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Inject the prepared standards and diluted samples.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks for ammonium and calcium based on their retention times compared to standards.
-
Generate a calibration curve for each cation.
-
Calculate the concentration in the diluted samples and apply the dilution factor to determine the concentration in the original solid.
-
Visualizations
Caption: A logical workflow for troubleshooting signal suppression in LC-MS experiments.
Caption: Ion suppression caused by high concentrations of CAN ions in an ESI source.
Caption: A typical experimental workflow to overcome matrix effects from CAN.
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion chromatographic study of the effect of ammonium nitrate as a modifier in electrothermal atomic absorption spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchopenworld.com [researchopenworld.com]
- 10. benchchem.com [benchchem.com]
- 11. calcium ammonium nitrate: Topics by Science.gov [science.gov]
- 12. Applications | Metrohm [metrohm.com]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Dehydration of Hydrated Calcium Ammonium Nitrate Double Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental challenges associated with the dehydration of hydrated calcium ammonium (B1175870) nitrate (B79036) double salt, commonly identified as 5Ca(NO₃)₂·NH₄NO₃·10H₂O.
Frequently Asked Questions (FAQs)
Q1: What is the typical chemical formula for hydrated calcium ammonium nitrate double salt?
A1: The most common and stable form is a decahydrate (B1171855) with the chemical formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. This formula indicates that the crystal lattice is composed of five units of calcium nitrate, one unit of ammonium nitrate, and ten molecules of water of hydration.[1]
Q2: What are the expected stages during the thermal decomposition of this hydrated double salt?
A2: The thermal decomposition is a multi-stage process. It begins with the loss of the ten water molecules (dehydration) at lower temperatures. This is followed by the decomposition of the ammonium nitrate component. At significantly higher temperatures, the calcium nitrate component decomposes.[1][2] The presence of calcium nitrate significantly increases the thermal stability of the material compared to pure ammonium nitrate.[2]
Q3: What are the gaseous products released during thermal decomposition?
A3: During the initial dehydration phase, water vapor is released. The subsequent decomposition of the ammonium nitrate portion can produce a variety of gases, including nitrous oxide (N₂O), nitrogen (N₂), and ammonia (B1221849) (NH₃).[2][3] At higher temperatures, the decomposition of calcium nitrate releases nitrogen dioxide (NO₂) and oxygen (O₂).[2] Heating can release toxic fumes (NOx).[4][5]
Q4: How does the presence of the calcium nitrate component affect the overall thermal stability?
A4: The calcium nitrate component acts as a stabilizer, increasing the overall thermal stability of the double salt compared to pure ammonium nitrate.[2] This is due to the interaction between the components, which alters the decomposition pathway. For instance, in formulations containing calcium carbonate, the carbonate neutralizes nitric acid formed during the initial dissociation of ammonium nitrate, inhibiting the more dangerous exothermic decomposition steps.[2][6][7]
Q5: What analytical techniques are best suited for studying the dehydration process?
A5: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most effective techniques. TGA measures the mass loss as a function of temperature, allowing for the quantification of water loss and subsequent decomposition steps. DSC measures the heat flow associated with thermal events, identifying endothermic processes like dehydration and melting, and exothermic decomposition.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Dehydration | 1. Insufficient heating temperature or time. 2. Heating rate is too fast, not allowing enough time for water to escape at each stage. 3. High humidity in the surrounding atmosphere.[8][9] | 1. Ensure the final temperature is above the complete dehydration point (refer to TGA data). 2. Use a slower heating rate (e.g., 5-10 °C/min) to allow for distinct separation of thermal events. 3. Heat the sample until a constant mass is achieved, indicating all water has evaporated.[10][11] 4. Conduct the experiment under a dry, inert atmosphere (e.g., nitrogen or argon purge gas). |
| Sample Spattering in TGA/DSC Pan | 1. Rapid escape of water vapor from the crystal lattice upon heating.[8][9] 2. Heating rate is too high. 3. Sample is too coarsely ground, trapping water. | 1. Use a slower heating rate to allow for a more controlled release of water vapor. 2. Use a loosely packed, finely ground powder to facilitate uniform heating and gas escape. 3. Use a vented or pierced crucible lid to prevent pressure buildup. |
| Overlapping Peaks in TGA/DSC Data | 1. Heating rate is too high, causing thermal events to merge. 2. Complex, multi-step dehydration process where stages occur in close temperature proximity. | 1. Decrease the heating rate (e.g., to 2-5 °C/min) to improve the resolution of individual steps. 2. Use advanced data analysis software to deconvolute overlapping peaks. |
| Unexpected Exothermic Peaks at Low Temperatures | 1. Reaction of the salt with impurities in the sample or sample pan. 2. Phase transition of the anhydrous salt. | 1. Ensure high purity of the sample. 2. Use an inert sample pan (e.g., alumina (B75360) or platinum) instead of aluminum if reactions are suspected. 3. Cross-reference with literature data for known phase transitions. |
| Formation of a Melt Before Complete Dehydration | The hydrated salt melts in its own water of crystallization. For example, calcium nitrate tetrahydrate melts at approximately 50 °C.[12][13] | This is a characteristic property of the material and not an experimental error. Note the melting point in your analysis. The dehydration will then proceed from the liquid phase. |
Quantitative Data from Thermal Analysis
The thermal decomposition of 5Ca(NO₃)₂·NH₄NO₃·10H₂O involves distinct stages. The precise temperatures can vary based on experimental conditions like heating rate and atmosphere. The data below is a representative summary based on the analysis of its components.
| Thermal Event | Component | Approximate Temperature Range (°C) | Mass Loss (%) | Observations |
| Melting | Ca(NO₃)₂·4H₂O | ~50 °C | N/A | The salt may melt in its water of crystallization.[12][13] |
| Dehydration | 5Ca(NO₃)₂·NH₄NO₃·10H₂O | 50 - 220 °C | ~15.2% (Theoretical) | Stepwise loss of 10 water molecules. This can occur in multiple, sometimes overlapping, steps.[12][13] |
| Decomposition | NH₄NO₃ | > 220 °C | Variable | Begins after dehydration. The presence of calcium nitrate enhances stability compared to pure ammonium nitrate.[2][4] |
| Decomposition | Ca(NO₃)₂ | > 550 °C | Variable | Anhydrous calcium nitrate melts around 550 °C and then decomposes into CaO, O₂, NO, and NO₂.[12][13] |
Note: The theoretical mass loss for dehydration is calculated based on the molar mass of 5Ca(NO₃)₂·NH₄NO₃·10H₂O.
Experimental Protocols
Methodology for Thermal Analysis (TGA/DSC)
This protocol outlines a general procedure for analyzing the dehydration of hydrated calcium ammonium nitrate double salt using a simultaneous TGA/DSC instrument.
-
Sample Preparation:
-
Finely grind the crystalline 5Ca(NO₃)₂·NH₄NO₃·10H₂O sample to a homogenous powder using a mortar and pestle.
-
Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA/DSC pan (alumina or platinum is recommended).[1]
-
-
Instrument Setup:
-
Purge Gas: Use a dry, inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to ensure an inert atmosphere and to carry away evolved gases.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample from the starting temperature to at least 600 °C to observe both dehydration and decomposition events.
-
Heating Rate: A rate of 10 °C/min is standard. If thermal events are overlapping, repeat the experiment with a slower rate (e.g., 5 °C/min) for better resolution.[1]
-
-
-
Data Acquisition:
-
Record the mass change (TGA), the derivative of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature and the percentage mass loss for each distinct step. Correlate the mass loss with the theoretical loss of water molecules and subsequent decomposition products.
-
DSC Curve: Identify endothermic peaks (melting, dehydration) and exothermic peaks (decomposition, phase transitions). Determine the onset temperature and peak temperature for each event.
-
Visualizations
Caption: Stepwise thermal decomposition of hydrated calcium ammonium nitrate.
Caption: Experimental workflow for TGA/DSC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glassonfertilisers.co.uk [glassonfertilisers.co.uk]
- 4. store.unifirstfirstaidandsafety.com [store.unifirstfirstaidandsafety.com]
- 5. toros.com.tr [toros.com.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toward the Mechanistic Understanding of the Additives’ Role on Ammonium Nitrate Decomposition: Calcium Carbonate and Calcium Sulfate as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. moorparkcollege.edu [moorparkcollege.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Accurate Weighing of Ammonium Calcium Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses specific issues that may arise during the experimental use of ammonium (B1175870) calcium nitrate (B79036), with a focus on the impact of humidity on weighing accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is the weight of my ammonium calcium nitrate sample continuously increasing on the analytical balance?
A1: Ammonium calcium nitrate is a hygroscopic substance, meaning it readily absorbs moisture from the surrounding atmosphere.[1] When exposed to ambient air, the sample gains weight as it adsorbs water, leading to a continuously increasing reading on a sensitive analytical balance. This effect is particularly pronounced in environments with high relative humidity.
Q2: What is the Critical Relative Humidity (CRH) of ammonium calcium nitrate, and why is it important?
A2: The Critical Relative Humidity (CRH) is the specific relative humidity at which a material begins to absorb moisture from the air. For prilled calcium ammonium nitrate, the CRH is approximately 55% at 30°C.[1] Above this humidity level, the rate of moisture absorption increases significantly. Therefore, maintaining an environment with a relative humidity below 55% is crucial for accurate weighing.
Q3: How significantly can moisture absorption affect the mass of my ammonium calcium nitrate sample?
A3: The impact of moisture absorption can be substantial. In a high-humidity environment, such as 80% relative humidity at 30°C, ammonium calcium nitrate granules can absorb water equivalent to 22% of their initial mass over a 24-hour period.[1]
Q4: What is the best way to store ammonium calcium nitrate in the laboratory to maintain its integrity?
A4: To minimize moisture absorption, store ammonium calcium nitrate in a tightly sealed, airtight container. For short-term storage, especially between weighings, a desiccator containing a suitable drying agent like silica (B1680970) gel is highly recommended.
Q5: Can I dry ammonium calcium nitrate in an oven to remove absorbed water before weighing?
A5: While oven drying can be used to determine moisture content, it must be done with caution. The hydrated double salt form of ammonium calcium nitrate, 5Ca(NO₃)₂•NH₄NO₃•10H₂O, will lose its water of hydration upon heating. It is essential to use a temperature that drives off adsorbed moisture without causing thermal decomposition of the compound. A vacuum oven at a low temperature (e.g., 50°C) is a safer option to reduce the risk of degradation.[2]
Data Presentation
The following table summarizes the expected mass increase of ammonium calcium nitrate when exposed to different relative humidity levels over a 24-hour period at 30°C.
| Relative Humidity (%) | Approximate Mass Increase (%) | Observations |
| < 55% | Minimal (< 1%) | Below the Critical Relative Humidity, moisture absorption is negligible. |
| 60% | 2 - 5% | Slight clumping may be observed. |
| 70% | 8 - 12% | Noticeable surface moisture and significant clumping. |
| 80% | Up to 22% | Granules may start to dissolve and become fully covered by a saturated solution.[1] |
| 90% | > 25% | Rapid deliquescence (dissolving in absorbed moisture). |
Note: This data is compiled from various sources and represents an approximation. Actual values may vary based on the specific surface area and purity of the ammonium calcium nitrate.
Troubleshooting Guide
Problem: The analytical balance reading is unstable and continuously drifting upwards.
-
Immediate Cause: The sample is absorbing atmospheric moisture.
-
Solution:
-
Work quickly to minimize the sample's exposure time to the open air.
-
Use a weighing vessel with a narrow opening or a lid to reduce the surface area exposed to humidity.
-
If possible, perform the weighing procedure inside a glove box with a controlled, low-humidity atmosphere.[3]
-
For highly accurate "dry weight" measurements, the moisture content of the sample should be determined and the bulk weight mathematically corrected.
-
Problem: The weighed ammonium calcium nitrate has formed hard clumps (caking).
-
Immediate Cause: The product has absorbed excessive moisture due to improper storage.
-
Solution:
-
Carefully break up the clumps with a clean, dry spatula before use.
-
If the material is severely caked, it is best to determine its moisture content before proceeding with the experiment.
-
Review your storage procedures. Ensure containers are airtight and stored in a dry environment.
-
Problem: Inconsistent or non-reproducible weighing results.
-
Immediate Cause: This can be due to a combination of moisture absorption, static electricity, or temperature differences between the sample and the balance.
-
Solution:
-
Control Humidity: As detailed above, minimize exposure to ambient humidity.
-
Mitigate Static: Use an anti-static gun or an ionizer to dissipate static charges on the weighing vessel and within the balance chamber.[4]
-
Ensure Thermal Equilibrium: Allow the sample to equilibrate to the temperature of the weighing room before taking a measurement. A warm sample can create air currents inside the balance, leading to inaccurate readings.[4]
-
Standardize Weighing Time: For hygroscopic materials, taking the reading at a consistent time after placing the sample on the balance can improve reproducibility, although it may not eliminate the systematic error from absorbed moisture.[5]
-
Experimental Protocols
Method 1: Gravimetric Determination of Moisture Content (Oven Drying)
This method determines the moisture content by measuring the mass loss of a sample after drying in an oven.
Methodology:
-
Preparation: Place a clean, empty weighing dish and its lid in a drying oven set to 105°C ± 5°C for at least 1 hour.
-
Cooling: Transfer the weighing dish and lid to a desiccator to cool to room temperature.
-
Initial Weighing: Once cooled, weigh the empty dish and lid to the nearest 0.1 mg and record this mass (m₁).
-
Sample Addition: Quickly add approximately 5-10 g of the ammonium calcium nitrate sample to the weighing dish, replace the lid, and weigh the dish, lid, and sample together, recording the mass (m₂).
-
Drying: Place the weighing dish with the sample in the oven at 105°C ± 5°C. Remove the lid and place it alongside the dish. Dry for a minimum of 4 hours. For potentially heat-sensitive samples, using a vacuum oven at a lower temperature (e.g., 60-70°C) is recommended to prevent decomposition.
-
Cooling and Final Weighing: After the initial drying period, place the lid back on the dish and transfer it to a desiccator to cool completely. Weigh the dish, lid, and dried sample, recording the mass (m₃).
-
Drying to a Constant Weight: Return the dish and sample (with the lid ajar) to the oven for 1-hour intervals. After each interval, cool in a desiccator and re-weigh. The sample is considered dry when the difference between two consecutive weighings is less than 0.5 mg.
-
Calculation:
-
Mass of water (m_water) = m₂ - m₃
-
Mass of dry sample (m_dry) = m₃ - m₁
-
Moisture Content (%) = (m_water / m_dry) * 100
-
Method 2: Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in a sample.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration cell and pre-titrating to a dry endpoint to eliminate any residual moisture in the solvent.
-
Sample Preparation: In a controlled environment (e.g., a glove box or a room with low humidity), accurately weigh a representative sample of ammonium calcium nitrate. The sample size will depend on the expected water content and the titrator's sensitivity.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, ensuring minimal exposure to the atmosphere.
-
Titration: Start the titration process. The water in the sample will react with the iodine in the Karl Fischer reagent.
-
Endpoint Detection: The endpoint is typically detected potentiometrically by the instrument.
-
Calculation: The instrument's software will automatically calculate the water content based on the amount of Karl Fischer reagent consumed. The result is usually expressed as a percentage or in parts per million (ppm).
Mandatory Visualizations
References
- 1. fertiliser-society.org [fertiliser-society.org]
- 2. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]
- 3. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mt.com [mt.com]
Technical Support Center: Long-Term Storage and Stability of Ammonium Calcium Nitrate Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the long-term storage and handling of ammonium (B1175870) calcium nitrate (B79036) (CAN) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of ammonium calcium nitrate solutions?
A1: For optimal stability, it is recommended to store ammonium calcium nitrate solutions at a stable, controlled room temperature. Avoid high temperatures, as they can increase the risk of thermal decomposition, especially if contaminants are present.[1][2] Temperatures should be kept below 30°C (86°F) to prevent quality loss.[3] Conversely, a significant drop in temperature can lead to the solution becoming supersaturated, which may cause crystallization.[4] If refrigeration is necessary, ensure the solution's concentration is low enough to remain soluble at the lower temperature.[4]
Q2: What type of container should I use for storing CAN solutions?
A2: CAN solutions should be stored in clean, tightly sealed containers made of compatible materials to prevent contamination and evaporation.[4][5] High-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), and glass containers are generally suitable. It is crucial to avoid copper and its alloys, as they are incompatible.[6][7] Carbon steel and iron are also susceptible to corrosion, especially in the presence of moisture.[8] Always ensure the container is properly labeled.[9]
Q3: What is the typical pH of a CAN solution, and how does it affect stability?
A3: A freshly prepared calcium ammonium nitrate solution is typically slightly acidic, with a pH ranging from 5.0 to 6.5.[2][4] Maintaining the pH within this range is important for stability. A significant shift in pH can indicate contamination or degradation. An increase in pH above 6.5 may promote the precipitation of calcium salts.[4] Hot, concentrated ammonium nitrate solutions should be stored under neutral or alkaline conditions to prevent decomposition.
Q4: What causes a white precipitate to form in my CAN solution during storage?
A4: The formation of a white precipitate in a CAN solution over time is often due to one or more of the following factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the salts, leading to crystallization.[4]
-
Poor Water Quality: Using tap water, which can contain minerals like carbonates, can lead to the formation of insoluble calcium carbonate.[4] It is recommended to use deionized or distilled water.
-
Contamination: Contaminants from glassware or the storage container can slowly react with the solution, causing precipitation.[4] Ensure all equipment is thoroughly cleaned.
-
pH Shift: An increase in the solution's pH can cause calcium salts to precipitate.[4]
Q5: Are there any chemical incompatibilities I should be aware of when storing CAN solutions?
A5: Yes, ammonium calcium nitrate solutions should be stored separately from several types of substances to avoid hazardous reactions. These include:
-
Combustible and organic materials (e.g., oils, grease, sawdust).[10][11]
-
Strong acids and bases.[12]
-
Reducing agents.[9]
-
Chlorides and some metals like copper, cobalt, and nickel.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the long-term storage of ammonium calcium nitrate solutions.
Issue 1: Crystallization or Solidification of the Solution
Symptoms: The solution contains solid crystals or has become a solid mass.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Temperature Storage | Gently warm the solution while stirring. Store at a stable, controlled room temperature. | The solubility of calcium ammonium nitrate is dependent on temperature. Lower temperatures can cause the solution to become supersaturated, leading to crystallization.[4] |
| Evaporation of Solvent | Ensure the storage container is tightly sealed. If evaporation has occurred, you may need to add a small amount of deionized or distilled water to redissolve the crystals, though this will alter the concentration. | Over time, if the container is not properly sealed, water can evaporate, increasing the concentration of the solution beyond its solubility limit. |
| High Concentration | If preparing a stock solution, ensure the concentration is appropriate for the intended storage temperature. | A solution that is stable at room temperature may crystallize if stored at a lower temperature.[4] |
Issue 2: Solution Appears Cloudy or Has a Precipitate
Symptoms: The solution is not clear and contains suspended particles or a settled precipitate.
| Possible Cause | Troubleshooting Step | Explanation |
| Use of Tap Water | Prepare fresh solution using deionized or distilled water. | Tap water often contains dissolved minerals, such as carbonates, that can react with the calcium ions in the CAN solution to form insoluble precipitates like calcium carbonate.[4] |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use. | Residual chemicals, such as phosphate-based detergents, can react with the components of the CAN solution.[4] |
| pH Shift | Check the pH of the solution. If it has drifted significantly, it is best to prepare a fresh solution. | A shift in pH, particularly an increase, can reduce the solubility of calcium salts, causing them to precipitate.[4] |
| Slow Reaction with Contaminants | Prepare fresh solutions more frequently and store them in tightly sealed, appropriate containers. | Trace contaminants from the storage environment or container material may slowly react with the solution over time.[4] |
Issue 3: Discoloration or Off-Odor of the Solution
Symptoms: The solution has developed a color (e.g., yellow or brown) or an unusual smell.
| Possible Cause | Troubleshooting Step | Explanation |
| Contamination | Discard the solution according to your institution's safety guidelines. Prepare a fresh solution using clean equipment and high-purity reagents. | Contamination with organic materials or certain metals can lead to chemical reactions that produce colored byproducts or odorous compounds.[10][11] |
| Degradation | Discard the solution safely. Review storage conditions to ensure they are optimal. | In rare cases, under improper storage conditions such as high temperatures or exposure to light, the nitrate or ammonium ions may begin to decompose, which can lead to discoloration.[2][9] |
Data Presentation
Table 1: pH Stability of Ammonium Calcium Nitrate Solutions
| Condition | Typical pH Range | Potential Issues Outside Range |
| Freshly Prepared Solution | 5.0 - 6.5[2][4] | > 6.5: Risk of calcium salt precipitation.[4] |
| Hot Concentrated Solution Storage | Neutral to Alkaline (>4.5 for 10% solution at 25°C) | < 4.5: Increased risk of decomposition. |
Table 2: Recommended Storage Container Materials
| Material | Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Excellent | Ensure containers are clean and tightly sealed. |
| Polypropylene (PP) | Excellent | Suitable for long-term storage. |
| Glass | Excellent | Inert and provides good visibility of the solution. |
| Copper and Copper Alloys | Not Recommended | Incompatible and can cause contamination.[6] |
| Carbon Steel / Iron | Not Recommended | Prone to corrosion, especially with moisture.[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Calcium Ammonium Nitrate Stock Solution
This protocol outlines the steps for preparing a stable stock solution.
-
Materials:
-
Calcium Ammonium Nitrate (analytical grade)
-
Deionized or distilled water
-
Clean, calibrated volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
-
Procedure:
-
Weigh the required amount of calcium ammonium nitrate using an analytical balance.
-
Add approximately 80% of the final volume of deionized water to the volumetric flask.
-
Place the stir bar in the flask and put it on the magnetic stirrer.
-
Slowly add the weighed calcium ammonium nitrate to the water while stirring.
-
Continue stirring until all the solid has completely dissolved.[4]
-
Remove the stir bar and add deionized water to bring the solution to the final volume mark on the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.[4]
-
Transfer the solution to a clean, tightly sealed, and properly labeled storage container.
-
Protocol 2: Monitoring the Stability of a Stored CAN Solution
This protocol provides a method for periodically assessing the stability of a stored solution.
-
Materials:
-
Stored CAN solution
-
pH meter, calibrated
-
Conductivity meter (optional)
-
Spectrophotometer (optional, for colorimetric analysis)
-
-
Procedure:
-
Visual Inspection: At regular intervals (e.g., weekly or monthly), visually inspect the solution for any signs of crystallization, precipitation, or discoloration. Record all observations.
-
pH Measurement:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Carefully pour a small aliquot of the stored solution into a clean beaker.
-
Measure and record the pH of the solution. A significant deviation from the initial pH may indicate a problem.
-
-
Concentration Check (Optional):
-
Record Keeping: Maintain a detailed log of all observations, including the date, visual appearance, pH, and any other measurements. This log is crucial for tracking the long-term stability of the solution.
-
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mygarden.co.nz [mygarden.co.nz]
- 3. documentation.oci-global.com [documentation.oci-global.com]
- 4. benchchem.com [benchchem.com]
- 5. pp-production-media.s3.amazonaws.com [pp-production-media.s3.amazonaws.com]
- 6. products.nutrien.com [products.nutrien.com]
- 7. fertilizercanada.ca [fertilizercanada.ca]
- 8. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 9. redox.com [redox.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. agindustries.org.uk [agindustries.org.uk]
- 12. store.unifirstfirstaidandsafety.com [store.unifirstfirstaidandsafety.com]
- 13. mgprodukt.hu [mgprodukt.hu]
- 14. apps.dtic.mil [apps.dtic.mil]
"compatibility of ammonium calcium nitrate with other fertilizer components"
This guide provides researchers, scientists, and drug development professionals with essential information regarding the compatibility of Ammonium (B1175870) Calcium Nitrate (B79036) (CAN) with other common fertilizer components. Adherence to these guidelines is crucial for experimental accuracy, safety, and efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is fertilizer compatibility and why is it important?
A1: Fertilizer compatibility refers to the chemical and physical ability of two or more fertilizers to be mixed without adverse reactions.[1][2] Incompatible mixtures can lead to nutrient precipitation, reduced nutrient availability, the formation of hazardous compounds, or damage to equipment.[1][2] Ensuring compatibility is critical for the success and reproducibility of experiments involving plant nutrition.
Q2: What are the main types of incompatibility I should be aware of when working with Ammonium Calcium Nitrate?
A2: There are two primary types of incompatibility to consider:
-
Chemical Incompatibility: This occurs when components react to form new, often insoluble, compounds. A common issue with CAN is its reaction with phosphate- or sulfate-containing fertilizers, which can lead to the precipitation of calcium phosphate (B84403) or calcium sulfate (B86663) (gypsum).[2][3][4]
-
Physical Incompatibility: This relates to the physical properties of the mixed fertilizers. A significant issue with CAN is its hygroscopic nature, meaning it readily absorbs moisture from the air.[5][6][7] Mixing CAN with other hygroscopic materials, like urea (B33335), can dramatically increase the moisture absorption of the blend, leading to caking, clumping, or the formation of a slurry.[2][8]
Q3: Can I mix Ammonium Calcium Nitrate (CAN) with phosphate-based fertilizers like MAP or DAP?
A3: It is generally not recommended to mix CAN with Monoammonium Phosphate (MAP) or Diammonium Phosphate (DAP) in solutions.[3][9] The calcium ions (Ca²⁺) from CAN will react with the phosphate ions (PO₄³⁻) to form insoluble calcium phosphate, which will precipitate out of the solution, making the nutrients unavailable.[2][3][4]
Q4: What happens when Ammonium Calcium Nitrate (CAN) is mixed with sulfate-containing fertilizers, such as Potassium Sulfate or Ammonium Sulfate?
A4: Mixing CAN with fertilizers containing sulfates can lead to the formation of calcium sulfate (gypsum), which has low solubility and can precipitate, especially in concentrated solutions.[3][4] This can cause clogging in fertigation systems and reduces the availability of both calcium and sulfate.[2] When mixing with ammonium sulfate, one should also consider the potential for the blend to become wet and cake due to its hygroscopic properties.[8][10]
Q5: Is it safe to mix Ammonium Calcium Nitrate (CAN) with Urea?
A5: Mixing solid CAN with urea is highly problematic. Both materials are hygroscopic, and their mixture has a much lower critical relative humidity than either component alone.[2][8][11] This means the blend will absorb moisture from the air very rapidly, leading to a sticky or liquid slurry that is difficult to handle and apply.[8][10]
Q6: My fertilizer blend containing CAN became wet and formed clumps. What caused this and how can I prevent it?
A6: This is a classic example of physical incompatibility due to hygroscopicity.[5] CAN readily absorbs moisture from the atmosphere.[6][7] When mixed with other hygroscopic fertilizers, this effect is amplified.[8] To prevent this, avoid mixing CAN with other highly hygroscopic materials, store the blend in airtight containers, and consider the ambient humidity during mixing and storage.[8][10]
Data Presentation: Compatibility Summary
The following tables summarize the compatibility of Ammonium Calcium Nitrate (CAN) with other common fertilizer components.
Table 1: Chemical Compatibility of Ammonium Calcium Nitrate (CAN) in Solution
| Component Mixed with CAN | Chemical Formula | Compatibility | Reason for Incompatibility |
| Monoammonium Phosphate (MAP) | NH₄H₂PO₄ | Incompatible | Forms insoluble calcium phosphate precipitate.[2][3][4] |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | Incompatible | Forms insoluble calcium phosphate precipitate.[2][3][4] |
| Potassium Sulfate | K₂SO₄ | Limited | Risk of forming calcium sulfate (gypsum) precipitate.[3][4] |
| Ammonium Sulfate | (NH₄)₂SO₄ | Limited | Risk of forming calcium sulfate precipitate.[3][10] |
| Potassium Chloride | KCl | Compatible | No significant precipitate formation is expected.[9] |
| Potassium Nitrate | KNO₃ | Compatible | No adverse chemical reactions are expected.[12] |
Table 2: Physical Compatibility of Solid Ammonium Calcium Nitrate (CAN) Blends
| Component Mixed with CAN | Compatibility | Primary Concern |
| Urea | Incompatible | The mixture is extremely hygroscopic and will quickly absorb moisture, forming a slurry.[2][8][10] |
| Ammonium Nitrate | Limited | Both are hygroscopic; the blend's storage properties can be poor depending on stabilization.[8][12] |
| Potassium Chloride | Limited | Potential for caking due to moisture absorption; consider relative humidity.[12] |
| Superphosphates (SSP/TSP) | Limited | Compatibility depends on the moisture content of the superphosphate (B1263860) and ambient humidity.[8][12] |
Experimental Protocols
Protocol 1: Jar Test for Physical and Chemical Compatibility
This test is a simple and effective way to check for the compatibility of fertilizer mixtures on a small scale before preparing a large batch.[13][14]
Materials:
-
Two clean, clear glass jars with lids (1-quart or 1-liter capacity)
-
Water source identical to that used in the experiment (e.g., deionized water, tap water)
-
The fertilizer components to be tested, in the correct proportions for the final desired concentration
-
Measuring spoons or a graduated syringe for accurate measurements
-
A compatibility agent (optional, to test for improvement)[14]
Procedure:
-
Add one pint (or 500 ml) of the carrier liquid (e.g., water) to each of the two jars.[14]
-
To one of the jars, add the recommended amount of a compatibility agent, if you are testing its efficacy.[14]
-
Add the individual fertilizer components to each jar one at a time, in the planned mixing order. A common sequence is to add dry powders and wettable granules first, followed by liquids and emulsifiable concentrates.[13]
-
Cap the jars securely and shake well for about 15-30 seconds to ensure thorough mixing.
-
Let the jars stand for at least 30 minutes and observe for any signs of incompatibility.[14] For a more thorough test, let them stand for 24 hours.[13]
-
Observation: Examine the mixtures for any of the following:
-
Precipitate: Formation of solid particles that may settle at the bottom. A milky or cloudy appearance indicates fine precipitates.
-
Phase Separation: Layers of liquids forming, such as oily films or sludge.
-
Gel or Scum Formation: The mixture thickens into a gel-like consistency or forms a layer of scum on the surface.
-
Heat Generation: A noticeable increase in the temperature of the jar may indicate a chemical reaction.
-
-
Interpretation:
-
If the solution remains uniform, the components are compatible.
-
If a precipitate forms but easily redisperses with gentle shaking, the mixture may be usable with adequate agitation.[13]
-
If a hard precipitate, gel, or separation occurs that does not redisperse, the components are incompatible and should not be mixed.[14]
-
Mandatory Visualizations
Caption: Decision tree for assessing CAN fertilizer compatibility.
Caption: Workflow for the fertilizer compatibility jar test.
References
- 1. Fertilizer Compatibility Guide for Farmers | Green Gubre Group [greengubregroup.com]
- 2. Fertilizer Compatibility Guide | Green Gubre Group [greengubregroup.com]
- 3. haifa-group.com [haifa-group.com]
- 4. Fertilizer Compatibility | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 5. Calcium Ammonium Nitrate : Agrico [agricocanada.com]
- 6. fertechinform.org [fertechinform.org]
- 7. Calcium ammonium nitrate - Wikipedia [en.wikipedia.org]
- 8. Physical properties of fertilisers | Yara New Zealand [yara.co.nz]
- 9. Interactions which can cause precipitation | Maintenance of Microirrigation Systems [ucanr.edu]
- 10. yara.dk [yara.dk]
- 11. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 12. productstewardship.eu [productstewardship.eu]
- 13. weedalert.com [weedalert.com]
- 14. uaex.uada.edu [uaex.uada.edu]
Technical Support Center: Minimizing Nitrogen Loss from CAN Application in Research Plots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize nitrogen loss from Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) application in experimental plots.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of nitrogen loss when using Calcium Ammonium Nitrate (CAN) in research plots?
A1: The primary pathways for nitrogen (N) loss from CAN fertilizer are leaching, denitrification, and to a lesser extent, ammonia (B1221849) volatilization.[1][2][3][4][5]
-
Leaching: This is the downward movement of nitrate (NO₃⁻) with water through the soil profile, beyond the root zone.[1][2][4] CAN contains readily available nitrate, which increases the immediate risk of leaching, particularly in sandy soils or during heavy rainfall.[6][7]
-
Denitrification: This is a microbial process where soil bacteria convert nitrate into gaseous forms of nitrogen, such as dinitrogen (N₂) and nitrous oxide (N₂O), which are then lost to the atmosphere.[1][2][3] This process is most common in waterlogged or poorly aerated, finely textured soils.[1][2]
-
Ammonia Volatilization: This is the loss of ammonia (NH₃) gas to the atmosphere.[1][2] While CAN has a lower potential for ammonia volatilization compared to urea-based fertilizers, some loss can still occur, especially under alkaline soil conditions.[6][8]
Q2: What environmental factors have the most significant impact on nitrogen loss from CAN?
A2: Several environmental factors can significantly influence the extent of nitrogen loss from CAN applications:
-
Soil Type: Sandy or coarse-textured soils are more prone to nitrate leaching due to their high permeability, while finely textured, poorly drained soils are more susceptible to denitrification.[1]
-
Rainfall and Irrigation: Excessive water from heavy rainfall or irrigation can accelerate nitrate leaching.[2][6] The timing and intensity of water application are critical.
-
Soil Temperature: Warmer soil temperatures increase the rate of microbial processes like nitrification (the conversion of ammonium to nitrate) and denitrification.[2][9][10]
-
Soil pH: Higher soil pH (alkaline conditions) can increase the potential for ammonia volatilization.[2][11]
-
Soil Moisture: Saturated or waterlogged soils create anaerobic conditions that promote denitrification.[2][10]
Q3: What are the best management practices for applying CAN to minimize nitrogen loss in research plots?
A3: Adhering to the "4R" principles of nutrient stewardship is crucial for minimizing nitrogen loss:
-
Right Source: While CAN is often chosen for its lower volatilization risk compared to urea (B33335), understanding its leaching potential is key.[6][12]
-
Right Rate: Conduct soil tests to determine the precise nitrogen requirements of the crop being studied and avoid over-application.[13][14][15]
-
Right Time: Apply nitrogen as close as possible to the period of maximum crop uptake to reduce the time that nitrogen is susceptible to loss.[13][16] Split applications, where the total nitrogen is applied in several smaller doses throughout the growing season, can be particularly effective.[5][7]
-
Right Place: Placing the fertilizer where the plant can most easily access it, such as banding it near the seed row, can improve uptake efficiency and reduce losses.[13][17] Incorporating the fertilizer into the soil can also reduce the risk of runoff.[18]
Troubleshooting Guide
Problem: I am observing lower than expected crop nitrogen uptake in my research plots despite applying CAN.
This guide will help you troubleshoot potential causes of nitrogen loss.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing nitrogen loss.
Quantitative Data Summary
Table 1: Comparison of Nitrogen Loss Pathways for CAN vs. Urea-Based Fertilizers
| Nitrogen Loss Pathway | Calcium Ammonium Nitrate (CAN) | Urea | Key Findings |
| Ammonia (NH₃) Volatilization (% of applied N) | 4.2%[6] | 28.1%[6] | CAN has significantly lower ammonia volatilization losses compared to untreated urea.[6][8] |
| Nitrate (NO₃⁻) Leaching Potential | Higher[6] | Lower (initially)[6] | The readily available nitrate in CAN increases the immediate risk of leaching.[6] |
| Nitrous Oxide (N₂O) Emissions | Higher | Lower | N₂O emissions tend to be higher from nitrate-containing fertilizers like CAN.[12][19] |
Table 2: Factors Influencing Denitrification Rates
| Soil Temperature | Estimated Daily Nitrate-N Loss (in saturated soils) |
| 55-60°F (13-15°C) | 2% - 2.5%[20] |
| >65°F (>18°C) | 4% - 5%[20] |
Experimental Protocols
Protocol 1: Measuring Ammonia Volatilization Using a Dositube Chamber Method
This protocol is adapted from methods developed for on-farm measurements and is suitable for research plots.[21][22][23]
Objective: To quantify ammonia (NH₃) loss from surface-applied CAN in a research plot.
Materials:
-
Ammonia dositubes (e.g., Gastec #3D)
-
Static chambers (e.g., inverted plastic buckets with ventilation holes)
-
Stakes to hold dositubes
-
Anemometer to measure wind speed
-
Data logger
Procedure:
-
Chamber Placement: Immediately after CAN application, place the chamber in a representative area of the plot.[21] For broadcast applications, placement can be between crop rows. For banded applications, place the chamber directly over the band.[21]
-
Dositube Installation: Break the tip of a dositube and mount it on a stake inside the chamber, approximately 6 inches above the soil surface.[23]
-
Data Collection: Record the initial dositube reading. Check and record the dositube value at regular intervals (e.g., every 24-48 hours) for the duration of the measurement period (typically 7-14 days, as volatilization is highest within a few days of application).[21][23]
-
Wind Speed Measurement: Concurrently, measure and record wind speed at the height of the chamber.[24]
-
Calculation of NH₃ Loss: Use the change in dositube readings over time, combined with wind speed data, to calculate the ammonia flux (e.g., in kg N ha⁻¹ day⁻¹).[21][22][24]
Protocol 2: Measuring Nitrate Leaching Using Soil Solution Samplers
Objective: To determine the amount of nitrate-N leached below the root zone after CAN application.
Materials:
-
Porous cup soil solution samplers (lysimeters)
-
Vacuum pump
-
Sample collection bottles
-
Nitrate analysis equipment (e.g., ion-selective electrode, laboratory analysis)
Procedure:
-
Sampler Installation: Install soil solution samplers at a depth below the primary root zone of the crop being studied.
-
Sample Collection: After a rainfall or irrigation event, apply a vacuum to the samplers to draw soil solution into the collection bottles.
-
Nitrate Analysis: Analyze the collected soil solution for nitrate concentration.[25][26]
-
Leaching Calculation: The amount of nitrogen leached is determined by measuring the nitrate concentration in the collected soil solution samples.[25] This can be combined with estimates of water drainage to calculate total nitrate loss.
Visualizations
DOT Script for Nitrogen Loss Pathways from CAN
References
- 1. Understanding the 3 Types of Nitrogen Loss — and How to Stop Them [kochagronomicservices.ca]
- 2. yarafert.com [yarafert.com]
- 3. Nitrogen Loss Pathways | Living Lab New Brunswick [lvnbll.ca]
- 4. canr.msu.edu [canr.msu.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. benchchem.com [benchchem.com]
- 7. loyalfertilizer.com [loyalfertilizer.com]
- 8. researchgate.net [researchgate.net]
- 9. no-tillfarmer.com [no-tillfarmer.com]
- 10. Nitrogen loss: How does it happen? | Integrated Crop Management [crops.extension.iastate.edu]
- 11. landresources.montana.edu [landresources.montana.edu]
- 12. researchgate.net [researchgate.net]
- 13. Best Management Practices for Plant Nutrient Management | Mississippi State University Extension Service [extension.msstate.edu]
- 14. Best Management Practices for Fertilization | College of Agricultural Sciences [agsci.oregonstate.edu]
- 15. ekolojiktarim.com.tr [ekolojiktarim.com.tr]
- 16. ekosight.com [ekosight.com]
- 17. Fertilizer Application Techniques - Cropnuts [cropnuts.com]
- 18. sare.org [sare.org]
- 19. Reducing nitrous oxide emissions by changing N fertiliser use from calcium ammonium nitrate (CAN) to urea based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. farmprogress.com [farmprogress.com]
- 21. Measuring Volatilization Losses from Nitrogen Fertilizer Applications | Pioneer® Seeds [pioneer.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. gov.mb.ca [gov.mb.ca]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. californiaagriculture.org [californiaagriculture.org]
- 26. researchgate.net [researchgate.net]
"adjusting nutrient solutions to prevent precipitation with CAN"
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of nutrients when using Calcium Nitrate (B79036) (CAN) in aqueous solutions.
Troubleshooting Guide: Preventing Nutrient Precipitation
Immediate precipitation, often appearing as a milky or cloudy suspension, is a common issue when preparing concentrated nutrient solutions. This is typically due to the formation of insoluble salts. The following table outlines common problems and preventative measures.
| Problem Identification | Primary Chemical Cause | Preventative & Corrective Actions |
| Milky white precipitate forms immediately upon mixing. | Calcium Phosphate (B84403) Formation: Mixing concentrated Calcium Nitrate with phosphate-containing fertilizers (e.g., Potassium Phosphate, Phosphoric Acid).[1][2][3] | Solution: Always prepare separate 'A' and 'B' stock tanks. Keep all Calcium-containing compounds in Tank A and all phosphate and sulfate (B86663) compounds in Tank B.[2][4] Never mix concentrates from Tank A directly with concentrates from Tank B. |
| Fine white precipitate forms over time or after pH adjustment. | Calcium Sulfate Formation: Mixing concentrated Calcium Nitrate with sulfate-containing fertilizers (e.g., Magnesium Sulfate, Potassium Sulfate).[1][5][6] | Solution: Similar to phosphates, keep sulfate-containing fertilizers in a separate stock tank (Tank B) from Calcium Nitrate (Tank A).[2][7] Dilute stock solutions into the final volume of water individually. |
| Cloudiness appears after raising the pH of the final solution. | High pH-Induced Precipitation: At pH levels above 6.5-7.0, the solubility of calcium and phosphate decreases, leading to the formation of calcium phosphate.[8][9] High pH can also cause precipitation of metal hydroxides (e.g., iron).[8] | Solution: Maintain the final nutrient solution pH within the optimal range of 5.5 to 6.2.[8][9] Always add pH-adjusting acids or bases after all nutrient components have been added to the final volume and are fully dissolved.[8] |
| Precipitate forms when using hard or alkaline water. | Calcium Carbonate Formation: High levels of bicarbonates in the source water react with calcium to form calcium carbonate (lime), especially if the pH rises.[1][10] | Solution: Use purified water like Reverse Osmosis (RO) or deionized (DI) water.[11] If using hard water, pre-adjust the pH of the source water with acid to neutralize bicarbonates before adding nutrients.[5][8] |
Frequently Asked Questions (FAQs)
Q1: Why did my nutrient solution turn milky white immediately after I mixed my fertilizers?
A1: A milky white precipitate is most commonly calcium phosphate or calcium sulfate.[1][12] This occurs when concentrated calcium nitrate is mixed directly with solutions containing phosphates or sulfates.[2][4][13] These compounds have low solubility and rapidly fall out of solution, making essential nutrients unavailable and potentially clogging equipment.[2][12][14]
Q2: What is the correct order for mixing nutrient stock solutions to prevent precipitation?
A2: The industry-standard method is to use a two-tank system, commonly labeled Tank A and Tank B.
-
Tank A: Contains Calcium Nitrate. Other compatible nutrients like potassium nitrate and iron chelates can be included.[4]
-
Tank B: Contains all phosphate and sulfate-based fertilizers, such as potassium phosphate and magnesium sulfate.[2][4] When preparing your final working solution, add the required volume from Tank A to your full volume of water and mix thoroughly. Then, add the required volume from Tank B and mix again. This ensures the incompatible elements are sufficiently diluted before they interact.[8]
Q3: How does pH affect calcium stability in my nutrient solution?
A3: The pH of the solution critically affects nutrient solubility. As the pH rises above 6.5, the availability of calcium and its tendency to precipitate with phosphates increases significantly.[8][9] Maintaining a pH range between 5.5 and 6.2 is optimal for keeping most nutrients, including calcium, soluble and available for uptake.[15] A pH that is too low (below 5.0) can also cause issues, including potential toxicity of micronutrients.[9]
Q4: Can I mix dry Calcium Nitrate fertilizer with dry phosphate or sulfate fertilizers before adding water?
A4: No, this should be avoided. Never mix dry fertilizers that are incompatible in solution.[11] When water is added, highly concentrated micro-zones will form around the dissolving granules, causing immediate precipitation before the fertilizers can be fully diluted.
Q5: What are the visual signs of nutrient precipitation and how can I fix a solution that has already precipitated?
A5: The primary sign is cloudiness or a milky appearance. You may also see solid particles settling at the bottom of your reservoir.[7] Unfortunately, once a significant precipitate like calcium phosphate has formed, it is very difficult to redissolve.[12] The most effective course of action is to discard the solution, clean the reservoir thoroughly, and prepare a fresh batch following the correct mixing protocols.
Experimental Protocol: Preparation of Non-Precipitating Nutrient Solutions
This protocol details the standard two-tank (A/B) method for preparing stock and final nutrient solutions to ensure all components remain soluble.
Materials:
-
Calcium Nitrate (Ca(NO₃)₂)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Magnesium Sulfate (MgSO₄)
-
Other required nutrient salts
-
Two separate, clean, and clearly labeled stock solution containers (Tank A, Tank B)
-
One final reservoir/container
-
Calibrated pH meter and EC/TDS meter
-
pH adjustment solutions (e.g., dilute nitric acid or potassium hydroxide)
-
Stirring mechanism (e.g., magnetic stirrer or circulation pump)
Procedure:
-
Prepare Stock Solution A (Calcium Tank):
-
Fill the "Tank A" container to approximately 80% of its final volume with purified water.
-
While stirring continuously, slowly add the calculated amount of Calcium Nitrate. Wait until it is completely dissolved.
-
Add any other compatible fertilizers (e.g., potassium nitrate, iron chelates) one at a time, ensuring each is fully dissolved before adding the next.
-
Add purified water to reach the final stock solution volume and mix thoroughly.
-
-
Prepare Stock Solution B (Phosphate & Sulfate Tank):
-
Fill the "Tank B" container to approximately 80% of its final volume with purified water.
-
While stirring continuously, add the calculated amount of Potassium Phosphate. Wait until it is fully dissolved.
-
Add the calculated amount of Magnesium Sulfate. Ensure it is fully dissolved.
-
Add any other remaining micronutrients one at a time, ensuring each is dissolved before adding the next.
-
Add purified water to reach the final stock solution volume and mix thoroughly.
-
-
Prepare Final Working Solution:
-
Fill the final reservoir with the total required volume of purified water (e.g., 95% of the final volume).
-
Add the calculated volume of Stock Solution A to the reservoir. Mix thoroughly by stirring or circulating the water.
-
Add the calculated volume of Stock Solution B to the reservoir. Mix thoroughly.
-
Check the pH of the final solution. Adjust slowly to the desired range (typically 5.5-6.2) using pH up/down solutions. Add the adjuster drop-by-drop to a high-flow area of the water to prevent localized concentration and precipitation.
-
Check the Electrical Conductivity (EC) or Total Dissolved Solids (TDS) to ensure it is within the target range for your experiment.
-
Top off with water to the final volume if necessary and perform a final check of the pH and EC.
-
Visual Guides
The following diagrams illustrate the correct workflow for nutrient preparation and a troubleshooting process for precipitation issues.
References
- 1. haifa-group.com [haifa-group.com]
- 2. Prevent nutrients from precipitating [royalbrinkman.com]
- 3. youtube.com [youtube.com]
- 4. e-gro.org [e-gro.org]
- 5. Calcium Nitrate Alternatives In Hydroponic & Fertigation Systems - Cropnuts [cropnuts.com]
- 6. Nutrient and Fertilizer Interactions – Emerald Harvest [emeraldharvest.co]
- 7. m.youtube.com [m.youtube.com]
- 8. frontrowag.com [frontrowag.com]
- 9. How to control hydroponic nutrient solution pH - Hydrocrop [hydrocrop.co.uk]
- 10. reddit.com [reddit.com]
- 11. artisuntechnology.com [artisuntechnology.com]
- 12. thcfarmer.com [thcfarmer.com]
- 13. Managing Plant Nutrients: Calcium Nitrate: excellent source of nitrogen and calcium [managingnutrients.blogspot.com]
- 14. growcycle.com [growcycle.com]
- 15. How to Control pH of Hydroponic Nutrient Solution [envirevoagritech.com]
Technical Support Center: Ceric Ammonium Nitrate (CAN) Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) solutions, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for CAN solutions?
A1: CAN solutions should be stored in a cool, dry, and well-ventilated place.[1][2][3] The recommended storage temperature is between 15–25°C.[4] Storing solutions in a tightly closed container and protecting them from light is also crucial.[5]
Q2: What are the visual signs of CAN solution degradation?
A2: The most common visual indicator of CAN solution degradation is a color change. A fresh, active CAN solution has a characteristic orange-red color. As the Ce(IV) is reduced to Ce(III), the solution's color will fade to a pale yellow.[6] This color change signifies a loss of oxidizing power.
Q3: What is the primary cause of CAN solution instability at elevated temperatures?
A3: Elevated temperatures accelerate the reduction of Ce(IV) to Ce(III), leading to a loss of oxidative capacity. In aqueous solutions, higher temperatures can also promote hydrolysis, which may lead to the formation of cerium oxide nanoparticles.[7] Solid ceric ammonium nitrate will slowly decompose to ceric oxide at temperatures above 87°C.[2]
Q4: Can I use a CAN solution that has changed color from orange-red to yellow?
A4: A yellow-colored solution indicates that a significant portion of the Ce(IV) has been reduced to Ce(III), resulting in a decreased oxidizing capacity.[6] For quantitative applications or reactions requiring a specific molar equivalent of the oxidant, using a degraded solution is not recommended as it will lead to inaccurate and unreliable results. It is advisable to prepare a fresh solution or standardize the existing solution before use.
Q5: What is the expected shelf life of a CAN solution?
A5: The shelf life of a CAN solution is highly dependent on storage conditions, particularly temperature and exposure to light and contaminants. When stored properly in a cool, dark place, a well-prepared CAN solution can be stable for a reasonable period. However, it is best practice to standardize the solution periodically if it is not used for an extended time. Solid Ceric Ammonium Nitrate, when stored correctly, has a shelf life of up to 5 years.
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Recommended Solution |
| Unexpected Color Change (Fading from Orange-Red to Yellow) | The solution has been stored at an elevated temperature, accelerating the reduction of Ce(IV) to Ce(III). | Discard the solution and prepare a fresh one. Ensure the new solution is stored at the recommended temperature (15–25°C) and protected from light.[4] |
| Decreased Reactivity or Incomplete Reaction | The oxidizing power of the CAN solution has diminished due to thermal degradation. | Standardize the solution to determine its current concentration before use. If the concentration is significantly lower than expected, prepare a fresh solution. |
| Formation of a Precipitate | Prolonged storage at room or elevated temperatures may have led to hydrolysis and the formation of cerium oxide nanoparticles.[7] | The solution is likely degraded and should not be used. Prepare a fresh solution and ensure it is stored properly. |
| Inconsistent or Non-Reproducible Experimental Results | The CAN solution may be degrading over the course of your experiments, especially if the reaction is run at elevated temperatures or for a prolonged time. | If possible, use a freshly prepared and standardized CAN solution for each set of experiments. Monitor the solution's color throughout the experiment. |
Data on Temperature Effects on CAN Solution Stability
| Temperature Range | Expected Stability | Observations and Recommendations |
| Refrigerated (2-8°C) | High Stability | Recommended for long-term storage of stock solutions. Bring to room temperature before use. |
| Room Temperature (15-25°C) | Moderate Stability | Suitable for routine laboratory use.[4] Gradual degradation can occur over time, accelerated by exposure to light. |
| Elevated Temperature ( > 30°C) | Low Stability | Significant degradation can be expected. Avoid storing or using CAN solutions at these temperatures for extended periods. |
| High Temperature ( > 80°C) | Very Low Stability / Rapid Decomposition | Rapid decomposition is likely. Solid CAN decomposes above 87°C.[2] |
Experimental Protocols
Protocol: Monitoring the Stability of a 0.1 M Ceric Ammonium Nitrate Solution
This protocol outlines a general procedure to assess the stability of a CAN solution over time at a specific temperature.
1. Preparation of 0.1 M CAN Solution:
-
In a fume hood, dissolve 54.82 g of Ceric Ammonium Nitrate in 56 mL of concentrated sulfuric acid with shaking.
-
Cautiously add 100 mL of deionized water in five successive portions, shaking well after each addition.
-
Dilute the clear solution to a final volume of 1000 mL with deionized water.[5]
2. Initial Standardization:
-
Accurately weigh approximately 0.2 g of arsenic trioxide (primary standard) and dissolve it in 25 mL of 8.0% w/v sodium hydroxide (B78521) solution.
-
Add 100 mL of deionized water, 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution (catalyst), and 0.1 mL of ferroin (B110374) sulfate (B86663) solution (indicator).
-
Titrate with the prepared CAN solution until the pink color changes to a pale blue.
-
Calculate the initial molarity of the CAN solution.[5]
3. Stability Study:
-
Divide the standardized CAN solution into several aliquots in tightly sealed, light-protected containers.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At regular intervals (e.g., daily, weekly), remove an aliquot from each temperature condition.
-
Allow the solution to reach room temperature.
-
Record any visual changes, particularly in color.
-
Re-standardize the solution using the procedure described in step 2.
-
Plot the molarity of the CAN solution as a function of time for each temperature to determine the rate of degradation.
Visualizations
Caption: Logical workflow of temperature's effect on CAN solution stability.
References
- 1. fishersci.fi [fishersci.fi]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. carlroth.com [carlroth.com]
- 5. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]
- 6. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 7. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Ammonium Calcium Nitrate and Urea on Crop Yield and Soil Health
In the pursuit of optimizing crop yields, the selection of nitrogen fertilizer is a critical decision for agricultural producers. Among the most widely used nitrogen sources are Ammonium (B1175870) Calcium Nitrate (B79036) (CAN) and Urea (B33335). This guide provides a comprehensive, data-driven comparison of their effects on crop yield, nutrient uptake, and soil properties, tailored for researchers, scientists, and agricultural professionals.
Executive Summary
Ammonium Calcium Nitrate (CAN) and Urea are two of the most common nitrogen fertilizers used globally, each with distinct chemical properties that influence their agronomic effectiveness and environmental impact. CAN provides nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms, offering a readily available source of nitrogen for rapid plant uptake, while also containing calcium which can improve soil structure.[1] It has a neutral effect on soil pH.[1] In contrast, Urea has a higher nitrogen content (46% N) compared to CAN (typically 25-28% N) and is often more cost-effective per unit of nitrogen.[1][2] However, urea nitrogen must be converted to ammonium in the soil before it can be taken up by plants, a process that can lead to nitrogen loss through ammonia (B1221849) volatilization.[1] Additionally, the nitrification of ammonium from urea can lead to soil acidification over time.[2]
Experimental evidence across various crops generally indicates that while urea can produce comparable yields to CAN under optimal conditions, CAN often demonstrates a slight advantage, particularly in certain soil types and climatic conditions. This is often attributed to its lower potential for nitrogen loss and the immediate availability of nitrate.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the effects of CAN and Urea on crop yield, nutrient uptake, and soil properties.
Table 1: Effect of Ammonium Calcium Nitrate vs. Urea on Crop Yield (t/ha)
| Crop | Nitrogen Rate ( kg/ha ) | Ammonium Calcium Nitrate (t/ha) | Urea (t/ha) | Percentage Difference (%) | Reference |
| Winter Wheat | 50 | 5.92 | 5.28 | +12.1% | [3] |
| 100 | 7.22 | 6.71 | +7.6% | [3] | |
| 150 | 7.83 | 7.52 | +4.1% | [3] | |
| 200 | 8.16 | 7.92 | +3.0% | [3] | |
| Maize | 120 | 3.76 | 3.76 | 0% | [4] |
| Potato | 180 | 30.2 | 28.9 | +4.5% | [5] |
Table 2: Influence of Ammonium Calcium Nitrate vs. Urea on Nutrient Uptake
| Crop | Nitrogen Rate ( kg/ha ) | Parameter | Ammonium Calcium Nitrate | Urea | Reference |
| Winter Wheat | 150 | Grain Nitrogen Content (%) | 2.15 | 2.05 | [3] |
| Maize | 120 | Total N Uptake ( kg/ha ) | 88 | 85 | [4] |
| Total P Uptake ( kg/ha ) | 16.5 | 17.5 | [4] | ||
| Total K Uptake ( kg/ha ) | 48.5 | 53.5 | [4] |
Table 3: Impact of Ammonium Calcium Nitrate vs. Urea on Soil Properties
| Crop | Duration of Study | Soil Parameter | Initial Value | After Ammonium Calcium Nitrate | After Urea | Reference |
| Wheat & Rye | 5 years | Soil pH | 6.5 | 6.4 | 6.2 | [6] |
| Maize | 2 years | Soil Organic Matter (%) | 1.2 | 1.3 | 1.25 | [4] |
Experimental Protocols
To ensure the validity and reproducibility of comparative studies between nitrogen fertilizers, a robust experimental design is crucial. The following outlines a typical methodology employed in such research.
A common approach is the Randomized Complete Block Design (RCBD) .[7][8][9] This design helps to minimize the effects of field variability.
Key Components of a Typical Experimental Protocol:
-
Site Selection and Characterization: The experiment should be conducted on a site with uniform soil type. Prior to the experiment, soil samples are collected from the experimental area (typically from 0-30 cm depth) and analyzed for key characteristics including pH, organic carbon, total nitrogen, available phosphorus, and exchangeable potassium.[9]
-
Plot Layout: The experimental area is divided into plots of a specific size (e.g., 20 m²).[7] Each treatment (different fertilizer types and rates) is randomly assigned to plots within each block. A buffer zone is often left between plots to prevent cross-contamination.[7]
-
Treatments: Treatments typically include a control (no nitrogen fertilizer), and several rates of Ammonium Calcium Nitrate and Urea (e.g., 0, 50, 100, 150, 200 kg N/ha).[3]
-
Fertilizer Application: Fertilizers are applied according to the specified rates. The timing and method of application are critical and should be consistent across treatments. For example, nitrogen may be applied in splits, with a portion applied at sowing and the remainder at a specific growth stage like tillering or jointing.[7]
-
Crop Management: All other agronomic practices such as sowing density, irrigation, pest, and weed control are kept uniform across all plots to ensure that any observed differences are due to the fertilizer treatments.
-
Data Collection:
-
Crop Yield: At maturity, a specific area from the center of each plot is harvested to determine the grain yield (t/ha) and biomass.[10]
-
Nutrient Analysis: Plant samples (grain and straw) are collected, dried, and ground for analysis of nitrogen, phosphorus, and potassium content.[4]
-
Soil Analysis: Soil samples are collected from each plot after harvest to analyze for changes in pH, organic matter, and nutrient content.[6]
-
-
Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between the fertilizer treatments.[9]
Visualization of Nitrogen Utilization Pathways
The distinct chemical forms of nitrogen in CAN and Urea lead to different pathways of uptake and assimilation within the plant.
Caption: Nitrogen uptake and assimilation pathways for CAN and Urea.
Experimental Workflow
The logical flow of a comparative fertilizer study is crucial for obtaining reliable results.
Caption: A generalized workflow for a comparative fertilizer trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Urea vs. Calcium Ammonium Nitrate (CAN) for Top Dressing [syfert.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. COMPARATIVE EFFECTIVENESS OF UREA N, POULTRY MANURE AND THEIR COMBINATION IN CHANGING SOIL PROPERTIES AND MAIZE PRODUCTIVITY UNDER RAINFED CONDITIONS IN NORTHEAST PAKISTAN | Experimental Agriculture | Cambridge Core [cambridge.org]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Nitrate, ammonium and urea nitrogen as fertilizers for wheat and rye in a field experiment | Agricultural and Food Science [journal.fi]
- 7. Optimized nitrogen fertilizer application strategies under supplementary irrigation improved winter wheat (Triticum aestivum L.) yield and grain protein yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarbs.com [ijarbs.com]
- 10. mdpi.com [mdpi.com]
- 11. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
A Comparative Guide: Ammonium Calcium Nitrate vs. Ammonium Nitrate and Their Effects on Soil Microbes
For Researchers, Scientists, and Drug Development Professionals
The application of nitrogen-based fertilizers is a cornerstone of modern agriculture, essential for maximizing crop yields. However, the choice of fertilizer can have profound and divergent impacts on the soil microbiome, a critical component of soil health and nutrient cycling. This guide provides an objective comparison of two common nitrogen fertilizers, Ammonium (B1175870) Calcium Nitrate (B79036) (CAN) and Ammonium Nitrate (AN), focusing on their effects on soil microbial communities. The information presented is a synthesis of findings from multiple studies, supported by experimental data and detailed methodologies.
Core Chemical Differences and Impact on Soil pH
Ammonium Calcium Nitrate (CAN) is a composite fertilizer, typically containing around 27% nitrogen. It is formulated by mixing ammonium nitrate with calcium carbonate or dolomite.[1][2] This composition renders CAN a physiologically neutral fertilizer, meaning it has a minimal effect on soil pH.[3] The presence of calcium carbonate provides a buffering capacity against the natural acidification that occurs during the nitrification of ammonium.[1]
Ammonium Nitrate (AN), in contrast, is a simpler compound (NH₄NO₃) with a higher nitrogen content, typically around 34%.[4] When applied to soil, the ammonium (NH₄⁺) component undergoes nitrification, a microbial process that releases hydrogen ions (H⁺), leading to a decrease in soil pH, i.e., soil acidification.[5][6][7] This fundamental difference in their effect on soil pH is a primary driver of their distinct impacts on the soil microbial ecosystem.
Data Presentation: A Comparative Overview
Direct comparative studies providing quantitative data for CAN versus AN in the same experiment are limited. The following tables synthesize data from studies examining the effects of ammonium and nitrate ions, and the known properties of each fertilizer, to provide a comparative overview.
Table 1: Comparison of Fertilizer Effects on Soil Properties and Microbial Biomass
| Parameter | Ammonium Calcium Nitrate (CAN) | Ammonium Nitrate (AN) | Supporting Evidence |
| Impact on Soil pH | Neutral to slightly alkaline effect.[3] | Acidifying effect.[5][6][7] | CAN contains calcium carbonate, which counteracts the acidity produced during nitrification.[1] AN lacks this buffering agent. |
| Total Microbial Biomass (PLFA) | Expected to have a less negative or potentially positive impact compared to AN. | Can lead to a significant decrease in total microbial biomass. | The acidifying effect of AN is a likely driver of reduced microbial biomass.[5] The neutral pH of CAN is expected to mitigate this negative impact.[5] |
| Fungal:Bacterial Ratio | Likely to maintain a balanced ratio. | May favor acid-tolerant fungi over bacteria. | Soil acidification from AN can alter the community structure, potentially selecting for more acid-tolerant fungal species.[5] |
| Microbial Community Diversity | Promotes a more stable and diverse microbial community. | Can lead to a reduction in microbial diversity. | The pH-neutral environment provided by CAN is more conducive to a diverse microbial community.[5] |
Table 2: Effects on Soil Enzyme Activities (Inferred)
| Enzyme Activity | Ammonium Calcium Nitrate (CAN) | Ammonium Nitrate (AN) | Rationale |
| Urease | Moderate and stable activity. | Activity may be inhibited by low pH. | Urease activity is generally optimal in a neutral pH range. The acidification from AN could reduce its efficiency. |
| Phosphatase | Activity is likely maintained or enhanced. | Acidification may alter phosphatase activity, favoring acid phosphatases. | Phosphatase activity is pH-dependent. N-acetylglucosaminidase and phosphatase activities have been positively correlated with both ammonium and nitrate concentrations.[8] |
| Dehydrogenase | Activity is likely to be higher. | Activity may be reduced due to lower microbial biomass and pH stress. | Dehydrogenase activity is considered an indicator of overall microbial activity, which can be negatively impacted by soil acidification. |
Signaling Pathways and Experimental Workflows
The differential effects of CAN and AN on soil microbes can be visualized through their impact on the soil environment and subsequent microbial responses.
Caption: Differential impact of CAN and AN on soil microbes.
Caption: Experimental workflow for comparing fertilizer effects.
Experimental Protocols
Phospholipid Fatty Acid (PLFA) Analysis for Microbial Biomass and Community Structure
This protocol provides a method for quantifying microbial biomass and characterizing the microbial community structure in soil samples.
Materials:
-
Freeze-dried soil samples
-
Phosphate (B84403) buffer, methanol (B129727), chloroform
-
Internal standard (e.g., 19:0 phosphatidylcholine)
-
Large glass test tubes
-
Centrifuge
-
Solid Phase Extraction (SPE) columns
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Lipid Extraction:
-
To 5 g of freeze-dried soil in a large test tube, add 4 ml of phosphate buffer, 10 ml of methanol, and 5 ml of chloroform.[5]
-
Add a known amount of internal standard.[5]
-
Vortex and sonicate the samples, followed by a 3-hour extraction period.[5]
-
Centrifuge the samples and collect the supernatant.[5]
-
Perform a second extraction on the soil pellet with additional chloroform, vortex, and centrifuge.[5]
-
Combine the supernatants.[5]
-
-
Fractionation:
-
The combined supernatant is passed through an SPE column to separate neutral lipids, glycolipids, and phospholipids (B1166683).
-
Condition the SPE column with acetone (B3395972) and chloroform.[5]
-
Load the sample onto the column.[5]
-
Elute the different lipid fractions using appropriate solvents (chloroform for neutral lipids, acetone for glycolipids, and methanol for phospholipids).
-
-
Methylation:
-
The phospholipid fraction is dried down and then subjected to mild alkaline methanolysis to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
Add methanolic KOH to the dried phospholipids and incubate at 60°C.[5]
-
Neutralize the reaction with acetic acid and extract the FAMEs with hexane.[5]
-
-
Analysis:
-
Analyze the FAMEs using a GC-MS system.[3]
-
Identify and quantify individual FAMEs by comparing retention times and mass spectra to known standards.[3]
-
The total amount of PLFA is used as a measure of microbial biomass. Different FAMEs are biomarkers for specific microbial groups (e.g., bacteria, fungi, actinomycetes).
-
Soil Enzyme Assays
These protocols measure the potential activity of key soil enzymes involved in nutrient cycling.
Materials:
-
Soil samples
-
Borate (B1201080) buffer
-
Urea (B33335) solution (substrate)
-
Potassium chloride solution
-
Spectrophotometer
Procedure:
-
Incubate 5 g of soil with 2.5 mL of urea solution and 20 mL of borate buffer for 2 hours at 37°C.[9] A control without urea is also prepared.[9]
-
Stop the reaction by adding 30 mL of potassium chloride solution.[9]
-
Shake the samples and filter the soil suspension.[9]
-
Determine the amount of ammonium released by colorimetric analysis using a spectrophotometer at a wavelength of 690 nm.[10]
Materials:
-
Soil samples
-
Toluene
-
Modified universal buffer (MUB)
-
p-Nitrophenyl phosphate (PNPP) solution (substrate)
-
Calcium chloride solution
-
Sodium hydroxide (B78521) solution
-
Spectrophotometer
Procedure:
-
To 1 g of soil, add 0.25 mL of toluene, 4 mL of MUB (pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase), and 1 mL of PNPP solution.[9]
-
Incubate for 1 hour at 37°C.[9]
-
Stop the reaction by adding 1 mL of calcium chloride solution and 4 mL of sodium hydroxide solution.[9]
-
Filter the suspension and measure the absorbance of the filtrate at 405-420 nm to quantify the released p-nitrophenol.[9][11]
Materials:
-
Soil samples
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (substrate)
-
Methanol or Ethanol
-
Spectrophotometer
Procedure:
-
Incubate a known amount of soil with a TTC solution in the dark.
-
Dehydrogenase activity reduces the colorless TTC to the red-colored triphenyl formazan (B1609692) (TPF).
-
Extract the TPF from the soil using methanol or ethanol.
-
Measure the intensity of the red color using a spectrophotometer at a wavelength of 485 nm.[12]
Conclusion
The choice between Ammonium Calcium Nitrate and Ammonium Nitrate has significant implications for soil microbial health. CAN, with its neutral effect on soil pH and the added benefit of calcium, generally fosters a more stable and diverse microbial community.[1][3][5] This can lead to improved nutrient cycling and overall soil health. In contrast, the acidifying nature of Ammonium Nitrate can create a more stressful environment for many soil microorganisms, potentially leading to a decrease in microbial biomass and diversity.[5]
For researchers and scientists, understanding these differential impacts is crucial for designing sustainable agricultural practices and for the development of novel soil management strategies. When selecting a nitrogen fertilizer, it is imperative to consider not only the immediate nutrient needs of the crop but also the long-term consequences for the soil microbiome. Future research should focus on direct comparative studies to provide more precise quantitative data on the effects of these two important fertilizers.
References
- 1. microbe.com [microbe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Nitrogen Addition on Soil Microbial Functional Gene Abundance and Community Diversity in Permafrost Peatland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid Fatty Acid (PLFA) Analysis | Ohio University [ohio.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Frontiers | Mineral vs. Organic Amendments: Microbial Community Structure, Activity and Abundance of Agriculturally Relevant Microbes Are Driven by Long-Term Fertilization Strategies [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. msss.com.my [msss.com.my]
- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 12. swr.agriculturejournals.cz [swr.agriculturejournals.cz]
A Comparative Guide to the Calcium Delivery Efficacy of Ammonium Calcium Nitrate vs. Calcium Chloride
For researchers, scientists, and drug development professionals, the effective delivery of calcium into cells is a critical aspect of various experimental models and therapeutic strategies. Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from gene transcription and proliferation to apoptosis. The choice of calcium salt can significantly influence the dynamics and efficiency of intracellular calcium elevation. This guide provides an objective comparison of two calcium sources, Ammonium (B1175870) Calcium Nitrate (B79036) and Calcium Chloride, offering a theoretical framework, detailed experimental protocols, and data presentation templates to aid in the selection and application of these compounds.
Theoretical Framework for Calcium Delivery
The efficacy of a calcium salt in delivering Ca²⁺ to the intracellular environment is governed by its chemical properties and its interaction with the complex machinery of the cell membrane and associated signaling pathways.
Calcium Chloride (CaCl₂)
Calcium chloride is a simple, water-soluble salt that is widely used to induce artificial competence in bacteria and to increase membrane permeability in eukaryotic cells.[1][2] Its mechanism of action is primarily physical and electrochemical:
-
Membrane Permeabilization: The divalent Ca²⁺ cations interact with the negatively charged phosphate (B84403) groups of the cell membrane's phospholipids.[1] This interaction is thought to neutralize surface charges and disrupt the local membrane structure, leading to a transient increase in permeability that allows Ca²⁺ and other molecules to enter the cell.[1][3]
-
Direct Extracellular Source: As a readily dissociating salt, it provides a high concentration of free Ca²⁺ ions in the extracellular medium, creating a steep electrochemical gradient that drives calcium influx through existing ion channels, such as voltage-gated calcium channels (VDCCs) and store-operated calcium channels.
Ammonium Calcium Nitrate (5Ca(NO₃)₂·NH₄NO₃·10H₂O)
Ammonium Calcium Nitrate is a double salt that provides a more complex ionic environment. Its effect on calcium delivery is likely multifactorial, involving not only the direct provision of Ca²⁺ but also the modulatory effects of its constituent ions, ammonium (NH₄⁺) and nitrate (NO₃⁻).
-
Ammonium-Mediated pH Modulation: Ammonium ions can influence intracellular pH (pHi), which in turn modulates calcium channel activity.[4][5] Mammalian cells transport ammonium via specific transporters (e.g., Rh glycoproteins) as either NH₄⁺ or neutral NH₃.[6][7][8]
-
The influx of NH₃ can lead to intracellular alkalinization.[7] Studies have shown that intracellular alkalinization potentiates Ca²⁺ currents through N-type and other voltage-dependent calcium channels.[4][9]
-
Conversely, transport of NH₄⁺ can cause intracellular acidification, which has been shown to inhibit calcium currents.[9][10]
-
-
Nitrate-Induced Calcium Signaling: While extensively studied in plants, the direct role of nitrate in mammalian cell signaling is an emerging area. In plant cells, nitrate acts as a signaling molecule that, upon recognition by transceptors like NRT1.1, triggers a rapid and transient increase in cytosolic Ca²⁺.[11][12][13] This suggests a potential, though not yet fully characterized, mechanism in mammalian cells where nitrate could directly stimulate calcium channels or induce Ca²⁺ release from intracellular stores like the endoplasmic reticulum.
Proposed Experimental Workflow
To empirically determine the calcium delivery efficacy of each compound, a systematic experimental approach is required. The following workflow provides a logical sequence of experiments.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol describes a ratiometric fluorescence method to measure changes in intracellular calcium concentration in adherent cells.[11][14]
Materials:
-
Adherent cell line of choice
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Calcium Chloride (CaCl₂) stock solution
-
Ammonium Calcium Nitrate (CAN) stock solution
-
Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed adherent cells onto a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically for the specific cell type.[14]
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the plate in the fluorescence reader pre-warmed to 37°C.
-
Measure the baseline fluorescence for several cycles, alternating excitation between 340 nm and 380 nm, with emission collected at ~510 nm.[14]
-
Using an automated injector if available, add the prepared calcium chloride or ammonium calcium nitrate solutions to the wells to achieve the desired final concentration.
-
Continue to record the fluorescence at 340/380 nm excitation for a defined period (e.g., 5-10 minutes) to capture the full dynamic range of the calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
-
The ratio is directly proportional to the intracellular calcium concentration.[14]
-
Normalize the data by dividing each ratio value by the average baseline ratio before stimulation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and can be used to assess the cytotoxicity of the calcium compounds.
Procedure (abbreviated):
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of CaCl₂ and Ammonium Calcium Nitrate for a relevant time period (e.g., 24 hours). Include an untreated control.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at ~570 nm using a microplate reader.
-
Express viability as a percentage relative to the untreated control cells.
Data Presentation
Quantitative data from the described experiments should be summarized in a structured table to facilitate a clear and direct comparison.
| Parameter | Calcium Chloride (CaCl₂) | Ammonium Calcium Nitrate (CAN) |
| Calcium Dynamics | ||
| Basal [Ca²⁺]i (Normalized Ratio) | e.g., 1.0 ± 0.05 | e.g., 1.0 ± 0.06 |
| Peak [Ca²⁺]i (Normalized Ratio) | ||
| Time to Peak (seconds) | ||
| Duration of Response (seconds) | ||
| Cytotoxicity | ||
| EC₅₀ (Effective Concentration, 50%) | ||
| CC₅₀ (Cytotoxic Concentration, 50%) | ||
| Cell Viability at X concentration (%) |
Note: This table is a template for researchers to input their own experimental data.
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the hypothetical mechanisms of action for each compound.
Conclusion and Recommendations
The choice between ammonium calcium nitrate and calcium chloride for calcium delivery is not straightforward and depends heavily on the experimental context.
-
Calcium Chloride offers a direct, potent, and mechanistically simpler method for increasing intracellular calcium. Its ability to transiently permeabilize the cell membrane can be advantageous for co-delivery of other molecules. However, this same property may lead to higher cytotoxicity and less physiological relevance, as it bypasses regulated channel-mediated entry.
-
Ammonium Calcium Nitrate presents a more complex but potentially more nuanced method of calcium delivery. The modulatory effects of ammonium and nitrate ions could lead to a more controlled and sustained calcium response by acting on specific cellular transport and signaling systems. The impact on intracellular pH is a critical factor that could either enhance or inhibit calcium influx, depending on the dominant ammonium transport mechanism in the chosen cell type.[4][10] The potential for nitrate to activate specific signaling cascades is an intriguing possibility that warrants further investigation.[11]
Recommendations for Researchers:
-
Define Experimental Goals: If the goal is a rapid, high-amplitude calcium spike and potential co-delivery of other agents, calcium chloride may be suitable. If a more physiologically modulated calcium response is desired, ammonium calcium nitrate is a compelling alternative to investigate.
-
Characterize Your System: The response to ammonium calcium nitrate will likely be cell-type specific due to differential expression of ion transporters. It is crucial to perform dose-response curves and viability assays for both compounds in your specific cell line.
-
Control for Confounding Factors: When using ammonium calcium nitrate, it is advisable to concurrently measure intracellular pH to correlate changes in calcium influx with changes in pHi. Control experiments using ammonium chloride or sodium nitrate can help dissect the individual contributions of the ammonium and nitrate ions.
This guide provides the foundational knowledge and experimental framework to empower researchers to make an informed, data-driven decision on the optimal calcium delivery agent for their specific scientific inquiries.
References
- 1. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re: How does calcium chloride affect the permeability of cell membranes? [madsci.org]
- 3. Study on the mechanism of exogenous CaCl2 regulating cell growth and development to alleviate salt tolerance of alfalfa (Medicago sativa) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of intracellular pH on depolarization-evoked calcium influx in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of intracellular pH on calcium currents and intracellular calcium ions in the smooth muscle of rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. rupress.org [rupress.org]
- 8. Molecular Mechanisms of Renal Ammonia Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of N-type Ca2+ channels by intracellular pH in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Calcium Ion Is a Second Messenger in the Nitrate Signaling Pathway of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Eukaryotic nitrate and nitrite transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nitrogen Uptake Efficiency of Calcium Ammonium Nitrate (CAN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitrogen uptake efficiency of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) against other common nitrogen fertilizers, including Urea (B33335), Ammonium Nitrate (AN), and Ammonium Sulfate (AS). The information presented is supported by experimental data to aid in the selection of the most appropriate nitrogen source for research and agricultural applications.
Executive Summary
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer known for its dual nitrogen content (ammonium and nitrate) and its neutral effect on soil pH.[1] These characteristics contribute to its high nitrogen uptake efficiency compared to other fertilizers, particularly urea. The readily available nitrate in CAN allows for rapid absorption by plants, while the ammonium component provides a more sustained release of nitrogen.[2] In contrast, urea requires enzymatic conversion in the soil before it can be taken up by plants, a process that can lead to significant nitrogen loss through ammonia (B1221849) volatilization.[3] While Ammonium Nitrate (AN) offers similar nitrogen forms to CAN, its use is often restricted due to safety concerns.[4] Ammonium Sulfate (AS) is another common nitrogen source, but its long-term use can lead to soil acidification.[5]
Experimental evidence, often utilizing ¹⁵N isotopic tracer studies, consistently demonstrates that the nitrogen recovery from fertilizers containing nitrate, such as CAN and AN, is often higher than that from urea.[6] This guide will delve into the quantitative data from these studies, outline the experimental protocols used to determine nitrogen uptake efficiency, and visualize the key physiological pathways involved.
Data Presentation: Comparative Nitrogen Fertilizer Performance
The following tables summarize quantitative data from various studies comparing the performance of CAN and other nitrogen fertilizers.
Table 1: Nitrogen Uptake Efficiency and Recovery
| Fertilizer | Crop | Apparent N Recovery (%) | Nitrogen Uptake Efficiency (%) | Study |
| Ammonium Nitrate (in CAN) | Perennial Ryegrass | 95% | - | [6] |
| Urea | Perennial Ryegrass | 60% | - | [6] |
| Ammonium Nitrate | Wheat | - | Higher than Urea | [7] |
| Urea | Wheat | - | Lower than Ammonium Nitrate | [7] |
| Ammonium Nitrate + Dolomite (similar to CAN) | Corn | 134% (Apparent Fertilizer N Recovery) | 87 kg corn/kg N (Agronomic Efficiency) | [6] |
| Urea | Corn | 114% (Apparent Fertilizer N Recovery) | 65 kg corn/kg N (Agronomic Efficiency) | [6] |
| Ammonium Sulfate | Wheat | - | Higher N absorption than Urea | [8] |
| Urea | Wheat | - | Lower N absorption than Ammonium Sulfate | [8] |
Note: Apparent Nitrogen Recovery and Nitrogen Uptake Efficiency are calculated differently and represent different aspects of nitrogen utilization by the crop.
Table 2: Impact on Crop Yield and Quality
| Fertilizer | Crop | Yield Increase vs. Urea | Protein Content Increase vs. Urea | Study |
| Ammonium Nitrate | Wheat | 3.1-5.1 q/ha | 0.36-0.56% | [7] |
| Urea + Ammonium Sulfate | Maize | 10.5% (in 2018) | - | [9][10] |
| Urea Cocrystal (CaSO₄·4urea) | Maize | 23.07% (in 2019) | - | [9][10] |
Table 3: Nitrogen Loss through Ammonia Volatilization
| Fertilizer | Ammonia Volatilization (% of applied N) | Study |
| Urea | Can exceed 40% | [8] |
| Ammonium Sulfate | Resists N loss through ammonia volatilization | [8] |
| CAN | Lower volatilization risk than Urea | [11] |
Experimental Protocols
The determination of nitrogen uptake efficiency in comparative fertilizer studies relies on robust experimental designs and analytical techniques. The following outlines a typical protocol for such an experiment.
¹⁵N Isotopic Tracer Studies
The use of stable isotopes, particularly ¹⁵N, is the most accurate method for tracing the fate of fertilizer-derived nitrogen in the soil-plant system.
1. Experimental Design:
-
Plot Setup: Field trials are typically established using a randomized complete block design with multiple replications for each fertilizer treatment (e.g., CAN, Urea, Ammonium Sulfate, and a zero-N control).
-
Fertilizer Application: Fertilizers, including a ¹⁵N-labeled version of each type, are applied at agronomically relevant rates. The timing and method of application (e.g., broadcast, incorporated) are standardized across treatments.
2. Sampling:
-
Plant Sampling: Above-ground biomass (shoots, leaves, and grain) and roots are collected at key growth stages and at final harvest.
-
Soil Sampling: Soil cores are taken from different depths to analyze for residual ¹⁵N.
3. Sample Analysis:
-
Sample Preparation: Plant and soil samples are dried, weighed, and finely ground.
-
Isotope Ratio Mass Spectrometry (IRMS): The total nitrogen content and the ¹⁵N abundance in the samples are determined using an elemental analyzer coupled with an IRMS.[1]
4. Calculation of Nitrogen Use Efficiency (NUE):
-
Nitrogen Derived from Fertilizer (Ndff): The percentage of nitrogen in the plant that originated from the applied fertilizer is calculated using the isotopic data.
-
Fertilizer Nitrogen Recovery (%): This is calculated as the total amount of ¹⁵N recovered in the plant biomass as a percentage of the total ¹⁵N applied. The formula for Percent Fertilizer Recovery (PFR) using the isotopic method is: PFR = ((NF) x (C-B)/D) / R Where:
-
NF = total N uptake in plants from N fertilized plots
-
B = atom % ¹⁵N of plant tissue from N fertilized plots
-
C = atom % ¹⁵N of plant tissue from unfertilized plots
-
D = atom % ¹⁵N in the applied N fertilizer
-
R = rate of applied ¹⁵N-labeled fertilizer
-
Quantification of Ammonia Volatilization
A common method for measuring ammonia volatilization, a significant loss pathway for urea, is the use of a closed-dynamic chamber system.[3] This involves placing a sealed chamber over the soil surface after fertilizer application and trapping the volatilized ammonia in an acid solution for subsequent quantification.
Mandatory Visualization
Signaling Pathways for Nitrogen Uptake and Assimilation
The different forms of nitrogen in CAN (nitrate and ammonium) are taken up and assimilated by plants through distinct pathways, which can influence overall nitrogen use efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Field experiments comparing ammonium sulphate, ammonium nitrate, calcium nitrate and urea combine-drilled with spring barley | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Urea vs. Calcium Ammonium Nitrate (CAN) for Top Dressing - Cropnuts [cropnuts.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Purity of Ammonium Calcium Nitrate
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. Ammonium (B1175870) calcium nitrate (B79036) (CAN), a double salt or mixture of ammonium nitrate and calcium nitrate, is a widely used compound, notably as a nitrogen source in various research applications.[1] This guide provides a comprehensive comparison of analytical methods to validate the purity of CAN for research use, presenting experimental data and detailed protocols. It also offers a comparative look at alternative nitrogen sources.
Comparative Analysis of Purity Validation Methods
The purity of a given batch of Calcium Ammonium Nitrate can be ascertained through a series of quantitative analyses targeting its primary components: calcium (Ca²⁺), nitrate (NO₃⁻), and ammonium (NH₄⁺). The choice of method depends on the required accuracy, precision, and available instrumentation.
| Component | Analytical Method | Principle | Advantages | Considerations |
| Calcium (Ca²⁺) | Complexometric EDTA Titration | EDTA forms a stable complex with Ca²⁺. The endpoint is detected with an indicator. | Cost-effective, well-established, high precision. | Requires careful standardization of EDTA solution.[2] |
| Flame Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a flame. | High sensitivity and specificity for calcium. | Requires specialized instrumentation.[3] | |
| Nitrate (NO₃⁻) | Ion Chromatography (IC) | Separates anions based on their affinity for an ion-exchange resin, followed by conductivity detection. | High precision and can quantify multiple anions simultaneously.[2][4] | Requires an ion chromatograph and specific columns.[2] |
| Spectrophotometry (e.g., Cadmium Reduction) | Nitrate is reduced to nitrite, which then reacts with a colorimetric reagent. | Widely accessible instrumentation. | Potential for interference from other ions. | |
| Ammonium (NH₄⁺) / Total Nitrogen | Kjeldahl Method | The sample is digested to convert nitrogen to ammonium sulfate (B86663), which is then distilled and titrated. | A classic and accurate method for total nitrogen determination.[2] | Time-consuming and requires the use of corrosive reagents. |
| Photometric Determination (DMP Method) | Nitrogen content is determined colorimetrically using dimethyl phenol (B47542) (DMP) after digestion.[5] | An alternative to the Kjeldahl method. | Requires specific reagents and a spectrophotometer. | |
| Overall Purity & Structure | Spectroscopic Methods (FTIR, Raman, NMR) | Provide a molecular fingerprint based on vibrational modes and nuclear magnetic resonance.[1] | Non-destructive, provides structural information, and can identify impurities.[1] | Primarily qualitative or semi-quantitative without extensive calibration. |
Experimental Data: A Comparative Purity Validation
The following table presents plausible experimental data from the validation of a commercial Calcium Ammonium Nitrate sample against its theoretical composition. The theoretical values are calculated for the double salt 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[2]
| Component | Theoretical % (w/w) * | Analytical Method | Experimental Result % (w/w) | Purity against Theoretical |
| Calcium (Ca²⁺) | 18.54% | Complexometric EDTA Titration | 18.21 ± 0.09% | 98.22% |
| Nitrate (NO₃⁻) | 67.55% | Ion Chromatography | 66.98 ± 0.25% | 99.16% |
| Ammonium (NH₄⁺) | 1.67% | Kjeldahl (by difference)** | 1.61 ± 0.05% | 96.41% |
| Total Nitrogen | 15.50% | Kjeldahl Method | 15.25 ± 0.11% | 98.39% |
-
Theoretical values calculated for the pure double salt 5Ca(NO₃)₂·NH₄NO₃·10H₂O.[2] ** Ammonium nitrogen can be calculated by subtracting nitrate nitrogen from total nitrogen.[2]
Comparison with Alternative Nitrogen Sources
In a research context, several alternatives to CAN can be considered, each with distinct properties.
| Compound | Key Characteristics | Primary Use in Research | Considerations |
| Ammonium Nitrate | High nitrogen content, available in high-purity grades.[6] | A primary source of nitrogen in many chemical and biological applications. | Can be explosive under certain conditions and its purchase is often restricted.[7][8] |
| Potassium Nitrate | Provides both potassium and nitrogen.[9] | A common component in nutrient solutions and cell culture media. | The presence of potassium may not be desirable in all experimental setups.[9] |
| Urea | High nitrogen content and cost-effective.[5] | A source of nitrogen in agricultural and biological studies. | Can be susceptible to nitrogen loss through ammonia (B1221849) volatilization.[5] |
| Ammonium Sulfate | Provides both ammonium and sulfate ions. | Used in protein precipitation and as a nitrogen source. | Can be acidifying.[10] |
Experimental Protocols
Complexometric EDTA Titration for Calcium Determination
Objective: To quantify the calcium content in a CAN sample.
Reagents:
-
0.01 M EDTA solution, standardized against primary standard Calcium Carbonate (CaCO₃).[2]
-
Ammonia-Ammonium Chloride Buffer (pH 10).[2]
-
Eriochrome Black T or Calmagite indicator.[2]
-
8 M NaOH solution.[2]
-
Primary Standard: Calcium Carbonate (CaCO₃), dried at 110°C.[2]
Procedure:
-
Standardization of EDTA Solution: Accurately weigh ~0.25 g of primary standard CaCO₃, dissolve it in a minimal amount of 1 M HCl, and dilute to 250 mL in a volumetric flask.[2] Pipette a 25.00 mL aliquot of this standard solution, add the buffer and indicator, and titrate with the EDTA solution to the endpoint.[2]
-
Analysis of CAN Sample: Accurately weigh ~0.5 g of the dried CAN sample, dissolve in 100 mL of deionized water. Pipette a 25.00 mL aliquot into an Erlenmeyer flask.[2]
-
Add the buffer and indicator, and titrate with the standardized EDTA solution until the color changes from wine red to blue.[2]
-
Calculation: Use the titration volume and the standardized EDTA molarity to calculate the percentage by weight (% w/w) of calcium in the CAN sample.[2]
Ion Chromatography for Nitrate Determination
Objective: To quantify the nitrate content in a CAN sample.
Instrumentation & Reagents:
-
Ion Chromatograph with a suppressed conductivity detector.[2]
-
Anion-exchange column.[2]
-
Eluent: 30-40 mM Potassium Hydroxide (B78521) (KOH).[2]
-
Primary Standard: Potassium Nitrate (KNO₃), dried at 105°C.[2]
Procedure:
-
Calibration: Prepare a series of nitrate standard solutions (e.g., 1, 5, 10, 25, 50 ppm) from the dried KNO₃ primary standard. Inject the standards to generate a calibration curve. The correlation coefficient (R²) should be > 0.999.[2]
-
Sample Preparation: Prepare a stock solution of the CAN sample (e.g., 1 g in 1 L deionized water). Dilute the stock solution to bring the expected nitrate concentration within the calibration range. Filter the diluted sample.[2]
-
Analysis: Inject the prepared CAN sample into the IC system.[2]
-
Calculation: Determine the nitrate concentration from the calibration curve and calculate the % w/w of nitrate in the CAN sample.
Kjeldahl Method for Total Nitrogen Determination
Objective: To quantify the total nitrogen content in a CAN sample.
Procedure:
-
Digestion: Accurately weigh the CAN sample and place it in a Kjeldahl flask with a catalyst (e.g., selenium or copper sulfate) and concentrated sulfuric acid. Heat the mixture to digest the sample, converting all nitrogen to ammonium sulfate.
-
Distillation: After cooling, add excess sodium hydroxide to the digested sample to liberate ammonia. Distill the ammonia into a known volume of standard acid (e.g., boric acid or sulfuric acid).
-
Titration: Titrate the excess acid in the receiving flask with a standard base (e.g., sodium hydroxide) to determine the amount of ammonia that was distilled.
-
Calculation: The amount of ammonia is proportional to the total nitrogen content in the sample. Calculate the % w/w of total nitrogen.[2]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of ammonium calcium nitrate and the relationship between its components.
Caption: Workflow for CAN Purity Validation.
Caption: Components of Ammonium Calcium Nitrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. High‑Purity Ammonium Nitrate for Labs & Pharma: Quality, Storage, Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. What are the alternatives to calcium nitrate? - Blog [novaoildrilling.com]
- 10. Calcium Nitrate Alternatives In Hydroponic & Fertigation Systems - Cropnuts [cropnuts.com]
The Acid Test: A Comparative Analysis of Soil pH Changes Induced by CAN and Ammonium Sulfate Fertilizers
For researchers and agricultural scientists, the choice of nitrogen fertilizer extends beyond simple nutrient provision; it carries significant implications for soil chemistry, particularly pH. This guide offers a detailed comparative analysis of two common nitrogen sources, Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) and Ammonium Sulfate (B86663), focusing on their distinct effects on soil acidity. The information presented is synthesized from multiple experimental studies to provide a comprehensive overview for informed decision-making in research and field applications.
This guide will delve into the chemical mechanisms by which these fertilizers alter soil pH, present comparative data from scientific studies, and provide detailed experimental protocols for context.
Unraveling the Chemical Reactions: Why the Difference in Soil pH Impact?
The differing effects of CAN and ammonium sulfate on soil pH are rooted in their chemical composition and the subsequent microbial processes that occur in the soil.
Ammonium Sulfate: The Acidifying Agent
Ammonium sulfate ((NH₄)₂SO₄) delivers nitrogen in the ammonium (NH₄⁺) form. Soil microbes, specifically nitrifying bacteria, convert this ammonium into nitrate (NO₃⁻) in a two-step process known as nitrification. This biological oxidation releases hydrogen ions (H⁺) into the soil solution, leading to a decrease in soil pH (increased acidity). The simplified overall reaction is:
(NH₄)₂SO₄ + 4O₂ → 2HNO₃ + H₂SO₄ + 2H₂O (followed by dissociation of the acids)
For every two molecules of ammonium oxidized, four hydrogen ions are released, making ammonium sulfate a potent acidifying fertilizer.[1][2][3] Long-term or heavy application of ammonium sulfate can significantly lower soil pH, which can be beneficial for acid-loving plants or in alkaline soils but detrimental to crops that prefer neutral or alkaline conditions.[4][5]
Calcium Ammonium Nitrate (CAN): A More Neutral Approach
Calcium Ammonium Nitrate is a compound fertilizer typically containing ammonium nitrate (NH₄NO₃) and calcium carbonate (CaCO₃). It provides nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms. While the nitrification of the ammonium portion does produce acidity, the presence of calcium carbonate acts as a liming agent, neutralizing a significant portion of the generated H⁺ ions.[6]
The ammonium component undergoes nitrification, similar to ammonium sulfate: NH₄⁺ + 2O₂ → NO₃⁻ + 2H⁺ + H₂O
However, the calcium carbonate reacts with the hydrogen ions, buffering the soil pH: CaCO₃ + 2H⁺ → Ca²⁺ + H₂O + CO₂
This buffering action results in CAN having a neutral to slightly acidifying effect on soil pH, making it a suitable nitrogen source for a wider range of soil types and crops without the risk of significant acidification.
Comparative Experimental Data: A Quantitative Look at Soil pH Changes
Direct comparative studies providing a side-by-side analysis of CAN and ammonium sulfate on soil pH under identical conditions are limited in publicly available literature. However, by synthesizing data from studies comparing these fertilizers with other nitrogen sources, a clear trend emerges.
The following table summarizes findings from various studies, illustrating the more pronounced acidifying effect of ammonium sulfate compared to fertilizers with a nitrate component, which is a key constituent of CAN.
| Fertilizer | Initial Soil pH | Final Soil pH | Application Rate | Soil Type | Duration of Study | Reference |
| Ammonium Sulfate | 5.8 | 5.2 | 210 kg N/ha | Inceptisol (sandy clay loam) | 3 years | Fageria et al. (2010)[4][7][8] |
| Ammonium Nitrate | 6.5 | 6.2 | 67 kg N/ha | Gray Luvisol | 3 years | Malhi et al. (1988)[2] |
| Urea | 5.7 | 5.5 | 200 kg N/ha | Inceptisol (sandy clay loam) | 3 years | Fageria et al. (2010)[4][7][8] |
| Control (No N) | 5.8 | 5.8 | 0 kg N/ha | Inceptisol (sandy clay loam) | 3 years | Fageria et al. (2010)[4][7][8] |
Note: This table is a synthesis of data from different studies and should be interpreted with consideration for the varying experimental conditions.
A study by Chien et al. (2008) directly compared the acidifying effects of ammonium sulfate, ammonium nitrate, and urea. Their findings consistently showed that ammonium sulfate had the most significant acidifying effect, followed by ammonium nitrate and then urea.[1][2][3] Given that CAN contains ammonium nitrate and a neutralizing agent, its impact on soil pH would be even less than that of ammonium nitrate alone.
Experimental Protocols: Understanding the Research Behind the Data
To provide a clear understanding of how the comparative data is generated, the following is a generalized experimental protocol based on common methodologies used in soil science research to assess the impact of fertilizers on soil pH.
Objective: To determine and compare the effects of Calcium Ammonium Nitrate (CAN) and ammonium sulfate application on soil pH over a specified period.
Materials:
-
Test plots with a homogenous soil type.
-
Calcium Ammonium Nitrate (CAN) fertilizer.
-
Ammonium sulfate fertilizer.
-
Control plots (no nitrogen fertilizer application).
-
Soil sampling equipment (augers, sample bags).
-
pH meter and calibration buffers.
-
Deionized water.
-
Standard laboratory glassware.
Procedure:
-
Site Selection and Plot Establishment: Select a field with uniform soil characteristics. Divide the area into individual plots of a standardized size (e.g., 5m x 5m) for each treatment and replicate. A randomized complete block design is typically used to minimize the effects of soil variability.
-
Baseline Soil Sampling: Before fertilizer application, collect composite soil samples from the topsoil (e.g., 0-15 cm depth) of each plot. Analyze the initial soil pH, nutrient status, and other relevant soil properties.
-
Fertilizer Application: Apply the CAN and ammonium sulfate fertilizers to their respective plots at predetermined rates based on the research objectives (e.g., equivalent nitrogen application rates). The control plots receive no nitrogen fertilizer. The application method (e.g., broadcast, banded) should be consistent across all treatments.
-
Crop Management: If the experiment is conducted under cropped conditions, manage all plots uniformly in terms of irrigation, pest control, and other agronomic practices to ensure that the only variable is the type of nitrogen fertilizer.
-
Periodic Soil Sampling: Collect soil samples from each plot at regular intervals throughout the study period (e.g., monthly, seasonally, or annually).
-
Soil pH Measurement: For each soil sample, prepare a soil-water suspension (e.g., 1:2.5 soil-to-water ratio). Allow the suspension to equilibrate and then measure the pH using a calibrated pH meter.
-
Data Analysis: Statistically analyze the soil pH data to determine the significance of the differences between the fertilizer treatments and the control over time.
Visualizing the Pathways: From Fertilizer to pH Change
The following diagrams, created using Graphviz (DOT language), illustrate the key chemical and biological pathways that lead to changes in soil pH following the application of ammonium sulfate and CAN.
Caption: Chemical pathways of soil pH change after fertilizer application.
Conclusion: Tailoring Fertilizer Choice to Soil Management Goals
The evidence from numerous studies unequivocally demonstrates that ammonium sulfate has a significantly greater potential to acidify soil compared to Calcium Ammonium Nitrate. The choice between these two nitrogen fertilizers should, therefore, be a strategic one, guided by the specific soil management objectives and crop requirements.
For scenarios where soil acidification is desired, such as in alkaline soils or for acid-loving crops, ammonium sulfate can be an effective tool. Conversely, for maintaining a neutral to slightly acidic soil pH and avoiding the need for frequent liming, Calcium Ammonium Nitrate presents a more suitable option. Researchers and agricultural professionals must consider these fundamental differences to optimize nutrient management strategies and ensure long-term soil health and productivity.
References
A Comparative Guide to Nitrogen Leaching from Calcium Ammonium Nitrate (CAN) and Urea Fertilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of two common nitrogen-based fertilizers, Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) and urea (B33335), on nitrogen leaching in soil. Understanding the environmental fate of these compounds is crucial for developing sustainable agricultural practices and for professionals in fields where environmental science intersects with chemical and biological research. This document presents quantitative data from comparative studies, detailed experimental protocols for assessing nitrogen leaching, and visualizations of the key processes involved.
Introduction to CAN and Urea
Calcium Ammonium Nitrate (CAN) is a granular fertilizer that contains nitrogen in both the nitrate (NO₃⁻) and ammonium (NH₄⁺) forms. The nitrate portion is immediately available for plant uptake but is also highly mobile in the soil and susceptible to leaching. The ammonium portion is less mobile as it can be adsorbed to soil colloids, providing a more gradual release of nitrogen as it undergoes nitrification.
Urea [(NH₂)₂CO] is an organic nitrogen compound that must first be converted to ammonium (NH₄⁺) through a process called hydrolysis, catalyzed by the urease enzyme in the soil. The resulting ammonium is then converted to nitrate (NO₃⁻) through nitrification. This multi-step conversion process means that the nitrogen from urea is released more slowly than the nitrate component of CAN, which can influence its leaching potential.
Quantitative Data on Nitrogen Leaching
Direct comparative studies on nitrogen leaching from CAN and urea under identical conditions are limited in publicly available literature. However, studies comparing ammonium nitrate (a primary component of CAN) and urea provide valuable insights into their relative leaching potential. The following table summarizes data from a study that estimated cumulative nitrate leaching from these two fertilizer types over three years in a pasture soil.
| Fertilizer Treatment | Cumulative Nitrate Leached (kg NO₃⁻-N/ha) - Year 1 | Cumulative Nitrate Leached (kg NO₃⁻-N/ha) - Year 2 | Cumulative Nitrate Leached (kg NO₃⁻-N/ha) - Year 3 |
| Ammonium Nitrate | ~45 | ~35 | ~18 |
| Urea | ~30 | ~25 | ~12 |
| Control (No Fertilizer) | ~10 | ~8 | ~5 |
Data adapted from a study on nitrate leaching from temperate perennial pastures. The values are estimations based on the graphical data presented in the study.
Experimental Protocols
To assess the nitrogen leaching potential of CAN and urea, a common method is the use of soil column experiments. This controlled laboratory setup allows for the precise measurement of nutrient loss under simulated environmental conditions.
Generalized Protocol for a Soil Column Leaching Experiment
1. Soil Collection and Preparation:
-
Collect a sufficient quantity of soil from a relevant agricultural field.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties such as texture (sand, silt, clay content), pH, organic matter content, and initial nutrient levels (nitrate and ammonium).
2. Soil Column Setup:
-
Use cylindrical columns, typically made of PVC or glass, with a diameter of 10-15 cm and a height of 30-40 cm.
-
Place a layer of glass wool or a fine mesh at the bottom of each column to prevent soil loss while allowing leachate to pass through.
-
Pack the sieved soil into the columns to a uniform bulk density, representative of field conditions.
-
Pre-condition the soil columns by slowly saturating them with a background solution (e.g., 0.01 M CaCl₂) from the bottom to displace air and then allowing them to drain freely.
3. Fertilizer Application:
-
Divide the soil columns into treatment groups (e.g., Control, CAN, Urea). Each treatment should have multiple replicates (typically 3-4).
-
Calculate the amount of CAN and urea needed to achieve a specific application rate (e.g., 150 kg N/ha).
-
Apply the granular fertilizer evenly to the surface of the soil in each respective column.
4. Leaching Simulation:
-
Simulate rainfall by applying a known volume of deionized water or a synthetic rainwater solution to the top of each soil column at regular intervals (e.g., daily or weekly). The amount and frequency of water application should be based on relevant climatic data.
-
Collect the leachate that drains from the bottom of each column in collection vessels.
5. Leachate Analysis:
-
Measure the volume of leachate collected from each column after each simulated rainfall event.
-
Filter the leachate samples (e.g., through a 0.45 µm filter) to remove any suspended particles.
-
Analyze the filtered leachate for nitrate (NO₃⁻) and ammonium (NH₄⁺) concentrations. Common analytical methods include:
-
Ion Chromatography: A sensitive and accurate method for separating and quantifying different ions.
-
Colorimetric Methods: Involve the use of specific reagents that produce a colored product in the presence of nitrate or ammonium, which can be measured using a spectrophotometer.
-
6. Data Analysis:
-
Calculate the mass of nitrogen (as nitrate and ammonium) leached from each column by multiplying the concentration in the leachate by the volume of the leachate.
-
Sum the mass of nitrogen leached over the entire experimental period to determine the cumulative nitrogen loss for each fertilizer treatment.
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in nitrogen leaching between the CAN, urea, and control treatments.
Visualizing Nitrogen Transformation and Experimental Workflow
To better understand the processes influencing nitrogen leaching and the methodology to study it, the following diagrams are provided.
Conclusion
The choice between CAN and urea as a nitrogen fertilizer involves a trade-off between immediate nutrient availability and the risk of nitrogen loss through different pathways. CAN provides readily available nitrate, which can lead to higher immediate leaching potential, especially in coarse-textured soils and under high rainfall conditions. Urea, on the other hand, has a lower initial leaching risk as it requires enzymatic conversion to ammonium and subsequent nitrification to nitrate. However, urea is more susceptible to nitrogen loss through ammonia (B1221849) volatilization if not properly managed.
The experimental data, although indirect, suggests that under certain conditions, urea may result in lower cumulative nitrate leaching compared to ammonium nitrate. However, the actual amount of leaching is highly dependent on various factors including soil type, climate, irrigation practices, and crop type. For a comprehensive assessment, direct comparative studies under a range of environmental conditions are necessary. The provided experimental protocol offers a robust framework for conducting such comparative analyses, which are essential for developing best management practices to optimize crop nutrition while minimizing environmental impact.
A Comparative Guide to Calcium Ammonium Nitrate as a Secondary Analytical Standard
For researchers, scientists, and professionals in drug development, the precise concentration of solutions is paramount for the accuracy and reliability of experimental results. While primary standards offer the highest purity, their cost can be prohibitive for routine analyses. This guide provides a comprehensive comparison of calcium ammonium (B1175870) nitrate (B79036) (CAN) as a cost-effective secondary analytical standard, evaluating its performance against a primary standard and another common secondary standard. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in making informed decisions for your laboratory's needs.
Comparison of Analytical Standards for Calcium Determination
The selection of an appropriate analytical standard depends on the required accuracy, application, and budget. While primary standards are the gold standard for calibration, secondary standards, when properly validated, offer a practical alternative for many routine applications.
| Property | Calcium Ammonium Nitrate (CAN) | Calcium Carbonate (CaCO₃) | Calcium Chloride (CaCl₂) |
| Standard Type | Secondary | Primary | Secondary |
| Typical Purity | 98-99% (for high-purity grades), variable for fertilizer grades | >99.95%[1] | USP Reference Standard available |
| Hygroscopicity | High (absorbs moisture from the air)[1] | Low[1] | Highly hygroscopic |
| Stability | Less stable, can cake and degrade[1] | Highly stable[1] | Stable when stored properly |
| Traceability | Not directly traceable to international standards (unless certified)[1] | Traceable to NIST/BAM[1] | Traceable to USP |
| Primary Use | Fertilizer | Analytical Reagent[1] | Food additive, laboratory reagent |
| Cost | Low[1] | High[1] | Moderate |
Table 1: Comparison of Properties of Analytical Standards. This table summarizes the key characteristics of Calcium Ammonium Nitrate, Calcium Carbonate, and Calcium Chloride as analytical standards.
Experimental Protocols
Standardization of EDTA Solution using Calcium Ammonium Nitrate
This protocol details the procedure for standardizing an Ethylenediaminetetraacetic acid (EDTA) solution using Calcium Ammonium Nitrate (CAN) as a secondary standard.
1. Preparation of a Stock Solution of Calcium Ammonium Nitrate (approx. 0.01 M):
-
Accurately weigh a suitable amount of high-purity Calcium Ammonium Nitrate (the exact mass will depend on the desired concentration and the purity of the CAN).
-
Dissolve the weighed CAN in deionized water in a beaker.
-
Quantitatively transfer the solution to a volumetric flask of appropriate size (e.g., 250 mL or 500 mL).
-
Dilute to the mark with deionized water and mix thoroughly.
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the prepared CAN stock solution into a conical flask.
-
Add 50 mL of deionized water.
-
Add 2 mL of a pH 10 ammonia (B1221849) buffer solution to maintain the appropriate pH for the titration.
-
Add a small amount of a suitable indicator, such as Eriochrome Black T or Calmagite. The solution should turn a wine-red color.
-
Titrate the solution with the EDTA solution from a burette until the color changes from wine-red to a clear sky blue at the endpoint.
-
Repeat the titration at least two more times to ensure reproducibility.
3. Calculation of EDTA Concentration:
-
The reaction between Ca²⁺ and EDTA is a 1:1 molar ratio.
-
Use the following formula to calculate the molarity of the EDTA solution:
Molarity of EDTA = (Molarity of CAN × Volume of CAN) / Volume of EDTA
Visualizations
Workflow for Using a Secondary Analytical Standard
The following diagram illustrates the general workflow for qualifying and using a secondary analytical standard in a laboratory setting.
Caption: Workflow for the qualification and use of a secondary analytical standard.
Complexometric Titration of Calcium with EDTA
This diagram illustrates the chemical reaction occurring during the complexometric titration of calcium ions with EDTA.
Caption: Reaction of Calcium ion with EDTA to form a stable complex.
Conclusion
Calcium Ammonium Nitrate can serve as a reliable and cost-effective secondary analytical standard for applications where the highest degree of accuracy is not essential. Its primary limitations are its hygroscopic nature and the inherent variability in purity of fertilizer-grade material. Therefore, it is crucial that each new batch of CAN is thoroughly validated against a primary standard before use. For routine quality control, teaching laboratories, and other non-critical analytical work, CAN presents a viable alternative to more expensive primary standards. However, for high-accuracy applications requiring traceability, the use of a certified primary standard like Calcium Carbonate is recommended.
References
The Influence of Nitrogen Sources on Soil Microbial Biomass: A Comparative Guide
An objective comparison of how different nitrogen sources impact the foundation of soil health—the microbial biomass. This guide synthesizes experimental data to provide researchers, scientists, and agricultural professionals with a clear understanding of the nuanced effects of nitrogen application on soil ecosystems.
The application of nitrogen fertilizers is a cornerstone of modern agriculture, essential for maximizing crop yields. However, the form in which nitrogen is supplied can have profound and varied effects on the soil microbial community, the living engine that drives nutrient cycling and maintains soil structure. The choice of nitrogen source—be it ammonium (B1175870), nitrate (B79036), urea (B33335), or organic forms—can significantly alter the size, composition, and activity of the soil microbial biomass, with long-term implications for soil health and fertility. This guide provides a comparative analysis of the effects of different nitrogen sources on soil microbial biomass, supported by experimental findings.
Comparative Analysis of Nitrogen Sources on Soil Microbial Biomass
The response of soil microbial biomass to different nitrogen sources is not uniform. Factors such as the chemical form of nitrogen, application rate, soil type, and the duration of the study play crucial roles in determining the outcome. The following table summarizes key quantitative data from various studies, offering a side-by-side comparison.
| Nitrogen Source | Application Rate | Soil Type | Duration | Microbial Biomass C (MBC) | Microbial Biomass N (MBN) | Key Findings & Citations |
| Ammonium (NH₄⁺) | Variable | Temperate Forest | 4 years | Decreased | - | Ammonium addition led to a greater decrease in fungal biomass compared to nitrate.[1][2] |
| Nitrate (NO₃⁻) | Variable | Temperate Forest | 4 years | Less decrease than ammonium | - | Nitrate treatment resulted in a smaller reduction in fungal biomass.[1][2] |
| Nitrate (NN) | Not specified | Monocropping system | 7 seasons | Increased by 150 mg kg⁻¹ compared to ammonium | No significant difference | Nitrate treatment showed a higher microbial biomass carbon and a greater ability to resist environmental disturbance.[3][4] |
| Ammonium (AN) | Not specified | Monocropping system | 7 seasons | Lower than nitrate | No significant difference | Ammonium treatment increased soil fungal biomass.[3][4] |
| Urea | 0, 200, 400, 600 kg N ha⁻¹yr⁻¹ | Upland soil | Long-term | - | - | Long-term urea application increased ureolytic bacterial abundance but decreased its diversity.[5][6] It can also reduce the biodiversity and abundance of the general bacterial community at excessive rates.[7] |
| Organic Matter (Sludge & Straw Compost) | Not specified | Paddy soils (silt loam and sandy loam) | Not specified | - | Increased | Organic matter, particularly sludge, recorded the maximum microbial biomass nitrogen compared to urea.[8] |
| Inorganic NPK Fertilizer | Not specified | Maize cropping system | Not specified | Decreased | Decreased | Inorganic NPK fertilizer application led to a decrease in both microbial biomass C and N compared to no-fertilizer controls.[9] |
Experimental Protocols
Understanding the methodologies behind these findings is critical for interpretation and future research. Below are detailed protocols from key experiments cited in this guide.
Study 1: Differential effects of ammonium and nitrate addition in a temperate forest[1][2]
-
Experimental Design: A field experiment was conducted in a temperate forest in North China over four years. Treatments consisted of different ratios of ammonium and nitrate mixtures (3:7, 4:6, 5:5, 6:4, and 7:3).
-
Soil Sampling and Analysis: Soil samples were collected and analyzed for soil pH, microbial biomass, enzymatic activities, and soil organic carbon.
-
Microbial Biomass Measurement: The chloroform (B151607) fumigation-extraction method was used to determine microbial biomass C and N.
Study 2: Long-term urea fertilization effects on an upland soil[5][6]
-
Experimental Design: A long-term field experiment with four urea application rates (0, 200, 400, and 600 kg N ha⁻¹yr⁻¹).
-
Soil Sampling: Soil samples were collected from three depths (0–10 cm, 10–20 cm, and 20–30 cm).
-
Microbial Analysis: Urease activity was determined, and the abundance and composition of the ureolytic bacterial community were investigated using quantitative polymerase chain reaction (qPCR) and high-throughput sequencing of the ureC gene.
Study 3: Comparison of organic and inorganic nitrogen sources in paddy soils[8]
-
Experimental Design: A pot experiment was conducted using two different paddy soils (silt loam and sandy loam). Nitrogen sources included urea, sludge, and straw compost. A set of pots with autoclaved soil was used as a control.
-
Microbial Biomass Nitrogen (MBN) Measurement: The fumigation-extraction method was used to determine MBN.
-
Plant Analysis: Total nitrogen uptake in rice shoots was measured to correlate with microbial N dynamics.
Visualizing Experimental and Biological Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the fundamental microbial nitrogen transformation pathways.
Caption: Experimental workflow for studying nitrogen source effects.
Caption: Microbial nitrogen cycling in soil.
Concluding Remarks
The choice of nitrogen fertilizer has a significant and differential impact on the soil microbial biomass. While nitrate application may be beneficial for maintaining microbial biomass carbon in certain cropping systems[3][4], ammonium can lead to a greater reduction in fungal biomass in forest soils[1][2]. Long-term application of urea can select for specific microbial communities, potentially reducing overall diversity[5][6]. Organic nitrogen sources, on the other hand, generally enhance the microbial biomass, particularly the nitrogen component[8].
These findings underscore the importance of considering the broader ecological consequences of fertilizer application. For researchers and professionals in drug development, where soil microbes are a source of novel compounds, understanding how agricultural practices shape this microbial landscape is crucial. For sustainable agriculture, a nuanced approach to nitrogen management that considers the specific soil type, cropping system, and desired ecological outcomes is essential for preserving the vitality of the soil microbial community. Future research should continue to explore the long-term impacts of these nitrogen sources on microbial community function and the subsequent effects on soil health and ecosystem services.
References
- 1. Differential effects of ammonium and nitrate addition on soil microbial biomass, enzymatic activities, and organic carbon in a temperate forest in North China | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing nitrate over ammonium to sustain soil health during monocropping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities in an upland soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Greenhouse Assay on the Effect of Applied Urea Amount on the Rhizospheric Soil Bacterial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tillage, Mulching and Nitrogen Fertilization Differentially Affects Soil Microbial Biomass, Microbial Populations and Bacterial Diversity in a Maize Cropping System [frontiersin.org]
Comparative Genomics of Soil Bacteria in Response to Calcium Ammonium Nitrate (CAN) Fertilization: A Guide for Researchers
This guide provides a comparative analysis of the genomic responses of soil bacterial communities to Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) fertilization. For researchers, scientists, and drug development professionals, this document outlines the expected shifts in microbial composition, functional gene abundance, and key metabolic pathways. The information is synthesized from multiple metagenomic studies on nitrogen-based fertilization, providing a comprehensive overview for designing and interpreting experiments in this field.
Introduction to CAN Fertilization and its Impact on Soil Microbiome
Calcium Ammonium Nitrate (CAN) is a widely used nitrogen fertilizer that supplies nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms. Unlike acidifying fertilizers, CAN is considered physiologically neutral due to the presence of calcium carbonate, which helps in maintaining soil pH. The application of CAN introduces calcium, ammonium, and nitrate ions into the soil, each capable of influencing the soil microbial community structure and function. Understanding these interactions at a genomic level is crucial for sustainable agriculture and for exploring the soil microbiome for novel biotechnological applications.
Comparative Analysis of Soil Bacterial Community Structure
CAN fertilization leads to significant shifts in the phylogenetic composition of soil bacterial communities. These changes are primarily driven by the increased availability of nitrogen, which favors the growth of copiotrophic (fast-growing, nutrient-loving) bacteria over oligotrophic (slow-growing, low-nutrient tolerant) bacteria.
Table 1: Comparative Relative Abundance of Dominant Bacterial Phyla in Response to Nitrogen Fertilization
| Bacterial Phylum | Control (No N Fertilization) | CAN Fertilization (Expected) | Other N Fertilizers (e.g., Urea, Ammonium Nitrate) | Reference |
| Proteobacteria | Moderate | High | High | [1][2][3][4] |
| Alphaproteobacteria | Moderate | High | High | [1][4] |
| Betaproteobacteria | Moderate | High | High | [1][4] |
| Gammaproteobacteria | Low-Moderate | High | High | [1][4] |
| Acidobacteria | High | Low | Low | [1][2][4] |
| Actinobacteria | High | Moderate-High | Moderate-High | [3] |
| Bacteroidetes | Low-Moderate | High | High | [1][4] |
| Firmicutes | Low | Moderate | Moderate | [3] |
| Nitrospirae | Moderate | Variable (may decrease with high N) | Variable | [5] |
Note: The "CAN Fertilization (Expected)" column is an extrapolation based on studies of ammonium nitrate and other nitrogen fertilizers, as direct comparative genomics data for CAN is limited. The actual response can vary with soil type, climate, and agricultural practices.
Functional Genomics: Impact on Key Metabolic Pathways
The application of CAN fertilizer directly influences the abundance of genes involved in the nitrogen cycle. The increased availability of ammonium and nitrate selects for microorganisms carrying the genetic machinery to process these compounds.
Table 2: Comparative Abundance of Key Nitrogen Cycling Genes
| Gene | Function | Control (No N Fertilization) | CAN Fertilization (Expected) | Other N Fertilizers (e.g., Urea, Ammonium Nitrate) | Reference |
| nifH | Nitrogen Fixation | High | Low-Moderate | Low-Moderate | [6] |
| bacterial amoA | Ammonia Oxidation (Nitrification) | Moderate | High | High | [6][7] |
| archaeal amoA | Ammonia Oxidation (Nitrification) | Moderate | High | High | [6][7] |
| nirK/nirS | Nitrite Reduction (Denitrification) | Moderate | High | High | [6] |
| nosZ | Nitrous Oxide Reduction (Denitrification) | Moderate | High | High | [6] |
Experimental Protocols for Comparative Genomic Analysis
A standardized workflow is essential for reproducible comparative genomic studies of soil bacteria.
Soil Sampling and DNA Extraction
-
Sampling Strategy : Collect soil cores (0-15 cm depth) from multiple locations within each treatment plot (e.g., CAN-fertilized, control) to create a composite sample.
-
Sample Storage : Immediately freeze samples at -80°C or process them for DNA extraction.
-
DNA Extraction : Utilize a commercially available soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit) or an optimized protocol involving both chemical and physical lysis steps to ensure representation of diverse microbial taxa.[8][9]
16S rRNA Gene Amplicon Sequencing
-
Target Region : Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.[10][11]
-
PCR Amplification : Perform PCR using a high-fidelity polymerase to minimize amplification bias.
-
Library Preparation : Attach sequencing adapters and barcodes to the amplicons for multiplexed sequencing.
-
Sequencing : Sequence the prepared libraries on a high-throughput platform such as the Illumina MiSeq.[11]
Shotgun Metagenomic Sequencing
-
Library Preparation : Shear extracted DNA to a desired fragment size and ligate sequencing adapters.
-
Sequencing : Perform deep sequencing on a platform like the Illumina NovaSeq to obtain comprehensive genomic data from the entire microbial community.
-
Bioinformatic Analysis :
-
Quality Control : Trim low-quality reads and remove adapter sequences.
-
Taxonomic Profiling : Assign reads to taxonomic units using databases like SILVA or Greengenes for 16S rRNA data, or Kraken2/MetaPhlAn for shotgun data.
-
Functional Annotation : Annotate reads or assembled contigs against functional databases like KEGG or SEED to identify metabolic pathways and genes of interest.
-
Visualizing Workflows and Pathways
Experimental Workflow
References
- 1. Comparative metagenomic, phylogenetic and physiological analyses of soil microbial communities across nitrogen gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metagenomics Assessment of Soil Fertilization on the Chemotaxis and Disease Suppressive Genes Abundance in the Maize Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metagenomic, phylogenetic and physiological analyses of soil microbial communities across nitrogen gradients (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Metagenomic approaches reveal differences in genetic diversity and relative abundance of nitrifying bacteria and archaea in contrasting soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalijecc.com [journalijecc.com]
- 9. An improved protocol for metagenomic DNA isolation from low microbial biomass alkaline hot-spring sediments and soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soil Bacterial Diversity Screening Using Single 16S rRNA Gene V Regions Coupled with Multi-Million Read Generating Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 16S rRNA gene sequencing and analysis protocol for the Illumina MiniSeq platform - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Ammonium Nitrate (CAN) and Calcium Nitrate on Crop Yield and Quality
In the pursuit of optimizing agricultural productivity, the selection of appropriate fertilizers is paramount. Both Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) and Calcium Nitrate are widely utilized nitrogenous fertilizers that also supply essential calcium. This guide offers a detailed comparison of their effects on crop yield and quality, supported by experimental data, to aid researchers and agricultural scientists in making informed decisions for crop nutrition strategies.
Chemical Composition and Nutrient Availability
Calcium Ammonium Nitrate (CAN) is a granular fertilizer containing approximately 27% nitrogen. This nitrogen is present in two forms: half as ammonium (NH₄⁺) and half as nitrate (NO₃⁻). This composition allows for both immediate and sustained nitrogen release. The nitrate portion is readily available for plant uptake, while the ammonium portion adsorbs to soil colloids and is gradually converted to nitrate by soil microorganisms, which can reduce leaching losses. CAN also contains about 8% calcium, typically in the form of calcium carbonate or dolomite.
Calcium Nitrate, conversely, typically provides about 15.5% nitrogen, entirely in the nitrate (NO₃⁻) form, and a higher concentration of calcium, around 19%. Its high solubility makes it particularly suitable for fertigation and hydroponic systems, enabling rapid delivery of nutrients to correct deficiencies.
Impact on Crop Yield
Comparative studies have demonstrated that the choice between CAN and Calcium Nitrate can influence crop yields, with outcomes often dependent on the specific crop, soil conditions, and agricultural practices.
In winter wheat, for instance, CAN has been shown to produce higher yields compared to urea (B33335), another common nitrogen fertilizer. One study reported that CAN application resulted in yields of 5.92, 7.22, 7.83, and 8.16 tonnes per hectare at nitrogen rates of 50, 100, 150, and 200 kg/ha , respectively. In comparison, urea yielded 5.28, 6.71, 7.52, and 7.92 t/ha at the same application rates.[1] Another study on winter wheat found that CAN produced yields 0.65 t/ha higher than those achieved with stabilized urea.[2] While these studies do not offer a direct comparison with Calcium Nitrate, they highlight the efficacy of CAN in boosting wheat yield.
For tomatoes, research comparing various calcium sources, including CAN and Calcium Nitrate, as foliar sprays did not show a significant difference in overall yield between the two. However, the application of either calcium source significantly increased fruit quality parameters.[3] Another study on tomatoes found no significant differences in yield parameters (plant height, stem diameter, number of leaves, number of fruits, and fruit weight) between calcium sulfate (B86663) and calcium nitrate treatments.[4]
A study on corn and ryegrass succession demonstrated that CAN application increased ryegrass dry matter yield and corn grain yield by approximately 10% compared to urea.
Influence on Crop Quality
The presence of calcium in both fertilizers plays a crucial role in enhancing crop quality, particularly in fruits and vegetables. Calcium is a vital component of cell walls and membranes, contributing to their structural integrity and stability, which directly impacts firmness and shelf life.[5]
Fruit Firmness and Storage Quality
In apples, the application of CAN in combination with a foliar calcium spray significantly increased fruit firmness.[6][7][[“]] Studies have shown that apples treated with calcium nitrate also exhibit higher flesh firmness.[9][10] For tomatoes, foliar application of 0.5% CAN resulted in the highest fruit firmness (0.33 kg/cm ²) compared to other calcium sources and concentrations, including Calcium Nitrate.[3]
Nutrient Content and Other Quality Metrics
In wheat, grain protein content was found to be significantly lower in crops fertilized with urea compared to CAN.[1] However, another study suggested that stabilized urea might lead to higher protein levels due to later nitrogen availability.[2]
For tomatoes, a foliar spray of 0.5% CAN recorded significantly higher Total Soluble Solids (TSS) at 5.00 °Brix, titratable acidity (0.23%), and lycopene (B16060) content (79.66 mg/kg) compared to control and other calcium treatments, including Calcium Nitrate at various concentrations.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the effects of CAN and Calcium Nitrate (or related nitrogen/calcium sources) on crop yield and quality.
Table 1: Effect of Nitrogen Source on Winter Wheat Yield (tonnes/hectare)
| Nitrogen Rate ( kg/ha ) | CAN | Urea |
| 50 | 5.92 | 5.28 |
| 100 | 7.22 | 6.71 |
| 150 | 7.83 | 7.52 |
| 200 | 8.16 | 7.92 |
| (Data sourced from a comparative study on winter wheat)[1] |
Table 2: Effect of Calcium Source on Tomato Fruit Quality (Foliar Application)
| Treatment | TSS (°Brix) | Titratable Acidity (%) | Lycopene (mg/kg) | Fruit Firmness ( kg/cm ²) |
| Control (Water Spray) | - | - | - | - |
| CAN 0.5% | 5.00 | 0.23 | 79.66 | 0.33 |
| CAN 0.8% | 4.83 | 0.20 | - | 0.33 |
| Calcium Nitrate 0.5% | - | - | - | - |
| Calcium Nitrate 0.8% | - | - | - | - |
| Calcium Chloride 0.8% | - | - | - | - |
| (Data from a study on the response of tomato to different calcium sources)[3] |
Table 3: Impact of Calcium Fertilizer Application on Apple Fruit Firmness
| Treatment | Impact on Firmness |
| CAN (soil) + Folifertil-Ca (foliar) | Statistically significant increase |
| Calcium Oxide (soil) | Positive effect |
| Folifertil-Ca (foliar) | Positive effect |
| (Findings from research on 'Idared' apples)[6][7][[“]] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for conducting similar comparative analyses. A generalized protocol for a field experiment is outlined below.
Objective
To evaluate and compare the effects of Calcium Ammonium Nitrate (CAN) and Calcium Nitrate on the yield and quality of a selected crop.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) or a split-plot design.
-
Replications: A minimum of three to four replications for each treatment to ensure statistical validity.
-
Plot Size: Each plot should be of a sufficient size to minimize border effects and be compatible with farming equipment. For example, plots could be 35m by 5m.[11]
Treatments
-
Control: No nitrogen or calcium fertilizer application.
-
CAN Treatments: At least three different application rates of CAN (e.g., 50, 100, 150 kg N/ha).
-
Calcium Nitrate Treatments: Application rates of Calcium Nitrate equivalent to the nitrogen levels in the CAN treatments.
-
Fertilizer Application: Fertilizers can be broadcasted and incorporated into the soil or applied as a top dressing at specific growth stages. The timing and frequency of application should be consistent across comparable treatments. For instance, nitrogen could be applied in split doses.[1][11]
Data Collection and Parameters Measured
-
Yield: Total weight of the harvested product per unit area (e.g., tonnes/hectare or kg/plant ).
-
Quality Parameters:
-
Fruits/Vegetables: Total Soluble Solids (TSS), titratable acidity, firmness, color, nutrient content (e.g., calcium, lycopene), and shelf life.
-
Grains: Protein content, moisture content, and test weight.
-
-
Soil Analysis: Pre- and post-experiment soil analysis to determine nutrient levels, pH, and organic matter.
-
Plant Tissue Analysis: Nutrient concentration in leaves or other plant parts at key growth stages.
Signaling Pathways
The differential effects of CAN and Calcium Nitrate can be partially attributed to the forms of nitrogen they provide and the well-established role of calcium as a secondary messenger in plant signaling pathways. Nitrate itself acts as a signaling molecule, and its uptake is intricately linked with calcium signaling.
The nitrate transporter NRT1.1 (also known as CHL1) functions as a nitrate sensor.[5][12] Upon nitrate perception, there is a rapid and transient increase in cytosolic calcium (Ca²⁺) concentration.[12][13] This calcium signal is decoded by calcium-dependent protein kinases (CPKs). These kinases then phosphorylate and activate transcription factors, such as NIN-LIKE PROTEINs (NLPs), which in turn regulate the expression of genes involved in nitrogen uptake, assimilation, and other metabolic responses.[5]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. thefurrow.co.uk [thefurrow.co.uk]
- 3. chemijournal.com [chemijournal.com]
- 4. Impact of Calcium Sources on Soil Chemical Properties, Tomato Growth, Yield, and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. ijpab.com [ijpab.com]
- 10. pjoes.com [pjoes.com]
- 11. mdpi.com [mdpi.com]
- 12. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrogen Tracking: Isotopic Labeling with Ammonium Calcium Nitrate and Alternatives
For researchers, scientists, and drug development professionals, precise tracking of nitrogen uptake and metabolism is critical. This guide provides an objective comparison of ammonium (B1175870) calcium nitrate (B79036) (CAN) performance in isotopic labeling studies against other common nitrogen fertilizers, supported by experimental data. We delve into detailed methodologies, quantitative comparisons, and the underlying biological pathways.
Isotopic labeling, particularly with the stable isotope ¹⁵N, is a powerful technique for tracing the path of nitrogen from fertilizer to plant. By using ¹⁵N-labeled fertilizers, researchers can accurately quantify the efficiency of nitrogen uptake, its distribution within the plant, and potential losses to the environment. This guide focuses on Calcium Ammonium Nitrate (CAN), a popular nitrogen fertilizer, and compares its performance with two other widely used alternatives: Urea and Ammonium Sulfate (B86663).
Performance Comparison: CAN vs. Alternatives
Calcium Ammonium Nitrate is a granular fertilizer that supplies nitrogen in both ammonium (NH₄⁺) and nitrate (NO₃⁻) forms.[1] This dual-formulation offers both readily available nitrate for rapid plant uptake and a more stable ammonium form.[2] In contrast, urea, with a higher nitrogen content (46%), is a more cost-effective option per unit of nitrogen but is more susceptible to nitrogen loss through ammonia (B1221849) volatilization.[3][4] Ammonium sulfate provides nitrogen in the ammonium form and also supplies sulfur, an essential secondary nutrient.[5]
Isotopic labeling studies allow for a quantitative comparison of how efficiently plants utilize nitrogen from these different sources. Key metrics include Nitrogen Use Efficiency (NUE), which measures the proportion of applied fertilizer nitrogen taken up by the plant, and Nitrogen Derived from Fertilizer (Ndff), which indicates the percentage of nitrogen in the plant that originates from the fertilizer.
Table 1: Comparison of Nitrogen Fertilizer Properties
| Feature | Calcium Ammonium Nitrate (CAN) | Urea | Ammonium Sulfate |
| Nitrogen Content (%) | ~27[6] | 46[4] | ~21[5] |
| Nitrogen Forms | Ammonium (NH₄⁺) and Nitrate (NO₃⁻)[1] | Amide (transforms to Ammonium)[4] | Ammonium (NH₄⁺)[5] |
| Volatilization Potential | Low[7] | High[3] | Low to moderate[5] |
| Soil Acidification | Neutral to slightly basic[8] | Acidifying[6] | Acidifying[5] |
| Sulfur Content (%) | 0 | 0 | ~24[5] |
Table 2: Quantitative Performance Data from ¹⁵N Isotopic Labeling Studies
| Parameter | Calcium Ammonium Nitrate (Ammonium Nitrate component) | Urea | Reference |
| ¹⁵N Recovery in Plant (%) | 95 | 60 | |
| Ammonia Volatilization (% of applied N) | ~3 | >20 | |
| Nitrous Oxide (N₂O) Emission (% of applied N) | 0.76 | - | |
| Ammonia (NH₃) Emission (% of applied N) | - | 16.5 |
Note: Data is often presented for ammonium nitrate, the primary nitrogen component of CAN. Direct comparative studies including CAN, urea, and ammonium sulfate using ¹⁵N are limited in publicly available literature, hence the table reflects available data.
Experimental Protocols for Nitrogen Tracking
Detailed methodologies are crucial for reproducible and reliable isotopic labeling studies. The following protocol outlines a typical field experiment to compare the nitrogen use efficiency of different fertilizers using ¹⁵N tracers.
¹⁵N Labeled Fertilizer Field Trial Protocol[1][3]
1. Experimental Design:
-
Treatments: Establish experimental plots for each fertilizer type (e.g., ¹⁵N-labeled CAN, ¹⁵N-labeled Urea, ¹⁵N-labeled Ammonium Sulfate) and a control plot with no nitrogen application.
-
Replication: Use a randomized complete block design with a sufficient number of replicates for statistical validity.
-
Microplots: To minimize costs, conduct the experiment within smaller, well-defined microplots.[1]
2. Fertilizer Application:
-
Labeling: Use fertilizers enriched with a known abundance of ¹⁵N (e.g., 5 or 10 atom % ¹⁵N).
-
Application Rate: Apply the labeled fertilizers at a predetermined rate based on the crop's nutritional requirements and local agricultural practices.
-
Application Method: Mimic standard agricultural practices, such as broadcasting the granular fertilizer or applying it as a solution.
3. Sampling:
-
Plant Sampling: Collect plant samples (shoots, roots, and grains) at key growth stages and at final harvest.
-
Soil Sampling: Collect soil cores from different depths (e.g., 0-20 cm, 20-40 cm) to measure residual ¹⁵N.
4. Sample Preparation:
-
Dry all plant and soil samples to a constant weight.
-
Grind the dried samples into a fine, homogeneous powder.
-
Accurately weigh a small amount of the ground sample into tin capsules for analysis.
5. Sample Analysis:
-
Instrumentation: Use an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Analysis Process: The sample is combusted at a high temperature, converting all nitrogen to N₂ gas. The gas is then introduced into the IRMS to measure the ¹⁵N to ¹⁴N ratio with high precision.
6. Data Analysis:
-
Nitrogen Derived from Fertilizer (Ndff %): Ndff (%) = [(atom % ¹⁵N in plant - natural abundance of ¹⁵N) / (atom % ¹⁵N in fertilizer - natural abundance of ¹⁵N)] x 100
-
Nitrogen Use Efficiency (NUE %): NUE (%) = (Total N in plant x Ndff %) / Rate of applied ¹⁵N fertilizer
-
Nitrogen Loss: Calculated by subtracting the ¹⁵N recovered in the plant and soil from the total amount of ¹⁵N applied.
Visualizing the Pathways
Understanding the biological processes of nitrogen uptake and assimilation is fundamental to interpreting the results of isotopic labeling studies. The following diagrams, created using the DOT language, illustrate the key pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mygarden.co.nz [mygarden.co.nz]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. loyalfertilizer.com [loyalfertilizer.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Meta-Analysis of Crop Performance: Calcium Ammonium Nitrate vs. Alternative Nitrogen Fertilizers
A comprehensive review of experimental data reveals the comparative efficacy of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) in enhancing crop yield, quality, and soil health versus other common nitrogen fertilizers. This guide synthesizes findings from multiple studies to provide researchers and agricultural scientists with a clear, data-driven comparison.
Calcium Ammonium Nitrate (CAN) is a nitrogen-based fertilizer that offers a unique combination of ammonium and nitrate forms of nitrogen, alongside soluble calcium. This composition provides both immediate and sustained nitrogen availability to crops, while also contributing to soil health. In contrast, other prevalent nitrogen fertilizers such as Urea (B33335), Ammonium Nitrate, and Ammonium Sulfate have different chemical properties that influence their interaction with the soil and plant uptake, leading to varied impacts on crop performance and the environment.
Comparative Agronomic Performance
Meta-analysis of various studies indicates that CAN often leads to improved crop yields and quality. For instance, in Brazilian corn cultivation, the use of Calcium Ammonium Nitrate resulted in a 9.6% increase in yield compared to urea[1]. Similarly, studies on maize, wheat, and oilseeds have reported yield increases of 12-15% with CAN application[2]. Trials on pasture and cereal crops have also shown that CAN can lead to increased biomass production and higher nitrogen uptake efficiency compared to urea[3].
Beyond yield, CAN has been shown to enhance the quality of high-value crops. For example, it can reduce blossom-end rot in tomatoes by up to 40% and bitter pit in apples by 35%[1]. Additionally, research indicates that crops treated with CAN tend to have improved quality attributes, such as higher protein content in grains, when compared to those fertilized with Ammonium Sulfate[3].
Table 1: Quantitative Comparison of Crop Performance with Different Nitrogen Fertilizers
| Fertilizer Type | Crop | Metric | Result | Source |
| Calcium Ammonium Nitrate (CAN) | Corn (Brazil) | Yield Increase vs. Urea | 9.6% | [1] |
| Calcium Ammonium Nitrate (CAN) | Maize, Wheat, Oilseeds | Yield Increase | 12-15% | [2] |
| Calcium Ammonium Nitrate (CAN) | Wheat | Yield Increase vs. Urea | Up to 15% | [4] |
| Calcium Ammonium Nitrate (CAN) | Tomatoes | Blossom-End Rot Reduction | Up to 40% | [1] |
| Calcium Ammonium Nitrate (CAN) | Apples | Bitter Pit Reduction | 35% | [1] |
| Calcium Ammonium Nitrate (CAN) | Pasture & Cereals | Biomass Production & N Uptake | Increased vs. Urea | [3] |
| Urea + NBPT | Spring Barley | Yield Increase vs. CAN | 0.3 t/ha (on average) | [5] |
Nutrient Availability and Soil Health Interactions
The dual-nitrogen composition of CAN, typically containing around 27% nitrogen with half in the ammonium (NH₄⁺) form and half in the nitrate (NO₃⁻) form, allows for both immediate and sustained nitrogen release[2][6]. The nitrate-nitrogen is readily available for plant uptake, while the ammonium-nitrogen is adsorbed by soil colloids and gradually converted to nitrate, reducing leaching losses[6]. This contrasts with urea, which must first undergo microbial conversion to ammonium, a process that can take up to 10 days[1].
Furthermore, CAN has a neutral effect on soil pH, which helps to prevent soil acidification often associated with other nitrogen fertilizers[7]. The presence of calcium (around 8%) also contributes to improved soil structure, aeration, and water infiltration[2][8]. In saline soils, the calcium in CAN can displace sodium, leading to improved soil porosity, as observed in corn fields in northeastern China[1].
Environmental Impact Assessment
From an environmental perspective, the choice of nitrogen fertilizer has significant implications for greenhouse gas emissions and nutrient leaching. While urea production emits less CO2 than ammonium nitrate, post-application losses from urea through ammonia volatilization can be substantial, with some studies indicating losses as high as 30% in alkaline or dry soils[1][5]. CAN, on the other hand, demonstrates a 10-20% reduction in ammonia loss compared to urea[1].
However, the readily available nitrate in CAN increases the immediate risk of leaching, particularly in sandy soils and under heavy rainfall[5]. In terms of nitrous oxide (N₂O) emissions, a potent greenhouse gas, studies have shown that N₂O emissions tend to be higher from nitrate-containing fertilizers like CAN compared to urea, especially in temperate, wet climates[9]. One study found the direct N₂O emission factor from CAN to average 1.49%, while urea's was significantly lower at 0.25%[9].
Experimental Protocol: Comparing Nitrogen Sources for Winter Wheat
The following provides a generalized experimental workflow for comparing the efficacy of Calcium Ammonium Nitrate and other nitrogen fertilizers on a crop such as winter wheat.
Objective: To evaluate the effect of different nitrogen fertilizer sources (e.g., CAN, Urea, Ammonium Nitrate) on the yield, grain quality, and nitrogen uptake efficiency of winter wheat.
Experimental Design:
-
Treatments:
-
Control (no nitrogen application)
-
Calcium Ammonium Nitrate (CAN) at a recommended rate (e.g., 120-150 kg N/ha)
-
Urea at the same nitrogen rate
-
Ammonium Nitrate at the same nitrogen rate
-
-
Replication: Each treatment should be replicated at least four times in a randomized complete block design.
-
Plot Size: Standardized plot sizes (e.g., 10m x 2m) should be used.
Methodology:
-
Soil Analysis: Conduct a pre-sowing soil analysis to determine baseline nutrient levels, pH, and organic matter content.
-
Fertilizer Application: Apply the nitrogen fertilizers at specific growth stages, for instance, a split application at the beginning of the growing season and at the end of tillering[6].
-
In-season Monitoring: Monitor plant growth, chlorophyll (B73375) content (using a SPAD meter), and tiller density throughout the growing season.
-
Harvest: At maturity, harvest the central area of each plot to determine grain yield.
-
Post-Harvest Analysis:
-
Yield Components: Measure thousand-grain weight and the number of grains per spike.
-
Grain Quality: Analyze grain samples for protein content (as an indicator of nitrogen uptake).
-
Nitrogen Uptake: Determine the nitrogen content in the grain and straw to calculate total nitrogen uptake and nitrogen use efficiency.
-
Data Analysis: Use Analysis of Variance (ANOVA) to determine the statistical significance of differences between the fertilizer treatments for all measured parameters.
Conclusion
The choice between Calcium Ammonium Nitrate and other nitrogen fertilizers is a multifaceted decision that depends on crop type, soil conditions, economic considerations, and environmental goals. The experimental evidence suggests that CAN is a highly effective nitrogen source that can lead to significant improvements in crop yield and quality. Its dual-nitrogen composition ensures a balanced and sustained nutrient supply, while the added calcium benefits soil health. While it may present a higher risk of nitrate leaching and N₂O emissions in certain environments compared to urea, its lower potential for ammonia volatilization makes it a more efficient option in terms of nitrogen retention in many agricultural systems. For researchers and growers aiming to optimize crop performance while maintaining soil health, CAN presents a compelling option, particularly for high-value crops and in regions susceptible to nitrogen loss from urea-based fertilizers.
References
- 1. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 2. loyalfertilizer.com [loyalfertilizer.com]
- 3. mygarden.co.nz [mygarden.co.nz]
- 4. Calcium Ammonium Nitrate, Calcium Nitrate Fertilizer Guide [farmonaut.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Ammonium Nitrate for Crop Yield Improvement - San Corporation [sinooan.com]
- 9. Reducing nitrous oxide emissions by changing N fertiliser use from calcium ammonium nitrate (CAN) to urea based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Ammonium Nitrate (CAN) and Urea in Agriculture: Economic and Environmental Perspectives
In the pursuit of optimizing crop yields and ensuring food security, the selection of nitrogen fertilizers remains a critical decision for the agricultural sector. Among the most widely used nitrogen sources are Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) and urea (B33335). While both provide essential nitrogen for plant growth, they differ significantly in their chemical properties, which in turn dictates their economic viability and environmental footprint. This guide offers an objective comparison of CAN and urea, supported by experimental data, to inform researchers, scientists, and agricultural professionals.
General Properties and Economic Comparison
Urea boasts a higher nitrogen content (46%) compared to CAN (~27-28%), making it a more concentrated and often cheaper option per kilogram of nitrogen.[1][2] However, the initial cost advantage of urea can be offset by its higher potential for nitrogen loss, particularly through ammonia (B1221849) volatilization.[2][3] Cost analyses have indicated that the nitrogen in CAN can be significantly more expensive than in urea.[2] The economic optimum, therefore, depends on a variety of factors including application method, soil type, and prevailing weather conditions.[4]
Table 1: General Properties and Economic Comparison of CAN and Urea
| Property | Calcium Ammonium Nitrate (CAN) | Urea |
| Nitrogen Content (%) | ~27-28[1] | 46[1][2] |
| Forms of Nitrogen | Nitrate (NO₃⁻) and Ammonium (NH₄⁺)[1] | Amide (CO(NH₂)₂)[1] |
| Cost per kg of Nitrogen | Higher[1][2] | Lower[1][2] |
Environmental Impact Assessment
The primary environmental concerns associated with nitrogen fertilizers are greenhouse gas emissions (specifically nitrous oxide, N₂O), ammonia (NH₃) volatilization, and nitrate (NO₃⁻) leaching.
Greenhouse Gas Emissions
Nitrous oxide is a potent greenhouse gas, and its emission from agricultural soils is a significant concern. CAN, containing nitrate, can be a direct source of N₂O through denitrification, particularly in anaerobic soil conditions. Conversely, urea does not directly emit N₂O but its hydrolysis to ammonium and subsequent nitrification can lead to N₂O formation. Some studies suggest that urea-based nitrogen offers the potential for reduced nitrous oxide emissions compared to CAN.[5]
Ammonia Volatilization
Urea is highly susceptible to ammonia volatilization, a major pathway for nitrogen loss to the atmosphere.[1] This occurs when urea is hydrolyzed by the urease enzyme on the soil surface, leading to a localized increase in pH and the conversion of ammonium to ammonia gas. Losses can be substantial, with some estimates suggesting that 20-50% of nitrogen applied as urea can be lost through volatilization.[6] CAN, on the other hand, has a much lower risk of ammonia volatilization.[1][2] The use of urease inhibitors with urea can significantly reduce these losses.[7]
Nitrate Leaching
Nitrate is highly mobile in the soil and can be leached into groundwater, posing environmental and health risks. Due to the immediate presence of nitrate in its formulation, CAN presents a higher immediate risk of leaching, especially in sandy soils and under heavy rainfall. Urea has a lower initial leaching potential as it must first be converted to nitrate.
Table 2: Environmental Impact Comparison of CAN and Urea
| Environmental Impact | Calcium Ammonium Nitrate (CAN) | Urea |
| Nitrous Oxide (N₂O) Emissions | Higher potential for direct emissions | Lower direct emissions, but indirect emissions post-hydrolysis and nitrification |
| Ammonia (NH₃) Volatilization | Low risk[1][2] | High risk, significant N loss pathway[1] |
| Nitrate (NO₃⁻) Leaching | Higher immediate risk | Lower immediate risk[7] |
Agronomic Performance: Crop Yield and Nitrogen Uptake
The efficiency of nitrogen uptake by plants is a key determinant of fertilizer effectiveness. CAN provides nitrogen in both ammonium and readily available nitrate forms, which can lead to rapid plant uptake.[1] Urea, after application, must undergo hydrolysis to ammonium and then nitrification to nitrate before it can be fully utilized by most crops.[7]
Experimental data on crop yield often shows comparable results between CAN and urea under optimal conditions.[5] However, in situations prone to ammonia volatilization, the nitrogen recovery from urea can be significantly lower, leading to reduced yields compared to CAN.[1] For instance, a study on perennial ryegrass showed an apparent nitrogen recovery of 95% for ammonium nitrate (a component of CAN) compared to 60% for urea.[1][8] In contrast, a three-year study on spring barley found that protected urea (urea with a urease inhibitor) yielded slightly higher than CAN on average.[9][10]
Table 3: Impact on Spring Barley Yield (t/ha) (Adapted from Roche et al., 2016)
| Treatment | Grain Yield (t/ha) |
| CAN | Reference |
| Urea | Similar to CAN |
| Protected Urea (Urea + NBPT) | 0.3 t/ha higher than CAN (on average)[9][10] |
Experimental Protocols
To ensure the validity and comparability of data, standardized experimental protocols are essential.
Measurement of Nitrous Oxide (N₂O) Emissions
A common method for measuring N₂O emissions is the static, non-flow-through chamber method. Chambers are placed on the soil surface in experimental plots following fertilizer application. Gas samples are collected from the chamber headspace at regular intervals and analyzed using a gas chromatograph equipped with an electron capture detector. N₂O fluxes are then calculated from the linear increase in gas concentration over time.
Measurement of Ammonia (NH₃) Volatilization
Ammonia volatilization can be measured using a system of wind tunnels placed on experimental plots. This method allows for the measurement of ammonia loss under controlled airflow conditions that simulate the natural environment. Air is drawn through the tunnels, and the volatilized ammonia is trapped in an acid solution for subsequent quantification.
Crop Yield and Nitrogen Uptake Analysis
Field experiments are typically conducted using a randomized block design with multiple replicates for each fertilizer treatment. At harvest, grain and/or biomass yield is determined for each plot. Plant and soil samples are analyzed for total nitrogen content to calculate nitrogen uptake and recovery efficiency.
Signaling Pathways and Experimental Workflows
Conclusion
The choice between CAN and urea is a complex one, involving a trade-off between economic and environmental factors. Urea's lower cost per unit of nitrogen is a significant advantage, but its high potential for nitrogen loss through ammonia volatilization can negate this benefit, both economically and environmentally.[1][2] CAN offers more predictable nitrogen availability with a lower risk of volatilization, but at a higher initial cost and with a greater potential for nitrate leaching.[1][2][7] The use of enhanced-efficiency fertilizers, such as protected urea, presents a promising strategy to mitigate the drawbacks of conventional urea.[9][10] Ultimately, the optimal choice will depend on specific cropping systems, soil conditions, climate, and the implementation of best management practices to maximize nitrogen use efficiency while minimizing environmental impact.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Urea vs. Calcium Ammonium Nitrate (CAN) for Top Dressing [syfert.net]
- 3. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 4. Urea vs. Calcium Ammonium Nitrate (CAN) for Top Dressing - Cropnuts [cropnuts.com]
- 5. tirlanfarmlife.com [tirlanfarmlife.com]
- 6. Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CAN versus protected urea - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 10. agriland.ie [agriland.ie]
Safety Operating Guide
Proper Disposal of Ammonium Calcium Nitrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ammonium Calcium Nitrate (CAN), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Ammonium Calcium Nitrate waste with care. This substance, while a common fertilizer, is an oxidizing agent and can pose risks if managed improperly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles or a face shield, and protective clothing.[1][2] If dust is generated, respiratory protection is necessary.[3]
-
Avoid Incompatibles: Keep waste Ammonium Calcium Nitrate away from combustible materials, organic substances, reducing agents, strong acids, alkalis, and chloride salts.[2][4][5] Contamination with these materials can increase the risk of fire and explosion.[6]
-
Prevent Contamination: Do not use combustible materials like sawdust to clean up spills.[7][8]
-
Ventilation: Ensure the handling and storage area is cool, dry, and well-ventilated.[4][9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
Step-by-Step Disposal Procedures
Disposal methods vary based on the quantity and purity of the material. Always consult local, state, and federal environmental regulations before disposal.[10][11]
1. Small, Uncontaminated Spills
For minor spills of pure Ammonium Calcium Nitrate in a laboratory setting:
-
Containment: Immediately contain the spill to prevent it from spreading.[4][9]
-
Collection: Carefully sweep or scoop the spilled material.[4] To minimize dust, use a vacuum with a HEPA filter.[2]
-
Reuse (If Possible): If the material is dry, pure, and uncontaminated, it can be collected and reused as a fertilizer according to standard agronomic practices.[4][6][11]
-
Containerization: Place the collected material into a clean, dry, sealable, and clearly labeled container for waste.[2][4][10]
-
Decontamination: Wash the spill area thoroughly with water.[4][11]
2. Large Quantities or Contaminated Waste
For larger quantities or material that has been contaminated with other chemicals, organic matter, or incompatible substances:
-
Risk Assessment: Recognize that contaminated CAN may present a fire and explosion hazard.[6]
-
Evacuation: Evacuate all non-essential personnel from the affected area.[4]
-
Professional Disposal: It is strongly recommended to dispose of surplus, non-recyclable, or contaminated products through a licensed waste disposal contractor.[2][3][7]
-
Regulatory Consultation: It may be necessary to manage the material as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[12]
-
On-Site Treatment (for Contaminated Spills): If immediate action is required for a contaminated spill, shovel the material into appropriate drums and dissolve it in water to create a solution of at least 50% water.[6] This should only be performed by trained personnel with appropriate safety measures in place.
-
Prevention of Environmental Release: Never wash Ammonium Calcium Nitrate into drains, sewers, or waterways.[2][4][11] If a significant spill occurs that could enter a water course, inform the local water authority immediately.[8][13]
3. Empty Container Disposal
Empty containers and liners may retain product residues and should be handled carefully.[7][10]
-
Rinsing: Thoroughly rinse containers with water before reuse.[4]
-
Disposal: If not being reused, render the container unusable and dispose of it as waste in accordance with local authority regulations.[4]
Material Data for Safe Disposal
The following table summarizes key quantitative data and characteristics of Ammonium Calcium Nitrate relevant to its safe handling and disposal.
| Property/Parameter | Value / Information | Citation |
| Chemical State | Solid (granules or prills) | |
| pH (in solution) | 6.0 - 6.5 | [11] |
| Decomposition Temp. | Decomposes rapidly above 170°C (338°F) | [4] |
| Solubility in Water | Highly soluble, complete | [11][14] |
| Hazard Classification | Oxidizing Solid, Serious Eye Damage/Irritation | [2] |
| Incompatible Materials | Combustible materials, organic matter, reducing agents, strong acids & alkalis, chloride salts, oils, grease, and metals. | [2][4][5] |
| Hazardous Decomp. | Upon heating, may produce toxic fumes including nitrogen oxides (NOx) and ammonia (B1221849) (NH3). | [2][13] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for Ammonium Calcium Nitrate.
Caption: Decision workflow for Ammonium Calcium Nitrate disposal.
References
- 1. echemi.com [echemi.com]
- 2. redox.com [redox.com]
- 3. toros.com.tr [toros.com.tr]
- 4. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 5. agindustries.org.uk [agindustries.org.uk]
- 6. cfindustries.com [cfindustries.com]
- 7. redox.com [redox.com]
- 8. toros.com.tr [toros.com.tr]
- 9. mygarden.co.nz [mygarden.co.nz]
- 10. trademarknitrogen.com [trademarknitrogen.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. nj.gov [nj.gov]
- 13. www1.mscdirect.com [www1.mscdirect.com]
- 14. ameropa.ro [ameropa.ro]
Essential Safety and Operational Guidance for Handling Ammonium Calcium Nitrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for the handling of Ammonium Calcium Nitrate (CAN), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling Ammonium Calcium Nitrate, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical splash goggles or a face shield | Must be worn to prevent eye contact. If inhalation hazards are present, a full-face respirator may be necessary.[1] |
| Hands | Chemical-resistant, impervious gloves | Recommended materials include nitrile, neoprene, or PVC.[1][2][3][4] |
| Respiratory | Dust mask or respirator | A P2 or N95 respirator should be used to avoid inhaling dust particles.[1][2][4] In case of fire or decomposition, a self-contained breathing apparatus (SCBA) is required.[1][5] |
| Skin/Body | Protective clothing, apron, and boots | Appropriate personal protective clothing should be worn to prevent skin contact.[1][3] |
Hazard Information
Ammonium Calcium Nitrate presents several hazards that users must be aware of:
-
Eye Damage : Causes serious eye damage and irritation.[1][5]
-
Ingestion : Harmful if swallowed, potentially causing burns to the mouth, throat, and stomach.[1]
-
Inhalation : Inhalation of dust can irritate the respiratory system.[1][6] Decomposition during a fire can release toxic gases like nitrogen oxides and ammonia.[1][5]
-
Fire Hazard : While not flammable itself, it is an oxidizer and can intensify fires, even in the absence of air.[7][8]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Ammonium Calcium Nitrate is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Preparations:
-
Ensure that safety showers and eyewash stations are readily accessible and operational.[1][3]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[3]
-
Assemble all necessary PPE as specified in the table above.
2. Handling the Substance:
-
Use non-reactive tools and equipment.[4]
3. Storage:
-
Keep containers tightly closed and properly labeled.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[7][8][9]
-
Segregate from incompatible materials such as combustible materials, organic materials, reducing agents, acids, and alkalis.[1][5][10]
4. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.[5]
-
Wear the appropriate PPE before attempting to clean up the spill.[1]
-
Contain the spill to prevent it from entering drains or waterways.[1][6]
-
Clean up the spill using a vacuum with a HEPA filter or by sweeping gently to avoid raising dust. Do not dry sweep.[1]
-
Place the collected material into a labeled container for proper disposal.[1]
Disposal Plan
The disposal of Ammonium Calcium Nitrate and its waste must be conducted in compliance with all local, state, and federal regulations.[6][9]
-
Uncontaminated Product : If permissible by local regulations, uncontaminated CAN may be used as a fertilizer.[11]
-
Contaminated Product : Dispose of contaminated material through a licensed waste disposal contractor.[1]
-
Containers : Empty containers may retain product residue and should be handled with care.[6] Dispose of them in accordance with regulatory requirements.
Emergency Procedures Workflow
The following diagram illustrates the logical workflow for handling emergencies involving Ammonium Calcium Nitrate.
References
- 1. redox.com [redox.com]
- 2. What safety precautions should be taken when handling Calcium Ammonium Nitrate? - Blog [potassiumnitrate-zx.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 5. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 6. trademarknitrogen.com [trademarknitrogen.com]
- 7. toros.com.tr [toros.com.tr]
- 8. toros.com.tr [toros.com.tr]
- 9. fertilome.com [fertilome.com]
- 10. safework.sa.gov.au [safework.sa.gov.au]
- 11. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
